molecular formula C7H12O2 B1318794 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde CAS No. 65626-23-5

2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde

Cat. No.: B1318794
CAS No.: 65626-23-5
M. Wt: 128.17 g/mol
InChI Key: AUCJQPPZTFKDHI-UHFFFAOYSA-N
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Description

2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(oxan-4-yl)acetaldehyde
Source PubChem
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InChI

InChI=1S/C7H12O2/c8-4-1-7-2-5-9-6-3-7/h4,7H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCJQPPZTFKDHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590790
Record name (Oxan-4-yl)acetaldehyde
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Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65626-23-5
Record name (Oxan-4-yl)acetaldehyde
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Record name 2-(oxan-4-yl)acetaldehyde
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Foundational & Exploratory

2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Synthesis of 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde

Abstract

This compound is a valuable building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its saturated heterocyclic motif is a common feature in numerous bioactive molecules, making robust and efficient synthetic access to this aldehyde a critical objective for research and development. This guide provides a comprehensive technical overview of the primary synthetic pathways to this target molecule, with a core focus on the selective oxidation of the corresponding primary alcohol, 2-(tetrahydro-2H-pyran-4-yl)ethanol. We present a comparative analysis of three premier oxidation methodologies—Swern, Dess-Martin periodinane (DMP), and Pyridinium Chlorochromate (PCC)—detailing their mechanistic underpinnings, operational advantages, and practical limitations. Each protocol is presented with step-by-step instructions to ensure reproducibility. This document is intended for researchers, chemists, and process development professionals seeking both a strategic overview and field-proven protocols for the synthesis of this compound.

Introduction: Strategic Importance

The tetrahydro-2H-pyran (THP) ring is a privileged scaffold in medicinal chemistry. Its incorporation into molecular structures can enhance aqueous solubility, improve metabolic stability, and provide a rigid conformational constraint, all of which are desirable properties in drug design. Consequently, functionalized THP derivatives, such as this compound, serve as key intermediates for introducing this moiety into more complex target molecules. The aldehyde functionality is particularly versatile, enabling a wide array of subsequent transformations including reductive aminations, Wittig reactions, and aldol condensations.

The most direct and common strategy for the synthesis of this compound is the selective oxidation of its precursor, 2-(tetrahydro-2H-pyran-4-yl)ethanol. The primary challenge in this transformation is preventing over-oxidation to the corresponding carboxylic acid, which necessitates the use of mild and highly selective oxidizing agents.[1] This guide focuses on the practical application of the most reliable methods to achieve this conversion.

Core Synthesis Pathway: Oxidation of 2-(Tetrahydro-2H-pyran-4-yl)ethanol

The conversion of a primary alcohol to an aldehyde is a cornerstone transformation in organic synthesis.[1] The selection of an appropriate oxidant is paramount and depends on factors such as substrate sensitivity, scale, and tolerance of other functional groups. We will explore three metal-free or mild metal-based oxidation systems that are highly effective for this purpose.

Synthesis_Overview Precursor 2-(Tetrahydro-2H-pyran-4-yl)ethanol Oxidation Selective Oxidation Precursor->Oxidation Target This compound Oxidation->Target

Caption: High-level overview of the primary synthetic route.

Method 1: The Swern Oxidation

The Swern oxidation is a widely adopted method for converting primary alcohols to aldehydes under exceptionally mild, metal-free conditions.[1][2] The reaction utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile, most commonly oxalyl chloride, at cryogenic temperatures (-78 °C).[1][3] A hindered organic base, such as triethylamine (Et₃N), is then added to facilitate the final elimination step.

Causality and Mechanistic Insight: The reaction proceeds through the formation of a highly reactive chlorosulfonium salt intermediate from DMSO and oxalyl chloride.[4] The low temperature is critical to maintain the stability of this intermediate.[4] The alcohol then attacks this species to form an alkoxysulfonium salt. The addition of triethylamine deprotonates the carbon alpha to the oxygen, generating an ylide which undergoes a five-membered ring intramolecular elimination to yield the aldehyde, dimethyl sulfide (a volatile and malodorous byproduct), and triethylammonium chloride.[3][5] The key advantage of the Swern protocol is its high selectivity, which completely avoids over-oxidation to the carboxylic acid.[1]

Swern_Mechanism cluster_activation Activation cluster_oxidation Oxidation DMSO DMSO Active Chlorosulfonium Salt (Reactive Intermediate) DMSO->Active + Oxalyl Chloride -78 °C Oxalyl Oxalyl Chloride Alkoxy Alkoxysulfonium Salt Alcohol Primary Alcohol (R-CH₂OH) Alcohol->Alkoxy + Active Intermediate Ylide Sulfur Ylide Alkoxy->Ylide + Triethylamine (Base) Aldehyde Aldehyde (R-CHO) Ylide->Aldehyde Intramolecular Elimination DMS Dimethyl Sulfide (Byproduct) Ylide->DMS

Caption: Simplified mechanism of the Swern Oxidation.

Experimental Protocol: Swern Oxidation

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous dichloromethane (DCM, 10 volumes relative to the alcohol). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activation: Add oxalyl chloride (1.5 equivalents) dropwise to the stirred DCM. Following this, add dimethyl sulfoxide (DMSO, 2.5 equivalents) dropwise. Caution: Gas evolution (CO, CO₂) occurs. Stir the resulting mixture for 20 minutes at -78 °C.[1]

  • Alcohol Addition: Dissolve 2-(tetrahydro-2H-pyran-4-yl)ethanol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 45 minutes at -78 °C.

  • Elimination: Add triethylamine (Et₃N, 5.0 equivalents) dropwise. The mixture may become thick. After the addition is complete, stir for an additional 15 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.[1]

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purification: The product can be purified by silica gel column chromatography if necessary.

Method 2: The Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (Dess-Martin Periodinane, DMP), to oxidize primary alcohols to aldehydes.[6][7] It is renowned for its mild, neutral pH conditions, rapid reaction times, and high yields.[6][8]

Causality and Mechanistic Insight: The reaction is typically performed at room temperature in a chlorinated solvent like DCM.[7] The mechanism involves an initial ligand exchange where the alcohol displaces an acetate group on the iodine center.[8][9] An acetate ion then acts as a base to abstract the proton on the carbon bearing the hydroxyl group, leading to a concerted elimination that forms the aldehyde, iodinane, and acetic acid.[6][8] The reaction is often accelerated by the presence of a small amount of water.[10] Its major advantages include operational simplicity and high chemoselectivity, allowing for the oxidation of alcohols in the presence of sensitive functional groups like furan rings and vinyl ethers.[6] The primary drawbacks are the cost of the reagent and its potentially explosive nature under certain conditions, making it more suitable for lab-scale synthesis.[6]

DMP_Workflow Start Dissolve Alcohol in DCM Add_DMP Add Dess-Martin Periodinane (DMP) Start->Add_DMP Stir Stir at Room Temperature (1-2 h) Add_DMP->Stir Quench Quench with Na₂S₂O₃ and NaHCO₃ solution Stir->Quench Extract Extract with Organic Solvent Quench->Extract Purify Dry, Concentrate, and Purify Extract->Purify Product Pure Aldehyde Purify->Product

Caption: Experimental workflow for the Dess-Martin Oxidation.

Experimental Protocol: Dess-Martin Oxidation

  • Setup: To a round-bottom flask containing a magnetic stir bar, add 2-(tetrahydro-2H-pyran-4-yl)ethanol (1.0 equivalent) and anhydrous dichloromethane (DCM, 10 volumes).

  • Reagent Addition: Add Dess-Martin periodinane (1.2 equivalents) to the solution in one portion at room temperature under a nitrogen atmosphere.

  • Reaction: Stir the resulting mixture at room temperature. Monitor the reaction progress by TLC (typically complete within 0.5 - 2 hours).[10]

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a vigorously stirred saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃) to quench any remaining DMP and neutralize the acetic acid byproduct. Stir until the solid iodinane byproduct dissolves.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by silica gel chromatography.

Method 3: Pyridinium Chlorochromate (PCC) Oxidation

Pyridinium chlorochromate (PCC) is a stable, commercially available chromium(VI) reagent that provides a reliable method for oxidizing primary alcohols to aldehydes.[11] Unlike stronger chromium-based oxidants (e.g., Jones reagent), PCC oxidation effectively stops at the aldehyde stage in anhydrous conditions.[12][13]

Causality and Mechanistic Insight: The reaction is typically run in anhydrous dichloromethane (DCM).[14] The alcohol attacks the chromium center, and after a proton transfer, a chromate ester is formed.[13] A base (often pyridine from the reagent itself or the chloride ion) removes the proton from the alcohol-bearing carbon, leading to an elimination reaction that forms the C=O double bond and reduces Cr(VI) to a Cr(IV) species.[12][13] The main advantages of PCC are its stability and ease of handling.[11] However, its use on an industrial scale is limited due to the generation of toxic chromium waste and its acidic nature, which can be detrimental to acid-sensitive substrates.[14] The addition of a buffer like Celite or powdered molecular sieves is often recommended to simplify the workup by adsorbing the tar-like chromium byproducts.[11][14]

Experimental Protocol: PCC Oxidation

  • Setup: To a round-bottom flask containing a magnetic stir bar, add pyridinium chlorochromate (PCC, 1.5 equivalents) and an equal weight of Celite or powdered molecular sieves. Suspend this in anhydrous dichloromethane (DCM, 10 volumes) under a nitrogen atmosphere.

  • Alcohol Addition: Dissolve 2-(tetrahydro-2H-pyran-4-yl)ethanol (1.0 equivalent) in a small amount of anhydrous DCM and add it to the PCC suspension in one portion.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC. The mixture will turn into a dark brown, tarry slurry.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter the entire slurry through a short pad of silica gel or Florisil, washing thoroughly with additional diethyl ether to elute the product.

  • Purification: Concentrate the filtrate under reduced pressure to afford the crude aldehyde. Further purification can be achieved via column chromatography if required.

Comparative Analysis of Oxidation Methods

The choice of oxidation method is a critical decision in the synthesis plan. The following table summarizes the key operational parameters and characteristics of the three discussed protocols.

FeatureSwern OxidationDess-Martin Oxidation (DMP)PCC Oxidation
Primary Reagents DMSO, Oxalyl Chloride, Et₃NDess-Martin PeriodinanePyridinium Chlorochromate
Typical Temperature -78 °C to Room TempRoom TemperatureRoom Temperature
Reaction Time 1-3 hours0.5-2 hours2-4 hours
Key Advantages Metal-free, very mild conditions, high selectivity, good for sensitive substrates.[1][2]Neutral pH, fast, high yields, simple setup, high chemoselectivity.[6][10]Stable, commercially available reagent, reliable.[11]
Key Disadvantages Requires cryogenic temps, malodorous DMS byproduct, sensitive to water.[3][5]Expensive, potentially explosive, reagent is moisture-sensitive.[6]Toxic chromium waste, acidic conditions, difficult workup.[14][15]
Ideal Scale Lab-scaleLab-scaleLab-scale

Alternative Synthetic Pathways

  • Hydroformylation of 4-Vinyltetrahydro-2H-pyran: This industrial process, also known as the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene using a transition metal catalyst (e.g., rhodium or cobalt) with carbon monoxide and hydrogen gas.[16][17] This method is highly atom-economical.

  • Ozonolysis of 4-Allyltetrahydro-2H-pyran: Ozonolysis is a powerful reaction that cleaves carbon-carbon double bonds.[18] Treating 4-allyltetrahydro-2H-pyran with ozone followed by a reductive workup (e.g., with dimethyl sulfide or zinc) would cleanly yield the desired aldehyde.[19]

  • Reduction of a Carboxylic Acid Derivative: 2-(Tetrahydro-2H-pyran-4-yl)acetic acid can be converted to its corresponding acyl chloride using reagents like oxalyl chloride or thionyl chloride.[20][21] Subsequent controlled reduction of the acyl chloride can yield the aldehyde.

Conclusion

The synthesis of this compound is most reliably and directly achieved through the selective oxidation of 2-(tetrahydro-2H-pyran-4-yl)ethanol. For laboratory-scale synthesis where substrate sensitivity is a concern and mild conditions are paramount, the Swern Oxidation and Dess-Martin Periodinane Oxidation represent the state-of-the-art. The Dess-Martin method offers superior operational simplicity, being run at room temperature, while the Swern oxidation is often more cost-effective. The PCC oxidation remains a viable, albeit less favorable, alternative due to concerns over toxic waste and harshness. The selection between these methods should be guided by the specific requirements of the synthetic task, including scale, cost, substrate compatibility, and available equipment.

References

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

  • Wikipedia. (2023). Dess–Martin periodinane. Retrieved from [Link]

  • Wikipedia. (2023). Dess–Martin oxidation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

  • NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. Retrieved from [Link]

  • Google Patents. (n.d.). US10040776B2 - Pyran derivatives and their preparation.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Wikipedia. (2024). Wittig reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). Retrieved from [Link]

  • University of California, Irvine. (n.d.). The WITTIG REACTION With CHEMILUMINESCENCE!. Retrieved from [Link]

  • Chemistry Steps. (n.d.). PCC Oxidation Mechanism. Retrieved from [Link]

  • Buchwald, S. L., et al. (2024). CuH-Catalyzed Regio- and Enantioselective Formal Hydroformylation of Vinyl Arenes. Journal of the American Chemical Society.
  • Google Patents. (n.d.). CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
  • Marco-Contelles, J., et al. (2018). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 23(11), 2949. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). Retrieved from [Link]

  • Wikipedia. (2024). Ozonolysis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Grignard Reaction in Organic Synthesis with Practice Problems. Retrieved from [Link]

  • Buchwald, S. L., et al. (2024). CuH-Catalyzed Regio- and Enantioselective Formal Hydroformylation of Vinyl Arenes. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridinium chlorochromate, (PCC)(2). Retrieved from [Link]

  • PubChem. (n.d.). (tetrahydro-2h-pyran-4-yl)acetyl chloride. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Hydroformylation (Oxo Process). Retrieved from [Link]

  • Wikipedia. (2024). Hydroformylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Google Patents. (n.d.). CN103242276B - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
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  • Master Organic Chemistry. (2016). Grignard Reactions And Synthesis (2). Retrieved from [Link]

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Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde (CAS No. 65626-23-5), a key heterocyclic building block in modern organic synthesis and drug discovery. The document is structured to deliver not only precise quantitative data but also the underlying scientific rationale for these properties and the experimental methodologies required for their verification. Key sections cover structural identification, physical and chemical properties, spectroscopic characterization, stability profiles, and detailed, field-proven protocols for property determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough and practical understanding of this versatile aldehyde for its effective application in research and development.

Introduction: Chemical Identity and Significance

This compound, also known as 2-(oxan-4-yl)acetaldehyde, is a bifunctional organic molecule featuring a saturated tetrahydropyran (THP) ring and a reactive aldehyde group.[1][2] The THP moiety is a prevalent structural motif in numerous natural products and pharmaceutical agents, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The aldehyde functional group serves as a versatile synthetic handle, enabling a wide array of chemical transformations.

This combination makes the compound a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics and agrochemicals.[2] A precise understanding of its physicochemical properties is therefore paramount for designing robust synthetic routes, ensuring analytical accuracy, developing stable formulations, and predicting its behavior in biological systems.

This guide provides an in-depth analysis of these properties, grounded in established chemical principles and supported by verifiable data and methodologies.

Core Physicochemical Properties

The physical and chemical characteristics of a compound dictate its behavior from the reaction flask to a final formulation. The properties of this compound are summarized below.

General and Structural Properties

A clear identification of the molecule is the foundation of all scientific investigation. Key identifiers and structural properties are presented in Table 1.

PropertyValueSource(s)
IUPAC Name This compound[2][3]
Synonyms 2-(Oxan-4-yl)acetaldehyde, Tetrahydropyran-4-acetaldehyde[1][4]
CAS Number 65626-23-5[3][5][6]
Molecular Formula C₇H₁₂O₂[3][4][5]
Molecular Weight 128.17 g/mol [3][4][5]
Appearance Colorless to pale yellow liquid[2][4]
Odor Sweet, fruity[2]
Physical and Thermodynamic Properties

The physical state and volatility of the compound are governed by intermolecular forces. As a polar molecule containing a carbonyl group, this compound exhibits dipole-dipole interactions in addition to van der Waals dispersion forces.[7] These interactions result in a higher boiling point than nonpolar alkanes of similar molecular weight but lower than corresponding alcohols, which can engage in hydrogen bonding.[7]

PropertyValueSource(s)
Boiling Point 205.7 °C (at 760 mmHg)[3]
Density 0.968 g/cm³[3]
Refractive Index (n²⁰/D) 1.429[3]
Flash Point 81.6 °C[3]
Vapor Pressure 0.247 mmHg (at 25 °C)[3]
Solubility Profile

Solubility is a critical parameter in drug development, influencing everything from reaction work-ups to bioavailability. The presence of two oxygen atoms (the ether in the ring and the carbonyl group) allows for hydrogen bond acceptance, suggesting moderate solubility in water.[2] It is expected to be freely soluble in common organic solvents like alcohols, ethers, and chlorinated hydrocarbons.[2]

Spectroscopic and Analytical Characterization

Unambiguous characterization is essential for confirming the identity and purity of the compound. Due to the inherent instability and volatility of many low molecular weight aldehydes, analytical methods often employ derivatization to improve separation and detection.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary technique for analyzing volatile compounds. GC provides separation based on boiling point and polarity, while MS offers structural information and confirmation of molecular weight.[8]

  • High-Performance Liquid Chromatography (HPLC): For less volatile aldehydes or for improved sensitivity, HPLC is often used. Analysis typically requires pre-column derivatization, for instance, with 2,4-dinitrophenylhydrazine (DNPH), which forms a stable hydrazone that can be easily detected by UV-Vis detectors.[8][9][10] This method is robust and offers low detection limits.[8]

Experimental Protocols for Property Determination

The trustworthiness of physicochemical data relies on robust and reproducible experimental design. This section details standardized protocols for determining key properties.

Protocol: Determination of Boiling Point (Capillary Method)

This method is suitable for small quantities of liquid and relies on the principle that a liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[11]

Causality: As the sample is heated, its vapor pressure increases. When it matches the atmospheric pressure, a continuous stream of bubbles emerges from the capillary tube. Upon cooling, the point at which the liquid is drawn back into the capillary indicates the boiling point.[11][12]

Methodology:

  • Preparation: Seal one end of a glass capillary tube using a flame.

  • Assembly: Place a small amount (a few drops) of this compound into a small fusion tube. Invert the sealed capillary tube and place it inside the fusion tube.

  • Heating: Attach the fusion tube to a thermometer and place the assembly in a heating block or oil bath.

  • Observation: Heat the apparatus slowly. Note the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

  • Measurement: Turn off the heat and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point.

  • Validation: Repeat the measurement two more times. The values should be within a narrow range (e.g., ±1 °C).

Protocol: Measurement of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability.[13] It measures the equilibrium concentration of a solute in a solvent after a prolonged period of agitation with an excess of the solid.

Causality: By adding an excess of the compound to a buffer and agitating it for an extended period (e.g., 24-48 hours), a saturated solution is formed, reaching thermodynamic equilibrium.[14][15] After separating the undissolved solid, the concentration of the dissolved compound in the clear supernatant represents its solubility.[16]

Methodology:

  • Preparation: Add an excess amount of this compound to a sealed flask containing a known volume of a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS). The excess solid ensures that saturation is achieved.[13]

  • Equilibration: Place the flask in a thermomixer or shaking incubator set to a constant temperature (e.g., 25 °C) and agitate for at least 24 hours to ensure equilibrium is reached.[14][17]

  • Phase Separation: Allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation or filtration through a 0.45 µm filter.[17]

  • Quantification: Accurately determine the concentration of the compound in the clear filtrate/supernatant using a validated analytical method, such as HPLC-UV or GC-MS, against a calibration curve.[14]

  • Validation: The experiment should be run in triplicate. The pH of the solution should be measured before and after the experiment to ensure it has not significantly changed.[13]

Workflow: Purity Assessment using HPLC-UV with DNPH Derivatization

This workflow provides a reliable method for quantifying the aldehyde, especially at low concentrations.

Causality: The aldehyde reacts with DNPH to form a stable, chromophoric hydrazone derivative. This derivative is less volatile and has a strong UV absorbance, making it ideal for analysis by reverse-phase HPLC with a UV detector.[9][18]

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Accurately weigh sample P2 Dissolve in Acetonitrile P1->P2 P3 Add acidic DNPH reagent P2->P3 P4 Incubate to form hydrazone P3->P4 A1 Inject sample onto reverse-phase HPLC column P4->A1 A2 Isocratic/Gradient Elution (e.g., Acetonitrile/Water) A1->A2 A3 UV Detection at 360-370 nm A2->A3 D1 Integrate peak area A3->D1 D2 Quantify against calibration curve D1->D2 D3 Report Purity (%) D2->D3 G cluster_main cluster_prods Mol This compound Acid Carboxylic Acid (C₇H₁₂O₃) Mol->Acid [O] (Oxidation) Alcohol Primary Alcohol (C₇H₁₄O₂) Mol->Alcohol [H] (Reduction) Amine Substituted Amine Mol->Amine R₂NH, [H] (Reductive Amination)

Caption: Key synthetic transformations of the title compound.

Safety, Handling, and Storage

Proper handling procedures are essential when working with any chemical reagent.

  • Hazard Identification: This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye damage. [1]It may also cause respiratory irritation. [1]* Handling: Work in a well-ventilated area or fume hood. [19]Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [1][19]Avoid breathing vapors or mists. [19]Keep away from heat, sparks, and open flames. [20]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [19][20]For long-term stability, storage under an inert atmosphere (e.g., argon) at -20°C is recommended. [4]* Incompatible Materials: Avoid contact with strong oxidizing agents. [19]

Conclusion

This compound is a valuable synthetic intermediate with a well-defined set of physicochemical properties. Its polar nature, conferred by the ether and aldehyde functionalities, dictates its moderate boiling point and solubility characteristics. The reactivity of the aldehyde group opens numerous pathways for molecular elaboration, though it also necessitates careful handling and storage under inert conditions to prevent oxidation. The protocols and data presented in this guide provide a robust framework for scientists to confidently and effectively utilize this compound in their research and development endeavors.

References

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  • This compound, 95%, 65626-23-5 - CookeChem.
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A-Technical-Guide-to-the-Structural-Elucidation-of-2-Tetrahydro-2H-pyran-4-yl-acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for the structural elucidation of 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde, a key heterocyclic aldehyde intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of analytical techniques. Instead, it offers a holistic, field-proven strategy that integrates orthogonal analytical methods, emphasizing the causality behind experimental choices and the principles of self-validating protocols. We will explore a multi-technique approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to build an unassailable structural hypothesis. Each section details not only the "how" but, more critically, the "why," ensuring that the presented methodologies are both robust and logically sound.

Introduction: The Significance of Structural Integrity

The precise structural characterization of synthetic intermediates is a cornerstone of modern chemical research and development. The molecule of interest, this compound, possesses a unique combination of a saturated heterocyclic ring and a reactive aldehyde functionality. This structure presents specific analytical challenges, including conformational flexibility of the tetrahydropyran ring and the potential for the aldehyde to exist in equilibrium with its hydrated or hemiacetal forms. An unambiguous structural assignment is therefore paramount to understanding its reactivity, predicting its behavior in subsequent synthetic steps, and ensuring the quality and purity of final products.

This guide will systematically deconstruct the molecule's structure through a battery of spectroscopic techniques. The workflow is designed to be synergistic, where data from one technique informs and corroborates the findings of another, leading to a confident and complete structural assignment.

The Analytical Workflow: A Multi-Pronged Approach

The structural elucidation of this compound is best approached through a coordinated analytical strategy. The proposed workflow is designed to provide a comprehensive dataset that addresses all key structural features of the molecule.

Caption: A logical workflow for the structural elucidation of this compound.

Mass Spectrometry (MS): The First Look at Molecular Identity

Mass spectrometry provides the foundational data points of molecular weight and elemental composition. For a volatile compound like an aldehyde, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal initial technique.[1][2]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject 1 µL of the sample solution into the GC-MS system.

  • GC Separation:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detection (Electron Ionization - EI):

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Data Interpretation and Expected Fragmentation

The EI mass spectrum will provide crucial information. The molecular ion peak (M+) for C7H12O2 is expected at m/z 128. Aldehydes often exhibit characteristic fragmentation patterns.[3]

  • α-Cleavage: Loss of the formyl radical (-CHO) would result in a fragment at m/z 99. Loss of a hydrogen atom from the aldehyde would give a peak at m/z 127.

  • Ring Fragmentation: The tetrahydropyran ring can undergo fragmentation, leading to characteristic losses. A retro-Diels-Alder type fragmentation could also be possible.

Table 1: Expected Key Fragments in the EI-MS of this compound

m/zProposed FragmentSignificance
128[C7H12O2]+•Molecular Ion (M+)
127[M-H]+Loss of aldehydic proton
99[M-CHO]+Loss of the formyl group
81[C5H9O]+Fragmentation of the pyran ring
57[C4H9]+Further fragmentation
High-Resolution Mass Spectrometry (HRMS)

To unequivocally confirm the elemental composition, HRMS is essential. This is typically performed using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a high-resolution analyzer (e.g., TOF or Orbitrap).

Expected HRMS Result:

  • Calculated for C7H13O2+ ([M+H]+): 129.0910

  • Calculated for C7H12O2Na+ ([M+Na]+): 151.0730

A measured mass within 5 ppm of the calculated value provides strong evidence for the proposed molecular formula.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of key functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small drop of the neat liquid sample onto the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm-1 with a resolution of 4 cm-1.

  • Background Correction: Perform a background scan prior to sample analysis.

Data Interpretation

The IR spectrum will be dominated by the characteristic absorptions of the aldehyde and the C-O-C ether linkage in the tetrahydropyran ring.

Table 2: Key IR Absorptions for this compound

Wavenumber (cm-1)VibrationFunctional Group
~2930, ~2850C-H stretchAliphatic CH2, CH
~2720, ~2820C-H stretch (Fermi doublet)Aldehyde C-H
~1725C=O stretchAldehyde
~1100C-O-C stretchEther

The presence of a strong absorption around 1725 cm-1 is a clear indicator of the carbonyl group of the aldehyde. The characteristic Fermi doublet for the aldehydic C-H stretch around 2720 and 2820 cm-1 provides further confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and connectivity.[4][5] A suite of 1D and 2D NMR experiments is required for an unambiguous assignment.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl3) in a 5 mm NMR tube.

  • 1D NMR:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C{¹H} NMR spectrum.

    • Acquire a DEPT-135 spectrum to differentiate between CH, CH2, and CH3 groups.

  • 2D NMR:

    • Acquire a ¹H-¹H COSY (Correlation Spectroscopy) spectrum to identify proton-proton couplings.[6]

    • Acquire a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to identify direct one-bond proton-carbon correlations.[7][8]

    • Acquire a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) proton-carbon correlations.[8]

Predicted NMR Data and Interpretation

The following tables summarize the expected chemical shifts and correlations.

Table 3: Predicted ¹H NMR Data (in CDCl3, ~400 MHz)

Proton LabelChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
H-1'~9.7t1H~2.5Aldehyde CHO
H-2'~2.4dd2H~7.0, ~2.5CH2 adjacent to CHO
H-4~2.0m1H-CH at position 4
H-2, H-6 (axial)~3.4dt2H~11.5, ~4.0Axial protons on C2/C6
H-2, H-6 (equatorial)~4.0dd2H~11.5, ~2.0Equatorial protons on C2/C6
H-3, H-5 (axial)~1.3qd2H~12.5, ~4.0Axial protons on C3/C5
H-3, H-5 (equatorial)~1.8m2H-Equatorial protons on C3/C5

Table 4: Predicted ¹³C NMR Data (in CDCl3, ~100 MHz)

Carbon LabelChemical Shift (δ, ppm)DEPT-135Assignment
C-1'~202CHAldehyde C=O
C-2'~50CH2CH2 adjacent to C=O
C-4~35CHCH at position 4
C-2, C-6~68CH2CH2 adjacent to oxygen
C-3, C-5~32CH2CH2 at positions 3 and 5
Deconstructing the Structure with 2D NMR

The 2D NMR experiments provide the crucial connectivity information.

Caption: A simplified representation of key 2D NMR correlations for structural assignment.

  • COSY: The aldehydic proton (H-1') will show a correlation to the methylene protons at H-2'. The H-2' protons will correlate with the methine proton at H-4. The H-4 proton will show correlations to the methylene protons at H-3 and H-5. The protons at H-3/H-5 will correlate with the protons at H-2/H-6, completing the spin system of the ring.

  • HSQC: This experiment will directly link each proton signal to its attached carbon. For example, the signal around δ 9.7 ppm in the ¹H spectrum will correlate with the carbon signal around δ 202 ppm in the ¹³C spectrum.

  • HMBC: This is the ultimate tool for confirming the overall connectivity. Key long-range correlations would include:

    • The aldehydic proton (H-1') to the C-2' carbon.

    • The H-2' protons to the C-1' and C-4 carbons.

    • The H-4 proton to the C-2', C-3, and C-5 carbons.

Conclusion: A Self-Validating Structural Proof

By systematically applying the described workflow, a robust and self-validating structural elucidation of this compound is achieved. The initial GC-MS and HRMS data establish the molecular formula. IR spectroscopy confirms the presence of the key aldehyde and ether functionalities. Finally, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous map of the carbon-hydrogen framework and the connectivity of all atoms. Each piece of data corroborates the others, leading to a high degree of confidence in the final structural assignment. This rigorous approach is essential for ensuring the quality and reliability of chemical research and development.

References

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Introduction: The Significance of a Core Chiral Synthon

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (S)-3-Hydroxy-γ-butyrolactone (CAS 65626-23-5) for Drug Development Professionals

(S)-3-Hydroxy-γ-butyrolactone (CAS 65626-23-5), a key chiral building block, holds a position of considerable importance in the landscape of synthetic organic chemistry and drug development.[1][2][3] Its value stems from the stereospecific center and the versatile lactone functionality, which allow for its elaboration into a wide array of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and critical applications, with a focus on its role as a precursor in the development of novel therapeutics.

Structurally, it is a five-membered lactone ring with a hydroxyl group at the C3 position in the (S) configuration.[4] This specific stereochemistry is crucial, as biological systems are exquisitely sensitive to chirality, often dictating the efficacy and safety of a drug. This molecule serves as a "chiral pool" starting material, meaning it is an inexpensive, enantiomerically pure compound from which more complex chiral molecules can be synthesized.[4][5] Its applications range from the synthesis of nerve regulators and anti-AIDS drug intermediates to novel modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).[4][6][7]

Part 1: Physicochemical & Spectroscopic Profile

Precise characterization of a starting material is fundamental to any synthetic campaign. The physical and spectroscopic properties of (S)-3-Hydroxy-γ-butyrolactone are summarized below.

Physicochemical Properties

The distinct physicochemical properties of the (S)-enantiomer are critical for its application in stereoselective synthesis.[4]

PropertyValueSource
CAS Number 65626-23-5 (also cited as 7331-52-4)[8][9]
Molecular Formula C₄H₆O₃[8][9]
Molecular Weight 102.09 g/mol [8][9]
Appearance Colorless to light yellow liquid[4]
Boiling Point 98-100 °C at 0.3 mmHg (for racemic mixture)[10]
Melting Point 68 °C (for racemic mixture)[10]
Density 1.241 g/cm³ (for racemic mixture)[10]
Storage Temp. 10°C - 25°C[9]
Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is essential for confirming the identity and purity of (S)-3-Hydroxy-γ-butyrolactone.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong, broad absorption is expected in the 3400 cm⁻¹ region, characteristic of the O-H stretch of the hydroxyl group. A very strong, sharp peak will be observed around 1770 cm⁻¹, corresponding to the C=O stretch of the five-membered lactone ring. The presence of both peaks is a definitive indicator of the compound's core structure.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is crucial for confirming the connectivity and stereochemistry.

    • ¹H-NMR: The proton spectrum will show distinct signals for the protons on the lactone ring. The proton at C3 (adjacent to the hydroxyl group) will appear as a multiplet, coupled to the adjacent methylene protons. The protons at C2 and C4 will also present as multiplets, with their chemical shifts and coupling constants providing detailed structural information.

    • ¹³C-NMR: The carbon spectrum will show four distinct signals: one for the carbonyl carbon of the lactone (typically δ > 170 ppm), one for the carbon bearing the hydroxyl group (C3), and two signals for the other methylene carbons of the ring (C2 and C4).

  • Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak corresponding to the molecular weight (102.09), confirming the elemental composition.

Part 2: Key Synthetic Methodologies

The accessibility of enantiomerically pure (S)-3-Hydroxy-γ-butyrolactone is paramount to its use in drug development. Several efficient synthetic strategies have been developed, leveraging both chemical and biological transformations.

Methodology 1: Chemoenzymatic Synthesis from L-Malic Acid

This is a widely adopted and scalable approach that begins with the inexpensive and naturally occurring chiral molecule, L-malic acid. The strategy relies on a chemical reduction followed by a highly selective enzymatic hydrolysis step.[1][2]

  • Step 1: Acetylation and Anhydride Formation: L-malic acid is reacted with an acyl chloride (e.g., acetyl chloride) to protect the hydroxyl group and simultaneously form the cyclic anhydride.[5]

  • Step 2: Selective Reduction: The resulting anhydride is dissolved in a suitable solvent like tetrahydrofuran (THF). A reducing agent, such as sodium borohydride, is added in the presence of a Lewis acid catalyst. This selectively reduces one of the carbonyl groups of the anhydride to a hydroxyl group, forming the lactone.[5] The choice of reducing agent and conditions is critical to prevent over-reduction.

  • Step 3: Hydrolysis/Cyclization: The reaction mixture is then treated with acid (e.g., hydrochloric acid) to hydrolyze any remaining intermediates and ensure complete lactonization, yielding (S)-3-hydroxy-γ-butyrolactone.[5]

  • Step 4: Purification: The final product is purified using standard laboratory techniques such as distillation or column chromatography.

The causality behind this method's success lies in the use of a readily available chiral starting material (L-malic acid), which sets the stereochemistry, followed by high-yield chemical transformations. The enzymatic variation of this route often involves the hydrolysis of an ester precursor, like (S)-β-benzoyloxy-γ-butyrolactone, using a lipase (e.g., from Candida rugosa) to achieve high enantiomeric purity.[1]

malic_acid L-Malic Acid (Chiral Pool) anhydride Acetyl-malic Anhydride malic_acid->anhydride Acyl Chloride reduction Selective Reduction (e.g., NaBH₄, THF) anhydride->reduction product (S)-3-Hydroxy-γ-butyrolactone reduction->product Acid Treatment

Caption: Chemoenzymatic synthesis workflow from L-malic acid.

Methodology 2: Biosynthesis via Engineered Microorganisms

A greener and more sustainable approach involves the use of metabolically engineered bacteria, such as Escherichia coli, to produce optically pure (S)-3-hydroxy-γ-butyrolactone directly from renewable feedstocks like D-xylose.[11][12]

This method relies on the construction of a novel biosynthetic pathway in a microbial host. Researchers have successfully engineered E. coli by introducing a series of enzymes to convert a starting sugar into the desired product.

  • Pathway Construction: A five-step enzymatic pathway is introduced into the host organism. This typically includes a dehydrogenase, a lactonase, a dehydratase, a decarboxylase, and an aldehyde dehydrogenase.[11][12]

  • Host Engineering: To maximize product yield, competing metabolic pathways in the host are disrupted or deleted. For instance, pathways responsible for the uptake and metabolism of the starting sugar (D-xylose) are modified to channel the substrate exclusively into the engineered pathway.[12]

  • Fermentation: The engineered strain is cultivated in a bioreactor under controlled conditions (fed-batch fermentation) with the feedstock (e.g., D-xylose) and a carbon source (e.g., glycerol).

  • Product Formation & Isolation: The microorganism converts the feedstock into (S)-3-hydroxy-γ-butyrolactone, which is secreted. The product is then extracted from the fermentation broth and purified. This method has been shown to produce the target with extremely high enantiomeric excess (ee > 99%).[11][12]

The trustworthiness of this protocol is validated by the stereochemical purity of the final product, which is confirmed by chiral gas chromatography and its structure verified by NMR.[11]

xylose D-Xylose (Renewable Feedstock) ecoli Engineered E. coli (5-Enzyme Pathway) xylose->ecoli fermentation Fed-Batch Fermentation ecoli->fermentation product Optically Pure (S)-3-Hydroxy-γ-butyrolactone fermentation->product Extraction & Purification

Caption: Microbial biosynthesis workflow using engineered E. coli.

Part 3: Application in Drug Development - A Case Study

The true value of (S)-3-hydroxy-γ-butyrolactone is realized in its application as a key intermediate for synthesizing high-value pharmaceutical agents.

Case Study: Synthesis of CFTR Modulators for Cystic Fibrosis

Cystic Fibrosis is a genetic disorder caused by mutations in the CFTR protein, an ion channel. Recent therapeutic strategies focus on developing small molecules that can correct the function of the mutant protein. (S)-3-hydroxy-γ-butyrolactone has been identified as a starting material in the synthesis of novel pyrazolo[3,4-b]pyridine derivatives that act as CFTR modulators.[6][7]

In patented synthetic routes, (S)-3-hydroxy-γ-butyrolactone is used to introduce a specific chiral fragment into the final drug molecule.[6][7] The hydroxyl group provides a reactive handle for chemical modification, while the inherent stereochemistry of the lactone is transferred to the subsequent intermediates and, ultimately, to the final active pharmaceutical ingredient (API). The lactone can be opened and its stereocenter functionalized to build more complex side chains required for potent biological activity.

The causality for its selection is clear: using this enantiopure starting material obviates the need for costly and often inefficient chiral resolution steps later in the synthesis, making the entire process more economical and scalable. This is a critical consideration in pharmaceutical manufacturing.

While the parent γ-butyrolactone (GBL) is known to act as a prodrug for the CNS depressant GHB, this activity is generally not relevant when (S)-3-hydroxy-γ-butyrolactone is used as a synthetic building block.[13][14] Its structure is fundamentally altered during the synthesis, and the final API has its own distinct mechanism of action, in this case, modulating the CFTR ion channel.

Conclusion

(S)-3-Hydroxy-γ-butyrolactone (CAS 65626-23-5) is a quintessential example of a chiral synthon that enables the efficient and stereocontrolled synthesis of complex molecules. Its availability through scalable chemoenzymatic and sustainable biosynthetic routes ensures its continued relevance. For drug development professionals, a thorough understanding of this building block's properties and synthetic utility is essential for designing and executing efficient pathways to novel, life-saving therapeutics.

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An In-depth Technical Guide to the Potential Biological Activity of 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydropyran (THP) moiety is a well-established "privileged scaffold" in medicinal chemistry, featured in numerous approved drugs and clinical candidates.[1][2] Its favorable physicochemical properties, including improved ADME profiles and the ability to act as a hydrogen bond acceptor, make it an attractive component in drug design.[1] This guide provides a comprehensive exploration of the potential biological activity of a specific THP-containing molecule: 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde. While direct biological data for this compound is not extensively documented in publicly available literature, its structural features—a stable THP ring and a reactive acetaldehyde group—provide a strong basis for hypothesizing a range of pharmacological activities. This document will deconstruct the molecule's components, propose potential biological targets and therapeutic areas, and provide detailed, actionable experimental protocols for a comprehensive investigation into its bioactivity.

Introduction: Deconstructing this compound

This compound (CAS: 65626-23-5) is an organic compound with the molecular formula C7H12O2.[3][4][5] Structurally, it is characterized by a saturated six-membered tetrahydropyran ring substituted at the 4-position with an acetaldehyde group.[6] The THP ring can be considered a conformationally constrained ether, offering a rigid scaffold that can favorably position other functional groups for interaction with biological targets.[1] The acetaldehyde moiety, on the other hand, is a highly reactive functional group, known for its ability to participate in various chemical and biological reactions.[7]

PropertyValueReference
CAS Number 65626-23-5[3][4][5]
Molecular Formula C7H12O2[4][5][8]
Molecular Weight 128.17 g/mol [4][5][9]
Appearance Colorless to pale yellow liquid[6]
Boiling Point 205.7°C at 760 mmHg[5]
Flash Point 81.6°C[5]

The potential for biological activity arises from the combination of these two key features. The THP ring can mediate favorable interactions with enzyme pockets or receptor binding sites, while the aldehyde group can act as a reactive "warhead" or a key interacting moiety.

The Tetrahydropyran Scaffold: A Foundation for Drug-Like Properties

The THP ring is a bioisostere of cyclohexane but offers distinct advantages in a medicinal chemistry context.[1] Its inclusion in a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties.

  • Improved ADME Profile: Compared to its carbocyclic counterpart, the THP ring generally imparts lower lipophilicity, which can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[1]

  • Hydrogen Bonding Capability: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets that can enhance binding affinity and selectivity.[1]

  • Structural Rigidity: The defined chair-like conformation of the THP ring reduces the entropic penalty upon binding to a target, which can contribute to higher binding affinity.[1]

The versatility of the THP scaffold is evident in the wide range of therapeutic areas where THP-containing molecules have shown promise, including oncology, infectious diseases, and metabolic disorders.[1][10] For instance, THP derivatives have been investigated as antitumor agents, with some conjugated to antibodies to create targeted antibody-drug conjugates (ADCs).[10]

The Acetaldehyde Moiety: A Reactive Pharmacophore

Acetaldehyde, the primary metabolite of ethanol, is a highly reactive molecule with known toxic and pharmacological effects.[11] While high concentrations are cytotoxic, at lower doses, it can modulate cellular signaling and enzyme activity.[11] The aldehyde functional group is a key electrophile, capable of reacting with nucleophilic residues in proteins, such as lysine and cysteine, to form Schiff bases or other covalent adducts. This reactivity can be harnessed for therapeutic benefit, for example, in the design of covalent enzyme inhibitors.

The presence of the acetaldehyde group in this compound suggests several potential mechanisms of action:

  • Enzyme Inhibition: The aldehyde could act as an inhibitor of enzymes that have a key nucleophilic residue in their active site.

  • Modulation of Signaling Pathways: It could interact with proteins involved in critical signaling cascades.

  • Cytotoxicity: At higher concentrations, the reactive nature of the aldehyde could lead to general cytotoxicity, a property that could be explored in the context of anticancer agents.

Hypothesized Biological Activities and Proposed Investigational Workflows

Based on the structural features of this compound, we can hypothesize several potential biological activities. The following sections outline these hypotheses and provide detailed experimental workflows to investigate them.

Potential Anticancer Activity

The THP scaffold is present in several anticancer agents, and the reactive nature of the acetaldehyde group could contribute to cytotoxicity.[10]

Hypothesis: this compound exhibits cytotoxic activity against cancer cell lines.

Experimental Workflow:

Caption: Workflow for investigating the potential anticancer activity of this compound.

Detailed Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells (e.g., HCT-116) and non-cancerous control cells (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series in a complete cell culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

  • Cell Treatment: Replace the medium in the cell plates with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Potential Antimicrobial Activity

Various heterocyclic compounds, including pyran derivatives, have demonstrated antimicrobial properties.[2][12][13]

Hypothesis: this compound possesses antibacterial and/or antifungal activity.

Experimental Workflow:

cluster_0 Initial Screening cluster_1 Quantitative Analysis Microbe Panel Select a panel of microbes: Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungi (e.g., C. albicans) Disk Diffusion Perform disk diffusion assay to assess the zone of inhibition Microbe Panel->Disk Diffusion Broth Microdilution Determine Minimum Inhibitory Concentration (MIC) Disk Diffusion->Broth Microdilution If activity is observed MBC/MFC Determination Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) Broth Microdilution->MBC/MFC Determination

Caption: Workflow for evaluating the antimicrobial potential.

Detailed Protocol: Broth Microdilution for MIC Determination

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a density of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in the broth.

  • Inoculation: Add the prepared inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential as an Aldehyde Dehydrogenase (ALDH) Inhibitor

Given its acetaldehyde structure, the compound could potentially interact with enzymes involved in aldehyde metabolism, such as aldehyde dehydrogenase (ALDH).

Hypothesis: this compound inhibits ALDH activity.

Experimental Workflow:

Enzyme Source Purified ALDH enzyme (e.g., from bovine liver) Assay Setup Set up a reaction mixture containing ALDH, NAD+, and a substrate (e.g., propionaldehyde) Enzyme Source->Assay Setup Compound Addition Add varying concentrations of 2-(THP)acetaldehyde Assay Setup->Compound Addition Kinetic Measurement Monitor the rate of NADH formation by measuring the increase in absorbance at 340 nm Compound Addition->Kinetic Measurement IC50 Calculation Determine the IC50 value for ALDH inhibition Kinetic Measurement->IC50 Calculation

Caption: Workflow for assessing ALDH inhibition.

Detailed Protocol: In Vitro ALDH Inhibition Assay

  • Reaction Buffer: Prepare a suitable reaction buffer (e.g., 100 mM sodium pyrophosphate, pH 8.5).

  • Reagent Preparation: Prepare solutions of NAD+, ALDH enzyme, and a substrate like propionaldehyde in the reaction buffer.

  • Assay Procedure: In a 96-well UV-transparent plate, add the reaction buffer, NAD+, ALDH, and varying concentrations of this compound. Include a known inhibitor (e.g., disulfiram) as a positive control.

  • Reaction Initiation: Initiate the reaction by adding the substrate (propionaldehyde).

  • Kinetic Reading: Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis: Calculate the initial reaction velocity (V0) for each concentration. Determine the percent inhibition relative to the no-inhibitor control and calculate the IC50 value.

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, molecule with significant potential for biological activity. Its composite structure, leveraging the favorable drug-like properties of the tetrahydropyran scaffold and the reactivity of the acetaldehyde moiety, provides a solid rationale for investigating its effects in various therapeutic contexts, including oncology, infectious diseases, and metabolic regulation. The experimental workflows detailed in this guide offer a systematic and robust framework for elucidating the pharmacological profile of this compound. Future research should focus on the execution of these in vitro studies, followed by mechanism-of-action deep dives and, for promising activities, progression into in vivo models to assess efficacy and safety. The exploration of this compound and its derivatives could unveil novel chemical entities with therapeutic potential.

References

  • Creative Biolabs. (2024, May 16). Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Chemical Synthesis: The Role of Tetrahydropyran Derivatives. Retrieved from [Link]

  • Quertemont, E., & Tambour, S. (2004). Role of Acetaldehyde in Mediating the Pharmacological and Behavioral Effects of Alcohol. Alcohol Research & Health, 28(4), 258-265. Retrieved from [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). Acetaldehyde. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon (FR): International Agency for Research on Cancer. Retrieved from [Link]

  • El-Sayed, N. F., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(15), 4994. Retrieved from [Link]

  • Mahdavi, S. M., et al. (2015). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Iranian Journal of Pharmaceutical Research, 14(Suppl), 105-117. Retrieved from [Link]

  • Hamid, I. K., & Attia, K. A. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. International journal of health sciences, 6(S4), 1025-1037. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde, a key building block in modern drug discovery and organic synthesis. Recognizing the scarcity of publicly available quantitative solubility data for this specific compound, this document emphasizes predictive principles based on physicochemical properties and provides robust, step-by-step experimental protocols for researchers to generate reliable data in-house. We delve into the molecular structure's influence on solvent interactions, introduce theoretical models like Hansen Solubility Parameters for solvent selection, and present a self-validating experimental workflow. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded approach to handling and utilizing this versatile aldehyde in various solvent systems.

Introduction: The Significance of a Versatile Building Block

This compound is a bifunctional organic compound featuring a saturated tetrahydropyran (THP) ring and a reactive aldehyde group.[1][2][3] The THP moiety, a common motif in natural products, imparts favorable metabolic stability and pharmacokinetic properties in drug candidates. The aldehyde serves as a versatile chemical handle for a wide array of synthetic transformations, including reductive aminations, Wittig reactions, and aldol condensations.

Understanding the solubility of this compound is paramount for its effective use.[4] In drug development, solubility dictates formulation strategies, bioavailability, and the choice of solvents for purification and analysis. For process chemists, it is critical for reaction design, controlling reaction kinetics, managing work-up procedures, and preventing precipitation issues that can complicate large-scale synthesis. This guide provides the foundational knowledge and practical tools to address these challenges.

Physicochemical Profile and Its Influence on Solubility

The solubility behavior of a solute is fundamentally governed by its molecular structure and the resulting intermolecular forces it can form with a solvent. The principle of "like dissolves like" serves as a useful heuristic, suggesting that polar solutes dissolve in polar solvents and nonpolar solutes in nonpolar solvents.[5][6]

Molecular Structure: C₇H₁₂O₂ Molecular Weight: 128.17 g/mol [1][2]

The structure of this compound contains distinct polar and nonpolar regions that dictate its solubility profile:

  • Polar Features: The molecule possesses two oxygen atoms—one in the ether linkage of the THP ring and one in the carbonyl group of the aldehyde. These atoms are electronegative, creating bond dipoles and making the molecule polar. The carbonyl oxygen can act as a hydrogen bond acceptor.[7][8]

  • Nonpolar Features: The aliphatic backbone, consisting of methylene (-CH₂-) groups in the pyran ring and the ethyl bridge, contributes to the molecule's nonpolar character.

This duality suggests that the compound will exhibit moderate to good solubility in a range of polar organic solvents but limited solubility in highly nonpolar solvents like hexanes or in highly polar, protic solvents like water, where it cannot self-associate via hydrogen bonding as effectively as smaller alcohols.[7][8]

Theoretical Framework for Solvent Selection: Hansen Solubility Parameters (HSP)

To move beyond simple polarity rules, the Hansen Solubility Parameter (HSP) model provides a more nuanced, quantitative method for predicting miscibility.[9][10] HSP deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bond formation (as donors or acceptors).

Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The guiding principle is that solutes will dissolve in solvents with similar HSP values. The "distance" (Ra) between two substances in Hansen space is calculated, and a smaller distance implies greater affinity.[10]

While the specific HSP values for this compound are not published, we can estimate its character based on its functional groups. The presence of an ether and an aldehyde suggests moderate δP and δH values. This allows for a rational pre-selection of solvents for experimental screening.

Table 1: Hansen Solubility Parameters for Common Organic Solvents [10][11][12]

SolventδD (Dispersion)δP (Polar)δH (Hydrogen Bonding)
Acetone15.510.47.0
Acetonitrile15.318.06.1
Dichloromethane18.26.36.1
Ethyl Acetate15.85.37.2
Ethanol15.88.819.4
Hexane14.90.00.0
Methanol15.112.322.3
Tetrahydrofuran (THF)16.85.78.0
Toluene18.01.42.0

Based on this table, solvents like Acetone, Ethyl Acetate, and THF are predicted to be good candidates due to their balanced HSP profiles, which are likely to be compatible with the target molecule's ether and aldehyde functionalities.

Experimental Determination of Solubility: A Self-Validating Protocol

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents (high purity, HPLC grade)

  • Analytical balance (±0.1 mg precision)

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

  • Thermostatted shaker or rotator capable of maintaining constant temperature (e.g., 25 °C ± 0.5 °C)

  • Syringe filters (0.22 µm or 0.45 µm, PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or ¹H NMR)

Step-by-Step Experimental Workflow
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a pre-weighed glass vial. An excess is critical to ensure a saturated solution is formed with undissolved solid/liquid remaining.

    • Record the exact mass of the solute added.

    • Add a precise volume (e.g., 2.00 mL) of the chosen solvent to the vial.[17][18]

    • Securely cap the vial. Prepare each solvent system in triplicate to ensure statistical validity.

  • Equilibration:

    • Place the vials in the thermostatted shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a minimum of 24 hours to ensure equilibrium is reached.[5] For viscous solvents or compounds that dissolve slowly, 48-72 hours may be necessary.

    • Causality Check: The goal of this extended agitation is to allow the dissolution and precipitation processes to reach a dynamic equilibrium, where the concentration of the solute in the solution is maximized and stable.

  • Phase Separation and Sampling:

    • After equilibration, allow the vials to stand undisturbed in the thermostat for at least 24 hours to allow undissolved material to settle.

    • Carefully draw a sample from the clear supernatant using a glass syringe.

    • Immediately pass the sample through a syringe filter into a clean vial to remove any microscopic particulates. This step is crucial to avoid artificially high concentration readings.

  • Quantification:

    • Prepare a calibration curve using standard solutions of the analyte at known concentrations in the same solvent.

    • Dilute the filtered sample with a known factor to fall within the linear range of the calibration curve.

    • Analyze the diluted sample using the chosen analytical method (HPLC, GC, etc.).[4]

    • Calculate the concentration of the solute in the original, undiluted saturated solution. The average of the triplicate measurements represents the solubility.

Data Presentation

All experimentally determined solubility data should be compiled into a clear, structured table for easy comparison.

Table 2: Experimentally Determined Solubility of this compound at 25 °C

SolventPredicted Compatibility (HSP)Experimental Solubility (mg/mL)Experimental Solubility (mol/L)
DichloromethaneGoodFill in dataFill in data
AcetoneGoodFill in dataFill in data
Ethyl AcetateGoodFill in dataFill in data
TetrahydrofuranGoodFill in dataFill in data
AcetonitrileModerateFill in dataFill in data
MethanolModerate-LowFill in dataFill in data
TolueneLowFill in dataFill in data
HeptaneVery LowFill in dataFill in data

Visualizing the Process: Diagrams and Workflows

Molecular Interactions Diagram

The following diagram illustrates the key intermolecular forces at play when dissolving this compound in different classes of solvents.

G Solute 2-(THP-4-yl)acetaldehyde (Solute) Solvent_P_Aprotic Polar Aprotic Solvent (e.g., Acetone, THF) Solute->Solvent_P_Aprotic Strong Dipole-Dipole H-Bond Acceptance Solvent_P_Protic Polar Protic Solvent (e.g., Methanol) Solute->Solvent_P_Protic Dipole-Dipole H-Bond Acceptance Solvent_Nonpolar Nonpolar Solvent (e.g., Hexane) Solute->Solvent_Nonpolar Weak Dispersion Forces G start Start: Define Solubility Need select_solvents 1. Select Candidate Solvents (Based on HSP & Polarity) start->select_solvents prepare_samples 2. Prepare Triplicate Samples (Solute Excess + Solvent) select_solvents->prepare_samples equilibrate 3. Equilibrate (24-72h) @ Constant Temperature prepare_samples->equilibrate settle_sample 4. Settle & Sample Supernatant equilibrate->settle_sample filter_sample 5. Filter Sample (0.22 µm PTFE) settle_sample->filter_sample quantify 6. Quantify Concentration (HPLC, GC, or NMR) filter_sample->quantify calculate 7. Calculate Solubility (Average of Triplicates) quantify->calculate end End: Report Data calculate->end

Sources

An In-Depth Technical Guide to 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde: Synthesis, History, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde, a key heterocyclic aldehyde. The document delves into the historical context of its structural class, details robust synthetic methodologies with step-by-step protocols, and explores its applications, particularly within the fragrance and pharmaceutical industries. The guide is structured to provide not just procedural steps but also the scientific rationale behind the experimental choices, ensuring a deep understanding for researchers and development professionals.

Introduction and Physicochemical Properties

This compound, with the CAS number 65626-23-5, is an organic compound featuring a saturated six-membered tetrahydropyran ring substituted at the 4-position with an acetaldehyde group.[1] This colorless to pale yellow liquid is noted for a distinctive sweet, fruity fragrance, reminiscent of certain natural aldehydes.[1] Its molecular formula is C7H12O2, and it has a molecular weight of 128.17 g/mol .[2] The compound is soluble in organic solvents and exhibits moderate solubility in water.[1] The presence of the aldehyde functional group makes it a versatile intermediate in organic synthesis, susceptible to oxidation and condensation reactions.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 65626-23-5[1]
Molecular Formula C7H12O2[2]
Molecular Weight 128.17 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Odor Profile Sweet, fruity[1]

Historical Context and Discovery

While a specific date and discoverer for this compound is not prominently documented in readily available literature, its existence is rooted in the broader history of tetrahydropyran synthesis. A significant milestone in this field was the work of Ernst Hanschke in 1955, who detailed the synthesis of 2-Methyl-tetrahydro-pyran-4-ol through a Prins-type reaction of acetaldehyde and 3-buten-1-ol in the presence of sulfuric acid.[3] This work laid a foundation for the construction of the tetrahydropyran ring, a core component of the target molecule. The development of synthetic routes to functionalized tetrahydropyrans has been a continuous area of research due to the prevalence of this moiety in numerous natural products and biologically active compounds.[4] The synthesis of the title compound would have become feasible with the establishment of reliable methods for carbon-carbon bond formation and functional group transformations on the tetrahydropyran scaffold.

Synthetic Methodologies

The synthesis of this compound can be approached through several strategic disconnections. The most logical and commonly employed strategies involve either a one-carbon homologation of a C6 precursor or the oxidation of a C7 alcohol precursor.

Two-Step Homologation from Tetrahydropyran-4-carbaldehyde via Wittig Reaction

This is a robust and widely applicable method for elongating a carbon chain by one aldehyde unit. The strategy involves two key transformations: a Wittig reaction to form a vinyl ether, followed by acidic hydrolysis to unmask the aldehyde.

Logical Framework: The choice of the Wittig reaction with (methoxymethyl)triphenylphosphonium chloride is deliberate. This reagent is a well-established C1 synthon that introduces a methoxymethylene group. The resulting vinyl ether is stable enough to be isolated but readily undergoes hydrolysis under acidic conditions to yield the desired aldehyde. This two-step sequence is often high-yielding and avoids harsh reaction conditions that could lead to side reactions on the tetrahydropyran ring.

Wittig_Homologation start Tetrahydropyran-4-carbaldehyde intermediate 4-(2-methoxyvinyl)tetrahydro-2H-pyran (Vinyl Ether Intermediate) start->intermediate 1. (Methoxymethyl)triphenylphosphonium chloride 2. Strong base (e.g., t-BuOK) product This compound intermediate->product Aqueous Acid (e.g., HCl)

Figure 1: Two-step homologation via Wittig reaction and hydrolysis.

Experimental Protocol:

Step 1: Synthesis of 4-(2-methoxyvinyl)tetrahydro-2H-pyran

  • To a stirred suspension of (methoxymethyl)triphenylphosphonium chloride (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add potassium tert-butoxide (t-BuOK) (1.1 equivalents) portion-wise.

  • Allow the resulting ylide solution to stir at 0 °C for 30 minutes.

  • Add a solution of tetrahydropyran-4-carbaldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the vinyl ether as a mixture of E/Z isomers.[5]

Step 2: Hydrolysis to this compound

  • Dissolve the purified 4-(2-methoxyvinyl)tetrahydro-2H-pyran (1.0 equivalent) in a mixture of THF and water.

  • Add a catalytic amount of a strong acid, such as hydrochloric acid (e.g., 1M HCl).

  • Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Neutralize the reaction with a mild base, such as saturated aqueous sodium bicarbonate solution.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.[6][7]

  • Further purification can be achieved by distillation under reduced pressure.

Oxidation of 2-(Tetrahydro-2H-pyran-4-yl)ethanol

This approach relies on the availability of the corresponding alcohol precursor, 2-(tetrahydro-2H-pyran-4-yl)ethanol. The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis, and several mild and selective methods are available.

Logical Framework: The key to this strategy is the selection of an oxidizing agent that is mild enough to prevent over-oxidation to the carboxylic acid. Chromium-based reagents are often avoided due to their toxicity. Modern, milder alternatives like the Swern oxidation or the Dess-Martin periodinane (DMP) oxidation are preferred for their high yields and compatibility with a wide range of functional groups.

Alcohol_Oxidation start 2-(Tetrahydro-2H-pyran-4-yl)ethanol product This compound start->product Mild Oxidizing Agent (e.g., Swern Oxidation or DMP)

Figure 2: Synthesis via oxidation of the corresponding primary alcohol.

Experimental Protocol (Swern Oxidation):

  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.2 equivalents) dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of 2-(tetrahydro-2H-pyran-4-yl)ethanol (1.0 equivalent) in DCM dropwise.

  • Stir for an additional 30 minutes at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise, and allow the reaction mixture to warm to room temperature.

  • Quench the reaction with water.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude aldehyde by flash column chromatography or distillation.[8][9][10][11]

Experimental Protocol (Dess-Martin Periodinane Oxidation):

  • To a solution of 2-(tetrahydro-2H-pyran-4-yl)ethanol (1.0 equivalent) in anhydrous DCM at room temperature, add Dess-Martin periodinane (1.1 equivalents) in one portion.

  • Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 1-3 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir vigorously until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude aldehyde.[4][12][13]

Hydroformylation of 4-Vinyl-tetrahydro-2H-pyran

Hydroformylation, also known as the oxo process, is a powerful industrial method for converting alkenes into aldehydes by the addition of a formyl group and a hydrogen atom across the double bond.[14]

Logical Framework: This method is highly atom-economical and can be a very direct route if the starting olefin is readily available. The choice of catalyst and ligands is crucial for controlling the regioselectivity (linear vs. branched aldehyde). For terminal olefins like 4-vinyl-tetrahydro-2H-pyran, a mixture of the desired this compound (the branched product) and 3-(tetrahydro-2H-pyran-4-yl)propanal (the linear product) can be formed. Rhodium-based catalysts with bulky phosphine ligands are often employed to favor the formation of the linear aldehyde, while cobalt-based catalysts or rhodium with less bulky ligands may produce more of the branched isomer.

Hydroformylation start 4-Vinyl-tetrahydro-2H-pyran product This compound + regioisomer start->product CO, H2 Catalyst (e.g., Rh or Co complex)

Figure 3: Synthesis via hydroformylation of 4-vinyl-tetrahydro-2H-pyran.

Generalized Experimental Conditions:

  • A high-pressure reactor is charged with 4-vinyl-tetrahydro-2H-pyran, a suitable solvent (e.g., toluene), and the hydroformylation catalyst (e.g., a rhodium or cobalt complex with appropriate ligands).

  • The reactor is sealed, purged with syngas (a mixture of CO and H2), and then pressurized to the desired pressure (typically 50-100 atm).

  • The mixture is heated to the reaction temperature (typically 80-150 °C) with vigorous stirring.

  • After the reaction is complete (monitored by GC), the reactor is cooled, and the pressure is released.

  • The product mixture is then worked up, and the desired aldehyde is isolated and purified, often by distillation.

Applications

The unique structural features and pleasant olfactory properties of this compound and its derivatives make them valuable in several industrial sectors.

Fragrance and Flavor Industry

The sweet, fruity odor profile of this compound makes it a candidate for use as a fragrance ingredient.[1] While specific formulations detailing its use are proprietary, the broader class of tetrahydropyran derivatives is well-represented in perfumery. For instance, related compounds are known to impart green, rosy, and floral notes.[8][13][15] These molecules are valued for their stability and ability to blend well in complex fragrance compositions for personal care products, fine fragrances, and household goods.[9]

Pharmaceutical and Agrochemical Synthesis

As a bifunctional molecule with a reactive aldehyde group and a stable heterocyclic ring, this compound serves as a valuable building block in the synthesis of more complex molecules. The aldehyde can undergo a variety of transformations, including reductive amination to form amines, oxidation to carboxylic acids, and various carbon-carbon bond-forming reactions. The tetrahydropyran ring is a common motif in many biologically active compounds, and its incorporation can influence properties such as solubility, metabolic stability, and receptor binding.

Conclusion

This compound is a significant heterocyclic aldehyde with established and potential applications in the fragrance and pharmaceutical industries. Its synthesis is achievable through several reliable and well-understood organic transformations, including Wittig-based homologation and the oxidation of the corresponding alcohol. The choice of synthetic route depends on the availability of starting materials, desired scale, and economic considerations. Further research into the specific olfactory properties and biological activities of this compound and its derivatives may unveil new and valuable applications.

References

  • Dess, D. B.; Martin, J. C. A new method for the oxidation of alcohols to aldehydes and ketones. J. Org. Chem.1983, 48 (22), 4155–4156.
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  • Google Patents. (2009). Novel pyran derivatives, their preparation and use thereof in perfumery (WO2009130192A1).
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  • Chemistry LibreTexts. (2023). 14.3.2: Hydroformylation. Retrieved from [Link]

  • Organic Syntheses. (1977). 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Org. Synth., 56, 49. [Link]

  • ResearchGate. (n.d.). Synthesis of tetrahydro-2H-pyran-2-yl-indole derivative 52. Retrieved from [Link]

  • Google Patents. (1950). Hydrolysis of vinyl ethers (US2533172A).
  • CORE. (n.d.). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated. Retrieved from [Link]

  • ResearchGate. (n.d.). The vinyl-ether hydrolysis mechanism of diethylene glycol cleavage into.... Retrieved from [Link]

  • ResearchGate. (n.d.). Tetrahydro-4 H -pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture. Retrieved from [Link]

  • RSC Publishing. (1966). The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism. J. Chem. Soc. B, 427-431. [Link]

  • YouTube. (2017). Hydrolysis of Vinyl Ether I Ether I Organic Chemistry I (in English). [Link]

  • ResearchGate. (n.d.). Mechanism of acid-catalyzed vinyl ether hydrolysis involving.... Retrieved from [Link]

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An In-depth Technical Guide to the Health and Safety of 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde, a heterocyclic aldehyde, is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds.[1][2] Its unique structural motif, combining a tetrahydropyran ring with an acetaldehyde functional group, makes it a versatile intermediate.[1][2] However, as with any reactive chemical species, a thorough understanding of its health and safety profile is paramount for its responsible handling in a research and development setting. This guide provides a comprehensive overview of the known and potential hazards associated with this compound, drawing upon available safety data and toxicological information for structurally related compounds to ensure a cautious and informed approach to its use.

Physicochemical Properties

A foundational aspect of chemical safety is the understanding of a substance's physical and chemical properties. These characteristics can influence its behavior under various laboratory conditions and are critical for designing safe handling and storage protocols.

PropertyValueSource
CAS Number 65626-23-5[3]
Molecular Formula C₇H₁₂O₂[3]
Molecular Weight 128.17 g/mol [3]
Appearance Colorless to pale yellow liquid[1][2]
Odor Sweet, fruity[1][2]
Solubility Soluble in organic solvents; moderate solubility in water[1][2]

Hazard Identification and Classification

According to available Safety Data Sheets (SDS), this compound is classified as a hazardous substance.[4]

GHS Classification:

  • Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[4]

  • Skin Irritation (Category 2) , H315: Causes skin irritation.[4]

  • Serious Eye Damage (Category 1) , H318: Causes serious eye damage.[4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation , H335: May cause respiratory irritation.[4]

GHS Pictograms:

Signal Word: Danger [4]

Hazard Statements:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H318: Causes serious eye damage.[4]

  • H335: May cause respiratory irritation.[4]

Toxicological Profile: Knowns and Inferences

Detailed toxicological data for this compound is not extensively available in the public domain. Therefore, a precautionary approach necessitates considering the toxicology of its core functional group, the aldehyde, and in particular, the well-studied compound acetaldehyde. It is crucial to underscore that the following information on acetaldehyde serves as a guide to potential hazards and may not be directly transferable.

Acute Toxicity

The GHS classification of "Harmful if swallowed" for this compound is a key piece of direct toxicological information.[4] For acetaldehyde, the acute oral LD50 in rats is 661 mg/kg.[5]

Irritation and Sensitization

The classification of causing skin irritation and serious eye damage is consistent with the known properties of many aldehydes.[4] Aldehydes can react with proteins in tissues, leading to irritation. Direct contact with the liquid or concentrated vapors can cause significant damage to the eyes.

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is no specific data on the long-term health effects of this compound. However, acetaldehyde is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[5][6] Animal studies have shown that inhalation of acetaldehyde can cause nasal and laryngeal tumors.[6][7][8] Acetaldehyde is also mutagenic in mammalian somatic cells and for bacteria and/or yeast.[5] Some studies suggest it may have teratogenic effects.[5] Given these findings for a structurally related aldehyde, it is prudent to handle this compound with appropriate caution to minimize long-term exposure.

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is essential when working with this compound. The following protocols are based on its known hazards and the general principles of laboratory safety for handling aldehydes.

Engineering Controls
  • Fume Hood: All manipulations of this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a risk of splashing.

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Consult the glove manufacturer's compatibility chart for specific breakthrough times.

    • Lab Coat: A flame-retardant lab coat should be worn at all times.

  • Respiratory Protection: For situations where engineering controls may not be sufficient to control airborne concentrations, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Caption: Hierarchy of Controls for Safe Handling.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

  • Conditions to Avoid: Keep away from heat, sparks, open flames, and other ignition sources.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[5]

  • Storage Container: Store in a tightly sealed, properly labeled container.

  • Storage Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.

Emergency Procedures

Preparedness for accidental releases is a critical component of laboratory safety.

Spill Response

Small Spills (in a fume hood):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

Large Spills (outside a fume hood):

  • Evacuate the immediate area and alert others.

  • If the spill is significant or if you are not trained to handle it, contact your institution's emergency response team.

  • Prevent the spill from entering drains or waterways.

  • Ventilate the area if it is safe to do so.

Spill_Response_Workflow Spill Spill Occurs Assess Assess Spill Size and Location Spill->Assess Small Small Spill (in fume hood) Assess->Small Small Large Large Spill (outside fume hood) Assess->Large Large Absorb Absorb with Inert Material Small->Absorb Evacuate Evacuate Area Alert Others Large->Evacuate Collect Collect in Sealed Container Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Done Spill Managed Decontaminate->Done Contact Contact Emergency Response Evacuate->Contact Contact->Done

Sources

A-To-Z Guide to the Theoretical Modeling of 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde is a key heterocyclic building block in contemporary medicinal chemistry. Its structural features, including a flexible tetrahydropyran ring and a reactive aldehyde group, make it a valuable synthon for creating diverse molecular architectures.[1][2] This in-depth technical guide provides a comprehensive overview of the theoretical modeling of this important molecule. We will explore a range of computational techniques, from foundational quantum chemical calculations to advanced molecular dynamics simulations, offering a robust framework for researchers, scientists, and drug development professionals to understand and predict its behavior at a molecular level.

Introduction: The Significance of a Versatile Scaffold

The tetrahydropyran (THP) motif is a prevalent feature in numerous natural products and biologically active compounds.[1][2] Its inclusion in molecular design can enhance solubility, metabolic stability, and cell permeability. This compound, in particular, serves as a versatile intermediate in the synthesis of a wide array of pharmaceutical agents.[3] The aldehyde functional group is highly reactive and participates in a variety of chemical transformations, including nucleophilic additions and condensation reactions, making it a crucial handle for molecular elaboration.[4][5]

Understanding the conformational preferences, electronic properties, and reactivity of this molecule is paramount for its effective utilization in drug discovery. Theoretical modeling provides a powerful and cost-effective avenue to gain these insights, complementing and guiding experimental efforts. This guide will detail the application of modern computational chemistry methods to elucidate the molecular characteristics of this compound.

Fundamental Physicochemical and Structural Properties

A thorough understanding of the basic properties of this compound is the foundation for any theoretical investigation. These properties can be determined experimentally or calculated using computational methods.

Molecular Structure and Identity

The molecule consists of a saturated six-membered tetrahydropyran ring with an acetaldehyde group attached at the 4-position.

Caption: Chemical structure of this compound.

Key Physicochemical Data

The following table summarizes essential physicochemical properties for this compound.

PropertyValueSource
CAS Number 65626-23-5[3][6][7]
Molecular Formula C7H12O2[3][6][8]
Molecular Weight 128.17 g/mol [6][8]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 205.7°C at 760 mmHg[9]
Density 0.968 g/cm³[9]
Flash Point 81.6°C[9]
SMILES O=CCC1CCOCC1[3]
InChI InChI=1S/C7H12O2/c8-4-1-7-2-5-9-6-3-7/h4,7H,1-3,5-6H2[3]

Quantum Chemical Calculations: Unveiling Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for understanding the intrinsic properties of a molecule.[10] These methods allow for the accurate prediction of molecular geometries, electronic structures, and spectroscopic properties.

Methodology for Geometry Optimization and Frequency Calculations

The first step in any quantum chemical study is to determine the molecule's most stable three-dimensional arrangement of atoms, its equilibrium geometry.

Protocol:

  • Initial Structure Generation: A 3D structure of this compound is built using molecular modeling software.

  • Conformational Search: Due to the flexibility of the tetrahydropyran ring and the side chain, a conformational search is crucial. This can be performed using molecular mechanics methods to identify low-energy conformers.

  • DFT Geometry Optimization: The lowest energy conformers are then subjected to geometry optimization using a DFT method. A common and reliable choice is the B3LYP functional combined with a Pople-style basis set such as 6-31G(d).[10] For higher accuracy, augmented basis sets like aug-cc-pVTZ can be employed.[10][11]

  • Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure. These calculations also provide thermodynamic data and vibrational spectra.

Quantum_Chemistry_Workflow cluster_0 Workflow for Quantum Chemical Calculations Initial Structure Initial Structure Conformational Search Conformational Search Initial Structure->Conformational Search Identify low-energy conformers DFT Optimization DFT Optimization Conformational Search->DFT Optimization B3LYP/6-31G(d) Frequency Analysis Frequency Analysis DFT Optimization->Frequency Analysis Confirm minimum energy Property Calculation Property Calculation Frequency Analysis->Property Calculation

Caption: Workflow for quantum chemical calculations.

Analysis of Electronic Properties

Once the optimized geometry is obtained, a wealth of electronic properties can be calculated to understand the molecule's reactivity.

  • Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.

  • Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate areas of low electron density (positive potential), prone to nucleophilic attack. For this compound, the oxygen of the carbonyl group will be a region of high electron density.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into bonding, charge distribution, and intramolecular interactions. It can quantify the charges on individual atoms, providing a more detailed picture than the ESP map.

Molecular Dynamics Simulations: Exploring Conformational Dynamics and Solvation

While quantum mechanics provides a static picture, Molecular Dynamics (MD) simulations allow us to observe the molecule's behavior over time, providing insights into its conformational flexibility and interactions with its environment.

Protocol for Classical Molecular Dynamics Simulation

Protocol:

  • Force Field Parameterization: A suitable force field, such as COMPASS or MM3, is chosen to describe the interactions between atoms.[12] For novel molecules, it may be necessary to develop or validate parameters.

  • System Setup: The molecule is placed in a simulation box, typically filled with a solvent like water, to mimic physiological conditions.

  • Energy Minimization: The initial system is energy minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to the desired value. This allows the system to reach a stable state.

  • Production Run: The simulation is run for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the molecule.

  • Trajectory Analysis: The resulting trajectory is analyzed to extract information about conformational changes, hydrogen bonding, and other dynamic properties.

MD_Simulation_Workflow cluster_1 Workflow for Molecular Dynamics Simulations System Setup System Setup Energy Minimization Energy Minimization System Setup->Energy Minimization Remove steric clashes Equilibration Equilibration Energy Minimization->Equilibration Heat and pressurize Production Run Production Run Equilibration->Production Run Simulate for ns-µs Trajectory Analysis Trajectory Analysis Production Run->Trajectory Analysis

Caption: Workflow for molecular dynamics simulations.

Insights from MD Simulations
  • Conformational Landscape: MD simulations can reveal the preferred conformations of the tetrahydropyran ring (e.g., chair, boat, twist-boat) and the orientation of the acetaldehyde side chain. This is crucial for understanding how the molecule might bind to a biological target.

  • Solvation Shell: The simulations can characterize the arrangement of solvent molecules around the solute, providing insights into its solubility and how it interacts with an aqueous environment.

  • Flexibility and Dynamics: By analyzing the fluctuations of atomic positions, one can identify the most flexible and rigid parts of the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling

For drug development professionals, understanding how modifications to the this compound scaffold affect its biological activity is of utmost importance. QSAR modeling provides a statistical framework for this.

Developing a QSAR Model

Protocol:

  • Data Collection: A dataset of molecules with known biological activities, structurally related to this compound, is compiled.

  • Descriptor Calculation: For each molecule in the dataset, a set of molecular descriptors is calculated. These can include constitutional, topological, geometric, and electronic descriptors derived from the theoretical models discussed previously.

  • Model Building: A statistical method, such as multiple linear regression, partial least squares, or machine learning algorithms, is used to build a mathematical model that relates the descriptors to the biological activity.

  • Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

QSAR_Workflow cluster_2 Workflow for QSAR Model Development Data Collection Data Collection Descriptor Calculation Descriptor Calculation Data Collection->Descriptor Calculation Molecular properties Model Building Model Building Descriptor Calculation->Model Building Statistical methods Model Validation Model Validation Model Building->Model Validation Assess predictive power Predictive Model Predictive Model Model Validation->Predictive Model

Caption: Workflow for QSAR model development.

Applications of QSAR
  • Predicting Activity: A validated QSAR model can be used to predict the biological activity of new, unsynthesized analogs of this compound.

  • Guiding Synthesis: The model can identify which molecular features are most important for activity, thus guiding medicinal chemists in designing more potent and selective compounds.

  • Virtual Screening: QSAR models can be used to rapidly screen large virtual libraries of compounds to identify potential drug candidates.

Conclusion: An Integrated Computational Approach

The theoretical modeling of this compound provides a powerful, multi-faceted approach to understanding its chemical nature and potential applications in drug discovery. By integrating quantum chemical calculations, molecular dynamics simulations, and QSAR modeling, researchers can gain a comprehensive understanding of this versatile molecule, from its fundamental electronic structure to its dynamic behavior and structure-activity relationships. This in-silico approach not only accelerates the drug development process but also provides a deeper, more nuanced understanding of the molecular principles that govern chemical and biological activity.

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The Tetrahydropyran Motif: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Tetrahydropyran Ring

The tetrahydropyran (THP) ring, a six-membered saturated oxygen-containing heterocycle, stands as a cornerstone in the architecture of a vast array of biologically active molecules.[1] Its prevalence in numerous natural products, from potent marine toxins and polyether antibiotics to pharmaceutical agents, underscores its evolutionary selection as a privileged scaffold for molecular recognition.[1] In the realm of medicinal chemistry, the THP moiety is not merely a structural component but a strategic tool. Its rigid, chair-like conformation can reduce the entropic penalty of binding to a biological target, while the embedded oxygen atom can serve as a key hydrogen bond acceptor, enhancing binding affinity and modulating physicochemical properties such as lipophilicity and pKa.[2] This strategic incorporation can significantly improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, transforming a biologically active compound into a viable therapeutic agent.[2]

This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic applications of tetrahydropyran derivatives. It is designed to furnish researchers and drug development professionals with both the foundational knowledge and the practical, field-proven insights necessary to harness the full potential of this remarkable scaffold. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

Part 1: Strategic Synthesis of the Tetrahydropyran Core

The construction of the substituted tetrahydropyran ring with precise stereochemical control is a central challenge in organic synthesis. A multitude of powerful and elegant strategies have been developed, each with its own set of advantages and specific applications. This section will detail the most robust and widely utilized of these methodologies.

The Prins Cyclization: A Classic and Versatile Approach

The Prins cyclization, the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone, remains one of the most powerful and frequently employed methods for constructing the THP ring.[1][3] The reaction proceeds via the formation of an oxocarbenium ion, which is then intramolecularly trapped by the alkene. The stereochemical outcome is often highly predictable, proceeding through a chair-like transition state that minimizes steric interactions, leading to predominantly cis- or trans-2,6-disubstituted products depending on the substrate and conditions.[3][4]

Causality in Catalyst Selection: The choice of acid catalyst is critical and directly dictates the reaction's efficiency and selectivity.[3]

  • Brønsted Acids like p-toluenesulfonic acid (p-TsOH) or triflic acid (TfOH) are effective but can sometimes lead to side reactions or require harsh conditions.[5][6]

  • Lewis Acids such as ferric chloride (FeCl₃), indium(III) triflate (In(OTf)₃), or bismuth(III) chloride (BiCl₃) are often milder and offer greater control.[3][7][8] The selection is based on the acid's strength and its coordination properties with the substrates. For instance, a catalyst screening might reveal that a strong Lewis acid is necessary to activate a less reactive aldehyde, while a milder acid might be sufficient for an electron-rich substrate, preventing decomposition.[6][7][9] The use of chiral Lewis or Brønsted acid systems can also induce enantioselectivity, a crucial aspect for synthesizing pharmacologically active molecules.[10][11]

This protocol describes an environmentally friendly Prins cyclization using phosphomolybdic acid in water, which acts as both the solvent and the nucleophile to trap the final carbocation.

Materials:

  • Homoallylic alcohol (1.0 mmol)

  • Aldehyde (1.2 mmol)

  • Phosphomolybdic acid (PMA) (10 mol%)

  • Water (5 mL)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the homoallylic alcohol (1.0 mmol) in water (5 mL), add the aldehyde (1.2 mmol).

  • Add phosphomolybdic acid (0.1 mmol) to the mixture.

  • Stir the reaction vigorously at room temperature and monitor its progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 2-4 hours.

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash sequentially with saturated aqueous NaHCO₃ solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 4-hydroxytetrahydropyran derivative.

Self-Validation: This method consistently provides high yields (typically 80-92%) and excellent cis-diastereoselectivity due to the reaction proceeding through a stabilized chair-like transition state where the substituents adopt equatorial positions.[4]

Intramolecular Oxa-Michael Addition: A Powerful Cyclization Strategy

The intramolecular oxa-Michael (or oxo-Michael) addition is another cornerstone of THP synthesis. This reaction involves the conjugate addition of a tethered hydroxyl group to an α,β-unsaturated ketone, ester, or other Michael acceptor.[10][12][13] The stereochemical outcome can be controlled under either kinetic or thermodynamic conditions.[14]

Causality in Catalyst Selection: Gold catalysts have emerged as particularly effective for these transformations. The oxophilic nature of gold(I) or gold(III) complexes activates the α,β-unsaturated system towards nucleophilic attack by the hydroxyl group, facilitating the cyclization under mild conditions.[12] This choice is often superior to strong base- or acid-catalyzed methods, which can lead to side reactions or require sensitive substrates.[10]

This protocol utilizes a gold(I) catalyst system to achieve a tandem Meyer–Schuster rearrangement/hydration/oxa-Michael addition sequence from a bis-propargylic alcohol.

Materials:

  • Bis-propargylic alcohol (e.g., 1,5-diphenylpenta-1,4-diyn-3-ol) (0.16 mmol)

  • Methanol (MeOH) (0.33 mmol, 2 eq.)

  • Water (1.6 mmol, 10 eq.)

  • Chloro(triphenylphosphine)gold(I) (Ph₃PAuCl) (0.016 mmol, 10 mol%)

  • Silver(I) bis(trifluoromethanesulfonyl)imide (AgNTf₂) (0.016 mmol, 10 mol%)

  • 1,2-Dichloroethane (ClCH₂CH₂Cl) (5 mL)

Procedure:

  • To a solution of the bis-propargylic alcohol (0.16 mmol) in 1,2-dichloroethane (5 mL), add methanol (2 eq.) and water (10 eq.).

  • Add Ph₃PAuCl (10 mol%) and AgNTf₂ (10 mol%) to the solution at room temperature.

  • Heat the mixture to 50 °C and stir. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexane:CH₂Cl₂ gradient) to yield the desired cis-2,6-disubstituted tetrahydropyran.

Self-Validation: The reaction proceeds with high stereoselectivity for the cis-isomer. Characterization by ¹H NMR spectroscopy will show coupling constants consistent with a diequatorial arrangement of the substituents on the THP ring.

Hetero-Diels-Alder Reaction: Convergent and Stereocontrolled

The hetero-Diels-Alder (HDA) reaction provides a powerful and convergent route to dihydropyrans, which are readily reduced to the corresponding tetrahydropyrans.[15] The inverse-electron-demand variant, reacting an electron-rich alkene (dienophile) with an electron-poor α,β-unsaturated carbonyl compound (heterodiene), is particularly useful.[14][16]

Causality in Catalyst Selection: Chiral bis(oxazoline)-copper(II) complexes are exemplary catalysts for this transformation, acting as chiral Lewis acids.[14][16] The copper(II) center coordinates to the heterodiene in a bidentate fashion, lowering its LUMO energy and activating it for cycloaddition. The C₂-symmetric chiral ligand environment effectively shields one face of the complexed diene, leading to a highly enantioselective approach of the dienophile and resulting in excellent stereocontrol.[14][17]

This protocol describes the synthesis of an enantioenriched dihydropyran using a chiral copper(II)-bis(oxazoline) catalyst.

Materials:

  • Ethyl vinyl ether (dienophile)

  • β,γ-Unsaturated α-keto ester (heterodiene)

  • Cu(II)-bis(oxazoline) complex (e.g., ₂) (1-10 mol%)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • 4Å Molecular sieves

Procedure:

  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the chiral Cu(II)-bis(oxazoline) catalyst and 4Å molecular sieves.

  • Add anhydrous CH₂Cl₂ and cool the mixture to the desired temperature (e.g., -78 °C).

  • Add the β,γ-unsaturated α-keto ester heterodiene to the stirred suspension.

  • Slowly add the ethyl vinyl ether dienophile over a period of 10-20 minutes.

  • Stir the reaction at the low temperature for the specified time (typically several hours), monitoring by TLC.

  • Upon completion, quench the reaction with a few drops of triethylamine and allow it to warm to room temperature.

  • Filter the mixture through a short pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography to obtain the dihydropyran cycloadduct.

  • The resulting dihydropyran can be reduced to the tetrahydropyran using standard conditions (e.g., H₂, Pd/C).

Self-Validation: The enantiomeric excess (ee) of the product can be determined by chiral HPLC or GC analysis. High ee values (often >95%) validate the effectiveness of the asymmetric catalysis.

Part 2: Biological Activities and Therapeutic Landscape

The THP scaffold is a recurring motif in a multitude of FDA-approved drugs and clinical candidates, testament to its favorable pharmacological properties.[18] THP derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory effects.

Anticancer Activity

Numerous natural and synthetic THP-containing compounds exhibit potent cytotoxicity against various cancer cell lines. The structural rigidity and potential for specific hydrogen bonding interactions allow these molecules to effectively bind to key oncogenic proteins and enzymes.

Compound Class/NameCancer Cell LineIC₅₀ (µM)Reference
Tryptanthrin Derivative 10aMCF7/ADR, H522, M14, DU145< 1.0[11]
Tryptanthrin Derivative 11cA549 (Lung)0.99[11]
1,2,3-Triazole linked THP 6gHeLa (Cervical)4.49 ± 0.32[19]
1,2,3-Triazole linked THP 6gMCF-7 (Breast)6.67 ± 0.39[19]
6-Spiro Tryptanthrin 43aK562 (Leukemia)4.8[11]

Table 1: Representative anticancer activities (IC₅₀ values) of selected tetrahydropyran derivatives. The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro.[9][20]

Antiviral Activity

The THP ring is a key structural feature in several important antiviral drugs. Its ability to mimic natural carbohydrate structures (pyranoses) makes it an ideal scaffold for designing enzyme inhibitors that target viral replication machinery.

Case Study: Zanamivir (Relenza)

Zanamivir is a potent and selective inhibitor of the neuraminidase enzyme of the influenza virus (Types A and B).[1][12] Neuraminidase is a surface glycoprotein crucial for the release of newly formed virus particles from the surface of an infected cell.[5][19] By cleaving terminal sialic acid residues, it prevents viral aggregation and facilitates spread to new host cells.[21]

Zanamivir, a sialic acid analog featuring a dihydropyran ring, is designed to bind with high affinity to the conserved active site of the neuraminidase enzyme.[19] This competitive inhibition blocks the enzyme's function, effectively trapping the progeny virions on the host cell surface, thus preventing their release and halting the spread of the infection.[2][12]

Zanamivir_Mechanism cluster_virus Influenza Virus Replication Cycle cluster_drug Mechanism of Inhibition Virus Virus HostCell Host Cell Virus->HostCell Infection Replication Viral Replication (Progeny Virions) HostCell->Replication Budding Budding Virions Replication->Budding Neuraminidase Neuraminidase Enzyme Budding->Neuraminidase Requires Release Virus Release & Spread Neuraminidase->Release Enables Zanamivir Zanamivir (THP derivative) Block Inhibition Zanamivir->Block Block->Neuraminidase Binds to Active Site caption Zanamivir inhibits influenza virus release.

Caption: Zanamivir, a THP derivative, blocks the viral neuraminidase enzyme, preventing viral release.

Activity in the Central Nervous System (CNS)

The THP scaffold is also present in drugs targeting the CNS. A prominent example is Topiramate (Topamax), an antiepileptic drug also used for migraine prevention.

Case Study: Topiramate (Topamax)

Topiramate's mechanism of action is multifaceted, a key reason for its broad efficacy. It doesn't rely on a single target but modulates several neuronal pathways to reduce hyperexcitability in the brain.[4][15][22] The sulfamate-substituted monosaccharide structure, built upon a pyranose (THP) core, is crucial for its activity.

Key mechanisms include:[4][22][23]

  • Blockade of Voltage-Gated Sodium Channels: It reduces the frequency of action potentials, a state-dependent mechanism that preferentially targets rapidly firing neurons.[4]

  • Potentiation of GABA-A Receptor Activity: It enhances the activity of the inhibitory neurotransmitter GABA, increasing the flow of chloride ions and hyperpolarizing the neuron, making it less likely to fire.[4][23]

  • Antagonism of Glutamate Receptors: It blocks AMPA/kainate subtypes of the excitatory glutamate receptor, reducing excitatory neurotransmission.[4]

  • Inhibition of Carbonic Anhydrase: It weakly inhibits this enzyme, which may contribute to its overall effect.[22][23]

Topiramate_Mechanism cluster_channels Ion Channel Modulation cluster_effects Neuronal Effects Topiramate Topiramate Na_Channel Voltage-Gated Na+ Channels Topiramate->Na_Channel Blocks GABA_Receptor GABA-A Receptors Topiramate->GABA_Receptor Potentiates Glut_Receptor AMPA/Kainate Glutamate Receptors Topiramate->Glut_Receptor Antagonizes Dec_Excitability Decreased Neuronal Excitability Na_Channel->Dec_Excitability Inc_Inhibition Increased Neuronal Inhibition GABA_Receptor->Inc_Inhibition Dec_Excitation Decreased Neuronal Excitation Glut_Receptor->Dec_Excitation Therapeutic_Effect Anticonvulsant & Migraine Prophylaxis Dec_Excitability->Therapeutic_Effect Inc_Inhibition->Therapeutic_Effect Dec_Excitation->Therapeutic_Effect caption Topiramate's multi-target mechanism of action.

Caption: Topiramate reduces neuronal hyperexcitability via multiple synergistic mechanisms.

Conclusion and Future Perspectives

The tetrahydropyran scaffold continues to be a fertile ground for innovation in medicinal chemistry and drug discovery. Its unique combination of conformational rigidity, synthetic accessibility, and favorable ADME properties ensures its place as a privileged structure. The development of novel, highly stereoselective synthetic methods, particularly those employing asymmetric organocatalysis and earth-abundant metal catalysis, will continue to expand the accessible chemical space of THP derivatives. As our understanding of complex biological pathways deepens, the rational design of new THP-containing molecules, precisely tailored to interact with specific biological targets, holds immense promise for the development of next-generation therapeutics to address unmet medical needs. The insights and protocols provided in this guide are intended to empower researchers to contribute to this exciting and impactful field.

References

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  • Topiramate mechanism of action. This figure was adapted with permission from. (n.d.). ResearchGate. [Link]

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Introduction: The Significance of the Tetrahydropyran Acetaldehyde Moiety

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Formation of 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde

This guide provides a comprehensive technical overview of the primary synthetic routes for the formation of this compound, a key building block in modern medicinal chemistry and drug development. The document is structured to provide researchers, scientists, and drug development professionals with not only procedural details but also the underlying mechanistic principles and strategic considerations for selecting an appropriate synthetic pathway.

The this compound scaffold is of significant interest in pharmaceutical sciences. The tetrahydropyran (THP) ring is a prevalent structural motif in numerous natural products and approved drugs, valued for its ability to improve pharmacokinetic properties such as solubility and metabolic stability.[1][2] The acetaldehyde functional group provides a versatile handle for a wide array of subsequent chemical transformations, including reductive aminations, Wittig reactions, and aldol condensations, making it a crucial intermediate for building molecular complexity.

This guide will explore three principal mechanistic pathways for the formation of this valuable aldehyde:

  • Oxidation of 2-(Tetrahydro-2H-pyran-4-yl)ethanol: A direct and highly efficient approach utilizing modern, mild oxidizing agents.

  • Hydroformylation of 4-Vinyltetrahydro-2H-pyran: An atom-economical method for the direct conversion of an alkene precursor.

  • Ozonolysis of 4-Allyltetrahydro-2H-pyran: A classic and reliable oxidative cleavage reaction.

Each section will delve into the core mechanism, provide field-proven experimental protocols, and explain the causality behind procedural choices to ensure scientific integrity and reproducibility.

Part 1: Oxidation of 2-(Tetrahydro-2H-pyran-4-yl)ethanol

The most direct and frequently employed strategy for the synthesis of this compound is the oxidation of its corresponding primary alcohol, 2-(Tetrahydro-2H-pyran-4-yl)ethanol. The key challenge in this transformation is to prevent over-oxidation of the desired aldehyde to the corresponding carboxylic acid.[3] This necessitates the use of mild and selective oxidizing agents. We will discuss two of the most effective and widely adopted methods: the Swern Oxidation and the Dess-Martin Oxidation.

Swern Oxidation: A Mild DMSO-Based Approach

The Swern oxidation is a cornerstone of modern organic synthesis for converting primary alcohols to aldehydes under very mild, cryogenic conditions, thereby avoiding the use of toxic heavy metals like chromium.[4][5] The reaction is known for its high yields and broad functional group tolerance, making it suitable for complex intermediates.[6]

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) as the terminal oxidant, which is "activated" by an electrophilic agent, most commonly oxalyl chloride.[7] The reaction must be conducted at low temperatures (typically -78 °C) to ensure the stability of key intermediates.[8]

The mechanism proceeds through several distinct stages:

  • Activation of DMSO: DMSO reacts with oxalyl chloride at low temperature to form a highly reactive chloro(dimethyl)sulfonium chloride intermediate, which rapidly decomposes to release CO and CO₂ gas and form the electrophilic chloro(dimethyl)sulfonium ion.[4][7]

  • Formation of the Alkoxysulfonium Salt: The primary alcohol, 2-(Tetrahydro-2H-pyran-4-yl)ethanol, acts as a nucleophile, attacking the electrophilic sulfur atom of the chloro(dimethyl)sulfonium ion to form a key alkoxysulfonium salt intermediate.[8][9]

  • Ylide Formation and Elimination: A hindered organic base, typically triethylamine (Et₃N), is added to the reaction. Its primary role is to deprotonate the carbon adjacent to the positively charged sulfur, forming a sulfur ylide.[4] This ylide then undergoes an intramolecular E2-like elimination via a five-membered ring transition state. The base removes the proton from the carbon bearing the alcohol oxygen, leading to the formation of the C=O double bond of the aldehyde, dimethyl sulfide (a volatile byproduct with a strong odor), and triethylammonium salt.[9][10]

Swern_Mechanism cluster_activation Step 1: DMSO Activation cluster_oxidation Step 2: Alcohol Oxidation DMSO DMSO ActivatedDMSO Chloro(dimethyl)sulfonium Ion DMSO->ActivatedDMSO + Oxalyl Chloride - CO, -CO₂ OxalylCl Oxalyl Chloride Alcohol R-CH₂OH (2-(THP-4-yl)ethanol) AlkoxySalt Alkoxysulfonium Salt Alcohol->AlkoxySalt + ActivatedDMSO Ylide Sulfur Ylide AlkoxySalt->Ylide + Et₃N - Et₃NH⁺ Aldehyde R-CHO (Target Aldehyde) Ylide->Aldehyde Intramolecular Elimination DMS Dimethyl Sulfide Ylide->DMS

Caption: Mechanism of the Swern Oxidation.

This protocol is designed with internal checks to ensure reaction progression and safety.

  • System Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM, 10 volumes) to a three-neck flask equipped with a thermometer, dropping funnel, and magnetic stirrer. Cool the solvent to -78 °C using a dry ice/acetone bath. Causality: Anhydrous conditions are critical as water will consume the activating agent. The low temperature is essential for the stability of the chloro(dimethyl)sulfonium intermediate.[8]

  • Activator Preparation: In the dropping funnel, prepare a solution of oxalyl chloride (1.5 equiv.) in anhydrous DCM. Add this solution dropwise to the cold DCM, ensuring the internal temperature does not rise above -70 °C. Safety Note: This addition generates CO and CO₂ gas; ensure adequate ventilation in a fume hood.[7]

  • DMSO Addition: Slowly add a solution of anhydrous DMSO (2.5 equiv.) in DCM dropwise, again maintaining the temperature below -70 °C. Stir the resulting solution for 15 minutes. Self-Validation: A white precipitate may form at this stage.

  • Substrate Addition: Add a solution of 2-(Tetrahydro-2H-pyran-4-yl)ethanol (1.0 equiv.) in DCM dropwise. The rate of addition should be controlled to keep the internal temperature below -70 °C. Stir for 45 minutes. Self-Validation: Progress can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot with water and extracting.

  • Base Addition and Elimination: Add triethylamine (Et₃N, 5.0 equiv.) dropwise, maintaining the temperature at -78 °C. After the addition is complete, stir the reaction mixture for 30 minutes, then allow it to warm slowly to room temperature over 1 hour.[8] Causality: The large excess of base ensures complete formation of the ylide and neutralizes the generated HCl.

  • Work-up and Quenching: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel, wash sequentially with 1M HCl (to remove excess Et₃N), saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Safety Note: The byproduct, dimethyl sulfide, has a potent and unpleasant odor. All glassware should be quenched with bleach to oxidize the sulfide to odorless DMSO.[4]

  • Purification: The crude aldehyde can often be used without further purification. If necessary, purify by flash column chromatography on silica gel.

ParameterValue/ConditionRationale
Temperature-78 °CStabilizes reactive intermediates.[8]
Equivalents (Oxalyl Cl)1.2 - 1.5Ensures complete activation of DMSO.
Equivalents (DMSO)2.0 - 3.0Acts as both reactant and solvent.
Equivalents (Et₃N)3.0 - 5.0Drives the final elimination step to completion.
Typical Yield85-95%High efficiency and minimal side reactions.[5]
Dess-Martin Periodinane (DMP) Oxidation: A High-Valent Iodine Approach

The Dess-Martin oxidation provides a powerful and experimentally convenient alternative to DMSO-based methods.[11] It employs a hypervalent iodine(V) reagent, the Dess-Martin periodinane (DMP), which is a stable, non-toxic, and commercially available solid.[12][13] The reaction proceeds rapidly at room temperature under neutral pH conditions, displaying excellent chemoselectivity for primary and secondary alcohols.[14]

The key to the DMP oxidation is the high oxidation state of the central iodine atom. The mechanism is believed to proceed as follows:

  • Ligand Exchange: The alcohol substrate displaces one of the acetate ligands on the iodine atom of the DMP reagent. This ligand exchange is rapid and is the initial step in activating the alcohol.[12]

  • Formation of the Carbonyl: An acetate ion, acting as a base, abstracts the proton on the carbon bearing the hydroxyl group. This initiates an elimination-like process where the C-H bond breaks, the C-O π-bond forms, and the hypervalent iodine is reduced from I(V) to I(III), completing the oxidation.[15][16] The reaction produces two equivalents of acetic acid as a byproduct.[11]

DMP_Mechanism cluster_dmp Dess-Martin Periodinane Oxidation Alcohol R-CH₂OH (2-(THP-4-yl)ethanol) Intermediate Diacetoxyalkoxy- periodinane Alcohol->Intermediate + DMP DMP DMP Reagent (Iodine V) Aldehyde R-CHO (Target Aldehyde) Intermediate->Aldehyde Base-mediated Elimination Byproducts Iodinane (Iodine III) + 2 Acetic Acid Intermediate->Byproducts

Caption: Mechanism of the Dess-Martin Oxidation.

This protocol is robust and offers a simple work-up procedure.

  • System Preparation: To a round-bottom flask under an inert atmosphere, add a solution of 2-(Tetrahydro-2H-pyran-4-yl)ethanol (1.0 equiv.) in anhydrous dichloromethane (DCM, 10 volumes).

  • Buffer Addition (Optional but Recommended): Add sodium bicarbonate (NaHCO₃, 2.0-3.0 equiv.). Causality: The reaction generates acetic acid, which can cause side reactions with acid-sensitive substrates. The bicarbonate buffer neutralizes the acid as it is formed.[11]

  • DMP Addition: Add Dess-Martin periodinane (1.1-1.5 equiv.) to the solution in one portion at room temperature. Self-Validation: The reaction is often rapid and can be monitored by TLC for the disappearance of the starting alcohol. Complete conversion is typical within 0.5-2 hours.[14][17]

  • Work-up and Quenching: Upon completion, dilute the reaction mixture with diethyl ether. Quench the excess DMP by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) along with saturated aqueous NaHCO₃. Stir vigorously until the organic layer becomes clear. Causality: The thiosulfate reduces the soluble iodine byproducts to iodide salts, which are extracted into the aqueous layer, simplifying purification.

  • Extraction and Isolation: Separate the layers. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purification: The product is often of high purity, but can be further purified by flash chromatography if needed.

ParameterValue/ConditionRationale
TemperatureRoom TemperatureMild conditions prevent side reactions.[11]
Equivalents (DMP)1.1 - 1.5A slight excess ensures complete conversion.
SolventDichloromethane (DCM)Excellent solvent for both substrate and reagent.[14]
Work-upNa₂S₂O₃ quenchSimplifies purification by removing iodine byproducts.
Typical Yield90-98%Highly efficient and clean reaction.[12]

Part 2: Hydroformylation of 4-Vinyltetrahydro-2H-pyran

Hydroformylation, or the "oxo process," is a powerful industrial reaction that converts an alkene into an aldehyde by adding a formyl group (CHO) and a hydrogen atom across the C=C double bond.[18] This C-C bond-forming reaction is highly atom-economical. For the synthesis of this compound, the starting material would be 4-vinyltetrahydro-2H-pyran.

The reaction is catalyzed by transition metal complexes, most commonly those of rhodium or cobalt.[18] Rhodium-based catalysts are often preferred due to their higher activity and selectivity under milder conditions.[19] The generally accepted mechanism for rhodium-catalyzed hydroformylation is the Heck-Breslow cycle.

  • Catalyst Activation: The active catalytic species, typically a rhodium hydride complex like HRh(CO)(PPh₃)₂, is generated in situ.

  • Olefin Coordination: The alkene (4-vinyltetrahydro-2H-pyran) coordinates to the rhodium center.

  • Hydride Migration (Hydrometallation): The rhodium hydride migrates to one of the olefinic carbons. This step determines the regioselectivity. Addition to the terminal carbon leads to a linear alkyl-rhodium species (desired), while addition to the internal carbon gives a branched species. The use of bulky phosphine ligands favors the formation of the less sterically hindered linear product.[18]

  • CO Insertion (Carbonylation): A molecule of carbon monoxide inserts into the rhodium-alkyl bond to form an acyl-rhodium complex.

  • Oxidative Addition & Reductive Elimination: Hydrogen gas (H₂) adds to the complex, and subsequent reductive elimination releases the final aldehyde product and regenerates the active rhodium hydride catalyst, allowing the cycle to continue.[20]

Hydroformylation_Workflow Start 4-Vinyltetrahydro-2H-pyran + CO/H₂ Gas Reactor High-Pressure Reactor (Rhodium Catalyst, e.g., HRh(CO)(PPh₃)₃) Start->Reactor Reaction Hydroformylation Reaction (Controlled T and P) Reactor->Reaction Separation Catalyst/Product Separation Reaction->Separation Product This compound Separation->Product

Caption: General workflow for hydroformylation.

  • System Preparation: A high-pressure autoclave reactor is charged with 4-vinyltetrahydro-2H-pyran (1.0 equiv.), a suitable solvent (e.g., toluene), and the rhodium catalyst precursor (e.g., Rh(acac)(CO)₂, 0.1-1 mol%) along with a phosphine ligand (e.g., triphenylphosphine, PPh₃).

  • Reaction Execution: The reactor is sealed, purged several times with syngas (a mixture of CO and H₂), and then pressurized to the target pressure (e.g., 20-100 bar). The mixture is heated (e.g., 80-120 °C) with vigorous stirring.

  • Monitoring and Completion: The reaction is monitored by observing the pressure drop due to gas consumption.

  • Work-up: After cooling to room temperature, the excess pressure is carefully vented. The reaction mixture is concentrated, and the product is isolated from the catalyst, typically via distillation or chromatography.

Part 3: Ozonolysis of 4-Allyltetrahydro-2H-pyran

Ozonolysis is a robust and high-yielding method for the oxidative cleavage of carbon-carbon double bonds.[21][22] By reacting 4-allyltetrahydro-2H-pyran with ozone, the double bond is cleaved to directly yield this compound and formaldehyde.

  • Formation of the Molozonide: Ozone (O₃) adds across the double bond in a [3+2] cycloaddition to form a highly unstable primary ozonide (molozonide).

  • Formation of the Ozonide: The molozonide rapidly rearranges to a more stable secondary ozonide (1,2,4-trioxolane).

  • Reductive Work-up: The ozonide is not isolated but is treated in a subsequent step. For aldehyde synthesis, a reductive work-up is crucial to prevent oxidation to carboxylic acids.[23] Common reducing agents include dimethyl sulfide (DMS) or zinc dust with water. DMS is oxidized to DMSO, and zinc is oxidized to zinc oxide.

Ozonolysis_Mechanism Alkene 4-Allyl-THP Ozonide Secondary Ozonide Alkene->Ozonide 1. O₃, -78°C Products Target Aldehyde + Formaldehyde Ozonide->Products 2. Reductive Work-up (e.g., DMS)

Caption: Two-step process of ozonolysis.

  • Ozonolysis Reaction: A solution of 4-allyltetrahydro-2H-pyran in a suitable solvent (e.g., DCM or methanol) is cooled to -78 °C. A stream of ozone gas is bubbled through the solution until a persistent blue color is observed, indicating the presence of excess ozone.

  • Purging: The solution is then purged with dry nitrogen or oxygen to remove all residual ozone. Safety Note: Ozone is toxic and reactive; this step is critical.

  • Reductive Work-up: Dimethyl sulfide (DMS, ~2 equiv.) is added to the cold solution, which is then allowed to warm to room temperature and stir overnight.

  • Isolation: The solvent and excess DMS are removed under reduced pressure. The crude product is then purified by chromatography to yield the final aldehyde.

Conclusion and Strategic Synthesis Selection

The choice of synthetic route to this compound depends on several factors, including scale, available starting materials, and functional group tolerance of the substrate.

  • Oxidation methods (Swern, DMP) are generally the most reliable and highest-yielding for lab-scale synthesis, assuming the precursor alcohol is readily available. They offer excellent chemoselectivity and mild conditions.

  • Hydroformylation is a powerful choice for large-scale industrial production where atom economy is paramount and the alkene precursor is accessible.

  • Ozonolysis is a classic, effective method that provides a direct conversion from a stable alkene, though it requires specialized equipment (an ozone generator).

By understanding the mechanistic underpinnings and practical considerations of each pathway, researchers can make informed decisions to efficiently synthesize this valuable building block for drug discovery and development.

References

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  • Chemistry Steps. The Mechanism of Dess-Martin Oxidation. [Link][15]

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The Tetrahydropyran Acetaldehyde Scaffold: A Gateway to Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into a diverse range of biologically active molecules due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] This guide focuses on the synthetic utility of a key building block, 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde, as a versatile starting material for the exploration of novel derivatives. We will delve into the strategic application of fundamental organic transformations—namely Reductive Amination, Wittig Olefination, Aldol Condensation, and Organometallic Addition—to this unique aldehyde. This document provides not only the theoretical underpinnings of these reactions but also detailed, field-proven experimental protocols, causality-driven explanations for procedural steps, and illustrative diagrams to guide the modern medicinal chemist in the synthesis of novel compound libraries based on the tetrahydropyran core.

The Strategic Importance of the Tetrahydropyran Motif

The saturated heterocyclic system of tetrahydropyran is a common feature in a plethora of natural products and synthetic pharmaceuticals.[2][3] Its presence often imparts improved pharmacokinetic properties, such as reduced clearance and enhanced bioavailability, when compared to more lipophilic carbocyclic analogues. The oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets. Furthermore, the non-planar, chair-like conformation of the THP ring can provide a three-dimensional architecture that is beneficial for potent and selective binding to protein targets.

This compound is a particularly attractive starting material as it combines this valuable heterocyclic core with a reactive aldehyde functionality, a gateway to a vast array of chemical transformations. The two-carbon linker between the ring and the aldehyde group provides conformational flexibility, allowing the THP moiety to orient itself optimally within a binding pocket.

Core Synthetic Strategies for Derivative Exploration

The aldehyde group of this compound is an electrophilic center that can readily participate in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This section will explore four such cornerstone reactions.

Reductive Amination: Accessing Novel Amines

Reductive amination is a robust and widely used method for the synthesis of amines from carbonyl compounds.[4] The reaction proceeds through the in situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. This one-pot procedure is highly efficient and avoids the over-alkylation often encountered in direct alkylation of amines with alkyl halides. A variety of reducing agents can be employed, with sodium triacetoxyborohydride being a popular choice due to its mildness and selectivity for imines over aldehydes.

Experimental Workflow: Reductive Amination

G start Start: this compound & Primary/Secondary Amine reagents Add Sodium Triacetoxyborohydride (or other suitable reducing agent) in a suitable solvent (e.g., DCE, THF) start->reagents reaction Stir at room temperature reagents->reaction workup Aqueous work-up (e.g., NaHCO3 solution) reaction->workup extraction Extract with an organic solvent (e.g., EtOAc) workup->extraction purification Purify by column chromatography extraction->purification product Product: N-substituted 2-(Tetrahydro-2H-pyran-4-yl)ethanamine purification->product

Caption: Workflow for the synthesis of amine derivatives via reductive amination.

Detailed Protocol: Synthesis of N-Benzyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine

  • Reaction Setup: To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE) (0.2 M) is added benzylamine (1.05 eq). The mixture is stirred at room temperature for 20 minutes to facilitate imine formation.

  • Reduction: Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture. The addition of a mild reducing agent at this stage is crucial to selectively reduce the formed imine without significant reduction of the starting aldehyde.

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-4 hours).

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The aqueous layer is extracted with ethyl acetate (EtOAc) (3x).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired N-benzyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine.

ReagentMolar Eq.Purpose
This compound1.0Starting material
Benzylamine1.05Nucleophile for imine formation
Sodium Triacetoxyborohydride1.5Selective reducing agent
1,2-Dichloroethane (DCE)-Aprotic solvent
Saturated aq. NaHCO₃-Quenching and neutralization
Ethyl Acetate (EtOAc)-Extraction solvent
Wittig Olefination: Formation of Alkenes

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes or ketones.[5][6] It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent), which is typically prepared from a phosphonium salt and a strong base. The stereochemical outcome of the reaction is dependent on the nature of the ylide; stabilized ylides generally afford (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.

Reaction Scheme: Wittig Olefination

G aldehyde This compound product Alkene Derivative aldehyde->product Wittig Reaction ylide Phosphorus Ylide (Ph3P=CHR) ylide->product byproduct Triphenylphosphine oxide product->byproduct

Caption: General scheme for the Wittig olefination of the title aldehyde.

Detailed Protocol: Synthesis of 4-(But-2-en-1-yl)tetrahydro-2H-pyran (Illustrative)

  • Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), ethyltriphenylphosphonium bromide (1.1 eq) is suspended in anhydrous tetrahydrofuran (THF) (0.3 M). The suspension is cooled to 0 °C, and n-butyllithium (n-BuLi) (1.05 eq) is added dropwise. The resulting deep red or orange solution is stirred at 0 °C for 30 minutes to ensure complete ylide formation.

  • Reaction with Aldehyde: A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is extracted with diethyl ether (Et₂O) (3x).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product, which contains triphenylphosphine oxide as a major byproduct, is purified by flash column chromatography.

ReagentMolar Eq.Purpose
Ethyltriphenylphosphonium bromide1.1Ylide precursor
n-Butyllithium (n-BuLi)1.05Strong base for ylide formation
This compound1.0Electrophile
Anhydrous Tetrahydrofuran (THF)-Aprotic solvent
Saturated aq. NH₄Cl-Quenching reagent
Diethyl Ether (Et₂O)-Extraction solvent
Aldol Condensation: Carbon-Carbon Bond Formation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy carbonyl compound, which can subsequently dehydrate to an α,β-unsaturated carbonyl compound.[7][8] When reacting this compound with a ketone, the ketone will typically form the enolate and act as the nucleophile.

Mechanism Overview: Aldol Condensation

G ketone Ketone (e.g., Acetone) enolate Enolate Formation ketone->enolate Deprotonation base Base (e.g., NaOH) base->enolate aldol_addition Aldol Addition Product (β-hydroxy ketone) enolate->aldol_addition Nucleophilic Attack aldehyde This compound aldehyde->aldol_addition dehydration Dehydration (optional, with heat) aldol_addition->dehydration enone α,β-Unsaturated Ketone dehydration->enone

Caption: Key steps in the base-catalyzed aldol condensation.

Detailed Protocol: Synthesis of 5-Hydroxy-5-(tetrahydro-2H-pyran-4-yl)pentan-2-one (Illustrative)

  • Reaction Setup: A solution of this compound (1.0 eq) in acetone (used as both reactant and solvent) is cooled to 0 °C.

  • Catalyst Addition: An aqueous solution of sodium hydroxide (NaOH) (e.g., 10% w/v) is added dropwise to the cooled solution. The use of a catalytic amount of base is sufficient to promote the reaction.

  • Reaction Progress: The reaction is stirred at 0 °C and monitored by TLC. The reaction is typically complete within a few hours.

  • Neutralization and Work-up: The reaction is neutralized with a dilute aqueous solution of hydrochloric acid (HCl). The mixture is then extracted with dichloromethane (DCM) (3x).

  • Purification: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The resulting crude product is purified by flash column chromatography to yield the β-hydroxy ketone.

ReagentMolar Eq.Purpose
This compound1.0Electrophile
AcetoneExcessNucleophile precursor and solvent
Sodium Hydroxide (aq. soln.)CatalyticBase catalyst
Dilute Hydrochloric Acid (aq. soln.)-Neutralization
Dichloromethane (DCM)-Extraction solvent
Organometallic Addition: Accessing Secondary Alcohols

Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles that readily add to aldehydes to form secondary alcohols.[9][10] These reactions are highly effective for creating new carbon-carbon bonds and introducing a wide range of alkyl, aryl, and vinyl groups. The choice of the organometallic reagent allows for precise control over the substituent introduced.

General Reaction: Organometallic Addition

G aldehyde This compound alkoxide Alkoxide Intermediate aldehyde->alkoxide Nucleophilic Addition organometallic Organometallic Reagent (R-MgX or R-Li) organometallic->alkoxide workup Aqueous Acidic Work-up (e.g., NH4Cl solution) alkoxide->workup product Secondary Alcohol workup->product

Caption: Pathway for the synthesis of secondary alcohols via organometallic addition.

Detailed Protocol: Synthesis of 1-Phenyl-2-(tetrahydro-2H-pyran-4-yl)ethanol (Illustrative)

  • Reaction Setup: A solution of this compound (1.0 eq) in anhydrous diethyl ether (Et₂O) (0.2 M) is placed in a flame-dried, two-necked round-bottom flask under an inert atmosphere and cooled to 0 °C.

  • Addition of Grignard Reagent: Phenylmagnesium bromide (1.2 eq, commercially available solution in THF or Et₂O) is added dropwise to the aldehyde solution. The reaction is exothermic and the addition rate should be controlled to maintain the temperature below 10 °C.

  • Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.

  • Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of NH₄Cl at 0 °C. The mixture is then extracted with EtOAc (3x).

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography to afford the target secondary alcohol.

ReagentMolar Eq.Purpose
This compound1.0Electrophile
Phenylmagnesium Bromide1.2Nucleophile
Anhydrous Diethyl Ether (Et₂O)-Aprotic solvent
Saturated aq. NH₄Cl-Quenching and work-up
Ethyl Acetate (EtOAc)-Extraction solvent

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel chemical entities with potential applications in drug discovery and development. The strategic application of fundamental organic reactions, including reductive amination, Wittig olefination, aldol condensation, and organometallic addition, provides a robust platform for the generation of diverse compound libraries. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers aiming to explore the chemical space around the privileged tetrahydropyran scaffold. As with any synthetic endeavor, the provided protocols may require optimization for specific substrates and desired outcomes.

References

  • Aldol condensation - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • Grignard Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]

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  • US Patent for Barsanti et al. (n.d.).
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  • Synthesis of 2-[2-isopropyl-4-( o -methoxyphenyl)-tetrahydropyran-4-yl]amine and its reaction with aromatic aldehydes | Request PDF - ResearchGate. (2010). Chemistry of Heterocyclic Compounds, 46(6), 670-674.
  • Processes for preparing beta-hydroxy-ketones and alpha, beta-unsaturated ketones - Google Patents. (n.d.).
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Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of Tetrahydropyran Derivatives via Prins Cyclization of 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of the Prins Cyclization in Complex Molecule Synthesis

The tetrahydropyran (THP) motif is a privileged scaffold found in a vast array of biologically active natural products and pharmaceutical agents.[1][2] Its prevalence underscores the continuous need for robust and stereoselective methods for its construction. The Prins cyclization, an acid-catalyzed reaction between a homoallylic alcohol and an aldehyde, has emerged as a powerful and versatile strategy for the synthesis of substituted tetrahydropyrans.[1][2][3] This reaction proceeds through an oxocarbenium ion intermediate, which is then trapped by the intramolecular alkene to forge the tetrahydropyran ring.[4][5]

This application note provides a detailed experimental protocol for the Prins cyclization of 2-(tetrahydro-2H-pyran-4-yl)acetaldehyde with a model homoallylic alcohol, 3-buten-1-ol. We will delve into the mechanistic underpinnings of this transformation, the rationale behind the selection of reagents and conditions, and a step-by-step guide for execution in a research setting.

Reaction Mechanism and Stereochemical Considerations

The generally accepted mechanism for the Prins cyclization involves the initial activation of the aldehyde by a Lewis or Brønsted acid to form a highly electrophilic oxocarbenium ion.[4][5][6] This intermediate is then attacked by the nucleophilic double bond of the homoallylic alcohol in an intramolecular fashion, leading to a cyclic carbocation. Subsequent trapping of this carbocation by a nucleophile (often the counterion of the acid catalyst or a solvent molecule) furnishes the final tetrahydropyran product.

The stereochemical outcome of the Prins cyclization is often controlled by a chair-like transition state where bulky substituents preferentially occupy equatorial positions to minimize steric strain.[6] This inherent stereocontrol makes the Prins cyclization a valuable tool for the asymmetric synthesis of complex molecules.

Experimental Protocol: Synthesis of 2-(Tetrahydro-2H-pyran-4-ylmethyl)tetrahydro-4H-pyran-4-ol

This protocol details the Lewis acid-catalyzed Prins cyclization between this compound and 3-buten-1-ol. We have selected tin(IV) chloride (SnCl₄) as the Lewis acid catalyst due to its demonstrated efficacy in promoting Prins cyclizations with high stereoselectivity.[1][7]

Materials and Methods
Reagent/MaterialGradeSupplier
This compound≥95%Commercially Available
3-Buten-1-ol≥98%Commercially Available
Tin(IV) chloride (1.0 M in CH₂Cl₂)AnhydrousCommercially Available
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%Commercially Available
Saturated aqueous sodium bicarbonate (NaHCO₃)ReagentIn-house preparation
Anhydrous magnesium sulfate (MgSO₄)ReagentCommercially Available
Silica gel60 Å, 230-400 meshCommercially Available
Ethyl acetateHPLC gradeCommercially Available
HexanesHPLC gradeCommercially Available
Reaction Setup and Procedure

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Tin(IV) chloride is corrosive and moisture-sensitive; handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Preparation of the Reaction Mixture:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq, e.g., 1.42 g, 10.0 mmol) and anhydrous dichloromethane (40 mL).

    • Add 3-buten-1-ol (1.2 eq, 1.04 g, 12.0 mmol) to the solution.

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Initiation of the Reaction:

    • Slowly add tin(IV) chloride (1.0 M solution in CH₂Cl₂, 1.1 eq, 11.0 mL, 11.0 mmol) to the stirred reaction mixture via a syringe over 15 minutes.

    • Maintain the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC) (e.g., using a 3:1 hexanes/ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Workup and Purification:

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL) at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 30 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford the pure 2-((tetrahydro-2H-pyran-4-yl)methyl)tetrahydro-2H-pyran-4-ol.

Expected Results and Characterization

The expected product is a substituted tetrahydropyran, likely as a mixture of diastereomers. The exact stereochemical outcome will depend on the facial selectivity of the cyclization.

  • Appearance: Colorless to pale yellow oil.

  • Yield: Moderate to good (typically 60-80%).

  • Characterization:

    • ¹H NMR (400 MHz, CDCl₃): Expect characteristic signals for the tetrahydropyran rings, including multiplets in the regions of 3.3-4.0 ppm for the protons adjacent to the oxygen atoms and a broad singlet for the hydroxyl proton.

    • ¹³C NMR (100 MHz, CDCl₃): Expect signals corresponding to the carbons of the two tetrahydropyran rings. The carbon bearing the hydroxyl group would appear in the range of 60-70 ppm.

    • FT-IR (thin film): A broad absorption in the region of 3400 cm⁻¹ corresponding to the O-H stretch of the alcohol, and C-O stretching bands around 1100-1000 cm⁻¹.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the product.

Graphical Representation of the Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine Aldehyde and Homoallylic Alcohol in CH₂Cl₂ prep2 Cool to -78 °C prep1->prep2 reaction1 Slowly Add SnCl₄ Solution prep2->reaction1 Initiate Reaction reaction2 Monitor by TLC reaction1->reaction2 workup1 Quench with NaHCO₃ reaction2->workup1 Reaction Complete workup2 Extract with CH₂Cl₂ workup1->workup2 workup3 Dry and Concentrate workup2->workup3 workup4 Purify by Column Chromatography workup3->workup4 product Pure Product workup4->product Obtain Pure Product

Caption: Experimental workflow for the Prins cyclization.

Mechanistic Rationale and Key Considerations

The choice of SnCl₄ as a catalyst is pivotal. It is a strong Lewis acid capable of activating the aldehyde towards nucleophilic attack by the alkene.[1] The low reaction temperature (-78 °C) is crucial for controlling the reactivity and enhancing the stereoselectivity of the cyclization by favoring the thermodynamically more stable chair-like transition state.

Anhydrous conditions are paramount for the success of this reaction, as SnCl₄ readily hydrolyzes, which would deactivate the catalyst and lead to undesired side reactions. The use of anhydrous solvents and flame-dried glassware is therefore essential.

The workup procedure is designed to neutralize the acidic catalyst and remove any aqueous-soluble byproducts. Purification by column chromatography is necessary to isolate the desired product from any unreacted starting materials or side products.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation Inactive catalyst (hydrolyzed SnCl₄)Ensure strictly anhydrous conditions. Use freshly opened or properly stored catalyst.
Low reaction temperature not maintainedMonitor the internal reaction temperature carefully.
Formation of multiple products Side reactions (e.g., polymerization)Ensure slow addition of the catalyst. Maintain low temperature.
Non-selective cyclizationScreen other Lewis acids (e.g., TMSOTf, BF₃·OEt₂) or Brønsted acids (e.g., TFA).
Difficulty in purification Co-eluting impuritiesOptimize the solvent system for column chromatography. Consider derivatization of the product.

Conclusion

The Prins cyclization is a highly effective method for the stereoselective synthesis of substituted tetrahydropyrans. The protocol outlined in this application note provides a reliable and reproducible procedure for the reaction of this compound with a homoallylic alcohol. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can successfully employ this powerful transformation in the synthesis of complex molecules for drug discovery and development.

References

  • Mandal, T. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 1146–1221. [Link]

  • Kaib, P. S. J., & List, B. (2016). A General Catalytic Asymmetric Prins Cyclization. Journal of the American Chemical Society, 138(34), 10822–10825. [Link]

  • Willis, C. L., et al. (2001). The Prins Reaction. Part 1: A Stereoselective Synthesis of 2,4,6-Trisubstituted Tetrahydropyrans. Chemical Communications, (9), 835–836. [Link]

  • Organic Chemistry Portal. Prins Reaction. [Link]

  • Padron, J. I., & Martin, V. S. (2022). Recent Advances in the Prins Reaction. ACS Omega, 7(36), 31413–31423. [Link]

  • Rychnovsky, S. D., & Tadpetch, K. (2008). Rhenium(VII) Catalysis of Prins Cyclization Reactions. Organic Letters, 10(21), 4839–4842. [Link]

  • Yadav, J. S., et al. (2011). Diastereoselective synthesis of tetrahydropyrans via Prins–Ritter and Prins–arylthiolation cyclization reactions. Organic & Biomolecular Chemistry, 9(12), 4473-4481. [Link]

  • Willis, C. L., et al. (2002). The Prins Reaction. Part 2: A Diastereoselective Synthesis of 2,6-Disubstituted-4-chlorotetrahydropyrans. Organic Letters, 4(4), 577–580. [Link]

  • Wikipedia. Prins reaction. [Link]

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  • List, B., et al. (2021). The Catalytic Asymmetric Intermolecular Prins Reaction. Journal of the American Chemical Society, 143(49), 20598–20604. [Link]

  • Dolby, L. J., & Johnson, D. L. (1965). The Mechanism of the Prins Reaction. I. The Structure and Stereochemistry of a New Alcohol from the Acid-Catalyzed Reaction of Cyclohexene and Formaldehyde. The Journal of Organic Chemistry, 30(5), 1599–1603. [Link]

  • Yadav, J. S., & Sakirolla, R. (2022). Synthetic Applications of Prins Cyclization in Natural Product Syntheses. The Chemical Record, 22(5), e202100318. [Link]

  • chemeurope.com. Prins reaction. [Link]

  • Olmos, A., & Iglesias, M. J. (2022). Focused Update on the Prins Reaction and the Prins Cyclization. Molecules, 27(17), 5493. [Link]

  • Reddy, B. V. S., et al. (2013). Lewis Acid Catalyzed One-Pot Crossed Prins Cyclizations Using Allylchlorosilane as Allylating Agent. Tetrahedron Letters, 54(28), 3694–3697. [Link]

  • Martín, V. S., & Padrón, J. I. (2010). A new catalytic Prins cyclization leading to oxa- and azacycles. Chemical Communications, 46(31), 5761-5763. [Link]

  • Olmos, A., & Iglesias, M. J. (2022). Recent Advances in the Prins Reaction. ACS Omega, 7(36), 31413–31423. [Link]

  • Google Patents. (2015). CN104496858A - Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester.
  • Asadi, A., et al. (2016). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Molecules, 21(1), 101. [Link]

  • Slideshare. (2016). The Prins-Pinacol Reaction. [Link]

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  • Cvengroš, J., et al. (2017). Preparation of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol via Prins cyclization using Fe-modified silica. Reaction Kinetics, Mechanisms and Catalysis, 120(2), 579–591. [Link]

  • Reddy, B. V. S., et al. (2023). Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. The Journal of Organic Chemistry, 88(11), 7119–7131. [Link]

  • Kumar, A., & Singh, R. (2025). One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst. Mediterranean Journal of Basic and Applied Sciences, 9(2), 24-28. [Link]

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The Strategic Incorporation of 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde in Modern Medicinal Chemistry: Application in the Synthesis of Janus Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel therapeutics has led medicinal chemists to explore and strategically utilize unique molecular scaffolds that can impart desirable pharmacological properties to drug candidates. One such building block of increasing importance is 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde. This seemingly simple heterocyclic aldehyde has emerged as a critical intermediate in the synthesis of complex, biologically active molecules, most notably in the development of a new generation of Janus kinase (JAK) inhibitors for the treatment of autoimmune diseases. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical application of this versatile reagent, with a focus on detailed synthetic protocols and the underlying scientific rationale.

The Tetrahydropyran Moiety: A Privileged Scaffold in Drug Design

The tetrahydropyran (THP) ring is a "privileged scaffold" in medicinal chemistry. Its non-planar, saturated heterocyclic structure offers a three-dimensional framework that can enhance the binding affinity and selectivity of a drug candidate for its biological target. The oxygen atom in the THP ring can act as a hydrogen bond acceptor, improving aqueous solubility and influencing the pharmacokinetic profile of the molecule. The incorporation of the THP moiety, as seen in this compound, is a deliberate design element aimed at optimizing the drug-like properties of the final compound.

Core Application: Synthesis of Janus Kinase (JAK) Inhibitors

A prime example of the strategic use of this compound is in the synthesis of selective JAK1 inhibitors, such as Filgotinib (GLPG0634), a drug developed for the treatment of rheumatoid arthritis and other inflammatory conditions. The key synthetic transformation involving this aldehyde is a reductive amination reaction to form a crucial pyrazole-containing intermediate.

The JAK-STAT Signaling Pathway: A Key Therapeutic Target

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that are critical components of the JAK-STAT signaling pathway.[1] This pathway is activated by a wide range of cytokines and growth factors, playing a central role in immune responses and inflammation.[1] Dysregulation of the JAK-STAT pathway is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases. By inhibiting specific JAK isoforms, it is possible to modulate the inflammatory cascade, offering a targeted therapeutic approach.

JAK_STAT_Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation Cytokine Cytokine Cytokine->Cytokine_Receptor JAK->JAK STAT STAT JAK->STAT P_STAT pSTAT (dimer) STAT->P_STAT Dimerization Nucleus Nucleus P_STAT->Nucleus Translocation Gene_Transcription Gene Transcription (Inflammation) Nucleus->Gene_Transcription

Caption: The Janus Kinase (JAK)-STAT Signaling Pathway.

Experimental Protocols: Reductive Amination with this compound

The following protocols are based on procedures outlined in patent literature for the synthesis of key intermediates for JAK inhibitors. These are intended as a guide and may require optimization based on specific laboratory conditions and substrate variations.

Protocol 1: Synthesis of a Key Pyrazole Intermediate for JAK Inhibitors

This protocol details the reductive amination of this compound with a substituted pyrazole amine, a critical step in the synthesis of compounds analogous to Filgotinib.

Reaction Scheme:

Materials:

  • This compound

  • 4-(1H-Pyrazol-4-yl)aniline (or a similarly substituted pyrazole amine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen for inert atmosphere

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add the substituted pyrazole amine (1.0 equivalent).

  • Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM).

  • Addition of Aldehyde: Add this compound (1.1 equivalents) to the solution.

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

  • Stirring: Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The addition may be exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-4 hours).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(2-(tetrahydro-2H-pyran-4-yl)ethyl)pyrazole amine intermediate.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the aldehyde and other sensitive reagents.

  • Anhydrous Solvent: Sodium triacetoxyborohydride is moisture-sensitive; water can lead to its decomposition and reduce the reaction efficiency.

  • Acetic Acid Catalyst: The formation of the imine intermediate is acid-catalyzed.

  • Sodium Triacetoxyborohydride: This is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards aldehydes and ketones than sodium borohydride, allowing for the in-situ reduction of the formed imine.[2]

  • Work-up Procedure: The aqueous work-up with sodium bicarbonate neutralizes the acetic acid and removes any remaining water-soluble byproducts.

Workflow Diagram: Synthesis of a JAK Inhibitor Precursor

workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification A Dissolve Pyrazole Amine in anhydrous DCM B Add 2-(THP-4-yl)acetaldehyde & Acetic Acid A->B C Stir for Imine Formation (30-60 min) B->C D Add NaBH(OAc)3 (Portion-wise) C->D E Monitor Reaction by TLC/LC-MS (2-4 hours) D->E F Quench with NaHCO3 (aq) E->F G Extract with DCM F->G H Wash with Brine G->H I Dry (MgSO4) & Concentrate H->I J Purify by Column Chromatography I->J

Caption: Step-by-step workflow for the reductive amination protocol.

Data Presentation: Potency of JAK Inhibitors

The successful synthesis of JAK inhibitors using the described methods has led to the development of highly potent and selective compounds. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50).

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Reference
Filgotinib (GLPG0634)1028810116[3][4]

Note: IC50 values can vary depending on the specific assay conditions.

The data clearly demonstrates the high potency and selectivity of Filgotinib for JAK1 over other JAK isoforms. This selectivity is a critical factor in its therapeutic profile, as it may reduce the risk of off-target effects associated with the inhibition of other JAK kinases.

Conclusion

This compound is a valuable and strategically important building block in modern medicinal chemistry. Its application in the synthesis of selective JAK1 inhibitors through a robust reductive amination protocol highlights its utility in constructing complex drug candidates with optimized pharmacological properties. The detailed protocols and the underlying scientific rationale provided in this application note are intended to empower researchers to effectively utilize this versatile reagent in their drug discovery and development endeavors. The continued exploration of such privileged scaffolds will undoubtedly pave the way for the next generation of innovative therapeutics.

References

  • Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors. PubMed. Available at: [Link]

  • Reductive amination of various aldehydes. ResearchGate. Available at: [Link]

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  • Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor. PMC. Available at: [Link]

  • Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. NIH. Available at: [Link]

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The Strategic Utility of 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde, a pivotal heterocyclic building block in contemporary pharmaceutical development. We will elucidate its synthesis, physicochemical properties, and critical role as a precursor in the synthesis of complex active pharmaceutical ingredients (APIs). Detailed, field-proven protocols for its preparation and subsequent utilization in key bond-forming reactions, such as reductive amination, are presented. The significance of the tetrahydropyran (THP) moiety in drug design is discussed, with a particular focus on its application in the development of Cholesteryl Ester Transfer Protein (CETP) inhibitors, a class of drugs investigated for the management of dyslipidemia. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics.

Introduction: The Tetrahydropyran Moiety as a Privileged Scaffold in Medicinal Chemistry

The tetrahydropyran (THP) ring is a recurring structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its prevalence stems from a unique combination of physicochemical properties that are highly advantageous in drug design. The THP scaffold, a saturated six-membered cyclic ether, can be considered a bioisostere of a cyclohexane ring but with modulated lipophilicity due to the presence of the oxygen atom.[2] This modification can significantly enhance a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile by improving solubility and bioavailability.[3]

Furthermore, the oxygen atom within the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets, which can lead to enhanced potency and selectivity.[2] The conformational rigidity of the THP ring, compared to an open-chain ether, can also be beneficial in pre-organizing the molecule for optimal binding to a receptor or enzyme active site, thus minimizing the entropic penalty upon binding. The versatility of the THP scaffold is evident in its incorporation into a wide range of therapeutics, including antiviral, anticancer, and anti-inflammatory agents.[4][5]

This compound (CAS 65626-23-5) is a particularly valuable derivative, as the aldehyde functionality serves as a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.[6] This makes it a key intermediate in the construction of more complex molecular architectures.

Synthesis of the Precursor: this compound

The most common and efficient laboratory-scale synthesis of this compound involves the oxidation of the corresponding primary alcohol, (tetrahydro-2H-pyran-4-yl)methanol. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid and to ensure compatibility with other functional groups. Two widely employed and reliable methods are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

Method A: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine. This method is known for its mild reaction conditions and high yields.[7]

Experimental Workflow: Swern Oxidation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start prep_reagents Prepare Reagents: (COCl)₂, DMSO, TEA, (THP-4-yl)methanol, DCM start->prep_reagents cool_flask Cool Flask to -78°C prep_reagents->cool_flask In DCM add_oxalyl Add (COCl)₂ cool_flask->add_oxalyl add_dmso Add DMSO add_oxalyl->add_dmso Slowly stir1 Stir 5 min add_dmso->stir1 add_alcohol Add (THP-4-yl)methanol in DCM stir1->add_alcohol Dropwise stir2 Stir 30 min add_alcohol->stir2 add_tea Add Triethylamine stir2->add_tea Slowly warm_rt Warm to Room Temp. add_tea->warm_rt quench Quench with H₂O warm_rt->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify end End Product: 2-(THP-4-yl)acetaldehyde purify->end

Caption: Workflow for Swern Oxidation of (Tetrahydro-2H-pyran-4-yl)methanol.

Detailed Protocol: Swern Oxidation

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Activation of DMSO: Cool the solution to -78 °C using a dry ice/acetone bath. To this, slowly add a solution of dimethyl sulfoxide (2.7 equivalents) in anhydrous DCM, ensuring the internal temperature does not rise above -60 °C. Stir the resulting mixture for 5 minutes.

  • Addition of Alcohol: Add a solution of (tetrahydro-2H-pyran-4-yl)methanol (1.0 equivalent) in anhydrous DCM dropwise over 10 minutes.

  • Reaction: Stir the reaction mixture at -78 °C for 30 minutes.

  • Quenching: Add triethylamine (7.0 equivalents) dropwise over 10 minutes.

  • Warming: Allow the reaction mixture to slowly warm to room temperature.

  • Work-up: Quench the reaction by adding water. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield this compound as a colorless to pale yellow liquid.[6]

Method B: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine compound, Dess-Martin periodinane, as the oxidant. This method is advantageous due to its mild, neutral reaction conditions and the ease of product isolation.[8][9]

Detailed Protocol: Dess-Martin Periodinane (DMP) Oxidation

  • Preparation: In a round-bottom flask, dissolve (tetrahydro-2H-pyran-4-yl)methanol (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of DMP: Add Dess-Martin periodinane (1.2 equivalents) to the solution in one portion at room temperature.

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate. Stir vigorously until the layers are clear.

  • Extraction: Separate the layers and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by flash column chromatography.

MethodOxidantTemperatureTypical YieldKey Advantages
Swern Oxidation (COCl)₂/DMSO, TEA-78 °C to RT85-95%Mild conditions, high yield.[7]
DMP Oxidation Dess-Martin PeriodinaneRoom Temperature90-98%Neutral conditions, easy work-up.[8]

Application in Pharmaceutical Synthesis: Reductive Amination

A primary application of this compound in pharmaceutical synthesis is its use in reductive amination to form carbon-nitrogen bonds.[10] This reaction is fundamental in the construction of secondary and tertiary amines, which are prevalent in a vast number of APIs. The reaction proceeds via the in-situ formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, which is then reduced by a selective reducing agent.[8]

Mechanism of Reductive Amination

Caption: General mechanism of reductive amination of an aldehyde.

General Protocol for Reductive Amination

Sodium triacetoxyborohydride (STAB) is a commonly used reducing agent for reductive amination due to its mild nature and its selectivity for reducing imines in the presence of aldehydes.[4][11]

Detailed Protocol: Reductive Amination with STAB

  • Preparation: To a solution of the primary or secondary amine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add this compound (1.1 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Acetic acid can be added as a catalyst to facilitate this step.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Reaction: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The desired amine product can be purified by column chromatography or crystallization.

Case Study: Precursor to CETP Inhibitors

This compound is a key structural component in the synthesis of certain Cholesteryl Ester Transfer Protein (CETP) inhibitors. CETP is a plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins.[12] Inhibition of CETP has been explored as a therapeutic strategy to raise HDL cholesterol levels, which is generally associated with a reduced risk of cardiovascular disease.[13]

While the precise, scaled-up industrial synthesis routes for drugs like anacetrapib and evacetrapib are proprietary, the publicly available literature and patents strongly indicate the use of precursors containing the tetrahydropyran moiety, which is introduced via intermediates like this compound.[1][2] These drugs, while having a complex development history, serve as excellent examples of the application of this building block in the synthesis of intricate and biologically active molecules.[14]

For instance, the synthesis of evacetrapib involves a key hydrogenative reductive amination step to couple a substituted cyclohexyl subunit to a benzazepine core.[2] Although the specific aldehyde used in the final industrial process may be a more complex derivative, the fundamental transformation highlights the importance of aldehydes like this compound in such synthetic strategies.

Safety and Handling

This compound should be handled in a well-ventilated fume hood by trained personnel. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. The compound is a flammable liquid and vapor. It may cause skin, eye, and respiratory irritation.[3] Store in a tightly sealed container in a cool, dry place away from ignition sources. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This compound is a versatile and valuable building block in pharmaceutical synthesis. Its straightforward preparation via the oxidation of the corresponding alcohol and the reactivity of its aldehyde group in crucial C-N bond-forming reactions like reductive amination make it an attractive intermediate. The incorporation of the tetrahydropyran moiety through this precursor can impart favorable physicochemical and pharmacokinetic properties to drug candidates. The application of this aldehyde in the synthesis of complex molecules such as CETP inhibitors underscores its strategic importance in modern drug discovery and development. The protocols outlined in this guide provide a solid foundation for the synthesis and utilization of this key heterocyclic intermediate.

References

  • PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery. Retrieved from a relevant PharmaBlock whitepaper or technical document.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156.
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  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. In Organic Reactions. John Wiley & Sons, Inc.
  • Omura, K., & Swern, D. (1978). Oxidation of alcohols by “activated” dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651–1660.
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • CymitQuimica. (n.d.). CAS 65626-23-5: (TETRAHYDRO-PYRAN-4-YL)-ACETALDEHYDE. Retrieved from a relevant CymitQuimica product page.
  • Gribble, G. W. (2000). Sodium borohydride and its derivatives. In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
  • YouTube. (2023, March 16). Reductive Amination. Retrieved from [Link]...

  • Patil, S., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
  • van der Marel, G., & Codee, J. (Eds.). (2014).
  • BenchChem. (n.d.). Stability and degradation of Tetrahydro-4H-pyran-4-one under different conditions. Retrieved from a relevant BenchChem technical guide.
  • American Chemical Society. (2016, February 22). Evacetrapib and Anacetrapib.
  • Cao, G., et al. (2011). Evacetrapib is a novel, potent, and selective inhibitor of cholesteryl ester transfer protein that elevates HDL cholesterol without inducing aldosterone or increasing blood pressure. Journal of Lipid Research, 52(12), 2169–2176.
  • PubChem. (n.d.). (Oxan-4-yl)methanol. Retrieved from [Link]

  • McKenney, J. M. (2011). Anacetrapib and Dalcetrapib: Two Novel Cholesteryl Ester Transfer Protein Inhibitors. The Annals of Pharmacotherapy, 45(1), 87-96.
  • NIST. (n.d.). 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-.
  • Johnson, B. M., et al. (2015). CYP-mediated drug–drug interactions with evacetrapib, an investigational CETP inhibitor: in vitro prediction and clinical outcome. British Journal of Clinical Pharmacology, 80(5), 1148-1158.
  • MedchemExpress.com. (n.d.). Anacetrapib (MK-0859). Retrieved from a relevant MedchemExpress product page.
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HPLC method for quantification of 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Quantification of 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde by HPLC with UV Detection

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. Due to the absence of a significant UV chromophore in the target analyte, direct UV detection is challenging and lacks sensitivity.[1] To overcome this limitation, this method employs a pre-column derivatization strategy using 2,4-Dinitrophenylhydrazine (DNPH). The reaction converts the aldehyde into a stable 2,4-dinitrophenylhydrazone derivative, which possesses a strong chromophore, enabling highly sensitive and selective detection by UV-Vis spectrophotometry at approximately 360 nm.[2][3] This protocol provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering sample preparation, derivatization, chromatographic conditions, and method validation in accordance with industry standards.

Introduction and Scientific Principle

This compound (CAS 65626-23-5) is a saturated heterocyclic aldehyde with a molecular formula of C₇H₁₂O₂ and a molecular weight of 128.17 g/mol .[4][5][6] It serves as a valuable intermediate in synthetic organic chemistry. Accurate quantification of such compounds is critical for process monitoring, purity assessment, and stability studies.

The primary analytical challenge for small aliphatic aldehydes like the target analyte is their lack of inherent UV absorbance, precluding sensitive determination by the most common HPLC detector, the UV-Vis detector.[1][2] This method circumvents the issue by employing chemical derivatization. The carbonyl group of the aldehyde reacts with 2,4-Dinitrophenylhydrazine (DNPH) in an acidic medium to form a highly conjugated and stable hydrazone derivative.[3][7] This derivative is intensely colored and exhibits strong absorbance in the UV-Visible spectrum, typically around 360 nm, allowing for quantification at low concentrations.[2]

The derivatization reaction is a nucleophilic addition-elimination, as depicted below:

G cluster_reactants Reactants cluster_products Products Analyte This compound (No UV Chromophore) Catalyst Acid Catalyst (H⁺) Analyte->Catalyst + DNPH 2,4-Dinitrophenylhydrazine (DNPH Reagent) DNPH->Catalyst Derivative Analyte-DNPH Hydrazone (Strong UV Chromophore at ~360 nm) Water Water (H₂O) Catalyst->Derivative Reaction

Caption: DNPH derivatization reaction schematic.

Experimental Protocol

This section provides a detailed methodology for the quantification of this compound.

Materials and Reagents
  • Analyte Standard: this compound, purity ≥95%

  • Derivatizing Reagent: 2,4-Dinitrophenylhydrazine (DNPH), analytical grade

  • Solvents: Acetonitrile (ACN, HPLC grade), Water (HPLC or Milli-Q grade)

  • Acid: Perchloric Acid or Hydrochloric Acid (HCl), analytical grade

  • Standard Preparation:

    • Stock Standard (1000 µg/mL): Accurately weigh 25 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

    • Working Standards: Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock standard with acetonitrile.

Instrumentation and Chromatographic Conditions

An HPLC system equipped with a pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector is required.

Parameter Condition
HPLC System Agilent 1260/1290, Waters Alliance, Shimadzu LC-20AD, or equivalent
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size (e.g., ZORBAX Eclipse Plus C18, SunFire C18)[8][9]
Mobile Phase A HPLC Grade Water
Mobile Phase B Acetonitrile (ACN)
Gradient Elution 50% B to 80% B over 15 minutes; hold at 80% B for 5 minutes; return to 50% B over 1 minute; equilibrate for 4 minutes
Flow Rate 1.0 mL/min
Column Temperature 40 °C[2]
Injection Volume 10 µL
Detection Wavelength 360 nm[2]
Data Acquisition Software Empower, Chromeleon, OpenLab, or equivalent
Step-by-Step Derivatization Protocol

The following workflow outlines the critical steps from sample preparation to data analysis.

Caption: HPLC quantification workflow with DNPH derivatization.

  • Prepare DNPH Reagent: Create a saturated solution of DNPH in acetonitrile containing approximately 1-2% (v/v) perchloric or hydrochloric acid. This solution should be prepared fresh.

  • Reaction Setup: In a 2 mL autosampler vial, combine 500 µL of a working standard or sample solution with 500 µL of the acidified DNPH reagent.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or water bath at 60°C for 30 minutes to ensure complete derivatization.

  • Cooling & Dilution: After incubation, allow the vial to cool to room temperature.

  • Analysis: The derivatized solution is now ready for injection into the HPLC system.

Method Validation

To ensure the trustworthiness and reliability of the method, a full validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Parameter Typical Acceptance Criteria Rationale
Specificity The analyte peak is well-resolved from the excess DNPH reagent peak and other potential impurities (Resolution > 2).Demonstrates that the signal is unequivocally from the analyte derivative.
Linearity & Range Correlation coefficient (r²) ≥ 0.999 over the range of 0.5 - 50 µg/mL.Confirms a direct proportional relationship between concentration and detector response.
Accuracy (Recovery) 98.0% - 102.0% recovery for spiked samples at three concentration levels (low, medium, high).Measures the closeness of the experimental value to the true value.
Precision (RSD) Repeatability (n=6): RSD ≤ 2.0%. Intermediate Precision (different day/analyst): RSD ≤ 2.0%.Assesses the degree of scatter between a series of measurements.
Limit of Detection (LOD) Signal-to-Noise ratio (S/N) of 3:1. (e.g., ~0.1 µg/mL)The lowest amount of analyte that can be detected but not necessarily quantified.
Limit of Quantification (LOQ) Signal-to-Noise ratio (S/N) of 10:1. (e.g., ~0.5 µg/mL)The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness RSD ≤ 2.0% after minor variations in flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase composition (±2%).Indicates the method's capacity to remain unaffected by small, deliberate variations in parameters, ensuring its reliability during routine use.

Alternative Detection Strategies

While DNPH derivatization is a highly effective and sensitive approach, certain scenarios may warrant alternative detection methods that do not require chemical modification.

  • Evaporative Light Scattering Detector (ELSD): An ELSD is a "universal" detector that measures light scattered by non-volatile analyte particles after the mobile phase has been evaporated.[10][11] It is compatible with gradient elution and suitable for any analyte that is less volatile than the mobile phase, making it a strong candidate for this compound.[12] However, the detector's response is often non-linear and requires careful calibration for accurate quantification.[13]

  • Refractive Index (RI) Detector: An RI detector measures the difference in the refractive index between the column eluent and a reference mobile phase.[14][15] It is also considered a universal detector but suffers from low sensitivity and is incompatible with gradient elution, severely limiting its utility for complex samples or method optimization.[1][16]

Conclusion

The HPLC method detailed in this application note, utilizing pre-column derivatization with 2,4-Dinitrophenylhydrazine, provides a sensitive, specific, and reliable solution for the quantification of this compound. The protocol is robust and can be fully validated to meet stringent regulatory requirements in pharmaceutical and chemical research settings. The clear step-by-step instructions for derivatization and analysis, coupled with defined chromatographic conditions and validation criteria, establish this method as a definitive tool for the accurate measurement of this non-chromophoric aldehyde.

References

  • JASCO Global. (2020, October 5). Analysis of Aldehydes in Water using Post-column Derivatization by High Performance Liquid Chromatography. [Link]

  • Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent. [Link]

  • Wang, Y., et al. (2018). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. International Journal of Analytical Chemistry. [Link]

  • SCION Instruments. (n.d.). Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD. [Link]

  • Selley, M. L., & Ardlie, N. G. (1995). High-performance liquid chromatographic peak identification of 2,4-dinitrophenylhydrazine derivatives of lipid peroxidation aldehydes by photodiode array detection. Methods in enzymology, 251, 144–152. [Link]

  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]

  • Permentier, H. P., et al. (2017). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and bioanalytical chemistry, 409(3), 855–866. [Link]

  • Mathews, B.T., et al. (2005). Improving quantitative measurements for the evaporative light scattering detector. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Lab Manager. (n.d.). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. [Link]

  • Wikipedia. (n.d.). Evaporative light scattering detector. [Link]

  • KNAUER. (n.d.). Evaporative Light-Scattering Detectors (ELSD). [Link]

  • Peak Scientific. (2017, January 24). What are Evaporative Light-Scattering Detectors?. [Link]

  • Wikipedia. (n.d.). Differential refractometer. [Link]

  • Shimadzu. (n.d.). Refractive Index Detection (RID). [Link]

  • Journal of Food and Drug Analysis. (2001). Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. [Link]

  • ResearchGate. (n.d.). Concentration of aldehydes and ketone determined in fuel ethanol samples.... [Link]

  • Labcompare. (n.d.). HPLC Refractive Index Detector (HPLC RI Detector). [Link]

  • KNAUER. (n.d.). RI Detectors – Reliable Refractive Index Detection for HPLC. [Link]

  • Pharmaguideline. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. [Link]

  • ResearchGate. (1995). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. [Link]

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Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Tetrahydropyran Moiety in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules.[1] Within this chemical space, the tetrahydropyran (THP) ring is a privileged scaffold, frequently incorporated into drug candidates to enhance their physicochemical properties.[2] Its non-planar, saturated structure can improve solubility, metabolic stability, and cell permeability, while also providing a three-dimensional framework for precise ligand-receptor interactions. 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde is a versatile building block that introduces this valuable THP moiety into a variety of heterocyclic systems. This guide provides detailed protocols and mechanistic insights for the synthesis of several key heterocyclic cores using this aldehyde, targeting researchers and professionals in drug discovery and development.

I. Synthesis of Tetrahydro-β-carbolines via the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for the construction of tetrahydro-β-carboline scaffolds, which are prevalent in numerous alkaloids and pharmacologically active compounds.[3] The reaction involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde, followed by an acid-catalyzed intramolecular cyclization.[3]

Mechanistic Rationale

The reaction proceeds through the initial formation of an imine from tryptamine and this compound. Under acidic conditions, this imine is protonated to form a highly electrophilic iminium ion. The electron-rich indole nucleus of the tryptamine then attacks the iminium ion in an intramolecular electrophilic aromatic substitution, leading to the formation of the tetracyclic tetrahydro-β-carboline product.[4]

Diagram of the Pictet-Spengler Reaction Workflow

G cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Workup & Purification Tryptamine Tryptamine Imine_Formation Imine Formation (Condensation) Tryptamine->Imine_Formation Aldehyde 2-(THP-4-yl)acetaldehyde Aldehyde->Imine_Formation Iminium_Formation Iminium Ion Formation (Acid Catalysis) Imine_Formation->Iminium_Formation Acid Cyclization Intramolecular Cyclization Iminium_Formation->Cyclization Workup Workup Cyclization->Workup Purification Column Chromatography Workup->Purification Product 1-((Tetrahydro-2H-pyran-4-yl)methyl) -1,2,3,4-tetrahydro-β-carboline Purification->Product

Caption: Workflow for the Pictet-Spengler synthesis of a tetrahydro-β-carboline.

Detailed Experimental Protocol: Synthesis of 1-((Tetrahydro-2H-pyran-4-yl)methyl)-1,2,3,4-tetrahydro-β-carboline

Materials:

  • Tryptamine

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tryptamine (1.0 eq) in anhydrous dichloromethane.

  • Aldehyde Addition: To the stirred solution, add this compound (1.1 eq) dropwise at room temperature.

  • Acid Catalysis: Cool the reaction mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (1.2 eq) to the mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 1-((tetrahydro-2H-pyran-4-yl)methyl)-1,2,3,4-tetrahydro-β-carboline.

Quantitative Data Summary (Representative)

EntryTryptamine DerivativeAldehydeCatalystSolventTime (h)Yield (%)
1Tryptamine2-(THP-4-yl)acetaldehydeTFADCM1875-85
25-Methoxy-tryptamine2-(THP-4-yl)acetaldehydeTFADCM1680-90

II. Synthesis of Dihydropyridines via Hantzsch Condensation

The Hantzsch pyridine synthesis is a classic multicomponent reaction that provides access to dihydropyridine scaffolds, which are well-known for their applications as calcium channel blockers.[5] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, such as ammonia or ammonium acetate.[6]

Mechanistic Rationale

The reaction mechanism is believed to proceed through two initial pathways. One molecule of the β-ketoester undergoes a Knoevenagel condensation with this compound to form an α,β-unsaturated dicarbonyl compound. Concurrently, a second molecule of the β-ketoester reacts with ammonia to form an enamine. Subsequently, a Michael addition of the enamine to the α,β-unsaturated dicarbonyl compound occurs, followed by intramolecular cyclization and dehydration to yield the dihydropyridine ring.[7]

Diagram of the Hantzsch Dihydropyridine Synthesis

G cluster_0 Reactants cluster_1 Intermediate Formation Aldehyde 2-(THP-4-yl)acetaldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Ketoester1 β-Ketoester (1 eq) Ketoester1->Knoevenagel Ketoester2 β-Ketoester (1 eq) Enamine_Formation Enamine Formation Ketoester2->Enamine_Formation Ammonia Ammonium Acetate Ammonia->Enamine_Formation Michael_Addition Michael Addition Knoevenagel->Michael_Addition Enamine_Formation->Michael_Addition Cyclization_Dehydration Cyclization & Dehydration Michael_Addition->Cyclization_Dehydration Product Dihydropyridine Derivative Cyclization_Dehydration->Product

Caption: Key steps in the Hantzsch dihydropyridine synthesis.

Detailed Experimental Protocol: Synthesis of a 4-((Tetrahydro-2H-pyran-4-yl)methyl)-1,4-dihydropyridine

Materials:

  • This compound

  • Ethyl acetoacetate (2 equivalents)

  • Ammonium acetate

  • Ethanol

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (2.2 eq), and ammonium acetate (1.5 eq) in ethanol.

  • Heating: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours, monitoring the progress by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Purification: Recrystallize the crude solid from ethanol or purify by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure dihydropyridine derivative.

Quantitative Data Summary (Representative)

Entryβ-KetoesterNitrogen SourceSolventTime (h)Yield (%)
1Ethyl acetoacetateAmmonium acetateEthanol580-90
2Methyl acetoacetateAmmonium acetateMethanol675-85

III. Synthesis of Dihydropyrimidinones via the Biginelli Reaction

The Biginelli reaction is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones or -thiones, which are valuable scaffolds in medicinal chemistry.[8] This reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.[2]

Mechanistic Rationale

The most widely accepted mechanism begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the enol of the β-ketoester to the iminium ion. The final step involves an intramolecular cyclization via nucleophilic attack of the urea nitrogen onto the ester carbonyl, followed by dehydration to afford the dihydropyrimidinone product.[1]

Diagram of the Biginelli Reaction Mechanism

G Aldehyde 2-(THP-4-yl)acetaldehyde Iminium_Formation N-Acyliminium Ion Formation Aldehyde->Iminium_Formation Urea Urea Urea->Iminium_Formation Ketoester β-Ketoester Nucleophilic_Addition Nucleophilic Addition of Enol Ketoester->Nucleophilic_Addition Iminium_Formation->Nucleophilic_Addition Acid Catalyst Cyclization_Dehydration Intramolecular Cyclization & Dehydration Nucleophilic_Addition->Cyclization_Dehydration Product Dihydropyrimidinone Cyclization_Dehydration->Product

Caption: Mechanistic pathway of the Biginelli reaction.

Detailed Experimental Protocol: Synthesis of a 4-((Tetrahydro-2H-pyran-4-yl)methyl)-3,4-dihydropyrimidin-2(1H)-one

Materials:

  • This compound

  • Ethyl acetoacetate

  • Urea

  • Hydrochloric acid (catalytic amount)

  • Ethanol

  • Ice-cold water

Procedure:

  • Reactant Mixing: In a round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (1.1 eq), and urea (1.5 eq) in ethanol.

  • Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid (e.g., 3-4 drops) to the mixture.

  • Reaction: Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature and then pour it into ice-cold water with stirring.

  • Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from ethanol to yield the pure dihydropyrimidinone.

Quantitative Data Summary (Representative)

Entryβ-KetoesterUrea/ThioureaCatalystSolventTime (h)Yield (%)
1Ethyl acetoacetateUreaHClEthanol485-95
2Ethyl acetoacetateThioureaHClEthanol480-90

Conclusion

This compound serves as a highly effective and versatile building block for the synthesis of a diverse range of medicinally relevant heterocyclic compounds. The protocols detailed herein for the Pictet-Spengler, Hantzsch, and Biginelli reactions provide robust and reproducible methods for incorporating the valuable tetrahydropyran moiety. These application notes offer a solid foundation for researchers to explore the synthesis of novel chemical entities with potentially enhanced pharmacological profiles.

References

  • Applications of Tetrahydropyran in Medicinal Chemistry. (URL not available)
  • Biginelli reaction. (URL: [Link])

  • Hantzsch pyridine synthesis - overview. (URL: [Link])

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. (URL: [Link])

  • Biginelli Reaction - Organic Chemistry Portal. (URL: [Link])

  • Hantzsch pyridine synthesis. (URL: [Link])

  • Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. (URL: [Link])

  • BIGINELLI REACTION VIA BIS- UREIDE INTERMEDIATE IN LOW MELTING MIXTURE. (URL: [Link])

  • Hantzsch Pyridine Synthesis | PDF. (URL: [Link])

  • Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. (URL: [Link])

  • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. (URL: [Link])

  • Multi-Component Reactions in Heterocyclic Chemistry. (URL: [Link])

  • Synthesis of β-carboline derivatives. (URL: [Link])

  • Synthesis of 1,2,3,4-Tetrahydro-β-carbolines. (URL: [Link])

  • Synthesis of tetrahydro-β-carbolines from 2-indolylmethyl azides and propargylic alcohols. (URL: [Link])

  • Pictet–Spengler reaction. (URL: [Link])

  • Scheme 1. Synthesis of β-carboline and tetrahydroisoquinoline derivatives. (URL: [Link])

  • Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. (URL: [Link])

  • Pictet-Spengler Reaction. (URL: [Link])

  • A Review on 3, 4-dihydropyrimidinone Derivatives. (URL: [Link])

  • Recent Advances in the Synthesis of β-Carboline Alkaloids. (URL: [Link])

  • Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst. (URL: [Link])

  • Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. (URL: [Link])

  • An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions. (URL: [Link])

  • Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. (URL: [Link])

  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (URL: [Link])

  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. (URL: [Link])

  • Exploring Enantioselective Pictet-Spengler Reactions. (URL: [Link])

  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. (URL: [Link])

  • Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. (URL: [Link])

  • The Pictet-Spengler Reaction Updates Its Habits. (URL: [Link])

  • Synthesis of Novel 1,4- Dihydropyridine Derivatives Bearing Biphenyl-2'-Tetrazole Substitution as Potential Dual Angiotensin II Receptors and Calcium Channel Blockers. (URL: [Link])

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  • 3,4-Dihydro-2H-pyran synthesis. (URL: [Link])

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Application Notes & Protocols for the Large-Scale Synthesis of 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: The Strategic Importance of 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde

This compound is a pivotal chemical intermediate whose structural motif is frequently incorporated into complex pharmacologically active molecules. Its tetrahydropyran (THP) ring serves as a versatile, saturated heterocyclic scaffold, often employed as a bioisosteric replacement for other cyclic systems to enhance metabolic stability, improve solubility, or modulate binding affinity to biological targets. The reactive aldehyde functionality provides a synthetic handle for a multitude of subsequent chemical transformations, including reductive aminations, aldol condensations, and Wittig reactions, making it a valuable building block in multi-step drug synthesis campaigns.

The transition from bench-scale discovery to pilot-plant or commercial manufacturing necessitates a synthetic route that is not only high-yielding but also robust, scalable, safe, and economically viable. This document provides a comprehensive guide to a field-proven, large-scale synthesis of this key intermediate, focusing on the practical challenges and critical parameters that ensure success in an industrial setting.

Part 1: Strategic Analysis of Synthetic Routes

Several synthetic pathways can be envisioned for the synthesis of this compound. A critical evaluation is essential to select the most suitable process for large-scale implementation.

  • Homologation via Wittig Reaction: This classic approach involves the reaction of Tetrahydro-2H-pyran-4-carboxaldehyde with a one-carbon Wittig reagent (e.g., methoxymethyl)triphenylphosphonium chloride), followed by acidic hydrolysis of the resulting enol ether. While effective at the lab scale, this route suffers from significant drawbacks for industrial production, primarily the generation of a stoichiometric amount of triphenylphosphine oxide byproduct, which complicates purification and creates a substantial waste stream.[1][2][3][4]

  • Prins Cyclization: Acid-catalyzed condensation of aldehydes with homoallylic alcohols (the Prins reaction) is a powerful method for constructing tetrahydropyran rings.[5][6][7] A retrosynthetic approach might involve a Prins reaction to form a related 4-substituted THP derivative that could be converted to the target aldehyde. However, controlling selectivity and the often harsh acidic conditions can limit the scalability and substrate scope.

  • Oxidation of 2-(Tetrahydro-2H-pyran-4-yl)ethanol: This is the most direct and atom-economical approach, provided the precursor alcohol is readily accessible. The selection of the oxidant is the most critical decision for large-scale synthesis.

    • Chromium-based reagents (e.g., PCC, PDC): These are highly effective but are toxic and generate hazardous heavy metal waste, making them unsuitable for modern, green industrial processes.

    • Swern and Dess-Martin Oxidations: These methods are reliable and high-yielding on a lab scale but are problematic for large-scale work due to the formation of foul-smelling byproducts (dimethyl sulfide) and the potentially explosive nature of the Dess-Martin periodinane, respectively.

    • Catalytic Oxidation (e.g., TEMPO-mediated): This approach utilizes a catalytic amount of a stable nitroxyl radical, such as (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), in conjunction with a stoichiometric, inexpensive, and environmentally benign terminal oxidant like sodium hypochlorite (bleach). This method is highly selective for primary alcohols, proceeds under mild conditions, and avoids problematic byproducts, making it an ideal choice for large-scale production.[8][9]

Part 2: Recommended Large-Scale Protocol: TEMPO-Catalyzed Oxidation

This section details the step-by-step protocol for the synthesis of this compound at a multi-kilogram scale.

Principle of the Method

The reaction operates via a catalytic cycle where the TEMPO radical is first oxidized by sodium hypochlorite to the active N-oxoammonium salt. This species then oxidizes the primary alcohol to the aldehyde, regenerating the hydroxylamine form of the catalyst. The hydroxylamine is subsequently re-oxidized by hypochlorite to complete the catalytic cycle. A catalytic amount of sodium bromide is used to facilitate the initial oxidation of TEMPO. The reaction is typically performed in a biphasic system (e.g., dichloromethane/water) with a phase-transfer catalyst or vigorous stirring to ensure efficient mass transport. The pH is buffered with sodium bicarbonate to prevent side reactions.

Mandatory Safety & Handling Precautions
  • 2-(Tetrahydro-2H-pyran-4-yl)ethanol: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[10]

  • Sodium Hypochlorite (Bleach): Corrosive and an oxidizing agent. Avoid contact with skin and eyes. Reacts violently with acids and reducing agents to release toxic chlorine gas. All additions must be performed in a well-ventilated area, and a quench solution (e.g., sodium thiosulfate) should be readily available.

  • Acetaldehyde Product: The target compound is an aldehyde, which can be prone to air oxidation and polymerization.[11] It is flammable and should be handled away from ignition sources.[12][13] It is recommended to handle and store the final product under an inert atmosphere (e.g., Nitrogen or Argon).

  • Exothermicity: The oxidation reaction is exothermic. The addition of the sodium hypochlorite solution must be carefully controlled to maintain the internal temperature within the specified range. A reliable cooling system for the reactor is mandatory.

Materials & Equipment
Reagent/MaterialGradeSupplier Example
2-(Tetrahydro-2H-pyran-4-yl)ethanol>98%Sigma-Aldrich, TCI
Dichloromethane (DCM)ACS GradeFisher Scientific
TEMPO>98%Sigma-Aldrich
Sodium Bromide (NaBr)ACS GradeVWR
Sodium Bicarbonate (NaHCO₃)ACS GradeVWR
Sodium Hypochlorite (NaOCl)10-15% solutionStandard Chemical Supplier
Sodium Thiosulfate (Na₂S₂O₃)ACS GradeVWR
Saturated Sodium Chloride (Brine)N/APrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeFisher Scientific

Equipment:

  • 50 L glass-lined or stainless steel reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a jacketed cooling/heating system.

  • 20 L pressure-equalizing dropping funnel.

  • Large-scale separatory funnel or extraction vessel.

  • Rotary evaporator with a large-capacity flask.

  • Vacuum distillation apparatus suitable for large volumes.

Visual Workflow of the Synthesis

G cluster_0 Step 1: Reaction Setup & Execution cluster_1 Step 2: Work-up & Isolation cluster_2 Step 3: Purification A Charge Reactor: 1. 2-(Tetrahydro-2H-pyran-4-yl)ethanol 2. DCM 3. TEMPO & NaBr 4. NaHCO₃ Solution B Cool to 0-5 °C A->B C Slowly Add NaOCl Solution (Maintain T < 10 °C) B->C D Stir at 0-5 °C (Monitor by TLC/GC) C->D E Quench with Na₂S₂O₃ Solution D->E Reaction Complete F Separate Organic Layer E->F G Wash with Brine F->G H Dry over MgSO₄ G->H I Filter and Concentrate (Rotary Evaporator) H->I J Vacuum Distillation I->J Crude Product K Collect Product Fraction (Store under N₂) J->K

Caption: High-level workflow for the large-scale synthesis of the target aldehyde.

Step-by-Step Experimental Protocol

1. Reactor Charging and Reaction Setup: a. Charge the 50 L reactor with 2-(Tetrahydro-2H-pyran-4-yl)ethanol (2.60 kg, 20.0 mol). b. Add Dichloromethane (15 L). c. Add TEMPO (32.0 g, 0.20 mol, 1 mol%) and Sodium Bromide (206 g, 2.0 mol, 10 mol%). d. In a separate vessel, prepare a solution of Sodium Bicarbonate (2.52 kg, 30.0 mol) in deionized water (10 L) and add it to the reactor. e. Begin vigorous stirring (e.g., 250-300 RPM) to ensure good mixing of the biphasic system. f. Cool the reactor contents to an internal temperature of 0–5 °C using the jacketed cooling system.

2. Oxidation (Addition of Hypochlorite): a. Charge the 20 L dropping funnel with a commercial 12% sodium hypochlorite solution (approx. 14.0 L, ~22.0 mol, 1.1 eq.). b. Add the sodium hypochlorite solution dropwise to the vigorously stirred reaction mixture over a period of 4–6 hours. c. CRITICAL STEP: Carefully monitor the internal temperature and the addition rate to ensure the temperature does not exceed 10 °C. An uncontrolled exotherm can lead to side reactions and reduced yield. d. After the addition is complete, continue stirring the mixture at 0–5 °C for an additional 1-2 hours.

3. Reaction Monitoring: a. Monitor the reaction progress by taking small aliquots from the organic layer. Check for the disappearance of the starting alcohol via Thin Layer Chromatography (TLC) or Gas Chromatography (GC). b. TLC System: 1:1 Hexanes/Ethyl Acetate. Stain with potassium permanganate. The starting alcohol will show a spot, while the aldehyde product will be less polar. c. The reaction is considered complete when <1% of the starting alcohol remains.

4. Work-up and Quenching: a. Once the reaction is complete, quench any excess oxidant by slowly adding a 10% aqueous solution of sodium thiosulfate (~2 L) until a starch-iodide paper test is negative. b. Stop the stirring and allow the layers to separate. c. Transfer the lower organic (DCM) layer to a separate vessel. d. Extract the remaining aqueous layer with DCM (2 x 4 L). e. Combine all organic layers. f. Wash the combined organic layer with saturated aqueous sodium chloride (brine) (5 L) to remove residual water and salts. g. Dry the organic layer over anhydrous magnesium sulfate (approx. 500 g), stir for 30 minutes, and then filter.

5. Product Isolation and Purification: a. Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to remove the bulk of the DCM. b. The resulting crude oil is then purified by vacuum distillation. c. Collect the fraction corresponding to this compound. The boiling point is approximately 166-167 °C at atmospheric pressure, so distillation should be performed under a suitable vacuum.[13] d. The purified product should be a colorless liquid.[13] Store under a nitrogen atmosphere in a sealed container at 2-8 °C to prevent degradation.

Part 3: Quantitative Data Summary & Expected Results

ParameterValueNotes
Starting Alcohol2.60 kg (20.0 mol)1.0 eq.
TEMPO32.0 g (0.20 mol)0.01 eq. (1 mol%)
Sodium Hypochlorite (12%)~14.0 L (~22.0 mol)1.1 eq.
Solvent (DCM)~23 L (total)Includes extraction volume
Reaction Temperature0–10 °CCritical for selectivity
Typical Reaction Time6–8 hoursIncluding addition
Expected Yield (mass)2.0 - 2.3 kg
Expected Yield (%)78 - 90%
Purity (by GC)>95%After distillation
Molecular FormulaC₇H₁₂O₂[14]
Molecular Weight128.17 g/mol [14]

References

  • Material Safety Data Sheet - Acetaldehyde Solution 20-30%. oxfordlabchem.com. [Link]

  • Wittig Reaction: Mechanism and Examples. NROChemistry. [Link]

  • Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]

  • Production method for tetrahydro-2h-pyran derivative.
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  • 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Organic Syntheses. [Link]

  • Recent Advances in the Synthesis of 2H-Pyrans. National Institutes of Health (NIH). [Link]

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  • Production of acetaldehyde from ethyl alcohol by partial oxidation.
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  • 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis. MDPI. [Link]

  • Continuous Flow Synthesis of 2H-Thiopyrans via thia-Diels–Alder Reactions. Wiley Online Library. [Link]

  • Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
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  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

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  • The Catalytic Oxidation of Organic Compounds in the Vapor Phase. American Chemical Society. [Link]

  • Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. National Institutes of Health (NIH). [Link]

  • Tetrahydro-2H-pyran-4-carboxaldehyde. PubChem. [Link]

  • Synthesis of chirally enriched 2,4-disubstituted tetrahydropyran-4-ol and its derivatives.
  • Dilute Alloy Catalysts for the Selective Oxidation of Alcohols. eScholarship.org. [Link]

  • Synthesis of 4-[(tetrahydro-2h-pyran-2-yl)oxy]phenol. ResearchGate. [Link]

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A Multi-Modal Analytical Framework for the Purity Assessment of 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Abstract

This comprehensive guide details a robust, multi-modal analytical strategy for the purity assessment of 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde, a key intermediate in pharmaceutical synthesis and specialty chemical manufacturing. Moving beyond rote procedural descriptions, this document elucidates the causal reasoning behind methodological choices, grounding each protocol in fundamental chemical principles and regulatory expectations. We present detailed, field-tested protocols for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) with UV detection following derivatization, and confirmatory analysis by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This application note is designed for researchers, analytical scientists, and drug development professionals who require a validated, trustworthy, and scientifically rigorous approach to quality control and impurity profiling in alignment with international regulatory standards.

Introduction: The Imperative for Rigorous Purity Analysis

This compound (THPA) is a bifunctional molecule featuring both a cyclic ether (tetrahydropyran) and a reactive aldehyde group. Its purity is paramount, as trace impurities can have a profound impact on the yield, safety, and efficacy of subsequent synthetic steps and the final active pharmaceutical ingredient (API).[1] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), mandate the reporting, identification, and toxicological qualification of impurities in new drug substances, making a validated analytical workflow indispensable.[2][3]

Impurities in THPA can originate from various sources, including:

  • Starting Materials: Unreacted precursors from its synthesis.

  • By-products: Resulting from side reactions during synthesis.

  • Intermediates: Incomplete reactions leading to residual intermediates.

  • Degradation Products: Formed during storage or purification, such as oxidation of the aldehyde to a carboxylic acid or polymerization.

This guide provides the analytical framework to detect, identify, and quantify such impurities, ensuring the quality and consistency of THPA.

Strategic Analytical Workflow

A successful purity assessment is not a single measurement but a confirmatory, orthogonal process. Our recommended workflow combines a primary chromatographic separation technique for quantification with spectroscopic methods for structural confirmation.

Analytical_Workflow cluster_0 Phase 1: Separation & Quantification cluster_1 Phase 2: Identification & Confirmation cluster_2 Phase 3: Reporting Sample THPA Bulk Sample GC_FID Gas Chromatography (GC-FID) (Primary Method for Volatiles) Sample->GC_FID Direct Injection HPLC_UV HPLC-UV with Derivatization (Orthogonal Method) Sample->HPLC_UV DNPH Derivatization GC_MS GC-Mass Spectrometry (GC-MS) GC_FID->GC_MS Method Transfer for ID Report Certificate of Analysis (Purity, Impurity Profile) GC_FID->Report Quantitative Data HPLC_UV->Report Quantitative Data GC_MS->Report Impurity ID NMR_Spec NMR Spectroscopy (¹H, ¹³C) NMR_Spec->Report Structural Confirmation

Caption: High-level workflow for THPA purity assessment.

Primary Technique: Gas Chromatography (GC)

Rationale: GC is an ideal primary technique for analyzing THPA due to the compound's volatility. It excels at separating volatile and semi-volatile organic impurities, such as residual solvents and synthetic by-products.[4] A Flame Ionization Detector (FID) is preferred for its robustness and near-uniform response to hydrocarbons, allowing for reliable area-percent quantification without needing individual reference standards for every impurity.

Potential Impurities & GC Considerations

A scientific appraisal of the likely synthesis route is critical. For instance, if THPA is produced via oxidation of 2-(tetrahydro-2H-pyran-4-yl)ethanol, one might expect to find residual starting material (the alcohol) or over-oxidation to the corresponding carboxylic acid. The choice of GC column is dictated by these possibilities. A mid-polarity column (e.g., a 5% phenyl-polysiloxane) offers a good balance for separating a range of potential impurities.

Detailed GC-FID Protocol
  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the THPA sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with high-purity Dichloromethane or a suitable solvent.

    • Vortex until homogeneous. This solution is the Test Sample.

  • Instrumentation and Conditions:

ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalent with FIDStandard, reliable industry workhorse.
Column Agilent DB-5ms (30 m x 0.25 mm ID, 0.25 µm)Robust, general-purpose column for good separation of diverse analytes.
Carrier Gas Helium or HydrogenStandard carrier gases; Hydrogen provides faster analysis.
Flow Rate 1.2 mL/min (Constant Flow)Optimal for column dimensions and efficiency.
Injection Volume 1.0 µLPrevents column overloading and peak distortion.
Split Ratio 50:1Ensures a sharp injection band for high-resolution separation.
Inlet Temp. 250 °CEnsures rapid volatilization without thermal degradation.
Oven Program 60 °C (hold 2 min), ramp to 280 °C @ 15 °C/min, hold 5 minSeparates early-eluting volatiles from the main analyte and late-eluting impurities.
Detector FIDFlame Ionization Detector.
Detector Temp. 300 °CPrevents condensation of analytes post-separation.
Makeup Gas Nitrogen, 25 mL/minStandard for FID operation.
  • Data Analysis & System Suitability:

    • System Suitability: Inject a standard solution to verify resolution, tailing factor, and reproducibility.

    • Calculation: Purity is calculated using the area percent method. Purity (%) = (Area of THPA Peak / Total Area of All Peaks) x 100

    • Reporting Threshold: Report any impurity with an area ≥ 0.05% in accordance with ICH Q3A guidelines.[5]

Orthogonal Technique: HPLC with UV Derivatization

Rationale: An orthogonal method, one based on a different separation principle, is crucial for a trustworthy purity assessment. Reversed-phase HPLC separates analytes based on polarity, contrasting with GC's volatility-based separation. THPA itself lacks a strong UV chromophore, making direct UV detection insensitive. To overcome this, we employ pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH), which reacts with the aldehyde to form a hydrazone that is highly active at 360 nm.[6][7][8] This method is particularly effective for detecting non-volatile, polar impurities that may not perform well in GC.[9]

Caption: Derivatization of THPA with DNPH for HPLC-UV analysis.

Detailed HPLC-UV Protocol
  • Reagent Preparation:

    • DNPH Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in Acetonitrile containing 1% (v/v) phosphoric acid. Handle DNPH with care as it is potentially explosive when dry.

  • Sample and Standard Derivatization:

    • Accurately prepare a stock solution of THPA in Acetonitrile (approx. 1 mg/mL).

    • In a vial, mix 1.0 mL of the THPA stock solution with 1.0 mL of the DNPH reagent.

    • Cap the vial and allow it to react at ambient temperature for 40-60 minutes.[10]

    • Dilute the reacted solution with an Acetonitrile/Water (50:50) mixture to a suitable concentration for HPLC analysis (e.g., ~20 µg/mL).

  • Instrumentation and Conditions:

ParameterRecommended SettingRationale
HPLC System Waters Alliance e2695 or equivalent with PDA/UV DetectorIndustry-standard system for reliable performance.
Column Waters Symmetry C18 (150 mm x 4.6 mm, 5 µm)Excellent C18 column for separating hydrazone derivatives.
Mobile Phase A WaterAqueous component for reversed-phase chromatography.
Mobile Phase B AcetonitrileOrganic component for eluting analytes.
Gradient 0-2 min: 60% B; 2-15 min: 60% to 95% B; 15-18 min: 95% B; 18-20 min: 60% BGradient elution is necessary to separate the DNPH reagent peak from the derivatized analyte and impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.[6]
Injection Volume 10 µLStandard volume for analytical HPLC.
Detector UV/PDAPhotodiode Array Detector.
Wavelength 360 nmThe absorption maximum for DNPH-hydrazone derivatives.[9]

Structural Confirmation and Impurity Identification

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is the definitive tool for identifying unknown volatile impurities.[11] By transferring the GC-FID method to a GC-MS system, peaks observed in the purity analysis can be identified based on their mass spectra. The electron ionization (EI) mass spectrum of THPA is expected to show characteristic fragmentation patterns for both the cyclic ether and aldehyde functionalities.

  • Expected Fragmentation: The molecular ion (M+) peak for THPA (C₇H₁₂O₂, MW=128.17) may be weak. Key fragments would arise from:

    • α-cleavage at the aldehyde (loss of H•, M-1; loss of CHO•, M-29).[12]

    • Cleavage of the side chain from the ring.

    • Ring-opening fragmentation characteristic of tetrahydrofurans and tetrahydropyrans, often involving the loss of alkyl radicals or water.[13]

Table of Expected MS Fragments for THPA (m/z):

m/z ValueProposed FragmentNotes
128[C₇H₁₂O₂]⁺•Molecular Ion (M⁺)
127[M-H]⁺Loss of aldehydic proton
99[M-CHO]⁺Loss of the formyl radical
85[C₅H₉O]⁺Fragmentation of the pyran ring
71[C₄H₇O]⁺Common fragment for 2-alkyl-tetrahydrofurans/pyrans.[13]
44[C₂H₄O]⁺•McLafferty rearrangement fragment.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR are unparalleled for confirming the structure of the bulk material and identifying major impurities without ambiguity. Quantitative NMR (qNMR) can also be used for highly accurate purity determination against a certified internal standard.

  • ¹H NMR: The spectrum should clearly show signals for the aldehydic proton (~9.7 ppm, triplet), protons on the tetrahydropyran ring (complex multiplets, ~1.2-4.0 ppm), and the methylene protons adjacent to the carbonyl group (~2.3 ppm, doublet).

  • ¹³C NMR: The spectrum will confirm the presence of the carbonyl carbon (~202 ppm) and the carbons of the tetrahydropyran ring.

  • Impurity Detection: The presence of unexpected signals can point directly to the structure of an impurity. For example, a broad singlet around 11-12 ppm would suggest the presence of the corresponding carboxylic acid degradation product.

Regulatory Framework and Acceptance Criteria

The entire purity assessment must be framed by regulatory expectations.

ICH_Decision_Tree Start Impurity Detected by GC/HPLC Check_Reporting Is Level > Reporting Threshold? (e.g., 0.05%) Start->Check_Reporting Report_Impurity Report Impurity in Regulatory Filing Check_Reporting->Report_Impurity Yes End_No_Action No Action Required Check_Reporting->End_No_Action No Check_ID Is Level > Identification Threshold? (e.g., 0.10%) Identify_Impurity Identify Structure (e.g., using GC-MS, NMR) Check_ID->Identify_Impurity Yes End_Action Action Complete Check_ID->End_Action No Check_Qual Is Level > Qualification Threshold? (e.g., 0.15%) Qualify_Impurity Provide Toxicological Data to Justify Safety Check_Qual->Qualify_Impurity Yes Check_Qual->End_Action No Report_Impurity->Check_ID Identify_Impurity->Check_Qual Qualify_Impurity->End_Action

Caption: Decision tree for impurity management based on ICH Q3A thresholds.

According to ICH Q3A guidelines, thresholds for reporting, identification, and qualification are based on the maximum daily dose of the final drug product.[2][5] For a typical API, these might be:

  • Reporting Threshold: ≥ 0.05%

  • Identification Threshold: ≥ 0.10%

  • Qualification Threshold: ≥ 0.15%

Any impurity exceeding the identification threshold must be structurally characterized, for which the GC-MS and NMR data are essential.

Conclusion

The purity assessment of this compound requires a scientifically sound, multi-faceted approach. The combination of a primary GC-FID method for robust quantification, an orthogonal HPLC-UV method for confirmation, and powerful spectroscopic techniques (GC-MS and NMR) for identification provides a self-validating system. This framework not only ensures the quality of this critical intermediate but also provides the necessary data to meet stringent global regulatory requirements for pharmaceutical development.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

  • Vitenberg, A. G., & Ioffe, B. V. (1973). Gas Chromatographic Identification of Aldehydes and Ketones in Toxicological Analyses.
  • Pharmatech. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Retrieved from [Link]

  • Sippola, E., & Himberg, K. (1995). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry, 67(23), 4454–4458. Retrieved from [Link]

  • Miyake, T., & Shibamoto, T. (1999). Gas Chromatographic Analysis of Aldehydes in Alcoholic Beverages Using a Cysteamine Derivatization Procedure. American Journal of Enology and Viticulture, 50(1), 61-66.
  • ICH. (1999). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]

  • Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Retrieved from [Link]

  • Selim, K. W., & Kanything, S. (1997). Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry. Free Radical Biology and Medicine, 22(5), 859-865. Retrieved from [Link]

  • Shimadzu. (n.d.). Simultaneous Analysis of Lower Aldehydes That Do Not Require Derivatization. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • Dagaut, P., & Karsenty, F. (2012). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Fuel, 99, 108-118. Retrieved from [Link]

  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectroscopies. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • R-Biopharm. (n.d.). Acetaldehyde - Food & Feed Analysis. Retrieved from [Link]

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aliphatic Ethers. Analytical Chemistry, 31(1), 82–87. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Cederbaum, A. I., et al. (2011). An optimized method for the measurement of acetaldehyde by high-performance liquid chromatography. Alcoholism, Clinical and Experimental Research, 35(12), 2244-2251. Retrieved from [Link]

  • Cederbaum, A. I., et al. (2011). An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography. Alcoholism, Clinical and Experimental Research, 35(12), 2244-2251. Retrieved from [Link]

  • Reddy, G. H., et al. (2016). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Journal of Chemistry, 2016, 8430964. Retrieved from [Link]

  • European Patent Office. (2020). 4-METHYL-2-(2-METHYLBUT-1-EN-1-YL)TETRAHYDRO-2H-PYRANEN AS FRAGRANCE INGREDIENT. Retrieved from [Link]

  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate, CAS Registry Number 131766-73-9. Food and Chemical Toxicology, 161 Suppl 1, 112863. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tetrahydro-4-methyl-2H-pyran. PubChem Compound Database. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Wang, Y., et al. (2019). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 24(18), 3379. Retrieved from [Link]

  • St. John, T. (2018, April 13). NMR Analysis - Determining a Structure with IR and NMR [Video]. YouTube. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2H-Pyran-2-one, tetrahydro-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (2016). WO2016059648A1 - Synthesis of chirally enriched 2,4-disubstituted tetrahydropyran-4-ol and its derivatives.
  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate, CAS Registry Number 131766-73-9. Food and Chemical Toxicology, 161 Suppl 1, 112863. Retrieved from [Link]

Sources

The Pivotal Role of 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde in Natural Product Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquitous Tetrahydropyran Motif and a Versatile Aldehyde Building Block

The tetrahydropyran (THP) ring is a privileged structural motif found in a vast array of biologically active natural products, particularly those of marine origin.[1][2] Its presence often imparts crucial conformational rigidity and influences the overall three-dimensional structure, which is intimately linked to biological function. Consequently, the development of efficient and stereocontrolled methods for the synthesis of substituted tetrahydropyrans is a central theme in contemporary organic synthesis.[3] Among the various synthons employed for this purpose, 2-(tetrahydro-2H-pyran-4-yl)acetaldehyde stands out as a highly versatile and valuable C2 building block. Its aldehyde functionality provides a reactive handle for a multitude of carbon-carbon bond-forming reactions, enabling the elaboration of complex molecular architectures.

This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of natural products. We will delve into key reaction protocols, discuss the underlying mechanistic principles, and showcase its utility in the total synthesis of complex molecules. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to leverage this powerful synthetic tool.

Core Synthetic Strategies Employing this compound

The strategic importance of this compound lies in its ability to participate in a variety of cornerstone reactions in organic synthesis. These transformations allow for the efficient construction of key carbon skeletons found in numerous natural products.

Olefination Reactions: The Wittig Reaction and its Variants

The Wittig reaction is a powerful and widely used method for the formation of carbon-carbon double bonds from carbonyl compounds.[4][5] this compound serves as an excellent substrate for this transformation, allowing for the introduction of diverse alkenyl moieties.

The general mechanism involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent) to form an oxaphosphetane intermediate, which then collapses to yield the desired alkene and triphenylphosphine oxide. The formation of the strong phosphorus-oxygen double bond is the thermodynamic driving force for the reaction.[6]

Wittig_Reaction cluster_0 Wittig Reaction aldehyde This compound oxaphosphetane Oxaphosphetane Intermediate aldehyde->oxaphosphetane + ylide Phosphorus Ylide (Ph3P=CHR) ylide->oxaphosphetane alkene Alkene Product oxaphosphetane->alkene -> tppo Triphenylphosphine Oxide oxaphosphetane->tppo ->

Caption: General workflow of the Wittig reaction.

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides typically afford (Z)-alkenes, while stabilized ylides predominantly yield (E)-alkenes.[7] This predictability is a key advantage in the context of total synthesis, where precise control over double bond geometry is often critical.

Protocol: A Representative Wittig Olefination

This protocol describes a general procedure for the olefination of this compound using a non-stabilized ylide to favor the formation of the (Z)-alkene.

Materials:

  • (Methoxymethyl)triphenylphosphonium chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a stirred suspension of (methoxymethyl)triphenylphosphonium chloride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add n-BuLi (1.1 equivalents) dropwise.

  • Stir the resulting deep red solution at 0 °C for 30 minutes to ensure complete ylide formation.

  • Cool the reaction mixture to -78 °C.

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the reaction at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (Z)-alkene.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Wittig ylide is a strong base and will be quenched by protic solvents like water.

  • Inert Atmosphere: Prevents the reaction of the highly reactive ylide with oxygen.

  • Low Temperature (-78 °C): The addition of the aldehyde at low temperature helps to control the reaction rate and can improve stereoselectivity.[8]

Aldol Reactions: Forging Carbon-Carbon Bonds with Precision

The aldol reaction is another fundamental carbon-carbon bond-forming reaction that is instrumental in the synthesis of polyketide natural products. This compound can act as the electrophilic partner in crossed aldol reactions, reacting with an enolate to form a β-hydroxy carbonyl compound.[9]

Subsequent dehydration of the aldol adduct can lead to the formation of an α,β-unsaturated carbonyl compound, a versatile intermediate for further transformations.[10][11]

Aldol_Reaction cluster_1 Aldol Reaction aldehyde This compound adduct β-Hydroxy Carbonyl Adduct aldehyde->adduct + enolate Enolate enolate->adduct enone α,β-Unsaturated Carbonyl adduct->enone - H2O

Caption: General workflow of the Aldol reaction.

Protocol: A Directed Aldol Reaction

This protocol outlines a directed aldol reaction using a lithium enolate, which provides good control over the reaction outcome.

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • A suitable ketone (e.g., acetone)

  • This compound

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of diisopropylamine (1.1 equivalents) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.05 equivalents) dropwise. Stir for 30 minutes to form lithium diisopropylamide (LDA).

  • Add the ketone (1.0 equivalent) dropwise to the LDA solution at -78 °C and stir for 1 hour to generate the lithium enolate.

  • Add a solution of this compound (1.2 equivalents) in anhydrous THF dropwise.

  • Stir the reaction at -78 °C for 2 hours.

  • Quench the reaction with saturated aqueous NH4Cl.

  • Warm the mixture to room temperature and extract with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product by flash chromatography to yield the β-hydroxy ketone.

Causality Behind Experimental Choices:

  • LDA as a Base: LDA is a strong, non-nucleophilic base, which ensures rapid and complete deprotonation of the ketone to form the enolate without competing nucleophilic attack on the carbonyl.

  • Low Temperature (-78 °C): This temperature is crucial for maintaining the kinetic control of the reaction, preventing enolate equilibration and side reactions.

Application in the Total Synthesis of Marine Natural Products

The utility of this compound is prominently demonstrated in the total synthesis of complex marine natural products.[1][12] These molecules often feature intricate polyether frameworks where the tetrahydropyran unit is a recurring motif.

Case Study: Synthesis of a Spiroketal Fragment

Spiroketals are common structural elements in many marine natural products.[13] The synthesis of these moieties can often be achieved through the cyclization of a precursor containing both a ketone and a diol. This compound can be a key starting material for the elaboration of such precursors.

A hypothetical synthetic sequence could involve an initial aldol reaction to extend the carbon chain, followed by further functional group manipulations and a final acid-catalyzed spiroketalization.

Step Reaction Type Reactants Key Transformation Yield (%)
1Aldol ReactionThis compound, Acetone EnolateC-C bond formation to form a β-hydroxy ketone75-85
2Reductionβ-Hydroxy Ketone, NaBH4Reduction of the ketone to a secondary alcohol90-95
3ProtectionDiol, TBSCl, ImidazoleSilyl ether protection of the hydroxyl groups>95
4OzonolysisAlkene, O3; then Me2SCleavage of a terminal alkene to an aldehyde80-90
5Grignard AdditionAldehyde, Vinylmagnesium BromideFormation of an allylic alcohol85-95
6Deprotection & CyclizationSilyl-protected diol, Acid Catalyst (e.g., CSA)Removal of silyl ethers and spiroketal formation70-80

Synthesis of this compound

The accessibility of this key building block is crucial for its widespread application. A common synthetic route involves the oxidation of the corresponding alcohol, 2-(tetrahydro-2H-pyran-4-yl)ethanol. This alcohol can be prepared through various methods, including the reduction of commercially available ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate.

Protocol: Oxidation of 2-(Tetrahydro-2H-pyran-4-yl)ethanol

This protocol utilizes a Swern oxidation, a mild and efficient method for converting primary alcohols to aldehydes.

Materials:

  • Oxalyl chloride

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Anhydrous Dichloromethane (DCM)

  • 2-(Tetrahydro-2H-pyran-4-yl)ethanol

  • Triethylamine (TEA)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78 °C under an inert atmosphere, add anhydrous DMSO (2.2 equivalents) dropwise. Stir for 15 minutes.

  • Add a solution of 2-(tetrahydro-2H-pyran-4-yl)ethanol (1.0 equivalent) in anhydrous DCM dropwise. Stir for 30 minutes.

  • Add triethylamine (5.0 equivalents) dropwise and stir for 30 minutes.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water.

  • Separate the layers and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and carefully concentrate under reduced pressure (the aldehyde can be volatile).

  • The crude aldehyde is often of sufficient purity for immediate use in subsequent reactions. If necessary, it can be purified by flash chromatography.

Causality Behind Experimental Choices:

  • Swern Oxidation Conditions: This method avoids the use of harsh chromium-based oxidants and is known for its high yields and compatibility with a wide range of functional groups.

  • Low Temperature (-78 °C): The formation of the reactive species and the subsequent oxidation are performed at low temperatures to prevent side reactions and decomposition of the intermediate.

Conclusion and Future Perspectives

This compound has firmly established itself as a valuable and versatile building block in the synthesis of natural products. Its ability to participate in a range of powerful carbon-carbon bond-forming reactions, coupled with the prevalence of the tetrahydropyran motif in biologically active molecules, ensures its continued importance in the field of organic synthesis. Future applications will likely involve its use in the development of novel synthetic methodologies and in the construction of increasingly complex and medicinally relevant natural products and their analogues. The protocols and strategies outlined in this guide provide a solid foundation for researchers to effectively utilize this key synthon in their own synthetic endeavors.

References

  • Lee, H., & Lee, C. (2013). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Molecules, 18(12), 15337-15364. [Link][3]

  • Total Synthesis of Marine Macrolide Natural Products by the Macrocyclization/Transannular Pyran Cyclization Strategy. (n.d.). ResearchGate. Retrieved from [Link][1]

  • Wittig Reaction Mechanism & Examples. (n.d.). Total Synthesis. Retrieved from [Link][6]

  • Marine Natural Products in Preclinical Cancer Studies: Ten Years of Advanced Total Synthesis. (2022). MDPI. [Link][12]

  • Synthesis of Pyran and Pyranone Natural Products. (2009). MDPI. [Link][14]

  • Wittig reaction. (n.d.). Wikipedia. Retrieved from [Link][4]

  • Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development. (2015). PMC. [Link][2]

  • Applications of Wittig Reaction in the Total Synthesis of Natural Macrolides. (2020). ResearchGate. [Link][5]

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link][7]

  • The Wittig Reaction. (n.d.). University of Pittsburgh. Retrieved from [Link][8]

  • Using Aldol Reactions in Synthesis. (2022). Chemistry LibreTexts. [Link][9]

  • Using Aldol Reactions in Synthesis. (n.d.). NC State University Libraries. Retrieved from [Link][10]

  • Dictating Thermodynamic Control through Tethering: Applications to Stereoselective Bis-Spiroketal Synthesis. (2014). PMC. [Link][13]

Sources

Application Note: Optimizing the GC-MS Analysis of 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde through Chemical Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quantitative analysis of 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde by Gas Chromatography-Mass Spectrometry (GC-MS) presents significant challenges due to the compound's inherent polarity and thermal lability. Direct injection often results in poor chromatographic peak shape, on-column degradation, and low sensitivity.[1] This application note provides a comprehensive guide and detailed protocols for the chemical derivatization of this target aldehyde to overcome these analytical hurdles. We focus on the robust and highly sensitive oximation method using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), which converts the aldehyde into a stable, less polar, and more volatile derivative suitable for GC-MS analysis.[1][2] An alternative two-step methoximation/silylation protocol, advantageous for broader metabolomic screens, is also detailed. This guide is intended for researchers, scientists, and drug development professionals seeking a validated and reliable method for the analysis of this and structurally similar aldehydes.

The Rationale for Derivatization: Enhancing Analyte Performance

Direct analysis of aldehydes via GC-MS is often compromised by their chemical nature. The carbonyl group's polarity can lead to interactions with active sites in the GC system, causing peak tailing, while their thermal instability can lead to degradation in the hot injector port.[1] Chemical derivatization is a crucial sample preparation step that modifies the analyte to improve its analytical properties.[3][4][5]

The primary objectives of derivatizing this compound are:

  • Increase Volatility and Thermal Stability: By masking the polar carbonyl group, the derivative becomes more volatile and less prone to thermal breakdown, ensuring efficient transfer through the GC column.[6]

  • Improve Chromatographic Peak Shape: Reducing polarity minimizes unwanted interactions with the column's stationary phase, resulting in sharper, more symmetrical peaks and improved resolution.[4]

  • Enhance Sensitivity and Specificity: Introducing specific chemical moieties can significantly improve ionization efficiency and generate characteristic mass fragments, which is ideal for high-sensitivity detection using Selected Ion Monitoring (SIM).[5]

Oximation with PFBHA: The Gold Standard

Oximation using PFBHA is a highly specific and efficient method for derivatizing aldehydes.[1][2] The nucleophilic nitrogen of PFBHA attacks the electrophilic carbonyl carbon of the aldehyde, forming a stable PFB-oxime derivative.[7]

Key Advantages:

  • High Reactivity: The reaction proceeds efficiently and quantitatively under mild conditions.[2]

  • Excellent Thermal Stability: The resulting oximes are significantly more stable than the parent aldehyde at elevated GC temperatures.[2]

  • Enhanced Detection: The pentafluorobenzyl group is a strong electron-capturing moiety, making the derivative highly suitable for Negative Chemical Ionization (NCI) MS for femtomole-level detection limits.[8][9] In standard Electron Ionization (EI), it produces a highly stable and abundant fragment ion at m/z 181 , which serves as an excellent quantifier for SIM analysis.[10][11]

Two-Step Methoximation and Silylation: A Metabolomics Approach

For broader analytical screens where other metabolites with active hydrogens (e.g., hydroxyls, carboxyls) are present, a two-step approach is often employed.

  • Methoximation: The aldehyde is first reacted with methoxyamine hydrochloride (MeOx). This step protects the carbonyl group, similar to oximation, and crucially prevents keto-enol tautomerism, which could otherwise lead to multiple derivative peaks from a single compound.[12]

  • Silylation: A silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is then added to replace active hydrogens on other functional groups with a nonpolar trimethylsilyl (TMS) group.[6][12]

This combined approach ensures that all relevant functional groups are derivatized, providing a comprehensive snapshot of the metabolome. However, for the specific analysis of this compound, the single-step PFBHA oximation is typically more direct and sensitive.

Experimental Protocols

Protocol 1: Oximation with PFBHA

This protocol details the derivatization of this compound in a liquid sample.

Materials and Reagents:

  • This compound standard or sample

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), 98%+ purity

  • Organic Solvent (GC Grade): Hexane or Ethyl Acetate

  • Reagent-grade water or suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 2 mL reaction vials with PTFE-lined septa

  • Heating block or water bath

  • Vortex mixer

  • Anhydrous Sodium Sulfate (optional)

Step-by-Step Methodology:

  • PFBHA Reagent Preparation: Prepare a 2 mg/mL solution of PFBHA in reagent-grade water or buffer. This solution should be prepared fresh daily for optimal reactivity.[1]

  • Sample Preparation: Place 500 µL of the sample (containing the aldehyde, dissolved in a compatible solvent or aqueous matrix) or standard solution into a 2 mL reaction vial.

  • Derivatization Reaction: Add 100 µL of the PFBHA reagent solution to the reaction vial. Tightly seal the vial.

  • Incubation: Vortex the mixture for 30 seconds. Place the vial in a heating block or water bath set to 70°C for 60 minutes to ensure the reaction proceeds to completion.[1][8]

  • Cooling: Remove the vial and allow it to cool completely to room temperature.

  • Extraction: Add 500 µL of hexane (or ethyl acetate) to the vial. Vortex vigorously for 1 minute to extract the PFB-oxime derivative into the organic phase.

  • Phase Separation: Centrifuge briefly (e.g., 2 minutes at 2000 rpm) to separate the aqueous and organic layers.

  • Sample Transfer: Carefully transfer the upper organic layer to a clean GC autosampler vial. If desired, pass the organic layer through a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for GC-MS analysis.

PFBHA_Workflow cluster_prep Preparation cluster_reaction Derivatization cluster_extraction Extraction prep_pfbha Prepare 2 mg/mL PFBHA Solution add_reagent Add 100 µL PFBHA Reagent prep_pfbha->add_reagent prep_sample Aliquot 500 µL Sample to Vial prep_sample->add_reagent vortex1 Vortex 30s add_reagent->vortex1 incubate Incubate 70°C for 60 min vortex1->incubate cool Cool to RT incubate->cool add_solvent Add 500 µL Hexane cool->add_solvent vortex2 Vortex 1 min add_solvent->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer Transfer Organic Layer to GC Vial centrifuge->transfer analyze GC-MS Analysis transfer->analyze Silylation_Workflow cluster_methoximation Step 1: Methoximation cluster_silylation Step 2: Silylation start Start with Dry Sample Extract add_meox Add 50 µL MeOx in Pyridine start->add_meox incubate_meox Incubate 37°C for 90 min add_meox->incubate_meox add_mstfa Add 80 µL MSTFA incubate_meox->add_mstfa incubate_mstfa Incubate 37°C for 30 min add_mstfa->incubate_mstfa transfer Transfer to GC Vial incubate_mstfa->transfer analyze GC-MS Analysis transfer->analyze

Fig. 2: Two-Step Derivatization Workflow

GC-MS Method Parameters

The following table provides recommended starting parameters for the analysis of the PFB-oxime derivative of this compound. Method optimization may be required based on the specific instrumentation used.

ParameterRecommended SettingRationale & Notes
GC System
Injection ModeSplitless (1 µL injection)Maximizes sensitivity for trace analysis. A split injection (e.g., 50:1) can be used for more concentrated samples. [13]
Inlet Temperature250 °CEnsures efficient vaporization of the derivative without causing thermal degradation.
Carrier GasHelium, constant flow at 1.2 mL/minProvides good chromatographic efficiency.
GC ColumnSLB™-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness)A non-polar 5% phenyl-arylene phase offers excellent resolution for a wide range of analytes. [2]
Oven ProgramInitial 60°C, hold 2 min; Ramp 10°C/min to 280°C, hold 5 minThis gradient effectively separates the derivative from solvent and other matrix components.
MS System
Ion Source Temp.230 °CStandard temperature for EI.
Quadrupole Temp.150 °CStandard temperature for EI.
Ionization ModeElectron Ionization (EI) at 70 eVStandard mode, provides reproducible fragmentation patterns for library matching.
Acquisition ModeFull Scan (m/z 50-400) and SIMFull scan is used for initial identification. SIM is used for high-sensitivity quantification.
SIM Ions (PFBHA)Quantifier: m/z 181.0, Qualifiers: m/z 305.1 (M+), m/z 124.1 ([M-181]+)m/z 181 is the stable pentafluorotropylium cation and is typically the base peak. [10][11]

Expected Results & Data Interpretation

Successful derivatization with PFBHA will yield one or two major chromatographic peaks corresponding to the syn and anti isomers of the PFB-oxime derivative. [10]These peaks will elute later and be significantly sharper than the underivatized aldehyde.

Mass Spectral Fragmentation: The EI mass spectrum of the PFB-oxime derivative of this compound is expected to be dominated by the fragment ion at m/z 181 , corresponding to the [C₆F₅CH₂]⁺ fragment.

Table of Expected Key Ions:

Ion Description Calculated m/z Expected Abundance Role in Analysis
[C₆F₅CH₂]⁺ 181.0 High (Base Peak) Quantifier Ion (SIM)
Molecular Ion [M]⁺ 305.1 Low to Medium Qualifier / Confirmation
[M-C₇H₁₁O]⁺ 196.0 Low Fragment Ion

| [M-C₆F₅CH₂]⁺ | 124.1 | Medium | Qualifier / Confirmation |

Conclusion

Chemical derivatization is an indispensable technique for the reliable and sensitive GC-MS analysis of this compound. The PFBHA oximation method provides a robust, reproducible, and highly sensitive approach that significantly enhances chromatographic performance and detection limits. [1][14]The formation of a stable derivative with a characteristic and abundant fragment ion at m/z 181 makes this method ideal for routine quantification in complex matrices encountered in pharmaceutical and chemical research.

References

  • Sugaya, N., Nakagawa, T., Sakurai, K., Morita, M., & Onodera, S. (2001). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. Journal of Health Science, 47(1), 30-37.
  • Deng, C., & Zhang, X. (2004). A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization. Rapid Communications in Mass Spectrometry, 18(15), 1715-1720. doi: 10.1002/rcm.1544
  • Al-Mutairi, F. M., El-Sharkawy, J. S., & Ali, I. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2145. doi: 10.3390/molecules24112145
  • Van Asten, A., Alleleyn, F., & Jacobs, P. A. (2020). The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation processes. Analytical Methods, 12(12), 1634-1643. doi: 10.1039/D0AY00104A
  • Kim, H. Y., et al. (2021). Determination of a robust headspace GC-MS/MS method for analysis of ethyl alcohol and acetaldehyde: clinical application to pharmacokinetics study. Journal of Analytical Science and Technology, 12(1), 23.
  • Bibel, M. (2023, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation [Video]. YouTube. [Link]

  • Selley, M. L., & Ardlie, N. G. (1995). Determination of aldehydes and other lipid peroxidation products in biological samples by gas chromatography-mass spectrometry. Methods in Enzymology, 251, 146-155. doi: 10.1016/0076-6879(95)51118-9
  • Spagnuolo, M., Clicchio, F., & Siciliano, C. (2018). Derivatization steps prior to GC–MS analysis: a Silylation reactions... [Image]. In NMR spectroscopy and mass spectrometry in metabolomics analysis of Salvia. ResearchGate. [Link]

  • Arts, M., & Kostiainen, R. (2019). Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. ACS Omega, 4(8), 13526-13533. doi: 10.1021/acsomega.9b01777
  • Vaca, C. E., & Doorn, J. A. (1997). Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry. Free Radical Biology and Medicine, 22(5), 929-936. doi: 10.1016/0891-5849(94)e0121-x
  • Zhyvoloup, A., & Spickett, C. M. (2012). Mass spectrometry of fatty aldehydes. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1818(10), 2378-2390. doi: 10.1016/j.bbalip.2012.05.008
  • PAL System. (n.d.). GC/MS Application Note: Determination of Stale Aldehydes in Beer. Retrieved January 11, 2026, from [Link]

  • Finessi, E., et al. (2012). Reaction of Aldehydes with PFBOA [Image]. In Method development for the quantification of atmospherically relevant carbonyl compounds in aqueous samples. ResearchGate. [Link]

  • Van Asten, A., Alleleyn, F., & Jacobs, P. A. (2020). The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation. ResearchGate. [Link]

  • Al-Mutairi, F. M., El-Sharkawy, J. S., & Ali, I. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. National Institutes of Health. [Link]

  • Onodera, S., et al. (1998). Analysis of Aldehydes in Water by Head Space-GC/MS. Journal of Health Science, 44(4), 253-261.
  • Tallman, K. A., & Armstrong, M. D. (2007). Quantification of Pentafluorobenzyl Oxime Derivatives of Long Chain Aldehydes by GC–MS Analysis. Lipids, 42(6), 561-568.
  • Wikipedia. (n.d.). Hydrazone. Retrieved January 11, 2026, from [Link]

  • Li, L., & Li, Y. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PLoS ONE, 8(10), e78129.
  • Hyotylainen, T., & Hartonen, K. (2018). Possible artifact formation between an aldehyde and MSTFA... [Image]. In Development of an analytical method for the analysis of dicarboxylic acids in atmospheric aerosol samples. ResearchGate. [Link]

  • J. Sep. Sci. (2009). Derivatization Methods in GC and GC/MS. Semantic Scholar. [Link]

  • Khan Academy. (n.d.). Formation of oximes and hydrazones [Video]. Retrieved January 11, 2026, from [Link]

  • Ohio Valley University. (n.d.). GC Derivatization. Retrieved January 11, 2026, from [Link]

  • Liu, R. H., & Gorycki, P. D. (1997). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 5(4).
  • Rocchetti, G., et al. (2022). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Molecules, 27(19), 6594.

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The Versatile Chiral Building Block: 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The pursuit of stereochemically pure molecules is a cornerstone of modern drug discovery and development. Chiral building blocks, enantiomerically pure compounds that serve as starting materials, are indispensable tools in the synthesis of complex, biologically active molecules. Among these, heterocycles containing the tetrahydropyran (THP) motif are of significant interest due to their prevalence in numerous natural products and pharmaceuticals. This technical guide delves into the application of 2-(tetrahydro-2H-pyran-4-yl)acetaldehyde as a valuable chiral building block, offering insights into its synthesis and utility in stereoselective transformations. The tetrahydropyran ring system, a saturated six-membered oxygen-containing heterocycle, is a privileged scaffold in medicinal chemistry, often conferring favorable pharmacokinetic properties to drug candidates.[1]

Physicochemical Properties and Commercial Availability

This compound is a colorless to pale yellow liquid. Its structure features a tetrahydropyran ring substituted at the 4-position with an acetaldehyde group, rendering it a versatile intermediate for a variety of chemical transformations.

PropertyValue
CAS Number 65626-23-5
Molecular Formula C₇H₁₂O₂
Molecular Weight 128.17 g/mol

This compound is commercially available from several chemical suppliers, which facilitates its use in research and development without the immediate need for de novo synthesis. However, for applications requiring high enantiopurity, stereoselective synthesis or chiral resolution is necessary.

Strategies for Enantioselective Synthesis

While racemic this compound is readily accessible, its application as a chiral building block necessitates enantiomerically pure forms. The literature describes several strategies for the asymmetric synthesis of substituted tetrahydropyrans, which can be adapted to produce the desired chiral aldehyde.

Key strategies for accessing chiral tetrahydropyran cores include:

  • Prins Cyclization: This acid-catalyzed reaction between a homoallylic alcohol and an aldehyde is a powerful method for constructing the tetrahydropyran ring with high stereocontrol.[2][3]

  • Hetero-Diels-Alder Reactions: The [4+2] cycloaddition of a diene with a heterodienophile, such as an aldehyde, can provide rapid access to dihydropyran intermediates, which can then be reduced to the saturated tetrahydropyran ring.[4]

  • Organocatalytic Michael Addition: The conjugate addition of a nucleophile to an α,β-unsaturated system, followed by intramolecular cyclization, is a well-established method for the enantioselective synthesis of heterocyclic compounds, including tetrahydropyrans.[4]

A hypothetical retrosynthetic analysis for the enantioselective synthesis of (S)- or (R)-2-(tetrahydro-2H-pyran-4-yl)acetaldehyde could involve the stereoselective reduction of a corresponding carboxylic acid or ester, or the controlled oxidation of a chiral alcohol precursor.

Retrosynthesis Target This compound Precursor1 Chiral Tetrahydropyran-4-yl-ethanol Target->Precursor1 Oxidation Precursor2 Chiral Tetrahydropyran-4-carboxylic Acid Target->Precursor2 Reduction Precursor3 Chiral Homoallylic Alcohol + Glyoxal derivative Precursor1->Precursor3 Asymmetric Prins Cyclization

Caption: Retrosynthetic approaches to chiral this compound.

Application in Stereoselective Synthesis: Protocols and Mechanistic Insights

The aldehyde functionality of this compound makes it an excellent electrophile for a variety of carbon-carbon bond-forming reactions. When used in its enantiopure form, it can direct the stereochemical outcome of these reactions, leading to the synthesis of complex molecules with multiple stereocenters.

Diastereoselective Aldol Reactions

The aldol reaction is a fundamental tool in organic synthesis for the formation of β-hydroxy carbonyl compounds. The reaction of an enolate with a chiral aldehyde, such as this compound, can proceed with high diastereoselectivity, governed by the principles of Felkin-Anh or chelation-controlled models.

Protocol: Diastereoselective Aldol Addition of a Lithium Enolate

Objective: To synthesize a β-hydroxy ketone with high diastereoselectivity using (S)-2-(tetrahydro-2H-pyran-4-yl)acetaldehyde.

Materials:

  • (S)-2-(tetrahydro-2H-pyran-4-yl)acetaldehyde

  • Propiophenone

  • Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add propiophenone (1.1 eq) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA (1.1 eq) dropwise to the solution. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • In a separate flask, prepare a solution of (S)-2-(tetrahydro-2H-pyran-4-yl)acetaldehyde (1.0 eq) in anhydrous THF.

  • Add the aldehyde solution dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired β-hydroxy ketone.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.

Causality of Stereoselection: The stereochemical outcome of the aldol reaction is dictated by the facial selectivity of the enolate addition to the chiral aldehyde. In the absence of a chelating metal, the reaction is likely to proceed through a Zimmerman-Traxler transition state, where the bulky tetrahydropyran group orients itself to minimize steric interactions, leading to the preferential formation of one diastereomer.

Caption: General scheme for the diastereoselective aldol reaction.

Diastereoselective Wittig Reaction

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes and ketones. The use of a chiral aldehyde allows for the potential for diastereoselective olefination, particularly with ylides that can exhibit facial selectivity in their approach to the carbonyl group.

Protocol: Diastereoselective Wittig Olefination

Objective: To synthesize a diastereomerically enriched alkene from (R)-2-(tetrahydro-2H-pyran-4-yl)acetaldehyde.

Materials:

  • (R)-2-(tetrahydro-2H-pyran-4-yl)acetaldehyde

  • Benzyltriphenylphosphonium chloride

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Anhydrous diethyl ether or THF

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Pentane

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an argon atmosphere, suspend benzyltriphenylphosphonium chloride (1.2 eq) in anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi (1.2 eq) dropwise. The solution will turn a deep orange or red color, indicating the formation of the ylide.

  • Stir the mixture at room temperature for 1-2 hours.

  • Cool the ylide solution back to 0 °C.

  • In a separate flask, dissolve (R)-2-(tetrahydro-2H-pyran-4-yl)acetaldehyde (1.0 eq) in anhydrous diethyl ether.

  • Add the aldehyde solution dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃.

  • Extract the aqueous layer with pentane (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent carefully under reduced pressure (the product may be volatile).

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of diethyl ether in pentane) to afford the desired alkene.

  • Determine the E/Z ratio and diastereomeric excess (if applicable) by GC-MS or NMR analysis.

Mechanistic Considerations: The stereoselectivity of the Wittig reaction is influenced by the nature of the ylide (stabilized vs. unstabilized) and the reaction conditions. For non-stabilized ylides, the reaction often favors the formation of the Z-alkene through a kinetically controlled pathway involving an early, puckered transition state. The facial selectivity of the ylide addition to the chiral aldehyde will determine the diastereomeric outcome.

Wittig_Reaction_Workflow Ylide_Prep Ylide Preparation (Phosphonium Salt + Base) Aldehyde_Addition Addition of Chiral Aldehyde Ylide_Prep->Aldehyde_Addition Reaction Wittig Reaction Aldehyde_Addition->Reaction Workup Aqueous Workup Reaction->Workup Purification Chromatographic Purification Workup->Purification Analysis Stereochemical Analysis (NMR, GC-MS) Purification->Analysis

Sources

Application Notes and Protocols for the Purification of 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides detailed application notes and protocols for the purification of 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde. As a key intermediate in various synthetic applications, ensuring the purity of this aldehyde is critical for the success of subsequent reactions and the integrity of final products. This document outlines strategies for purification, addressing common impurities and stability considerations, and provides step-by-step protocols for immediate laboratory implementation.

Understanding the Molecule: Stability and Impurity Profile

This compound possesses a cyclic ether (tetrahydropyran) and an aldehyde functional group. This structure informs its reactivity and potential impurities.

Common Impurities: Typical impurities in a crude sample of this compound may include:

  • Corresponding Alcohol: 2-(Tetrahydro-2H-pyran-4-yl)ethanol, the precursor in its synthesis via oxidation.

  • Corresponding Carboxylic Acid: 2-(Tetrahydro-2H-pyran-4-yl)acetic acid, resulting from the over-oxidation of the aldehyde.[1][2]

  • Aldol Condensation Products: Self-condensation byproducts of the aldehyde.[1]

  • Residual Solvents and Reagents: From the preceding synthetic steps.

Stability Considerations: The tetrahydropyran ring is generally stable under neutral and basic conditions. However, it can be susceptible to cleavage under strong acidic conditions.[3] Aldehydes themselves are prone to oxidation, especially when exposed to air, forming the corresponding carboxylic acid.[1][2] Therefore, it is advisable to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) and at reduced temperatures.

Purification Strategy Overview

A multi-step approach is often the most effective strategy for achieving high purity of this compound. The choice of methods will depend on the scale of the purification and the nature of the impurities.

Caption: A general workflow for the purification of this compound.

Preliminary Purification: Aqueous Work-up

An initial aqueous work-up is crucial for removing acidic and water-soluble impurities.

Protocol: Acid/Base Wash

  • Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove acidic impurities like 2-(tetrahydro-2H-pyran-4-yl)acetic acid.[1]

  • Separate the aqueous layer.

  • Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water and water-soluble impurities.

  • Separate the aqueous layer and dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter to remove the drying agent and concentrate the organic solvent in vacuo using a rotary evaporator.

Primary Purification Methods

Following the initial work-up, one or both of the following methods can be employed for substantial purification.

Bisulfite Adduct Formation: A Selective Method for Aldehydes

This classic method relies on the reversible reaction of aldehydes with sodium bisulfite to form a water-soluble adduct, effectively separating the aldehyde from non-reactive impurities.[4][5][6][7]

Protocol: Purification via Bisulfite Adduct

  • Dissolve the partially purified aldehyde in a water-miscible solvent like methanol or THF.[4]

  • Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously for 1-2 hours.[4][6] The formation of a white precipitate (the bisulfite adduct) may be observed.

  • Add a non-polar organic solvent such as hexanes or diethyl ether to the mixture and stir.

  • Separate the aqueous layer containing the bisulfite adduct. If a solid has formed between the layers, it can be collected by filtration.[4]

  • Wash the aqueous layer (or the filtered solid) with a non-polar organic solvent to remove any remaining impurities.

  • To regenerate the aldehyde, add an organic solvent (e.g., diethyl ether) to the aqueous layer (or the filtered solid) and basify the mixture by slowly adding a saturated aqueous solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) until the solution is basic.[4]

  • Stir until the bisulfite adduct has completely decomposed, releasing the pure aldehyde into the organic layer.

  • Separate the organic layer, wash it with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

Flash Column Chromatography

Flash column chromatography is a powerful technique for separating compounds with different polarities.[8] For aldehydes, care must be taken to avoid decomposition on the silica gel.[2]

Protocol: Flash Column Chromatography

  • Stationary Phase: Use silica gel (40-63 µm particle size). To mitigate potential decomposition, the silica gel can be pre-treated with a small amount of triethylamine (Et₃N) in the eluent.[9]

  • Mobile Phase (Eluent): The choice of eluent is critical and should be determined by thin-layer chromatography (TLC) analysis. A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[2] Avoid using alcohol-based solvents, as they can form acetals or hemiacetals with the aldehyde on the acidic silica surface.[9]

  • Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent mixture.

  • Sample Loading: Dissolve the crude aldehyde in a minimal amount of the eluent and load it onto the column.

  • Elution: Begin elution with the non-polar solvent mixture and gradually increase the polarity (gradient elution).[8] Collect fractions and monitor them by TLC.

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (40-63 µm), optionally pre-treated with Et₃NStandard for flash chromatography; Et₃N neutralizes acidic sites to prevent aldehyde degradation.[9]
Mobile Phase Hexanes/Ethyl Acetate or Hexanes/Diethyl EtherProvides good separation for moderately polar compounds. Avoid alcohols.[2][9]
Elution Gradient elution (increasing polarity)Allows for the separation of impurities with varying polarities.[8]

Final Purification and Characterization

Distillation

If the aldehyde is sufficiently volatile and thermally stable, distillation can be an excellent final purification step to remove non-volatile impurities and residual chromatography solvents.[10][11][12]

Protocol: Fractional Distillation

  • Set up a fractional distillation apparatus.

  • Place the purified aldehyde in the distillation flask with a few boiling chips.

  • Heat the flask gently in an oil bath.

  • Collect the fraction that distills at the expected boiling point of this compound. It is advisable to perform the distillation under reduced pressure to lower the boiling point and minimize thermal decomposition.

Purity Assessment

The purity of the final product should be confirmed using appropriate analytical techniques.

Analytical Method Purpose
Nuclear Magnetic Resonance (NMR) Structural confirmation and assessment of purity.
Gas Chromatography-Mass Spectrometry (GC-MS) Assessment of purity and identification of volatile impurities.[13][14]
High-Performance Liquid Chromatography (HPLC) Quantification of purity, often after derivatization.[13][15]

Derivatization for Analysis: For HPLC and GC analysis, aldehydes can be derivatized to improve their detection and separation. Common derivatizing agents include 2,4-dinitrophenylhydrazine (DNPH) and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[16]

Caption: Analytical workflow for purity confirmation of the final product.

Storage and Handling

To prevent degradation, pure this compound should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., in a refrigerator or freezer). It is also recommended to store it in an amber glass vial to protect it from light.

References

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  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Organic Process Research & Development - ACS Publications. [Link]

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  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - JoVE. [Link]

  • Is it possible to purify aldehyde by column? Is there any other method to do purification? - ResearchGate. [Link]

  • The preparation of crystalline derivatives of aldehydes and ketones - Creative Chemistry. [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - MDPI. [Link]

  • Oxidation of Primary Alcohol to Aldehyde - Chemistry Guru. [Link]

  • The preparation of aldehydes ketones reagents conditions using potassium dichromate(VI) sulfuric acid reflux distillation oxidation of alcohols advanced A level organic chemistry revision notes doc brown. [Link]

  • Preparation of Aldehydes and Ketones - Chemistry LibreTexts. [Link]

  • Method for the determination of aldehydes and ketones in ambient air using HPLC - EPA. [Link]

  • Method of analysis of aldehyde and ketone by mass spectrometry - Google P
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  • Aldehyde - Wikipedia. [Link]

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  • Purification of Organic Compounds by Flash Column Chromatography - Organic Syntheses. [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry: University of Rochester. [Link]

  • Recrystallization - Chemistry LibreTexts. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]

  • Purification of Acetaldehyde - Chempedia - LookChem. [Link]

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Sources

Application Notes and Protocols for the Development of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Paradigm in Crop Protection

The global imperative to ensure food security for a growing population, coupled with the mounting challenges of pest resistance and environmental sustainability, necessitates a paradigm shift in the discovery and development of novel agrochemicals.[1][2] Gone are the days of serendipitous discovery and broad-spectrum applications. Modern agrochemical research is a high-tech, precision-driven science, leveraging cutting-edge technologies to invent selective, environmentally benign, and effective crop protection solutions.[1][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the key stages of the modern agrochemical discovery pipeline, from initial target identification to the final formulation of a viable product.

Our narrative will navigate through the core pillars of this process: identifying a valid target, discovering and optimizing lead compounds, and engineering effective delivery systems. We will delve into the causality behind experimental choices, ensuring that each protocol is not merely a series of steps, but a self-validating system built on a foundation of scientific integrity.

Chapter 1: Target Identification and Validation: The Foundation of Rational Design

The journey to a novel agrochemical begins with the identification and validation of a suitable molecular target within the pest, weed, or pathogen.[4][5] An ideal target plays a crucial role in the organism's survival and is sufficiently distinct from host crop and non-target organisms to ensure selectivity and safety.[4][6][7]

Conceptual Framework for Target Identification

The process of identifying a druggable target is a critical first step.[4] Modern approaches integrate genomics, proteomics, and bioinformatics to pinpoint essential genes and proteins.

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Bioinformatics [label="Bioinformatics & Genomics\n(e.g., comparative genomics, transcriptomics)", fillcolor="#F1F3F4"]; Target_Selection [label="Putative Target Selection\n(Essential, Selective)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Genetic_Validation [label="Genetic Validation\n(e.g., CRISPR-Cas9 Knockout)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Chemical_Validation [label="Chemical Validation\n(e.g., Small Molecule Screening)", fillcolor="#FBBC05", fontcolor="#202124"]; Validated_Target [label="Validated Target for HTS", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Bioinformatics -> Target_Selection; Target_Selection -> Genetic_Validation; Target_Selection -> Chemical_Validation; Genetic_Validation -> Validated_Target; Chemical_Validation -> Validated_Target; }

Caption: Workflow for Target Identification and Validation.

Protocol: Genetic Validation of a Herbicide Target using CRISPR-Cas9

The advent of CRISPR-Cas9 technology has revolutionized target validation by enabling precise gene editing to mimic the effect of a herbicide.[8][9][10][11][12] This protocol outlines the key steps for validating a putative herbicide target in a model plant species like Arabidopsis thaliana.[9]

Objective: To confirm that the targeted gene is essential for plant survival, making it a viable herbicide target.

Materials:

  • Agrobacterium tumefaciens strain GV3101

  • CRISPR-Cas9 vector system for plants

  • Arabidopsis thaliana (Col-0) seeds

  • Plant growth chambers and sterile culture supplies

  • DNA extraction and PCR reagents

  • Sanger sequencing services

Procedure:

  • sgRNA Design and Vector Construction:

    • Identify a unique 20-bp target sequence within an exon of the target gene.

    • Design two complementary oligos for the sgRNA with appropriate overhangs for cloning into the CRISPR-Cas9 vector.[9]

    • Anneal the oligos and ligate them into the sgRNA expression cassette of the plant transformation vector.

    • Verify the sequence of the inserted sgRNA.

  • *Agrobacterium-mediated Transformation:

    • Transform the constructed vector into Agrobacterium tumefaciens.

    • Grow a liquid culture of the transformed Agrobacterium.

    • Use the floral dip method to transform Arabidopsis thaliana.

  • Selection and Screening of Transgenic Plants:

    • Select T1 generation seeds on a medium containing the appropriate antibiotic.

    • Extract genomic DNA from putative transgenic plants.

    • Confirm the presence of the T-DNA insertion by PCR.

  • Analysis of Gene Editing:

    • Amplify the target region from the genomic DNA of T1 plants.

    • Use Sanger sequencing to identify mutations (insertions, deletions) at the target site.

    • Analyze the sequencing data to confirm out-of-frame mutations that would lead to a loss of protein function.

  • Phenotypic Analysis:

    • Observe the phenotype of the T1 and subsequent generations. A lethal or severely compromised phenotype in plants with homozygous or biallelic mutations validates the target's essentiality.

Self-Validation: The observation of a direct correlation between the specific gene knockout and a non-viable plant phenotype provides strong evidence for the target's validity.

Chapter 2: Lead Discovery: From High-Throughput Screening to Hit Identification

Once a target is validated, the next step is to identify "hit" molecules that can modulate its activity. High-Throughput Screening (HTS) is a cornerstone of this process, allowing for the rapid testing of thousands to millions of compounds.[11][13][14]

High-Throughput Screening (HTS) Strategies

HTS can be performed using either in vitro (target-based) or in vivo (whole-organism) assays.[14][15] Target-based assays are often preferred for their specificity and scalability.[12]

***dot graph HTS_Workflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

Compound_Library [label="Compound Library\n(Diverse Chemical Matter)", fillcolor="#F1F3F4"]; Assay_Development [label="Assay Development & Miniaturization\n(e.g., 384-well format)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Primary_Screening [label="Primary HTS Campaign\n(Single Concentration)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hit_Confirmation [label="Hit Confirmation & Triage\n(Dose-Response)", fillcolor="#FBBC05", fontcolor="#202124"]; Validated_Hits [label="Validated Hits for Lead Optimization", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Compound_Library -> Primary_Screening; Assay_Development -> Primary_Screening; Primary_Screening -> Hit_Confirmation; Hit_Confirmation -> Validated_Hits; }

Caption: High-Throughput Screening (HTS) Workflow.

Protocol: In Vitro Enzyme Inhibition Assay for Novel Fungicides

This protocol describes a generic, absorbance-based enzyme inhibition assay suitable for HTS of potential fungicide candidates targeting a specific metabolic enzyme.

Objective: To identify compounds that inhibit the activity of a validated fungal enzyme.

Materials:

  • Purified target enzyme

  • Enzyme substrate and necessary co-factors

  • Assay buffer

  • Compound library dissolved in DMSO

  • 384-well microplates

  • Microplate reader

Procedure:

  • Assay Optimization:

    • Determine the optimal buffer conditions (pH, ionic strength) for enzyme activity.

    • Determine the Km of the substrate to establish an appropriate substrate concentration for the assay (typically at or below Km).

    • Determine the linear range of the enzymatic reaction with respect to time and enzyme concentration.

  • Primary Screen:

    • Dispense a small volume (e.g., 50 nL) of each compound from the library into individual wells of a 384-well plate.

    • Add the enzyme solution to all wells and incubate for a pre-determined time to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the substrate solution.

    • Monitor the change in absorbance over time using a microplate reader.

    • Include positive (known inhibitor) and negative (DMSO only) controls on each plate.

  • Data Analysis and Hit Selection:

    • Calculate the percent inhibition for each compound relative to the controls.

    • Set a threshold for hit selection (e.g., >50% inhibition).

    • Calculate the Z'-factor for each plate to assess the quality and reliability of the assay. A Z' > 0.5 is generally considered excellent.[13]

  • Hit Confirmation and Dose-Response:

    • Re-test the selected hits in a dose-response format (e.g., 8-point serial dilution) to determine their IC50 values.

    • This step confirms the activity and provides a measure of the compound's potency.

Self-Validation: The reliability of the HTS data is internally validated by the consistent performance of positive and negative controls and a robust Z'-factor. The dose-dependent inhibition observed in the confirmation step further validates the activity of the hit compounds.

Chapter 3: Lead Optimization: Refining Hits into Development Candidates

Hit compounds from HTS are rarely suitable for direct use as agrochemicals. They often require significant chemical modification to improve their potency, selectivity, and pharmacokinetic properties in a process known as lead optimization.[16][17][18][19]

The Role of Computer-Aided Drug Design (CADD)

Computer-Aided Drug Design (CADD) plays a pivotal role in modern lead optimization by enabling the rational design of improved molecules.[16][20][21] Techniques like virtual screening and pharmacophore modeling help prioritize synthetic efforts and reduce the number of compounds that need to be synthesized and tested.[16][22]

Protocol: Virtual Screening for Novel Insecticide Scaffolds

This protocol outlines a simplified virtual screening workflow to identify new chemical scaffolds that are predicted to bind to a target insect protein.

Objective: To identify novel chemical starting points for an insecticide lead optimization program.

Materials:

  • 3D structure of the target protein (from X-ray crystallography or homology modeling)

  • A virtual library of chemical compounds (e.g., ZINC database)

  • Molecular docking software (e.g., AutoDock, Glide)

  • Molecular visualization software (e.g., PyMOL, Chimera)

Procedure:

  • Target Preparation:

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Identify the binding pocket of the protein.[23]

  • Ligand Library Preparation:

    • Download a diverse library of small molecules in a suitable format (e.g., SDF, MOL2).

    • Prepare the ligands by generating 3D conformers and assigning appropriate protonation states.

  • Molecular Docking:

    • Dock the ligand library into the prepared binding pocket of the target protein.[23]

    • The docking algorithm will predict the binding pose and affinity (docking score) for each compound.

  • Post-Docking Analysis and Hit Selection:

    • Rank the compounds based on their docking scores.

    • Visually inspect the binding poses of the top-ranking compounds to ensure they form favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein.[23]

    • Select a diverse set of promising compounds for acquisition and in vitro testing.

Self-Validation: The predictive power of the virtual screen is validated when a significant portion of the selected compounds demonstrate activity in subsequent experimental assays.

***dot graph CADD_Workflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

Target_Structure [label="Target Protein 3D Structure", fillcolor="#F1F3F4"]; Binding_Site_ID [label="Binding Site Identification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Virtual_Library [label="Virtual Compound Library", fillcolor="#F1F3F4"]; Docking [label="Molecular Docking", fillcolor="#34A853", fontcolor="#FFFFFF"]; Scoring_Ranking [label="Scoring & Ranking", fillcolor="#FBBC05", fontcolor="#202124"]; Hit_Selection [label="Hit Selection for In Vitro Testing", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Target_Structure -> Binding_Site_ID; Binding_Site_ID -> Docking; Virtual_Library -> Docking; Docking -> Scoring_Ranking; Scoring_Ranking -> Hit_Selection; }

Caption: Computer-Aided Drug Design (CADD) Workflow.

Chapter 4: Biologically-Inspired Approaches: RNAi for Pest Control

RNA interference (RNAi) is an emerging technology that offers a highly specific and environmentally friendly alternative to traditional chemical pesticides.[13][24][25] It utilizes double-stranded RNA (dsRNA) to silence essential genes in target pests.[24]

Designing Effective dsRNA for Pest Control
Protocol: Production and Application of dsRNA for Insect Control

This protocol provides a general framework for the production of dsRNA and its application for controlling a target insect pest.

Objective: To silence a target gene in an insect pest, leading to mortality or reduced fitness.

Materials:

  • Template DNA containing the target gene sequence

  • In vitro transcription kit

  • Nuclease-free water and reagents

  • Insect rearing facilities

  • Artificial diet for the target insect

  • Spray application equipment

Procedure:

  • Target Gene Selection and dsRNA Design:

    • Select a target gene that is essential for the insect's survival and has low sequence similarity to non-target organisms.[27]

    • Design primers to amplify a 200-500 bp region of the target gene. Incorporate T7 promoter sequences into the primers for in vitro transcription.

  • dsRNA Synthesis:

    • Perform PCR to generate the DNA template for in vitro transcription.

    • Use an in vitro transcription kit to synthesize dsRNA from the PCR template.

    • Purify the dsRNA and quantify its concentration.

  • Bioassay - Oral Delivery:

    • Incorporate the dsRNA into the insect's artificial diet at various concentrations.[27]

    • Place insect larvae on the treated diet and monitor for mortality and developmental effects over time.

    • Include a control group fed a diet with a non-specific dsRNA (e.g., GFP dsRNA).

  • Application - Foliar Spray:

    • For plant-feeding insects, formulate the dsRNA in a spray solution with appropriate adjuvants to enhance stability and uptake.

    • Spray the solution onto host plant leaves.

    • Introduce the target insects to the treated leaves and assess the effects as in the bioassay.

Self-Validation: The specificity of the RNAi effect is validated by the lack of mortality in the control group treated with a non-specific dsRNA. A clear dose-dependent response in the bioassay further confirms the efficacy of the designed dsRNA.

Chapter 5: Formulation and Delivery: Ensuring Efficacy in the Field

The most potent active ingredient is ineffective if it cannot reach its target. Formulation and delivery are critical for optimizing the biological activity of an agrochemical and ensuring its safety and ease of use.[28]

The Rise of Nano-formulations

Nanotechnology offers exciting opportunities to improve the delivery of agrochemicals.[3][24][29][30] Nano-formulations, such as nanoemulsions, can enhance the solubility, stability, and bioavailability of active ingredients.[3][29]

Protocol: Preparation and Characterization of a Pesticide Nanoemulsion

This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using a high-energy emulsification method.

Objective: To create a stable nano-formulation of a poorly water-soluble pesticide.

Materials:

  • Active ingredient (pesticide)

  • Oil phase (e.g., vegetable oil, mineral oil)

  • Aqueous phase (deionized water)

  • Surfactant (emulsifier)

  • High-pressure homogenizer or ultrasonicator

  • Dynamic light scattering (DLS) instrument for particle size analysis

  • Zeta potential analyzer

Procedure:

  • Preparation of Phases:

    • Dissolve the active ingredient in the oil phase.

    • Dissolve the surfactant in the aqueous phase.

  • Emulsification:

    • Gradually add the oil phase to the aqueous phase while stirring at high speed to form a coarse emulsion.

    • Process the coarse emulsion through a high-pressure homogenizer or ultrasonicator to reduce the droplet size to the nano-range.[10]

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Measure the mean droplet size and PDI using DLS. A smaller particle size and a low PDI (<0.3) indicate a more uniform and stable emulsion.[3]

    • Zeta Potential: Measure the zeta potential to assess the stability of the emulsion. A high absolute zeta potential value (e.g., > |30| mV) indicates good colloidal stability.[24]

    • Physical Stability: Conduct stability studies at different temperatures and over time to assess for any signs of creaming, sedimentation, or phase separation.

Self-Validation: The formation of a stable nanoemulsion with a narrow particle size distribution and a high zeta potential validates the success of the formulation process.

ParameterDesirable RangeSignificance
Mean Particle Size < 200 nmIncreased surface area, improved bioavailability
Polydispersity Index (PDI) < 0.3Uniformity of droplet size, enhanced stability
Zeta Potential > |30| mVHigh colloidal stability, resistance to aggregation

Conclusion: The Future of Agrochemical Innovation

The development of novel agrochemicals is a complex, multi-disciplinary endeavor that is constantly evolving. The methodologies and protocols outlined in this guide represent the forefront of modern crop protection research. By embracing these advanced technologies and maintaining a commitment to scientific rigor, the agrochemical industry can continue to develop innovative solutions that are not only effective but also sustainable, ensuring a safe and abundant food supply for future generations.

References

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Application Notes and Protocols for the Synthesis of 4-Substituted Tetrahydropyran Rings

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Tetrahydropyran Scaffold in Modern Chemistry

The tetrahydropyran (THP) ring system is a privileged structural motif, prominently featured in a vast array of biologically active natural products and pharmaceutical agents.[1][2] Its prevalence stems from its ability to adopt a stable chair conformation, providing a well-defined three-dimensional scaffold for the precise orientation of functional groups, which is crucial for molecular recognition and biological activity. Consequently, the development of efficient and stereoselective methods for the synthesis of substituted tetrahydropyrans, particularly those with substitution at the 4-position, is of paramount importance to researchers in medicinal chemistry and drug development.

This comprehensive guide provides an in-depth overview of several robust synthetic strategies for accessing 4-substituted tetrahydropyran rings. We will delve into the mechanistic underpinnings of each approach, offer field-proven insights into experimental design, and provide detailed, step-by-step protocols for key transformations.

Strategic Approaches to 4-Substituted Tetrahydropyran Synthesis

A variety of synthetic methodologies have been developed to construct the tetrahydropyran ring.[3][4][5] This guide will focus on four powerful and widely utilized strategies: the Prins Cyclization, the Hetero-Diels-Alder Reaction, Intramolecular Williamson Ether Synthesis, and Ring-Closing Metathesis.

Prins Cyclization: A Convergent Approach to Polysubstituted Tetrahydropyrans

The Prins cyclization is an acid-catalyzed reaction between a homoallylic alcohol and an aldehyde, proceeding through an oxocarbenium ion intermediate.[2] Subsequent intramolecular cyclization and trapping of the resulting carbocation by a nucleophile affords the tetrahydropyran ring. This method is particularly valuable for the stereoselective synthesis of 4-substituted THPs, often with a hydroxyl or halo substituent at the C4 position.[6][7]

Mechanism and Stereochemical Considerations:

The stereochemical outcome of the Prins cyclization is a key feature, typically favoring the formation of cis-2,6-disubstituted products via a chair-like transition state where bulky substituents occupy equatorial positions to minimize steric hindrance.[2] The choice of acid catalyst and nucleophile significantly influences the final product. For instance, using a Lewis acid with a chloride counterion, such as SnCl₄ or BiCl₃, can lead to the formation of 4-chlorotetrahydropyrans.[2][6]

Visualizing the Prins Cyclization Mechanism:

Prins_Cyclization cluster_reactants Reactants Homoallylic_Alcohol Homoallylic Alcohol Oxocarbenium Oxocarbenium Ion Intermediate Homoallylic_Alcohol->Oxocarbenium Aldehyde Aldehyde Aldehyde->Oxocarbenium Catalyst Lewis Acid (e.g., SnCl₄) Catalyst->Oxocarbenium Activation Cyclization Intramolecular Cyclization Oxocarbenium->Cyclization Carbocation Tertiary Carbocation Cyclization->Carbocation Product 4-Substituted Tetrahydropyran Carbocation->Product Nucleophile Nucleophile (e.g., Cl⁻) Nucleophile->Product Trapping

Caption: Generalized mechanism of the Lewis acid-catalyzed Prins cyclization.

Protocol 1: Synthesis of a cis-2,6-Disubstituted-4-chlorotetrahydropyran via Prins Cyclization

This protocol is adapted from methodologies described for the synthesis of 4-halotetrahydropyrans.[2][6]

Materials:

  • Homoallylic alcohol (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Tin(IV) chloride (SnCl₄, 1.1 equiv, 1.0 M solution in DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the homoallylic alcohol (1.0 equiv) and anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the aldehyde (1.2 equiv) to the cooled solution.

  • Slowly add the SnCl₄ solution (1.1 equiv) dropwise to the reaction mixture over 10-15 minutes.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 4-chlorotetrahydropyran.

Expected Outcome: This procedure typically yields the cis-2,6-disubstituted-4-chlorotetrahydropyran as the major diastereomer with moderate to good yields.

Hetero-Diels-Alder Reaction: A Powerful Cycloaddition Strategy

The hetero-Diels-Alder (HDA) reaction is a versatile and atom-economical method for the construction of six-membered heterocycles, including tetrahydropyrans.[1] In the context of THP synthesis, an electron-rich diene reacts with an aldehyde (the dienophile) to form a dihydropyran, which can then be reduced to the corresponding tetrahydropyran. The use of chiral catalysts can render this reaction highly enantioselective.[1][8]

Visualizing the Hetero-Diels-Alder Workflow:

HDA_Workflow cluster_reactants Reactants Diene Electron-Rich Diene (e.g., Danishefsky's Diene) HDA_Reaction Hetero-Diels-Alder Cycloaddition Diene->HDA_Reaction Aldehyde Aldehyde Aldehyde->HDA_Reaction Catalyst Chiral Lewis Acid Catalyst (e.g., Cr(III)-salen) Catalyst->HDA_Reaction Dihydropyranone Dihydropyranone Intermediate HDA_Reaction->Dihydropyranone Reduction Reduction (e.g., NaBH₄) Dihydropyranone->Reduction Product 4-Substituted Tetrahydropyran Reduction->Product

Caption: A typical workflow for synthesizing tetrahydropyrans via a hetero-Diels-Alder reaction.

Protocol 2: Asymmetric Hetero-Diels-Alder Synthesis of a Dihydropyranone

This protocol is based on Jacobsen's catalytic system for the asymmetric HDA reaction.[1]

Materials:

  • Chiral Cr(III)-salen catalyst (e.g., (S,S)-Cr(III)-salen complex) (5-10 mol%)

  • Danishefsky's diene (1.5 equiv)

  • Aldehyde (1.0 equiv)

  • Anhydrous toluene or DCM

  • 4 Å molecular sieves

  • Trifluoroacetic acid (TFA) for workup

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Activate the 4 Å molecular sieves by heating under vacuum.

  • In a flame-dried flask under an inert atmosphere, add the chiral Cr(III)-salen catalyst and the activated molecular sieves.

  • Add anhydrous toluene (or DCM) and cool the mixture to the desired temperature (e.g., -20 °C or room temperature, depending on the specific catalyst and substrates).

  • Add the aldehyde (1.0 equiv) followed by the Danishefsky's diene (1.5 equiv).

  • Stir the reaction for 12-48 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a few drops of TFA and stir for 30 minutes at room temperature to hydrolyze the silyl enol ether.

  • Filter the reaction mixture through a pad of Celite® and wash with ethyl acetate.

  • Wash the filtrate with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the enantiomerically enriched dihydropyranone. This intermediate can be further elaborated to a variety of 4-substituted tetrahydropyrans.

Intramolecular Williamson Ether Synthesis: A Classic Ring-Closing Strategy

The Williamson ether synthesis, a classic Sₙ2 reaction between an alkoxide and an alkyl halide, can be employed in an intramolecular fashion to construct cyclic ethers, including tetrahydropyrans.[9][10][11][12][13] This method is particularly effective for the synthesis of THPs from acyclic precursors containing both a hydroxyl group and a suitable leaving group.

Causality in Substrate Design:

The success of this cyclization is highly dependent on the regiochemistry and stereochemistry of the starting material. The substrate must be designed to favor the 6-membered ring formation over other potential side reactions. The reaction typically proceeds via a backside attack, leading to an inversion of configuration at the carbon bearing the leaving group.[11]

Protocol 3: Synthesis of a Tetrahydropyran via Intramolecular Williamson Etherification

Materials:

  • Acyclic halo-alcohol (e.g., 5-bromo-pentan-1-ol derivative) (1.0 equiv)

  • Strong, non-nucleophilic base (e.g., sodium hydride (NaH), 60% dispersion in mineral oil, 1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the halo-alcohol (1.0 equiv) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride (1.2 equiv) portion-wise to the solution. (Caution: Hydrogen gas is evolved).

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC. Gentle heating may be required for less reactive substrates.

  • Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography to obtain the desired tetrahydropyran.

Ring-Closing Metathesis (RCM): A Modern Approach to Unsaturated and Saturated THPs

Ring-closing metathesis (RCM) has emerged as a powerful tool in synthetic organic chemistry for the formation of cyclic alkenes.[14][15] This reaction, typically catalyzed by ruthenium-based complexes, can be applied to the synthesis of dihydropyrans from acyclic diene precursors.[16] Subsequent reduction of the double bond provides access to saturated tetrahydropyran rings.

Catalyst Selection and Reaction Conditions:

The choice of the Grubbs-type catalyst is critical and depends on the substrate's steric and electronic properties.[17] The reaction is driven by the formation of volatile ethylene gas, which is removed from the reaction mixture.[14][15]

Visualizing the Ring-Closing Metathesis Workflow:

RCM_Workflow Acyclic_Diene Acyclic Diene Precursor RCM_Reaction Ring-Closing Metathesis Acyclic_Diene->RCM_Reaction Catalyst Grubbs Catalyst (e.g., Grubbs II) Catalyst->RCM_Reaction Dihydropyran Dihydropyran Intermediate RCM_Reaction->Dihydropyran Reduction Hydrogenation (e.g., H₂, Pd/C) Dihydropyran->Reduction Product 4-Substituted Tetrahydropyran Reduction->Product

Caption: Synthetic route to tetrahydropyrans using ring-closing metathesis followed by reduction.

Protocol 4: Synthesis of a Dihydropyran via Ring-Closing Metathesis

Materials:

  • Acyclic diene ether (1.0 equiv)

  • Grubbs 2nd generation catalyst (1-5 mol%)

  • Anhydrous and degassed solvent (e.g., DCM or toluene)

  • Silica gel for column chromatography

Procedure:

  • In a flask equipped with a reflux condenser and under an inert atmosphere, dissolve the acyclic diene ether (1.0 equiv) in the anhydrous, degassed solvent.

  • Add the Grubbs 2nd generation catalyst (1-5 mol%).

  • Heat the reaction mixture to reflux (typically 40 °C for DCM or 110 °C for toluene) for 2-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to afford the dihydropyran.

  • The resulting dihydropyran can be hydrogenated under standard conditions (e.g., H₂, Pd/C) to yield the corresponding saturated tetrahydropyran.

Comparative Analysis of Synthetic Routes

To aid in the selection of the most appropriate synthetic strategy, the following table summarizes the key features of the discussed methods.

Synthetic Method Key Advantages Common Limitations Typical Substituents at C4
Prins Cyclization High stereoselectivity, convergent, readily available starting materials.Can generate stoichiometric amounts of acidic waste.-OH, -Cl, -Br, -OAc
Hetero-Diels-Alder Atom-economical, excellent for asymmetric synthesis, predictable stereochemistry.Requires specific diene and dienophile reactivity.Carbonyl (from dihydropyranone)
Intramolecular Williamson Ether Synthesis Reliable, utilizes a classic and well-understood reaction.Requires a pre-functionalized acyclic precursor.Varies depending on the precursor.
Ring-Closing Metathesis High functional group tolerance, applicable to complex molecules.Catalyst can be expensive, removal of metal residues can be challenging.Varies depending on the precursor.

Conclusion

The synthesis of 4-substituted tetrahydropyrans is a vibrant area of research with a diverse array of available methodologies. The choice of a particular synthetic route depends on several factors, including the desired substitution pattern, stereochemical requirements, and the overall complexity of the target molecule. The Prins cyclization, hetero-Diels-Alder reaction, intramolecular Williamson ether synthesis, and ring-closing metathesis each offer unique advantages and are powerful tools in the arsenal of the synthetic chemist. By understanding the principles and protocols outlined in this guide, researchers can confidently design and execute efficient syntheses of these valuable heterocyclic scaffolds.

References

  • Ghosh, A. K., & Xi, K. (2012). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 10(6), 1351–1385. [Link]

  • Clarke, P. A., & Santos, S. (2002). Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. Organic Letters, 4(24), 4277–4279. [Link]

  • Hart, D. J., & Bennett, C. E. (2014). Silyl enol ether Prins cyclization: diastereoselective formation of substituted tetrahydropyran-4-ones. The Journal of Organic Chemistry, 79(19), 9016–9032. [Link]

  • Ghosh, A. K., & Li, J. (2012). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. Organic letters, 14(3), 856–859. [Link]

  • Hart, D. J., & Bennett, C. E. (2014). Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones. The Journal of Organic Chemistry, 79(19), 9016–9032. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. Organic Chemistry Portal. [Link]

  • Rychnovsky, S. D., & Kim, J. (2012). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Organic & Biomolecular Chemistry, 10(37), 7499–7502. [Link]

  • Ermanis, K., Mad Nasir, N., & Clarke, P. A. (2014). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry, 12(21), 3323–3335. [Link]

  • ACS Publications. (n.d.). Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. ACS Organic & Inorganic Au. [Link]

  • ResearchGate. (n.d.). Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones | Request PDF. ResearchGate. [Link]

  • Wiley Online Library. (n.d.). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. Chemistry – A European Journal. [Link]

  • RSC Publishing. (n.d.). Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Semantic Scholar. (n.d.). Stereocontrolled synthesis of substituted tetrahydropyrans from 1,3-dioxan-4-ones. Semantic Scholar. [Link]

  • MDPI. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Molecules, 23(11), 2826. [Link]

  • York Research Database. (n.d.). Strategies for the Construction of Tetrahydropyran Rings in the Synthesis of Natural Products. York Research Database. [Link]

  • Google Patents. (n.d.). CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Chemistry Steps. [Link]

  • RSC Publishing. (n.d.). ent-Kaurane-based regio- and stereoselective inverse electron demand hetero-Diels–Alder reactions: synthesis of dihydropyran-fused diterpenoids. Organic & Biomolecular Chemistry. [Link]

  • Wikipedia. (n.d.). Ring-closing metathesis. Wikipedia. [Link]

  • Beilstein Journals. (2020). Ring-closing metathesis of prochiral oxaenediynes to racemic 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans. Beilstein Journal of Organic Chemistry, 16, 2802–2810. [Link]

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Lumen Learning. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and identification of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one. ResearchGate. [Link]

  • ACS Publications. (n.d.). Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels−Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Strategies for the Construction of Tetrahydropyran Rings in the Synthesis of Natural Products | Request PDF. ResearchGate. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • Master Organic Chemistry. (2015). Intramolecular Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • ACS Publications. (2020). 4-Methyltetrahydropyran as a Convenient Alternative Solvent for Olefin Metathesis Reaction: Model Studies and Medicinal Chemistry Applications. ACS Sustainable Chemistry & Engineering, 8(48), 17835–17842. [Link]

  • MDPI. (2019). Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. Molecules, 24(18), 3290. [Link]

  • YouTube. (2020). The Michael Addition + 1,4 Additions with Soft Nucleophiles. jOeCHEM. [Link]

  • NIH. (n.d.). Synthesis of Tetrasubstituted Alkenes via Metathesis. PMC. [Link]

  • Semantic Scholar. (n.d.). Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products | Request PDF. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

troubleshooting side reactions in 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde Chemistry

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile aliphatic aldehyde. Due to the presence of an aldehyde functional group and α-hydrogens, this molecule exhibits specific reactivity patterns that can lead to undesired side reactions.[1][2][3] This guide provides in-depth, practical solutions to common challenges in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Problem Area 1: Undesired Oxidation

Q1: My reaction is producing 2-(tetrahydro-2H-pyran-4-yl)acetic acid as a significant byproduct. What is causing this oxidation and how can I prevent it?

A1: The conversion of your aldehyde to the corresponding carboxylic acid is a common side reaction, primarily caused by exposure to oxidants.[2] Aliphatic aldehydes are particularly susceptible to oxidation.[4][5]

Plausible Causes:

  • Atmospheric Oxygen: Unprotected reactions can be oxidized by O₂ from the air, especially over long reaction times or at elevated temperatures.

  • Solvent Impurities: Aged or improperly stored solvents, particularly ethers like THF or Dioxane, can contain peroxide impurities which are potent oxidants.

  • Oxidizing Reagents: Many reagents, including some grades of chromium and manganese compounds, can oxidize aldehydes.[2][4][6] Even reagents not intended as oxidants can contain oxidizing impurities.

Troubleshooting & Prevention Protocol:

  • Inert Atmosphere is Critical: Always run reactions involving this aldehyde under an inert atmosphere (Nitrogen or Argon). This is the most effective way to prevent oxidation by atmospheric oxygen.

  • Solvent Purity Check: Use freshly distilled or anhydrous, inhibitor-free solvents. If using ethers, test for peroxides before use. A simple test involves adding a sample of the solvent to an acidified potassium iodide (KI) solution; a yellow-brown color indicates the presence of peroxides.

  • Degassing Solvents: Before use, degas solvents by sparging with an inert gas (N₂ or Ar) for 15-30 minutes or by using a freeze-pump-thaw technique for particularly sensitive reactions.

  • Reagent Purity: Ensure all reagents are of high purity and are handled under an inert atmosphere if they are air-sensitive.

Problem Area 2: Self-Condensation Reactions

Q2: I am observing a complex mixture of higher molecular weight impurities, and my desired product yield is low. Could this be an Aldol condensation?

A2: Yes, this is a very likely scenario. This compound has two acidic α-hydrogens, making it highly prone to self-condensation (an Aldol reaction) in the presence of either acid or base.[1] This reaction first produces a β-hydroxy aldehyde, which can then dehydrate to form an α,β-unsaturated aldehyde, further complicating the product mixture.[7][8]

Plausible Causes:

  • Basic Conditions: The presence of strong or even mild bases (e.g., NaOH, K₂CO₃, Et₃N) will deprotonate the α-carbon, forming an enolate which acts as a nucleophile.

  • Acidic Conditions: Acid catalysts can promote the formation of an enol, which is also nucleophilic and can attack another protonated aldehyde molecule.[7]

  • Elevated Temperatures: Higher temperatures can accelerate both the initial aldol addition and the subsequent dehydration step.[8]

Troubleshooting & Prevention Protocol:

  • Strict pH Control: Maintain neutral or specific pH conditions as required by your primary reaction. If your desired reaction requires a base, consider using a non-nucleophilic, sterically hindered base and add it slowly at low temperatures.

  • Low Temperature: Perform the reaction at the lowest temperature that allows for a reasonable rate for your desired transformation. Typically, starting at 0 °C or -78 °C is recommended.

  • Slow Addition: Add the aldehyde slowly to the reaction mixture containing the other reagents. This keeps the instantaneous concentration of the aldehyde low, minimizing the chance of self-reaction.

  • Choice of Reagents: If possible, choose reaction conditions known to minimize aldol side reactions. For example, in a Wittig reaction, using salt-free ylides can sometimes favor the desired olefination over enolization.[9][10]

Below is a diagram illustrating how the aldehyde can be consumed by the desired Wittig pathway or the competing base-catalyzed Aldol side reaction.

G Aldehyde 2-(THP-4-yl)acetaldehyde Enolate Enolate Intermediate Aldehyde->Enolate α-Proton Abstraction Betaine Betaine/Oxaphosphetane Intermediate Aldehyde->Betaine Nucleophilic Attack Base Base (e.g., BuLi, K2CO3) Ylide Phosphonium Ylide (Wittig Reagent) Ylide->Betaine Aldol Aldol Adduct (Side Product) Enolate->Aldol Attacks another Aldehyde molecule Wittig_Product Desired Alkene (Wittig Product) Betaine->Wittig_Product Elimination of Ph3P=O

Caption: Competing Wittig and Aldol reaction pathways.

ParameterCondition Favoring Aldol Side ReactionRecommended Condition for Desired Product
Temperature > 25 °C (Room Temperature) or higher-78 °C to 0 °C
Base Strong, non-hindered bases (e.g., NaOH, MeO⁻)Non-nucleophilic, hindered bases (e.g., LDA, LHMDS) or milder bases (e.g., DBU) if compatible
Concentration High concentration of aldehydeSlow addition of aldehyde (Syringe pump) to maintain low concentration
pH Strongly acidic or strongly basicNear-neutral or carefully buffered conditions
Problem Area 3: Side Reactions in Reductive Amination

Q3: I am attempting a reductive amination and isolating 2-(tetrahydro-2H-pyran-4-yl)ethanol instead of my desired amine. What is going wrong?

A3: The formation of the corresponding alcohol indicates that your reducing agent is reducing the aldehyde directly, rather than selectively reducing the imine/iminium ion intermediate. This is a common issue related to the choice of reducing agent and reaction conditions.[11]

Plausible Causes:

  • Incorrect Reducing Agent: Potent hydride reagents like Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LAH) will rapidly reduce the aldehyde, often faster than imine formation occurs, especially at neutral or basic pH.

  • pH Conditions: The key to successful reductive amination is the formation of the imine intermediate, which is favored under weakly acidic conditions (pH ~4-6).[11][12] Under these conditions, the imine is protonated to an iminium ion, which is more electrophilic and more readily reduced than the starting aldehyde by mild reducing agents.[11]

Troubleshooting & Prevention Protocol:

  • Select the Right Reagent: Use a milder, acid-stable reducing agent that is selective for the iminium ion. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is often the reagent of choice as it is effective and does not require separate pH control.[13] Sodium cyanoborohydride (NaBH₃CN) is another classic choice, but requires careful handling due to its toxicity.[11][13]

  • Control the pH: If using a reagent like NaBH₄, the reaction must be performed in a stepwise manner. First, form the imine under appropriate conditions (e.g., in methanol with a catalytic amount of acetic acid), and only then add the reducing agent.

  • One-Pot Procedure with STAB: For a more reliable "direct" or one-pot reductive amination, mix the aldehyde, amine, and STAB together in a suitable solvent like dichloroethane (DCE) or THF.[13] The reaction proceeds efficiently without reducing the starting aldehyde.[13]

ReagentSelectivityOptimal ConditionsCommon Side Reactions
NaBH(OAc)₃ High (Imine/Iminium > Aldehyde)One-pot, weakly acidic to neutralMinimal
NaBH₃CN High (Imine/Iminium > Aldehyde)pH 4-6Toxic (HCN gas if too acidic)
NaBH₄ Low (Reduces both)Stepwise: 1. Imine formation, 2. ReductionAldehyde reduction to alcohol
Catalytic H₂ High (with proper catalyst)One-pot, various catalysts (Pd/C, PtO₂)Over-alkylation, reduction of other functional groups

General Troubleshooting Workflow

If you encounter an unexpected result, follow this systematic approach to identify and solve the problem.

G start Unexpected Reaction Outcome (Low Yield, Impurities) analyze 1. Characterize Byproducts (NMR, LC-MS, GC-MS) start->analyze identify 2. Identify Side Reaction (Oxidation, Aldol, Reduction, etc.) analyze->identify review 3. Review Protocol - Reagent Purity? - Inert Atmosphere? - Temperature Control? - pH? identify->review hypothesize 4. Formulate Hypothesis (e.g., 'Peroxides in THF caused oxidation') review->hypothesize modify 5. Modify a Single Parameter (e.g., Use fresh solvent, lower temp) hypothesize->modify rerun 6. Rerun Experiment on Small Scale modify->rerun success Problem Solved rerun->success Yes fail Problem Persists rerun->fail No fail->modify Try different parameter

Sources

Technical Support Center: Optimization of Reaction Temperature for the Synthesis of 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the critical parameter of reaction temperature. As a key intermediate in various synthetic pathways, achieving high yield and purity of this aldehyde is paramount.[1] This document offers practical, experience-driven advice to navigate the common challenges encountered during its synthesis, primarily focusing on the oxidation of (Tetrahydro-2H-pyran-4-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: I am getting a low yield of this compound. Could the reaction temperature be the culprit?

A1: Absolutely. Reaction temperature is a critical factor that directly influences both the rate of reaction and the prevalence of side reactions. An inappropriate temperature is a common reason for low yields.

  • If the temperature is too low: The reaction may be sluggish or stall completely, leading to incomplete conversion of the starting material, (Tetrahydro-2H-pyran-4-yl)methanol. This is particularly relevant for oxidation reactions that require an activation energy to proceed at a reasonable rate. For instance, some oxidations, like Swern oxidations, are initiated at very low temperatures (e.g., -78 °C) but may require warming to proceed to completion.[2]

  • If the temperature is too high: While higher temperatures can increase the reaction rate, they can also promote undesirable side reactions. For aldehydes, common side reactions include over-oxidation to the corresponding carboxylic acid (Tetrahydropyran-4-yl-acetic acid), aldol condensation, or decomposition.[3] Some reagents may also decompose at elevated temperatures.

Troubleshooting Steps:

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting alcohol and the formation of the aldehyde product. This will help you determine if the reaction is stalling or if the product is degrading.

  • Perform a Temperature Scouting Study: Run the reaction at a range of temperatures to identify the optimal balance between reaction rate and selectivity. See the experimental protocol below for a detailed guide.

Q2: My final product is contaminated with the corresponding carboxylic acid. How can I minimize this over-oxidation by controlling the temperature?

A2: The formation of Tetrahydropyran-4-yl-acetic acid is a classic example of over-oxidation. The reaction temperature plays a significant role in controlling the selectivity of the oxidation.

  • Mechanism of Over-oxidation: The aldehyde product is generally more susceptible to oxidation than the starting alcohol. Once formed, if the reaction conditions are too harsh (e.g., high temperature, excess oxidant), the aldehyde can be further oxidized.

  • Temperature Control Strategy: Many selective oxidation reactions are conducted at low to moderate temperatures to prevent over-oxidation. For example, Swern oxidations are typically performed at -78 °C to -60 °C, and TEMPO-mediated oxidations are often run at or below room temperature.[2]

Troubleshooting and Optimization:

IssueProbable Temperature-Related CauseSuggested Solution
Over-oxidation Reaction temperature is too high, providing enough energy for the second oxidation step.Lower the reaction temperature. For many common oxidations (e.g., PCC, TEMPO), running the reaction at 0 °C or even lower can significantly improve selectivity for the aldehyde.[2]
Incomplete Reaction The temperature is too low to overcome the activation energy barrier.Gradually increase the temperature while monitoring the reaction by TLC/GC. Find the minimum temperature required for a reasonable reaction rate.
Side Product Formation High temperatures can promote side reactions like aldol condensation or decomposition of the aldehyde.Maintain a consistent and controlled low temperature throughout the reaction. Ensure efficient stirring to avoid localized heating.

Q3: My reaction seems to stall after a certain point, even with sufficient reagents. Can temperature cycling help?

A3: Reaction stalling can be a complex issue, but temperature can be a key factor.

  • Low Temperature Stall: If the reaction is conducted at a very low temperature for selectivity, it might slow down and appear to stall as the concentration of reactants decreases.

  • Reagent Decomposition: In some cases, the oxidizing agent or its activated form might not be stable over long periods at a given temperature.

Troubleshooting Strategy:

A carefully controlled, slight increase in temperature after the initial phase of the reaction can sometimes help push a stalled reaction to completion. However, this must be done cautiously to avoid promoting side reactions.

Workflow for Addressing a Stalled Reaction:

Caption: Troubleshooting workflow for a stalled reaction.

Experimental Protocols

Protocol 1: Temperature Scouting Study for the Oxidation of (Tetrahydro-2H-pyran-4-yl)methanol

This protocol outlines a general approach to determine the optimal reaction temperature for a chosen oxidation method (e.g., using PCC, TEMPO, or Swern conditions).

Methodology:

  • Setup Parallel Reactions: Prepare three to five identical small-scale reactions in parallel. Each reaction should contain (Tetrahydro-2H-pyran-4-yl)methanol and the chosen solvent.

  • Equilibrate Temperature: Cool each reaction vessel to a different target temperature (e.g., -20 °C, 0 °C, room temperature (20-25 °C), 40 °C).

  • Initiate the Reaction: Add the oxidizing agent to each reaction vessel simultaneously.

  • Monitor Progress: At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction. Quench the aliquot and analyze it by TLC or GC to determine the conversion of starting material and the formation of the desired aldehyde and any byproducts.

  • Data Analysis: Plot the percentage conversion and the percentage of key impurities against time for each temperature. The optimal temperature will be the one that gives the highest conversion to the desired product in a reasonable amount of time with the lowest level of impurities.

Data Presentation:

Temperature (°C)Time (hr)Conversion (%)Aldehyde Purity (%)Key Impurity (e.g., Carboxylic Acid) (%)
-20435>98<1
0295972
25 (RT)1>99908
400.5>998215

Note: The data in this table is illustrative and will vary depending on the specific oxidation method used.

Visualizing the Optimization Process

The relationship between temperature, reaction rate, and selectivity can be visualized as a decision-making process for optimizing the reaction conditions.

TempOptimization cluster_input Initial Conditions cluster_process Temperature Optimization cluster_output Reaction Outcome Start Starting Material: (Tetrahydro-2H-pyran-4-yl)methanol Temp Reaction Temperature Start->Temp LowTemp Low Temp (-78°C to 0°C) Slow Rate High Selectivity Temp->LowTemp Selectivity Focus HighTemp HighTemp Temp->HighTemp Rate Focus Product Desired Product: This compound LowTemp->Product HighTemp->Product SideProduct Side Products: Over-oxidation, Aldol, etc. HighTemp->SideProduct

Sources

Technical Support Center: Purification of 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Research, Development, and Manufacturing Scientists

Welcome to the dedicated technical support guide for navigating the challenges associated with the purification of 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde (CAS 65626-23-5). This molecule, while a valuable intermediate in pharmaceutical and agrochemical synthesis[1], presents unique purification hurdles due to the inherent reactivity of its aliphatic aldehyde functional group. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols, designed to provide not just solutions, but a foundational understanding of the underlying chemistry driving these challenges.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the workup and purification of this compound.

Q1: My purified product, which was initially a clear oil, has become viscous or has started to solidify upon storage. What is causing this?

Answer: This is a classic sign of aldehyde polymerization. Aliphatic aldehydes, including your target compound, are prone to acid-catalyzed self-condensation to form cyclic trimers (trioxanes) or linear polyacetals.[2] These higher molecular weight species have significantly different physical properties, leading to increased viscosity or solidification.

  • Causality: The presence of trace acidic impurities (e.g., from an acidic workup, silica gel chromatography, or oxidation to the corresponding carboxylic acid) can dramatically accelerate this process. Counterintuitively, for some aliphatic aldehydes, very low temperatures can also promote trimerization.[2]

  • Troubleshooting:

    • Neutralize Thoroughly: Ensure your workup protocol includes a wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove any trace acids.

    • Avoid Acidic Media: Be cautious when using silica gel for chromatography, as standard silica can be acidic. Consider using deactivated (neutral) silica gel or alumina.

    • Proper Storage: Store the purified aldehyde under an inert atmosphere (Nitrogen or Argon) to prevent oxidation, which forms acidic impurities that catalyze polymerization.[3][4] Adding a radical inhibitor like Butylated Hydroxytoluene (BHT) at a low concentration (~50-100 ppm) can also mitigate degradation pathways.[2]

Q2: My post-purification NMR or GC-MS analysis shows a significant peak corresponding to 2-(Tetrahydro-2H-pyran-4-yl)acetic acid. How can I remove it?

Answer: The aldehyde functional group is highly susceptible to air oxidation, converting it to the corresponding carboxylic acid. This is one of the most common impurities.

  • Causality: Exposure of the aldehyde to air (oxygen), especially during extended procedures like chromatography or distillation, or during storage in a container with a large headspace, will lead to oxidation.

  • Troubleshooting Workflow:

    G crude Crude Aldehyde (contains carboxylic acid) dissolve Dissolve in EtOAc or Ether crude->dissolve wash Wash with sat. NaHCO3 (2-3 times) dissolve->wash Removes acid as sodium salt separate Separate Organic Layer wash->separate dry Dry (Na2SO4 or MgSO4) separate->dry concentrate Concentrate in vacuo dry->concentrate pure Pure Aldehyde concentrate->pure

    Caption: Workflow for removing acidic impurities.

    • Detailed Steps:

      • Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or diethyl ether.

      • Transfer to a separatory funnel and wash with saturated sodium bicarbonate (NaHCO₃) solution. You may observe gas evolution (CO₂) as the acid is neutralized. Repeat the wash 2-3 times.

      • Wash the organic layer with brine to remove residual water and salts.

      • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (<40°C) to obtain the purified aldehyde.

Q3: I am struggling with separating my product from the starting material, (Tetrahydro-2H-pyran-4-yl)methanol. What are the best chromatography conditions?

Answer: The starting alcohol and the product aldehyde often have similar polarities, making chromatographic separation challenging. Success depends on optimizing the stationary and mobile phases and minimizing on-column degradation.

  • Expert Insights: Standard silica gel can act as an acid catalyst, causing streaking, sample decomposition, and polymerization on the column. The key is to perform the chromatography quickly and, if necessary, use a less acidic stationary phase.

  • Recommended Protocol: Flash Column Chromatography

    • Stationary Phase: Use silica gel (230-400 mesh). If you observe significant streaking or low recovery, prepare a deactivated silica gel by slurrying it in your starting eluent containing 1% triethylamine (Et₃N).

    • Mobile Phase (Eluent): A non-polar/polar solvent system is required. Start with a low polarity mixture like 5% Ethyl Acetate in Hexanes (or Heptane) and gradually increase the polarity. The aldehyde should elute before the more polar alcohol.

    • Loading: Use a "dry loading" technique for best resolution. Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting free-flowing powder onto the top of your column.

    • Elution & Monitoring: Elute the column rapidly ("flash" chromatography). Monitor the fractions using Thin Layer Chromatography (TLC) and visualize with a potassium permanganate (KMnO₄) stain, which will readily stain both the aldehyde and alcohol.

Q4: Is distillation a suitable method for final purification?

Answer: Yes, vacuum distillation is an excellent method for purifying this compound, especially for removing non-volatile impurities like polymers or catalyst residues.

  • Key Parameters:

    • Pressure: The compound has a predicted boiling point of 205.7°C at atmospheric pressure[5], which is high enough to cause decomposition. Distillation must be performed under reduced pressure.

    • Temperature: Keep the distillation pot temperature as low as possible to prevent thermal degradation and polymerization.

    • Atmosphere: Perform the distillation under an inert atmosphere (nitrogen or argon) to prevent oxidation.[3]

  • Quantitative Data Summary:

    Property Value Source
    Molecular Weight 128.17 g/mol [6]
    Boiling Point (atm) 205.7°C (predicted) [5]
    Flash Point 81.6°C [5]

    | Appearance | Colorless to pale yellow liquid |[1] |

Q5: What are the ideal long-term storage conditions to maintain the purity of my final product?

Answer: Proper storage is critical for preventing degradation. Aldehydes are inherently unstable and require specific conditions to maintain their integrity over time.[2][7]

  • Best Practices for Storage:

    • Inert Atmosphere: Always store under nitrogen or argon.[3][4] Backfill the container with inert gas after each use.

    • Temperature: Store in a refrigerator (2-8°C).[4]

    • Container: Use an amber glass bottle with a tightly sealed cap to protect from light and air.[4][7]

    • Inhibitor: Consider adding a small amount of an antioxidant like BHT.[2]

    • Dilution (Expert Tip): For very long-term storage, consider diluting the aldehyde to 10% in a primary alcohol like ethanol. This promotes the formation of a more stable hemiacetal, which can help prevent oxidation and polymerization.[2] The aldehyde can often be used directly in solution for subsequent reactions.

Part 2: In-Depth Protocols & Methodologies

Protocol 1: Purification via Reversible Bisulfite Adduct Formation

This classical chemical method is highly selective for aldehydes and is excellent for removing stubborn impurities like alcohols and non-aldehydic byproducts.

  • Mechanism: The nucleophilic bisulfite anion attacks the electrophilic aldehyde carbonyl carbon, forming a water-soluble crystalline adduct. This solid can be isolated by filtration and washed, leaving impurities behind. The pure aldehyde is then regenerated by treating the adduct with a mild acid or base.

    Caption: Chemical pathway for bisulfite adduct purification.

  • Step-by-Step Methodology:

    • In a flask, prepare a saturated solution of sodium bisulfite (NaHSO₃) in a water/ethanol mixture (e.g., 1:1 v/v).

    • Cool the bisulfite solution in an ice bath. Add the crude this compound dropwise with vigorous stirring.

    • A white precipitate (the bisulfite adduct) should form. Continue stirring in the ice bath for 1-2 hours to ensure complete formation.

    • Collect the solid adduct by vacuum filtration and wash the filter cake thoroughly with cold ethanol, followed by diethyl ether to remove any entrained impurities.

    • To regenerate the aldehyde, transfer the solid adduct to a flask and add a saturated solution of sodium bicarbonate. Stir until the solid dissolves and two layers form. Alternatively, treat with dilute hydrochloric acid.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ether) multiple times.

    • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and carefully remove the solvent under reduced pressure to yield the highly purified aldehyde.

Part 3: Summary of Degradation Pathways

Understanding the chemical reactions that degrade your product is key to preventing them.

DegradationPathways Aldehyde This compound Acid 2-(Tetrahydro-2H-pyran-4-yl)acetic Acid Aldehyde->Acid [O] / Air (Oxidation) Trimer Cyclic Trimer (Trioxane) Aldehyde->Trimer H+ catalyst (Polymerization)

Caption: Primary degradation pathways for the target aldehyde.

This guide provides a comprehensive framework for addressing the common purification challenges of this compound. By understanding the inherent reactivity of the aldehyde group and implementing these protocols, researchers can consistently obtain high-purity material for their synthetic needs.

References

  • Western Carolina University. Standard Operating Procedure for the use of Acetaldehyde. [Link]

  • Wikisource. (2018). Aliphatic Aldehydes. [Link]

  • A2Z Chemical. This compound. [Link]

  • PubChem. Tetrahydro-2H-pyran-4-carboxaldehyde. [Link]

  • Sciencemadness Wiki. Safe handling and storage of chemicals. [Link]

  • Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]

  • RIFM. (2022). RIFM fragrance ingredient safety assessment, tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate, CAS Registry Number 131766-73-9. [Link]

  • Google Patents.
  • ScienceScholar. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. [Link]

  • Google Patents.
  • Organic Syntheses. 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. [Link]

  • National Institutes of Health (NIH). Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans. [Link]

  • Google Patents.
  • Organic Syntheses. 3,4-dihydro-2-methoxy-4-methyl-2h-pyran. [Link]

  • National Institutes of Health (NIH). 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. [Link]

  • Google Patents. CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
  • Google Patents. EP3924373A1 - 4-METHYL-2-(2-METHYLBUT-1-EN-1-YL)TETRAHYDRO-2H-PYRANEN AS FRAGRANCE INGREDIENT.
  • Google Patents. CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one.
  • NIST. 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-. [Link]

Sources

preventing the degradation of 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stabilizing 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde

Welcome to the technical support center for this compound (CAS 65626-23-5). This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this valuable aldehyde intermediate. Our goal is to provide you with the technical expertise and practical troubleshooting strategies to prevent its degradation and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is an aliphatic aldehyde containing a tetrahydropyran ring.[1][2][3] Like many aldehydes, its chemical reactivity, which makes it a useful synthetic building block, also makes it susceptible to degradation during storage.[1][4] The primary concern is the aldehyde functional group's propensity for oxidation to the corresponding carboxylic acid, 2-(tetrahydro-2H-pyran-4-yl)acetic acid.[5][6] This degradation compromises sample purity, affects reaction stoichiometry, and can introduce impurities that complicate downstream processes.[4]

Q2: What are the primary causes and visual signs of degradation?

The main degradation pathway is autoxidation, a spontaneous reaction with atmospheric oxygen that proceeds through a radical-chain mechanism.[5][7][8] This process can be initiated or accelerated by:

  • Oxygen: The key reactant in the autoxidation process.[5][6]

  • Light: UV or even sunlight can provide the energy to initiate the radical chain reaction.[9]

  • Heat: Elevated temperatures increase the rate of chemical reactions, including oxidation.

  • Trace Metal Ions: Metal contaminants can catalyze oxidation reactions.[10]

While this compound is a colorless to pale yellow liquid, significant degradation may not always present obvious visual cues.[1] However, you might observe a gradual yellowing over time. The most reliable method for detecting degradation is through analytical techniques.

Q3: How does autoxidation work, and what is the main impurity I should look for?

Autoxidation converts the aldehyde into a carboxylic acid via a peracid intermediate.[7][9] The primary degradation product you will encounter is 2-(Tetrahydro-2H-pyran-4-yl)acetic acid .

The process can be visualized as follows:

G cluster_inputs Aldehyde Aldehyde (R-CHO) AcylRadical Acyl Radical (R-C•=O) Aldehyde->AcylRadical -H• PeroxyRadical Acyl Peroxy Radical (R-C(=O)OO•) AcylRadical->PeroxyRadical Peracid Peracid (R-C(=O)OOH) PeroxyRadical->Peracid CarboxylicAcid Carboxylic Acid (R-COOH) Peracid->CarboxylicAcid Initiators Initiators: Light, Heat, Metals Oxygen1 O₂ Oxygen1->AcylRadical Aldehyde2 Aldehyde (R-CHO) Aldehyde2->PeroxyRadical Aldehyde3 Aldehyde (R-CHO) Aldehyde3->Peracid Baeyer-Villiger Reaction

Figure 1. Simplified radical-chain mechanism for aldehyde autoxidation.

Troubleshooting & Purity Assessment

Q4: My experiment is failing. How can I quickly check if my aldehyde has degraded?

¹H NMR spectroscopy is a powerful and rapid tool for assessing the purity of your aldehyde. The aldehydic proton has a very distinct chemical shift far downfield. By comparing the integration of this peak to the newly appeared carboxylic acid proton peak, you can estimate the extent of degradation.

Proton Type Compound Typical ¹H NMR Chemical Shift (ppm) Notes
Aldehydic Proton (-CH O)This compound9.5 - 10.0 ppm A highly deshielded proton, appearing in a clean region of the spectrum.[11][12][13]
Carboxylic Acid Proton (-COOH )2-(Tetrahydro-2H-pyran-4-yl)acetic acid10.0 - 12.0 ppm A broad singlet, even further downfield. Its presence is a clear indicator of oxidation.[11][14]

Troubleshooting Workflow:

G Start Suspected Aldehyde Degradation NMR Run ¹H NMR in CDCl₃ Start->NMR CheckNMR Check 9.5-12.0 ppm Region NMR->CheckNMR Pure Purity OK (Signal only at ~9.7 ppm) CheckNMR->Pure No Degraded Degradation Detected (Signal appears at 10-12 ppm) CheckNMR->Degraded Yes Purify Purify Aldehyde (e.g., Distillation) Degraded->Purify Review Review Storage Protocol Degraded->Review

Figure 2. Troubleshooting workflow for suspected aldehyde degradation.

For more rigorous quantification, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended.[15][16][17]

Protocols for Prevention

Q5: What is the best way to store a newly opened bottle of this compound?

Proper storage from the moment of receipt is critical. The key is to minimize exposure to oxygen and light.[10][18] Storing the chemical under an inert atmosphere is the gold standard.[18][19]

Protocol 1: Short-Term Storage Under Inert Atmosphere

This protocol is for bottles that will be accessed frequently.

Materials:

  • Bottle of this compound

  • Source of dry, inert gas (Argon or Nitrogen) with a regulator

  • Syringe and needle

  • Septum-lined cap or a Sure/Seal™ system[20]

  • Parafilm® or electrical tape

Procedure:

  • Work Quickly: Minimize the time the bottle is open to the air.

  • Prepare the Bottle: If the bottle does not have a septum-lined cap, replace the existing cap with one. For high-purity applications, a Sure/Seal™ bottle and adapter system is recommended.[20]

  • Insert Needles: Pierce the septum with two needles. One needle will be the gas inlet, and the other will be the vent.

  • Purge the Headspace: Gently flow the inert gas into the bottle for 1-2 minutes. The incoming gas will displace the air in the headspace, which will exit through the vent needle.

  • Remove Needles: Remove the vent needle first, followed by the gas inlet needle. This creates a slight positive pressure of inert gas inside the bottle.

  • Seal Securely: Wrap the cap and neck of the bottle securely with Parafilm® to provide an extra barrier against moisture and air ingress.[19]

  • Store Properly: Place the sealed bottle in a cool, dark location. Refrigeration (2-8 °C) is recommended. The bottle should be stored away from acids, bases, and oxidizing agents.[21]

Q6: Can I use a chemical stabilizer to prolong the shelf-life?

Yes, for long-term storage, adding a radical scavenger can significantly inhibit the autoxidation process.[4] Butylated hydroxytoluene (BHT) is a common and effective antioxidant for this purpose.[22][23]

Protocol 2: Stabilization with BHT for Long-Term Storage

Materials:

  • This compound

  • Butylated hydroxytoluene (BHT), high purity

  • Inert atmosphere setup (as described in Protocol 1)

Procedure:

  • Determine Concentration: A typical concentration for BHT is 100-500 ppm (0.01% to 0.05% w/w). For most applications, 250 ppm is a good starting point.

  • Calculate Amount: Calculate the mass of BHT needed. For example, to make a 250 ppm solution in 100 g of aldehyde:

    • (250 / 1,000,000) * 100 g = 0.025 g or 25 mg of BHT.

  • Add Stabilizer: Under a flow of inert gas (in a glovebox or using the two-needle purge technique), add the calculated amount of BHT to the aldehyde.

  • Mix Gently: Swirl the bottle gently until the BHT is fully dissolved.

  • Inert and Seal: Purge the headspace with inert gas as described in Protocol 1.

  • Seal and Store: Securely seal the bottle and store it in a refrigerator (2-8 °C) in a dark location.

Storage Condition Key Protective Action Recommended For
Refrigeration (2-8 °C) Slows the rate of all chemical reactions.All storage durations.
Amber Bottle / Darkness Prevents light-induced radical formation.[9]All storage durations.
Inert Atmosphere (Ar, N₂) Eliminates oxygen, a key reactant in autoxidation.[18]All storage durations, especially for high-purity grades.
Addition of BHT (100-500 ppm) Scavenges free radicals, inhibiting the chain reaction.[24][25]Long-term storage (> 6 months).

References

  • Title: Radical-chain mechanism for aldehyde autoxidation Aldehyde autoxidation... Source: ResearchGate URL: [Link]

  • Title: The mechanism of autoxidation reaction of aldehyde compounds. Source: ResearchGate URL: [Link]

  • Title: 6.6: ¹H NMR Spectra and Interpretation (Part I) Source: Chemistry LibreTexts URL: [Link]

  • Title: Chemical Storage Source: University of Alabama in Huntsville URL: [Link]

  • Title: Light-induced autoxidation of aldehydes to peracids and carboxylic acids Source: RSC Publishing URL: [Link]

  • Title: Autoxidation of Aldehydes Source: Sustainability Directory URL: [Link]

  • Title: (PDF) Principles of Inert Atmosphere Storage Source: ResearchGate URL: [Link]

  • Title: How do you store chemicals in inert gas? Source: Sciencemadness.org URL: [Link]

  • Title: NMR Chemical Shifts - Shielded vs Deshielded (Upfield vs downfield) Source: YouTube URL: [Link]

  • Title: Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids Source: JoVE URL: [Link]

  • Title: Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids Source: MDPI URL: [Link]

  • Title: Tests for Aldehydes and Ketones Source: BYJU'S URL: [Link]

  • Title: Aldehydes and Ketones - Testing for Carbonyl Compounds (A-Level Chemistry) Source: Revisely URL: [Link]

  • Title: EP0096153A2 - Stabilization of aldehydes Source: Google Patents URL
  • Title: Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones Source: JoVE URL: [Link]

  • Title: Analytical Method Source: Keika Ventures URL: [Link]

  • Title: ALDEHYDES, SCREENING 2539 Source: CDC URL: [Link]

  • Title: Short Summary of 1H-NMR Interpretation Source: Minnesota State University Moorhead URL: [Link]

  • Title: Chemical Segregation and Storage Source: University of Southern California Environmental Health & Safety URL: [Link]

  • Title: C-NMR chemical shifts for aldehyde and ketones vs for esters, amides, and carboxylic acids? Source: Reddit URL: [Link]

  • Title: BHT (Butylated Hydroxytoluene) Source: Kao URL: [Link]

  • Title: BHT Source: BCH GmbH URL: [Link]

  • Title: Stability of glutaraldehyde disinfectants during storage and use in hospitals Source: PubMed URL: [Link]

  • Title: Chapter 5. Aldehyde Scavenging Agents and Packaging Material Source: VTechWorks URL: [Link]

  • Title: BUTYLATED HYDROXYTOLUENE (BHT) Source: Ataman Kimya URL: [Link]

  • Title: Technological strategies for controlling aldehyde formation in beer: a review of brewing-related flavour instability Source: BrewingScience URL: [Link]

  • Title: Butylated hydroxytoluene Source: Wikipedia URL: [Link]

  • Title: Acetaldehyde reactions during wine bottle storage Source: ResearchGate URL: [Link]

Sources

common impurities found in 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding common impurities and analytical challenges encountered during its synthesis, purification, and handling.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the preparation of various pharmaceutical and agrochemical compounds. Its reactivity, largely governed by the aldehyde functional group, makes it susceptible to various side reactions and degradation pathways, leading to the formation of impurities that can compromise the yield, purity, and safety of the final product. This guide offers practical, field-proven insights to help you identify, troubleshoot, and mitigate these common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis-related impurities I should expect to see in my batch of this compound?

The impurity profile of this compound is highly dependent on the synthetic route employed. Two common pathways are the Prins cyclization and the oxidation of 2-(tetrahydro-2H-pyran-4-yl)ethanol.

  • From Prins Cyclization: This acid-catalyzed reaction between a homoallylic alcohol and an aldehyde can lead to several byproducts.[1][2][3]

    • Unreacted Starting Materials: Residual homoallylic alcohol and the aldehyde used in the synthesis.

    • Diol Impurities: Formation of 1,3-diols can occur if water is present in the reaction medium.[3]

    • Allylic Alcohol Byproducts: Dehydration of the intermediate carbocation can lead to the formation of unsaturated alcohol impurities.[3]

    • Dioxane Derivatives: Under conditions of excess aldehyde, the formation of dioxane impurities is possible.[3]

  • From Oxidation of 2-(Tetrahydro-2H-pyran-4-yl)ethanol:

    • Unreacted Starting Material: Residual 2-(tetrahydro-2H-pyran-4-yl)ethanol.

    • Over-oxidation Product: The most common impurity from this route is 2-(tetrahydro-2H-pyran-4-yl)acetic acid, formed by the over-oxidation of the aldehyde.

    • Byproducts from Oxidizing Agent: Residual oxidizing agents or their byproducts may also be present.

Q2: My final product is a pale-yellow liquid, but the literature describes it as colorless. What could be the cause of this discoloration?

Discoloration to a pale-yellow liquid can be indicative of several issues:

  • Aldol Condensation Products: Aldehydes, especially in the presence of acidic or basic traces, can undergo self-condensation (aldol reaction) to form larger, conjugated molecules that absorb light in the visible spectrum, leading to a yellowish appearance.

  • Oxidation: Partial oxidation of the aldehyde to the corresponding carboxylic acid, followed by potential side reactions, can contribute to color.

  • Residual Catalysts: If a metal-based catalyst was used in the synthesis (e.g., from a Prins reaction), incomplete removal can lead to colored impurities.[1][2]

Q3: I am observing poor stability of the purified this compound upon storage. What are the likely degradation pathways?

Aldehydes are inherently reactive and can degrade over time. The primary degradation pathways include:

  • Oxidation: The most common degradation pathway is oxidation to 2-(tetrahydro-2H-pyran-4-yl)acetic acid, which can be accelerated by exposure to air (oxygen).

  • Polymerization/Oligomerization: Aldehydes can polymerize, especially in the presence of trace acids or bases. This can manifest as a gradual increase in viscosity or the formation of solid precipitates.

  • Hydrolysis of the Tetrahydropyran Ring: Under strong acidic conditions, the tetrahydropyran ring can undergo hydrolysis, leading to ring-opened impurities.[4]

To enhance stability, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen), at low temperatures (freezer storage is often recommended), and protected from light.[4]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis and analysis of this compound.

Issue 1: Low Purity of Crude Product After Synthesis

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Rationale
Incomplete Reaction Monitor reaction progress closely using TLC or GC-MS. Extend reaction time or adjust temperature if necessary. Ensure stoichiometric amounts of reactants are used.
Suboptimal Catalyst The choice of acid catalyst in a Prins reaction is critical.[1][2] If using a Brønsted acid like H₂SO₄, consider switching to a Lewis acid (e.g., InCl₃, FeCl₃) which can offer better selectivity.[1][2]
Presence of Water Water can lead to the formation of diol byproducts in the Prins reaction.[3] Ensure all glassware is oven-dried and use anhydrous solvents.
Side Reactions Control reaction temperature carefully. Higher temperatures can favor elimination reactions, leading to allylic alcohol impurities.[5] Running the reaction at lower temperatures may improve selectivity.
Issue 2: Difficulty in Purifying the Aldehyde

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Rationale
Co-elution of Impurities Optimize chromatographic conditions. If using column chromatography, screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to improve separation. A gradient elution may be necessary.
On-column Degradation Aldehydes can be sensitive to acidic silica gel. To prevent degradation during chromatography, consider deactivating the silica gel by pre-treating it with a solution of triethylamine in the eluent.
Formation of Acetals If an alcohol is used as the solvent for purification, there is a risk of forming an acetal with the aldehyde. Use aprotic solvents for purification.
Volatility of the Aldehyde The aldehyde has a moderate boiling point. During solvent removal under reduced pressure, use a cold trap and avoid excessive heating of the rotovap bath to prevent loss of product.
Issue 3: Inconsistent Analytical Results (GC-MS & HPLC)

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Rationale
Poor Peak Shape (Tailing) The aldehyde can interact with active sites in the GC inlet or column. Use a deactivated inlet liner and a low-polarity column (e.g., DB-5ms). For HPLC, ensure the pH of the mobile phase is controlled.
Low Sensitivity Aldehydes can have poor sensitivity in some detectors. Derivatization is highly recommended for trace analysis. Common derivatizing agents include PFBHA for GC-MS and DNPH for HPLC-UV.[6][7][8]
Irreproducible Quantification The derivatization reaction must be consistent. Optimize and validate the derivatization protocol for pH, temperature, reaction time, and reagent concentration.[6]
Presence of Unidentified Peaks Use GC-MS in full scan mode to obtain mass spectra of unknown impurities for identification. For HPLC, couple the system to a mass spectrometer (LC-MS) for structural elucidation of unknown peaks.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound and Impurities (with PFBHA Derivatization)

This protocol is designed for the sensitive detection and quantification of the target aldehyde and potential carbonyl-containing impurities.

  • Preparation of PFBHA Reagent: Prepare a 15 mg/mL solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in deionized water.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask and dilute with acetonitrile.

    • Transfer 1 mL of this solution to a 10 mL headspace vial.

    • Add 1 mL of the PFBHA reagent to the vial.

    • Seal the vial and vortex for 2 minutes.

    • Incubate the vial at 60°C for 30 minutes to ensure complete derivatization.

  • GC-MS Instrumentation and Conditions:

    • System: Gas chromatograph coupled with a mass spectrometer.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

    • Inlet Temperature: 250°C.

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MS Mode: For initial impurity identification, use full scan mode (m/z 40-450). For quantification, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of the PFBHA-derivatized aldehyde.

Protocol 2: HPLC-UV Analysis of this compound (with DNPH Derivatization)

This protocol is a robust method for routine purity analysis.[6][7][8]

  • Preparation of DNPH Reagent: Prepare a saturated solution of 2,4-Dinitrophenylhydrazine (DNPH) in acetonitrile containing 1% phosphoric acid.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask and dilute with acetonitrile.

    • To 1 mL of this solution, add 1 mL of the DNPH reagent.

    • Allow the reaction to proceed at room temperature for 1 hour.

    • Filter the resulting solution through a 0.45 µm syringe filter before injection.

  • HPLC-UV Instrumentation and Conditions:

    • System: HPLC with a UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

      • Start with 40% acetonitrile, increase to 90% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 360 nm (the λmax for DNPH derivatives).

Visualization of Key Processes

Impurity Formation Pathways

G cluster_prins Prins Cyclization Route cluster_oxidation Oxidation Route Homoallylic Alcohol Homoallylic Alcohol Prins Reaction Prins Reaction Homoallylic Alcohol->Prins Reaction Aldehyde Aldehyde Aldehyde->Prins Reaction Target Aldehyde Target Aldehyde Prins Reaction->Target Aldehyde Unreacted SMs Unreacted Starting Materials Prins Reaction->Unreacted SMs Diol Impurity Diol Impurity Prins Reaction->Diol Impurity Allylic Alcohol Allylic Alcohol Prins Reaction->Allylic Alcohol Starting Alcohol 2-(THP-4-yl)ethanol Oxidation Oxidation Starting Alcohol->Oxidation Target Aldehyde_ox Target Aldehyde Oxidation->Target Aldehyde_ox Unreacted Alcohol Unreacted Alcohol Oxidation->Unreacted Alcohol Carboxylic Acid Over-oxidation to Carboxylic Acid Target Aldehyde_ox->Carboxylic Acid further oxidation

Caption: Potential impurity formation pathways for this compound.

Analytical Workflow for Impurity Profiling

G Sample Sample Derivatization Derivatization Sample->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS PFBHA HPLC_UV HPLC-UV/Vis Analysis Derivatization->HPLC_UV DNPH Data_Analysis Data Analysis & Impurity Identification GC_MS->Data_Analysis HPLC_UV->Data_Analysis Purity_Report Purity Assessment Report Data_Analysis->Purity_Report

Caption: A typical analytical workflow for the impurity profiling of this compound.

References

  • Dobbs, A. P., et al. (2010). A detailed investigation of the aza-Prins reaction. Organic & Biomolecular Chemistry, 8(1), 89-97. Available at: [Link]

  • Reddy, K. R. K. K., et al. (2013). Iodine-catalyzed Prins cyclization of homoallylic alcohols and aldehydes. Molecules, 18(9), 11100-11130. Available at: [Link]

  • List, B., et al. (2016). A General Catalytic Asymmetric Prins Cyclization. Journal of the American Chemical Society, 138(34), 10822-10825. Available at: [Link]

  • Marco-Contelles, J. (2022). Recent Advances in the Prins Reaction. ACS Omega, 7(36), 31853–31864. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Prins Reaction. Available at: [Link]

  • Wikipedia. (2023). Prins reaction. Available at: [Link]

  • Soman, A., et al. (2008). HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance. Journal of Chromatographic Science, 46(6), 461-465. Available at: [Link]

  • Ho, D., et al. (2011). An optimized method for the measurement of acetaldehyde by high-performance liquid chromatography. Alcoholism, Clinical and Experimental Research, 35(11), 2037-2044. Available at: [Link]

  • Ciappini, C., et al. (2011). An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography. Alcoholism: Clinical and Experimental Research, 35(11), 2037-2044. Available at: [Link]

  • Kim, H., & Shin, H. S. (2014). Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods. Journal of the Korean Society for Applied Biological Chemistry, 57(4), 489-496. Available at: [Link]

  • Agilent Technologies. (2016). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Available at: [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Available at: [Link]

  • Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(5), 38-47. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Ingale, S. J., et al. (2011). Advance approaches for the impurity profiling of pharmaceutical drugs: A review. International Journal of Pharmacy & Life Sciences, 2(7-Suppl), 955-962. Available at: [Link]

  • Ojanperä, I., & Weng, N. (2012). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Chromatographic Science, 50(7), 557-569. Available at: [Link]

  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. In Modern Sample Preparation for Chromatography (pp. 315-351). Elsevier. Available at: [Link]

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Technical Support Center: Optimization of Catalyst Loading for Reactions Involving 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing catalytic reactions involving 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst loading. Our focus is to provide practical, field-proven insights in a direct question-and-answer format to troubleshoot common issues encountered during experimentation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the role and impact of catalyst loading in reactions with this compound, a versatile intermediate in organic synthesis.[1]

Q1: What is "catalyst loading," and why is it a critical parameter to optimize?

A: Catalyst loading refers to the amount of catalyst used relative to the amount of a limiting reactant, typically expressed as a weight percentage (wt%) or mole percentage (mol%). It is a critical parameter because it directly influences the reaction's kinetics, efficiency, and selectivity.[2] An optimal catalyst loading ensures a sufficient number of active sites are available to facilitate the reaction at a desired rate without being wasteful or introducing negative effects.[3] Finding this balance is essential for developing efficient, cost-effective, and sustainable chemical processes.[4]

Q2: How does increasing catalyst loading generally affect the reaction rate and substrate conversion?

A: Generally, increasing the catalyst concentration enhances the reaction rate by providing more active sites for reactants to interact.[3] This follows the principles of collision theory, where a higher concentration of catalyst molecules leads to more frequent and successful collisions with reactant molecules, thus accelerating the conversion of the substrate.[3] In many systems, a performance increase is observed with higher catalyst loading due to the increased abundance of active catalyst sites.[5] However, there is a point of diminishing returns where the reaction rate no longer increases significantly with added catalyst, often due to mass transfer limitations or other factors.

Q3: Can changing the catalyst loading impact the selectivity of my reaction? I'm observing multiple byproducts.

A: Absolutely. Catalyst loading can have a profound impact on reaction selectivity.[2] While insufficient loading can lead to low conversion, excessive loading can promote undesired side reactions.[4] This can happen for several reasons:

  • Over-hydrogenation/reduction: In reactions like hydrogenation or reductive amination, high catalyst loading can lead to the further reduction of the desired product into an unwanted byproduct.

  • Series Reactions: For consecutive reactions (e.g., A → B → C), high catalyst loading or prolonged reaction time can decrease the selectivity for the intermediate product (B) by promoting its conversion to the final product (C).[6]

  • Aldol Condensation: Aldehydes like this compound are susceptible to self-condensation (aldol reaction), which can be catalyzed.[7] High local concentrations of active sites might accelerate this undesired pathway.

Therefore, optimizing catalyst loading is a crucial balancing act between achieving high conversion of the starting material and high selectivity towards the intended product.[4]

Q4: What are the most common types of catalytic reactions and associated catalysts for an aldehyde like this?

A: this compound, as a functionalized aldehyde, is primarily used in two major classes of catalytic reactions:

  • Hydrogenation: The reduction of the aldehyde group to a primary alcohol (2-(Tetrahydro-2H-pyran-4-yl)ethanol). Common heterogeneous catalysts include Platinum-group metals like Palladium (Pd), Platinum (Pt), or Ruthenium (Ru) on a carbon support (e.g., Pd/C), as well as Nickel (Ni) catalysts like Raney Nickel.[7][8]

  • Reductive Amination: The reaction of the aldehyde with an amine (or ammonia) in the presence of a reducing agent to form a new, more complex amine. This is a cornerstone of pharmaceutical synthesis.[9] The process involves the in-situ formation of an imine intermediate, which is then reduced.[7] The same hydrogenation catalysts (Pd, Pt, Ni) are often used, with hydrogen gas (H₂) serving as the terminal reducing agent.[8] Cobalt-based catalysts have also been shown to be effective.[9]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low Substrate Conversion

Your reaction has run for the expected duration, but analysis (GC, LC-MS, NMR) shows a significant amount of unreacted this compound.

Primary Suspected Cause: Insufficient Catalyst Loading.

A low catalyst loading means there are not enough active sites to convert the substrate within the given timeframe.[4]

Troubleshooting Workflow:

Caption: Workflow for troubleshooting low substrate conversion.

Recommended Action: Perform a catalyst loading screen. This involves setting up a series of identical reactions where only the catalyst loading is varied.

Table 1: Example Catalyst Loading Screen for Reductive Amination (Reaction: this compound + Benzylamine → N-Benzyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine)

ExperimentCatalyst (5% Pd/C) Loading (mol%)Substrate Conversion (%)Desired Product Selectivity (%)
10.125>99
20.578>99
31.0 >99 98
42.0>9995
55.0>9991

Interpretation: In this hypothetical screen, increasing the loading from 0.1 to 1.0 mol% significantly boosts conversion. However, further increases to 2.0 and 5.0 mol% begin to slightly decrease selectivity, suggesting the onset of side reactions. Therefore, 1.0 mol% represents the optimal loading.

Issue 2: Inconsistent Results or Complete Reaction Stoppage

The reaction starts as expected but then slows down dramatically or stops before completion. Results are not reproducible between runs, even with fresh catalyst.

Primary Suspected Cause: Catalyst Deactivation.

Catalysts lose activity over time through various mechanisms.[10] For aldehyde chemistry, two are particularly relevant:

  • Fouling (Coking): Aldehydes and other reactive oxygenates can polymerize or condense on the catalyst surface, forming heavy carbonaceous species ("coke") that physically block active sites.[11]

  • Poisoning: Impurities in the reactants, solvent, or gas streams (e.g., sulfur compounds) can irreversibly bind to active sites, rendering them inactive.[10] Water can also deactivate certain catalysts.[11]

G cluster_0 Deactivation Pathways Active Active Catalyst Sites Fouling Fouling / Coking (e.g., Aldehyde Polymerization) Active->Fouling Blockage of Sites Poisoning Poisoning (e.g., Sulfur Impurities) Active->Poisoning Irreversible Binding Inactive Inactive Catalyst Fouling->Inactive Poisoning->Inactive

Caption: Common catalyst deactivation pathways in aldehyde reactions.

Recommended Actions:

  • Purify Reactants: Ensure that the this compound, amine, and solvent are of high purity and free from potential catalyst poisons.

  • Condition the Feed: The reactivity of coke precursors can be reduced by certain chemical conversions before they reach the primary catalyst.[11]

  • Investigate Catalyst Support: The support material can influence stability. For example, in aqueous phase reactions, an oxide support with oxygen vacancies can help prevent poisoning by hydroxyl species and promote the reaction.[12]

  • Perform a Catalyst Recycle Study: A key diagnostic is to recover the catalyst from a reaction, wash it, and reuse it in a fresh reaction. A significant drop in performance confirms deactivation.

Section 3: Standard Operating Protocols

Protocol 1: General Procedure for Catalyst Loading Screening (Batch Hydrogenation)

Objective: To determine the optimal catalyst loading for the hydrogenation of this compound.

Materials:

  • This compound

  • Hydrogenation catalyst (e.g., 5% Pd/C)

  • Anhydrous solvent (e.g., Ethanol, Ethyl Acetate)

  • Parr-type hydrogenator or similar batch reactor

  • Inert gas (Nitrogen or Argon)

  • Analytical equipment (GC-MS or LC-MS)

Procedure:

  • Reactor Preparation: To a clean, dry reactor vessel, add a magnetic stir bar and the substrate (e.g., 1.0 g, 7.8 mmol).

  • Solvent Addition: Add the desired volume of solvent (e.g., 20 mL).

  • Catalyst Addition: Weigh the catalyst accurately for the target loading (e.g., for 1 mol% loading of 5% Pd/C, you would calculate the mass needed relative to the substrate). Add the catalyst to the vessel. Note: Handle pyrophoric catalysts like dry Pd/C under an inert atmosphere.

  • Inerting: Seal the reactor. Purge the headspace with an inert gas (e.g., Nitrogen) 3-5 times to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi).

  • Reaction: Begin vigorous stirring and heat to the target temperature if required. Monitor the reaction by observing hydrogen uptake and/or taking aliquots for analysis over time.

  • Workup: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the hydrogen and purge with inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the heterogeneous catalyst. Wash the pad with a small amount of fresh solvent.

  • Analysis: Analyze the crude filtrate by GC-MS or LC-MS to determine substrate conversion and product selectivity.

  • Repeat: Repeat steps 1-9 for each planned catalyst loading in your screen.

References

  • Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. (2023).
  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.).
  • Reductive amin
  • The main pathways of catalyst deactivation are the reactions of the... (n.d.).
  • Effect of C
  • Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. (2024). AJPO JOURNALS.
  • Effect of catalyst loading on (a) reaction kinetics (b) initial rate... (n.d.).
  • Role of Catalysts in Kinetic Reactions, Applications and Innov
  • The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. (n.d.). PDF.
  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). MDPI.
  • What Is Catalyst Deactiv
  • Aldehyde Hydrogenation by Pt/TiO2 Catalyst in Aqueous Phase: Synergistic Effect of Oxygen Vacancy and Solvent W
  • (TETRAHYDRO-PYRAN-4-YL)-ACETALDEHYDE. (n.d.). CymitQuimica.

Sources

Technical Support Center: Stereoselectivity in Reactions with 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists working with 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in controlling stereochemistry at the newly formed center during nucleophilic additions to this versatile building block. As Senior Application Scientists, we have compiled this resource to provide not just solutions, but a foundational understanding of the principles governing stereoselectivity for this specific substrate.

The core challenge arises from the α-chiral center and the presence of the tetrahydropyran (THP) ring oxygen, which can exert significant steric and electronic influence over the reaction's transition state. This guide will help you diagnose issues and rationally design experiments to achieve your desired diastereomer.

Troubleshooting Guide: Common Stereoselectivity Issues

This section addresses specific problems you might encounter in the lab. The answers are framed to explain the underlying causality and guide you toward a logical solution.

Question 1: My Grignard (or organolithium) addition is resulting in a nearly 1:1 mixture of diastereomers. Why is there no facial selectivity and how can I improve it?

Answer: This is a classic problem when working with α-alkoxy aldehydes like this compound. The low selectivity indicates that two competing reaction pathways are occurring at nearly the same rate: the Felkin-Anh pathway and a chelation-controlled pathway.

  • Causality—The Two Competing Models:

    • Felkin-Anh Model (Non-Chelation): This model predicts the stereochemical outcome based on sterics and electronics in an open-chain transition state.[1] For this aldehyde, the bulky THP ring is considered the "Large" (L) group, and the electronically withdrawing ring oxygen modifies the model (the "Polar Felkin-Anh" effect), orienting the C-O bond anti-periplanar to the incoming nucleophile to lower the LUMO energy.[2] The nucleophile then attacks along the Bürgi-Dunitz trajectory (approx. 107°) from the face opposite the large group, past the smallest substituent (H).[2]

    • Cram-Chelate Model (Chelation): The oxygen atom of the THP ring can act as a Lewis base, coordinating with the Lewis acidic metal of the organometallic reagent (like Mg in a Grignard reagent) and the carbonyl oxygen. This forms a rigid five-membered ring intermediate.[3][4] This chelation locks the conformation of the aldehyde, and the nucleophile is forced to attack from the less sterically hindered face of this rigid structure, often leading to the opposite diastereomer predicted by the Felkin-Anh model.[5]

When you observe poor selectivity, it means the energy difference between these two transition states is minimal under your current reaction conditions.

Solutions to Favor a Single Pathway:

  • To Favor Chelation Control (and obtain the "anti-Felkin" product):

    • Use Chelating Lewis Acids: Add a strong, oxophilic Lewis acid that promotes the formation of a rigid chelate. Good choices include TiCl₄, SnCl₄, MgBr₂, or ZnBr₂.[5] These will overpower the Grignard reagent's own magnesium and enforce a chelated transition state.

    • Choose Appropriate Solvents: Use coordinating solvents like Tetrahydrofuran (THF) or Diethyl Ether (Et₂O), which can support the chelated intermediate.

  • To Favor Felkin-Anh Control (and obtain the "Felkin" product):

    • Use Non-Chelating Conditions: Employ non-coordinating solvents like Toluene or Hexane. These solvents disfavor the formation of the polar, cyclic chelate intermediate.

    • Use Bulky Protecting Groups (if applicable): While the THP ring is intrinsic, if you were working with a related α-hydroxy aldehyde, using a bulky silyl protecting group (e.g., TBDPS) would sterically block chelation and strongly favor the Felkin-Anh pathway.[5][6] This principle highlights the importance of sterics in preventing chelation.

Question 2: I added TiCl₄ to my reaction to induce chelation control, but the diastereoselectivity is still poor or has reversed unexpectedly. What could be wrong?

Answer: This is an excellent observation that highlights the nuances of using Lewis acids. While strong Lewis acids like TiCl₄ are intended to enforce chelation, several factors can complicate the outcome.

  • Causality—Lewis Acid Stoichiometry and Temperature:

    • Stoichiometry: The amount of Lewis acid is critical. Using sub-stoichiometric amounts might not be enough to fully engage both the carbonyl and the ring oxygen, leading to a mix of chelated and non-chelated pathways. Conversely, a large excess of a bulky Lewis acid can sometimes create its own steric environment that may alter the expected outcome.[7]

    • Temperature: Low temperatures (e.g., -78 °C) are crucial for stabilizing the ordered, rigid transition state of the chelate. At higher temperatures, the system has enough energy to overcome the activation barrier for the non-chelated Felkin-Anh pathway, eroding selectivity.

    • Reagent Order of Addition: The order in which you mix the reagents matters. Pre-complexing the aldehyde with the Lewis acid at low temperature before adding the nucleophile generally gives the best results for chelation control. This ensures the chelate is fully formed before the nucleophile is introduced.

Troubleshooting Protocol:

  • Verify Stoichiometry: Start with 1.1 to 1.5 equivalents of the Lewis acid relative to the aldehyde.

  • Optimize Temperature: Ensure the reaction is run at -78 °C. Use a cryo-cooler or a dry ice/acetone bath.

  • Control Addition Order:

    • Dissolve the aldehyde in a suitable solvent (e.g., CH₂Cl₂ or Toluene).

    • Cool the solution to -78 °C.

    • Add the Lewis acid (e.g., TiCl₄) dropwise and stir for 30-60 minutes to allow for pre-complexation.

    • Add the nucleophile (e.g., Grignard reagent, enolate) slowly at -78 °C.

    • Allow the reaction to proceed at this temperature until complete (monitor by TLC).

Foundational FAQs

What is the fundamental stereochemical challenge with this compound?

The aldehyde possesses a stereocenter at the α-position (C4 of the THP ring). This center dictates the facial selectivity of nucleophilic attack on the adjacent prochiral aldehyde. The challenge lies in the dual nature of the THP ring: it is sterically bulky, favoring the Felkin-Anh model, but it also contains a Lewis basic oxygen atom that can lead to the competing Cram-chelate model.[3][6] The observed stereoselectivity is a direct result of the subtle energetic balance between these two competing transition states.

G cluster_0 Controlling Stereoselectivity cluster_1 Felkin-Anh Pathway (Non-Chelated) cluster_2 Chelation-Control Pathway Start Poor Stereoselectivity Observed (e.g., d.r. ≈ 1:1) Condition Reaction Conditions Check Start->Condition Analyze FA_Solvent Use Non-Coordinating Solvent (Toluene, Hexane) Condition->FA_Solvent Want Felkin Product CC_LA Add Strong Lewis Acid (TiCl₄, SnCl₄, MgBr₂) Condition->CC_LA Want Anti-Felkin Product FA_Result Favors 'Felkin' Product FA_Solvent->FA_Result FA_Temp Variable Temperature (Less Sensitive) FA_Temp->FA_Result CC_Result Favors 'Anti-Felkin' Product CC_LA->CC_Result CC_Solvent Use Coordinating Solvent (THF, Et₂O) CC_Solvent->CC_Result CC_Temp Maintain Low Temp (-78 °C) CC_Temp->CC_Result

Caption: Troubleshooting flowchart for poor stereoselectivity.

How can I use organocatalysis to control the stereochemistry?

Organocatalysis offers a powerful alternative to metal-based reagents for controlling stereoselectivity.[8] For reactions like Michael or aldol additions, chiral organocatalysts, such as proline derivatives or bifunctional thioureas, can generate a highly organized, non-covalent transition state with the aldehyde and the nucleophile.[9]

  • Mechanism of Action: The catalyst typically activates the nucleophile (e.g., by forming an enamine) and simultaneously directs its approach to one face of the aldehyde through a network of hydrogen bonds or steric interactions. This avoids the Felkin vs. Chelate dilemma by creating an entirely different, well-defined transition state.

  • Advantages: This approach can provide access to diastereomers that are difficult to obtain using traditional methods and often proceeds with high enantioselectivity if an achiral nucleophile is used.[10][11]

When should I consider using a chiral auxiliary?

If achieving high diastereoselectivity via substrate or reagent control fails, or if you need to set the absolute stereochemistry of a new center, a chiral auxiliary is an excellent strategy.[12][13]

  • How it Works: The aldehyde is first covalently attached to a chiral molecule (the auxiliary), such as an Evans oxazolidinone.[14][15] The bulky, rigid structure of the auxiliary then completely blocks one face of the reacting molecule, forcing the incoming nucleophile to attack from the opposite side with very high predictability. After the reaction, the auxiliary is cleaved and can often be recovered.[14]

  • Application: This method is particularly useful in complex syntheses where reliable and high levels of stereocontrol are paramount.[15]

Data & Protocols

Table 1: Influence of Lewis Acid on Diastereoselectivity

The following table provides representative data for the addition of methylmagnesium bromide (MeMgBr) to this compound under various conditions. This illustrates the dramatic effect that additives and solvents can have on the diastereomeric ratio (d.r.).

EntryLewis Acid (equiv.)SolventTemp (°C)Diastereomeric Ratio (Felkin:anti-Felkin)Predominant Model
1NoneTHF-7840:60Mixed/Slight Chelate
2NoneToluene-7875:25Felkin-Anh
3MgBr₂·OEt₂ (1.2)CH₂Cl₂-7815:85Chelation
4TiCl₄ (1.2)CH₂Cl₂-785:95Chelation
5BF₃·OEt₂ (1.2)CH₂Cl₂-7880:20Felkin-Anh

Note: BF₃·OEt₂ is a non-chelating Lewis acid and thus promotes the Felkin-Anh pathway.[5]

Experimental Protocol: General Procedure for a Chelation-Controlled Addition of a Grignard Reagent

This protocol provides a step-by-step method for maximizing the yield of the "anti-Felkin" diastereomer using TiCl₄ as a chelating agent.

Materials:

  • This compound

  • Titanium (IV) chloride (TiCl₄), 1.0 M solution in Dichloromethane (DCM)

  • Grignard reagent (e.g., MeMgBr, 3.0 M in Et₂O)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous solution of NH₄Cl

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add the aldehyde (1.0 equiv) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum.

  • Dilution & Cooling: Dissolve the aldehyde in anhydrous DCM (to make a ~0.1 M solution) and cool the flask to -78 °C using a dry ice/acetone bath.

  • Pre-complexation: Slowly add the TiCl₄ solution (1.2 equiv) dropwise via syringe over 10 minutes. The solution may turn yellow or orange. Stir the mixture at -78 °C for 1 hour.

  • Nucleophilic Addition: Add the Grignard reagent (1.5 equiv) dropwise at -78 °C. The rate of addition should be slow enough to maintain the internal temperature below -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). Typical reaction times are 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

  • Workup:

    • Allow the mixture to warm to room temperature.

    • Add a saturated aqueous solution of Rochelle's salt and stir vigorously for 1-2 hours until the aqueous and organic layers become clear. This breaks up the titanium emulsion.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer two more times with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio by ¹H NMR analysis or GC.

G cluster_0 Reaction Models for Nucleophilic Addition Aldehyde 2-(THP-4-yl)acetaldehyde + Nu- FA_TS Felkin-Anh Transition State (Open Chain) Aldehyde->FA_TS Non-Chelating Conditions Chelate_TS Cram-Chelate Transition State (Rigid 5-Membered Ring) Aldehyde->Chelate_TS Chelating Conditions (e.g., +TiCl₄) FA_Product Major Product: 'Felkin' Diastereomer FA_TS->FA_Product Chelate_Product Major Product: 'Anti-Felkin' Diastereomer Chelate_TS->Chelate_Product

Caption: Competing transition states in nucleophilic additions.

References

  • Vertex AI Search. (2022).
  • Organic Chemistry. (2022). Ultimate Guide to the Felkin-Anh Model. YouTube.
  • OpenOChem Learn. Felkin-Anh Model.
  • ResearchGate. Influence of Lewis acids on the facial selectivity in cycloadditions of sugar-derived dihydropyranones.
  • Vertex AI Search. Cram felkin-ahn model.
  • Fiveable. Felkin-Anh Model Definition.
  • Vertex AI Search. (2011).
  • University of Michigan.
  • Walsh, P. J., & Kozlowski, M. C. (2011). Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. PMC.
  • Chemistry LibreTexts. (2020). 9.4: Diastereoselective Addition to Aldehydes and Ketones.
  • Wikipedia. Asymmetric induction.
  • Wikipedia. Chiral auxiliary.
  • de Souza, J. D., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed.
  • Enders, D., et al. Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency. PMC - NIH.
  • ResearchGate. Chiral Auxiliaries in Asymmetric Synthesis.
  • MSJChem. (2017). D.7 Chiral auxiliaries (HL). YouTube.
  • Frontiers. (2024).
  • CORE. (2020). Asymmetric Organocatalytic Sulfa-Michael Addition to Enone Diesters.
  • Enders, D., et al. (2012). Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency. PMC - NIH.

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Technical Support Center: Minimizing Byproduct Formation in Prins Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Prins cyclization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for minimizing byproduct formation in this powerful C-C and C-O bond-forming reaction. Here, we move beyond simple protocols to explain the mechanistic underpinnings of common side reactions and offer field-proven solutions to enhance the yield and stereoselectivity of your desired tetrahydropyran (THP) products.

Troubleshooting Guide: Common Issues & Strategic Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing a clear path from problem to resolution.

Problem 1: My primary byproduct is an allylic alcohol, significantly reducing the yield of the desired tetrahydropyran.

Likely Cause: This is a classic issue of a competing elimination pathway. The carbocation intermediate formed after the initial addition of the olefin to the activated aldehyde can be quenched by a nucleophile to form the THP ring, or it can lose a proton to form an allylic alcohol.[1][2] This elimination is particularly favored in the absence of a suitable nucleophile or at higher reaction temperatures.

Recommended Solutions:

  • Temperature Control: Lowering the reaction temperature is often the most effective first step.[3] Cyclization is generally favored at lower temperatures, while elimination becomes more competitive as the temperature rises.

  • Catalyst Choice: Opt for a milder Lewis acid or a Brønsted acid.[3][4] Highly reactive catalysts can promote rapid elimination. For instance, using a less aggressive Lewis acid like In(OTf)₃ or Sc(OTf)₃ instead of stronger ones like TiCl₄ or SnCl₄ can be beneficial.[5]

  • Solvent Selection: The polarity of the solvent can influence the reaction pathway. Non-polar solvents may favor cyclization, while more polar, coordinating solvents might stabilize the carbocation and allow more time for elimination to occur.[6]

  • Ensure Anhydrous Conditions (if THP is the goal): In the absence of water or another nucleophile to trap the carbocation, elimination is a likely outcome.[3] Conversely, if a 1,3-diol is the desired product, the presence of water is necessary.[2]

Problem 2: I'm observing significant formation of a symmetric tetrahydropyran and loss of enantiomeric excess in my chiral reaction.

Likely Cause: This points towards a competing 2-oxonia-Cope rearrangement.[1][7][8] This[6][6]-sigmatropic rearrangement of the oxocarbenium intermediate can scramble the stereochemistry at the C2 position and lead to the formation of undesired symmetric THPs.[1][8] This side reaction is particularly problematic when the substituents on the homoallylic alcohol can stabilize a positive charge, for example, with benzylic alcohols.[1]

Recommended Solutions:

  • Catalyst and Additives: The choice of Lewis acid and the presence of additives can suppress the 2-oxonia-Cope rearrangement. For instance, using BF₃·OEt₂ in conjunction with acetic acid has been shown to sometimes lead to partial racemization, while other catalyst systems may be more effective at preserving stereochemistry.[7][8]

  • Substrate Design: If possible, modify the substrate to disfavor the rearrangement. For example, avoiding substituents that can strongly stabilize a carbocation adjacent to the alcohol may help.

  • Reaction Conditions: Carefully screen reaction conditions, including temperature and solvent. Lower temperatures can sometimes disfavor the rearrangement pathway.

Problem 3: My reaction is producing a mixture of tetrahydropyran and tetrahydrofuran regioisomers.

Likely Cause: The regioselectivity of the Prins cyclization is determined by the stability of the competing transition states leading to the six-membered (tetrahydropyran) or five-membered (tetrahydrofuran) ring.[7][8] While the formation of the tetrahydropyran via a chair-like transition state is generally favored, certain substrate geometries or reaction conditions can lead to the formation of the tetrahydrofuran product.[7][8]

Recommended Solutions:

  • Substrate Geometry: The geometry of the homoallylic alcohol can play a crucial role. For example, Z-homoallylic alcohols can sometimes favor the formation of tetrahydrofurans due to unfavorable 1,3-diaxial interactions in the transition state leading to the tetrahydropyran.[7][8]

  • Catalyst Influence: The nature of the catalyst can influence the transition state energies. Screening different Lewis or Brønsted acids may improve the regioselectivity.

  • Theoretical Calculations: In complex cases, computational studies (DFT calculations) can provide insight into the relative energies of the competing transition states and guide the selection of substrates and conditions that favor the desired regioisomer.[5]

Frequently Asked Questions (FAQs)

This section provides answers to broader, more conceptual questions about minimizing byproducts in the Prins cyclization.

Q1: How does the choice of Lewis acid versus Brønsted acid affect byproduct formation?

A1: Both Lewis acids (e.g., SnCl₄, BF₃·OEt₂, In(OTf)₃) and Brønsted acids (e.g., H₂SO₄, TsOH) can catalyze the Prins cyclization by activating the aldehyde or ketone.[4][9]

  • Lewis Acids: Generally offer better control over the reaction and can be tuned for milder or stronger reactivity.[4] The counter-ion of the Lewis acid can also play a role in the reaction outcome by acting as a nucleophile.[1] For instance, using SnBr₄ can lead to the formation of 4-bromotetrahydropyrans.[7]

  • Brønsted Acids: Are often simpler to use but can be less selective, sometimes leading to more elimination and other side reactions, particularly at higher concentrations or temperatures.[4]

The optimal choice depends on the specific substrates and desired product. It is often beneficial to screen a variety of both Lewis and Brønsted acids to find the ideal conditions.

Q2: Can the structure of the aldehyde and homoallylic alcohol be modified to minimize byproducts?

A2: Absolutely. The steric and electronic properties of the starting materials are critical.

  • Aldehyde: Bulky aldehydes can sometimes disfavor the cyclization due to steric hindrance. Electron-withdrawing groups on the aldehyde can increase its reactivity but may also promote side reactions if not carefully controlled.

  • Homoallylic Alcohol: As mentioned earlier, substituents that can stabilize a carbocation near the alcohol can promote the 2-oxonia-Cope rearrangement.[1] The geometry of the double bond is also crucial for stereocontrol, with E-alkenes generally leading to equatorial substituents and Z-alkenes to axial substituents in the tetrahydropyran ring.[10]

Q3: What role does the nucleophile play in the final product distribution?

A3: The nucleophile that traps the final carbocation determines the substituent at the C4 position of the tetrahydropyran ring.

  • External Nucleophiles: If a nucleophile like water, acetic acid, or a halide is present, it will be incorporated into the final product.[2]

  • Internal Nucleophiles: In some cases, a nucleophile can be tethered to the starting material, leading to more complex cascade reactions.[11][12]

  • Absence of a Strong Nucleophile: If no strong nucleophile is present, elimination to form an allylic alcohol or a dihydropyran becomes a more likely pathway.[1][3]

Key Mechanistic Pathways: Desired Product vs. Byproducts

The following diagram illustrates the central oxocarbenium ion intermediate and the competing pathways that lead to the desired tetrahydropyran product versus common byproducts.

Prins_Byproducts start Homoallylic Alcohol + Aldehyde + Acid Catalyst oxocarbenium Oxocarbenium Ion Intermediate start->oxocarbenium Formation thp_cation Tetrahydropyranyl Cation oxocarbenium->thp_cation Cyclization (Favored) rearrangement_intermediate 2-Oxonia-Cope Rearrangement oxocarbenium->rearrangement_intermediate [3,3]-Sigmatropic Shift thp_product Desired Tetrahydropyran Product thp_cation->thp_product Nucleophilic Trapping elimination_product Allylic Alcohol (Byproduct) thp_cation->elimination_product Proton Loss (Elimination) racemic_product Racemic/Symmetric THP (Byproduct) rearrangement_intermediate->racemic_product Leads to...

Caption: Competing pathways in the Prins cyclization.

Experimental Protocols

General Procedure for a Diastereoselective Prins Cyclization to Minimize Byproducts

This protocol provides a starting point for optimizing a Prins cyclization to favor the formation of a 4-halotetrahydropyran, a versatile intermediate.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in an appropriate anhydrous solvent (e.g., dichloromethane, 0.1 M).

  • Cooling: Cool the reaction mixture to the desired temperature (start with -78 °C or 0 °C to minimize elimination).

  • Catalyst Addition: Add the Lewis acid (e.g., SnCl₄, 1.1 equiv in solution) dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or another suitable quenching agent at the reaction temperature.

  • Workup: Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired tetrahydropyran derivative.

Comparative Data Summary

The choice of catalyst and solvent can significantly impact the outcome of the Prins cyclization. The following table summarizes general trends observed in the literature.

Catalyst TypeCommon ExamplesTypical ByproductsBest For
Strong Lewis Acids TiCl₄, SnCl₄, AlCl₃Elimination products, charring with sensitive substratesRobust substrates, when high activation is needed
Mild Lewis Acids In(OTf)₃, Sc(OTf)₃, BiCl₃[5]Generally lower byproduct formationSensitive substrates, high selectivity
Brønsted Acids H₂SO₄, TsOH, TfOH[13]Elimination, ether formationSimple, robust substrates
Solid-Supported Acids Amberlyst-15[14]Can be similar to Brønsted acidsGreener chemistry, easier catalyst removal
Solvent PolarityCommon ExamplesEffect on Byproduct Formation
Non-polar Dichloromethane, TolueneOften favors cyclization over elimination[6]
Polar Aprotic Acetonitrile, NitromethaneCan sometimes lead to increased side reactions
Polar Protic Water, Acetic AcidActs as a nucleophile, leading to diols or esters[2]

Troubleshooting Workflow

This flowchart provides a systematic approach to troubleshooting common issues in the Prins cyclization.

Troubleshooting_Workflow start Low Yield or Significant Byproducts check_temp Is the temperature optimized? (Lower T often better) start->check_temp check_catalyst Is the catalyst appropriate? (Try milder Lewis acids) check_temp->check_catalyst Yes solution_temp Lower reaction temperature check_temp->solution_temp No check_solvent Is the solvent optimal? (Screen non-polar solvents) check_catalyst->check_solvent Yes solution_catalyst Screen milder catalysts (e.g., In(OTf)₃, Sc(OTf)₃) check_catalyst->solution_catalyst No check_substrate Is the substrate prone to rearrangement? (e.g., benzylic alcohol) check_solvent->check_substrate Yes solution_solvent Screen anhydrous, non-polar solvents (e.g., DCM, Toluene) check_solvent->solution_solvent No solution_substrate Consider substrate modification if possible check_substrate->solution_substrate Yes end Improved Yield and Selectivity check_substrate->end No solution_temp->end solution_catalyst->end solution_solvent->end solution_substrate->end

Caption: A decision tree for troubleshooting the Prins cyclization.

References

  • Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis. (n.d.). National Center for Biotechnology Information. [Link]

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. (2021, April 29). National Center for Biotechnology Information. [Link]

  • Pineda, R. R. (2005). Investigations into the Effect of Solvent Polarity on the Stereoselective Synthesis of Carbocycles and Heterocycles via the Pinacol-Terminated Prins Cyclization. eScholarship, University of California. [Link]

  • Yus, M. (2016). Focused Update on the Prins Reaction and the Prins Cyclization. ResearchGate. [Link]

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. (2021, April 29). Semantic Scholar. [Link]

  • A General Catalytic Asymmetric Prins Cyclization. (2016, August 22). Journal of the American Chemical Society. [Link]

  • Racemization in Prins Cyclization Reactions. (n.d.). National Center for Biotechnology Information. [Link]

  • The Prins Reaction: Advances and Applications. (n.d.). Bentham Science. [Link]

  • Recent Advances in the Prins Reaction. (2022, August 31). ACS Omega. [Link]

  • Origin of Manipulating Selectivity in Prins Cyclization by [Ga4L6]12– Supramolecular Catalysis through Host–Guest Interactions. (2024, August 9). Inorganic Chemistry. [Link]

  • Stereoselectivity and regioselectivity in the segment-coupling Prins cyclization. (n.d.). PubMed. [Link]

  • Origin of Manipulating Selectivity in Prins Cyclization by [Ga4L6]12- Supramolecular Catalysis through Host-Guest Interactions. (2024, August 26). PubMed. [Link]

  • Prins reaction. (n.d.). chemeurope.com. [Link]

  • Competition between Prins‐Ritter cyclization and Ritter reaction. (n.d.). ResearchGate. [Link]

  • Effect of solvent on Prins cyclization reaction. (n.d.). ResearchGate. [Link]

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. (2021, April 29). Beilstein Journals. [Link]

  • Hernandez, J. J., & Frontier, A. J. (2022). Alkynyl Prins carbocyclization cascades for the synthesis of linear-fused heterocyclic ring systems. Chemical Science, 13(44), 13217–13223. [Link]

  • Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. (2023, May 23). The Journal of Organic Chemistry. [Link]

  • Prins Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Cooperative Catalysis-Enabled Cascade Allylation/aza-Prins Cyclization to Chiral Spiroindolylpiperidine-γ-Butyrolactones. (n.d.). CCS Chemistry. [Link]

  • Recent Advances in the Prins Reaction. (2022, August 31). National Center for Biotechnology Information. [Link]

  • Green chemistry: solvent- and metal-free Prins cyclization. Application to sequential reactions. (n.d.). Chemical Communications. [Link]

  • The Prins-Pinacol Reaction. (n.d.). Slideshare. [Link]

  • Probing the Mechanism of Prins Cyclizations and Application to the Synthesis of 4-Hydroxytetrahydropyrans. (n.d.). ResearchGate. [Link]

  • Probing the Mechanism of Prins Cyclizations and Application to the Synthesis of 4-Hydroxytetrahydropyrans. (n.d.). ResearchGate. [Link]

  • Prins reactions and Applications. (n.d.). The Dong Group. [Link]

  • More, G. P., Rane, M., & Bhat, S. V. (2011). Efficient Prins cyclization in environmentally benign method using ion exchange resin catalyst. Green Chemistry Letters and Reviews, 4(2), 153-157. [Link]

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Technical Support Center: Navigating the Stability of 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde (CAS 65626-23-5). This document is designed for researchers, scientists, and drug development professionals to address the common stability challenges encountered when working with this versatile aliphatic aldehyde. As a reactive intermediate, its proper handling is paramount to achieving reproducible and high-yielding experimental outcomes. This guide provides in-depth, field-proven insights into the nature of its instability and offers practical solutions for its storage, handling, and use in common synthetic applications.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Instability

This section addresses the most common initial queries regarding the stability of this compound.

Q1: Why is my solution of this compound developing impurities or turning cloudy upon storage?

A: The instability of this aldehyde in solution is primarily due to three degradation pathways inherent to aliphatic aldehydes:

  • Oxidation: The aldehyde functional group is highly susceptible to oxidation by atmospheric oxygen, converting it to the corresponding carboxylic acid, 2-(tetrahydro-2H-pyran-4-yl)acetic acid.[1][2] This is one of the most common degradation routes.

  • Aldol Condensation: Like other aldehydes with α-hydrogens, it can undergo self-condensation in the presence of trace acidic or basic impurities.[3][4] This reaction first forms a β-hydroxy aldehyde (aldol addition product), which can then dehydrate to an α,β-unsaturated aldehyde, leading to a complex mixture of byproducts.[5][6]

  • Trimerization/Polymerization: Under certain conditions, particularly during prolonged storage or at low temperatures where solidification may occur, aliphatic aldehydes can form cyclic trimers or other polymers.[1][7]

These degradation products often have different solubilities, which can lead to cloudiness or precipitation in your solution.

Q2: What is the expected shelf-life of this aldehyde once in solution?

A: The shelf-life in solution is highly dependent on the solvent, atmosphere, temperature, and purity. A solution in a protic solvent like methanol at room temperature and exposed to air may show significant degradation within hours. Conversely, a dilute solution in a dry, aprotic solvent like toluene, stored under an inert argon or nitrogen atmosphere at 2-8°C, can remain viable for several days to weeks.[7][8][9] It is a highly reactive chemical, and for best results, solutions should be prepared fresh before use.[10]

Q3: I suspect my aldehyde has oxidized to the carboxylic acid. How can I quickly confirm this?

A: The most straightforward method is by ¹H NMR spectroscopy. The aldehyde proton (-CHO) has a characteristic chemical shift around 9.7 ppm. The corresponding carboxylic acid proton (-COOH) will appear much further downfield, typically between 10-12 ppm. The appearance and integration of a peak in this region is a strong indicator of oxidation. A simple pH check of an aqueous solution of the aldehyde may also indicate acidity, though this is less definitive.

Q4: Can I use protic solvents like methanol or ethanol for reactions like reductive amination?

A: While methanol and ethanol are common solvents for reductive amination, they pose a risk. Protic solvents can facilitate hydrate and acetal formation, potentially slowing down the desired imine formation.[11] More critically, if using a reducing agent like sodium borohydride (NaBH₄), the solvent choice is crucial, as NaBH₄ is only stable in certain alcohols for a limited time.[12] For sensitive substrates or when maximum yield is critical, switching to an aprotic solvent such as dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF) with a suitable reducing agent like sodium triacetoxyborohydride (STAB) is often a superior strategy.[12][13]

Section 2: Troubleshooting Guide for Common Applications

This guide focuses on one of the most frequent applications of this aldehyde: reductive amination .

Scenario: Low Yield or Failure in Reductive Amination

Problem 1: Low yield of the desired amine with significant recovery of the starting amine.

  • Possible Cause A: Aldehyde Degradation. The aldehyde may have degraded before or during the reaction, reducing its effective concentration.

    • Solution:

      • Verify Aldehyde Purity: Before starting the reaction, check the purity of the aldehyde by ¹H NMR or TLC.

      • Use Fresh Solutions: Prepare a fresh solution of the aldehyde in an appropriate anhydrous solvent immediately before use.

      • Inert Atmosphere: Run the reaction under an inert atmosphere (N₂ or Ar) to prevent in-situ oxidation.[8][9]

  • Possible Cause B: Inefficient Imine Formation. The equilibrium between the aldehyde/amine and the imine/water may not favor the imine. This can be pH-dependent.

    • Solution:

      • Catalytic Acid: Add a catalytic amount of a weak acid, such as acetic acid, to promote imine formation, especially when using a pH-sensitive reductant like STAB.[14][15]

      • Water Removal: If practical for your solvent system (e.g., using toluene or THF), the addition of molecular sieves (3Å or 4Å) can help drive the equilibrium toward the imine by sequestering the water byproduct.

Problem 2: Significant formation of 2-(tetrahydro-2H-pyran-4-yl)ethanol as a byproduct.

  • Possible Cause: Premature Reduction of the Aldehyde. The reducing agent is reducing the aldehyde faster than the imine is formed or reduced. This is a common issue with strong, indiscriminate hydrides like sodium borohydride.[13][15]

    • Solution:

      • Change the Reducing Agent: Switch to a milder reducing agent that is selective for imines over aldehydes, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[12][13] STAB is often preferred due to the lower toxicity of its byproducts.

      • Two-Step, One-Pot Procedure: If using NaBH₄, allow the imine to form completely before adding the reducing agent. Mix the aldehyde and amine in the solvent (e.g., methanol) and stir for 1-2 hours at room temperature. Then, cool the reaction to 0°C before slowly adding the NaBH₄.[15]

Problem 3: A complex mixture of unidentified, often higher molecular weight, byproducts is observed.

  • Possible Cause: Aldol Condensation. Trace amounts of acid or base (including the amine reactant itself) are catalyzing the self-condensation of the aldehyde, leading to dimers and polymers.[4][6]

    • Solution:

      • Control Stoichiometry and Addition: In a two-step procedure, consider adding the aldehyde slowly to a solution of the amine to ensure the aldehyde does not build up in high concentration.

      • Purify Reagents: Ensure all reagents and solvents are free from acidic or basic impurities. Use freshly distilled solvents if necessary.

      • Temperature Control: Run the reaction at a lower temperature (e.g., 0°C or room temperature) to disfavor the higher activation energy pathway of the aldol reaction.

Visualization: Troubleshooting Workflow for Reductive Amination

G start Low Yield in Reductive Amination? amine_recovered Starting Amine Recovered? start->amine_recovered Yes complex_mix Complex Mixture of Byproducts? start->complex_mix No alcohol_byproduct Alcohol Byproduct Observed? amine_recovered->alcohol_byproduct No cause_degradation Probable Cause: Aldehyde Degradation or Poor Imine Formation amine_recovered->cause_degradation Yes alcohol_byproduct->complex_mix No cause_reduction Probable Cause: Premature Aldehyde Reduction alcohol_byproduct->cause_reduction Yes cause_aldol Probable Cause: Aldol Condensation complex_mix->cause_aldol Yes solution_degradation Solution: 1. Check Aldehyde Purity (NMR/TLC) 2. Use Inert Atmosphere 3. Add Catalytic Acid (e.g., AcOH) cause_degradation->solution_degradation solution_reduction Solution: 1. Switch to Selective Reductant (STAB) 2. Use a Two-Step Protocol cause_reduction->solution_reduction solution_aldol Solution: 1. Control Temperature (Lower) 2. Purify Reagents/Solvents 3. Slow Addition of Aldehyde cause_aldol->solution_aldol

Caption: Troubleshooting decision tree for reductive amination.

Section 3: Protocols and Best Practices

Adherence to rigorous handling and experimental protocols is the most effective way to mitigate stability issues.

Protocol 3.1: Recommended Storage and Handling
  • Upon Receipt: Store the neat compound in its original container at the recommended temperature, typically 2-8°C.[8][9] The container should be tightly sealed.

  • Atmosphere: Aldehydes are air-sensitive.[1] Before first use, flush the headspace of the container with an inert gas like argon or nitrogen. Reseal tightly under a positive pressure of inert gas after each use.

  • Avoid Contamination: Use clean, dry syringes or cannulas for transfer. Never introduce spatulas or other implements that may carry moisture or other contaminants into the stock bottle.

  • Aliquotting: For frequent use, it is best practice to create several smaller aliquots in separate vials under an inert atmosphere. This prevents repeated exposure of the main stock to the atmosphere.

Visualization: Degradation Pathways of the Aldehyde

G cluster_oxidation Oxidation cluster_aldol Aldol Condensation Aldehyde This compound CarboxylicAcid Carboxylic Acid Product Aldehyde->CarboxylicAcid [O], Air/O₂ AldolAdduct β-Hydroxy Aldehyde Aldehyde->AldolAdduct Trace Acid or Base Enone α,β-Unsaturated Aldehyde AldolAdduct->Enone - H₂O

Caption: Primary degradation pathways for the aldehyde.

Protocol 3.2: Preparation of a Standardized Stock Solution
  • Select Solvent: Choose a suitable anhydrous, aprotic solvent. Toluene and THF are excellent choices. Aromatic hydrocarbons have been noted to improve the storage stability of aliphatic aldehydes.[7]

  • Dry Glassware: Ensure the vial or flask used for the solution is oven- or flame-dried and cooled under an inert atmosphere.

  • Procedure: a. Add the desired volume of anhydrous solvent to the dried flask via syringe. b. Purge the solvent with argon or nitrogen for 5-10 minutes. c. Under a positive pressure of inert gas, add the required amount of this compound via syringe. d. Seal the vessel with a septum and wrap with parafilm. Store at 2-8°C, protected from light. e. Crucially, use this solution as quickly as possible, ideally within 1-2 days.

Protocol 3.3: A Self-Validating Workflow for Reductive Amination using STAB

This protocol includes checkpoints to ensure the integrity of the starting material and reaction progress.

  • Reagent Validation: Before beginning, run a quick ¹H NMR or take a TLC of your aldehyde stock to confirm its purity. A single spot on TLC and a clean aldehyde peak at ~9.7 ppm in the NMR are desired.

  • Reaction Setup: a. To a flame-dried flask under an argon atmosphere, add the amine (1.0 eq) and anhydrous DCE (or DCM/THF). b. Add the this compound (1.1 eq) via syringe. c. Add glacial acetic acid (1.1 eq). d. Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Imine Formation Check (Optional but Recommended): Take a small aliquot for TLC analysis. You should see the consumption of the aldehyde and the appearance of a new, intermediate-polarity spot corresponding to the imine.

  • Reduction: a. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. An exotherm may be observed. b. Allow the reaction to stir at room temperature for 3-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the imine intermediate is fully consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes. Extract the aqueous layer with DCM or ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amine product via silica gel chromatography or other appropriate methods.

Section 4: Analytical Methods for Quality Control

Regularly checking the purity of your aldehyde is non-negotiable for reproducible results.

Table 1: Recommended Solvents for Storage & Reaction
SolventRationaleSuitability for StorageSuitability for Reaction
Toluene Aprotic, non-polar. Can improve stability.[7]Excellent (Short-term)Good (for reactions compatible with aromatic hydrocarbons)
THF (Anhydrous) Aprotic ether. Good general solvent.Good (Short-term)Excellent (e.g., reductive amination)
DCM / DCE Aprotic, halogenated.Fair (Short-term)Excellent (e.g., reductive amination)
Methanol / Ethanol Protic. Can form acetals/hydrates.Poor - Use ImmediatelyUse with caution; depends on reductant.[12]
Water Protic. Promotes hydrate formation.[11]Not RecommendedNot recommended unless the reaction specifically requires it.
Method 4.1: Rapid Purity Check by ¹H NMR

A quick ¹H NMR in CDCl₃ is the gold standard for assessing purity.

Table 2: Key ¹H NMR Chemical Shifts for QC (in CDCl₃)

Species Functional Group Proton Typical Chemical Shift (ppm) Implication
Starting Material Aldehyde (-CH O) ~9.7 (triplet) Indicates pure starting material.
Oxidation Product Carboxylic Acid (-COOH ) 10.0 - 12.0 (broad singlet) Confirms oxidation has occurred.
Aldol Adduct Aldehyde (-CH O) ~9.6 (doublet) Suggests aldol addition.
Aldol Condensation Product Vinylic (-C=CH -CHO) 6.5 - 7.0 (multiplet) Confirms aldol condensation and dehydration.

| Alcohol Byproduct | Alcohol (-CH ₂OH) | ~3.7 (triplet) | Indicates unwanted reduction in a reaction. |

Method 4.2: Monitoring Reaction Progress with TLC
  • System: A typical eluent system is 20-30% ethyl acetate in hexanes.

  • Visualization: Use a potassium permanganate (KMnO₄) stain. Aldehydes stain brightly and quickly.

  • Interpretation: The starting aldehyde should be relatively non-polar. The carboxylic acid will be a baseline spot. The desired amine product will have a polarity between the starting amine and the aldehyde. The imine intermediate will be less polar than the final amine.

By understanding the inherent reactivity of this compound and implementing these rigorous handling, storage, and analytical practices, researchers can significantly improve the reliability and success of their synthetic endeavors.

References

  • Wikipedia. Solvent effects. [Link]

  • de Oliveira, A. V. B., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega. [Link]

  • JP2018095582A - Method of stabilizing aliphatic aldehyde.
  • Al-Asmari, A., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Toxics. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • de Oliveira, A. V. B., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega. [Link]

  • Western Carolina University. Standard Operating Procedure for the use of Acetaldehyde. [Link]

  • Kumbhat, S. (2010). Influence of Solvents on the Oxidation Kinetics of Aldehydic Group Compounds by Diethyl Ammonium Chloro-Chromate. Oriental Journal of Chemistry. [Link]

  • Li, Y., et al. (2021). Qualitative and quantitative determination of trace aldehydes and ketones in food preservative propionic acid for quality improvement. Analytical Methods. [Link]

  • Al-Asmari, A., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Semantic Scholar. [Link]

  • Khan Academy. Aldol condensation. [Link]

  • Wikipedia. Aldol condensation. [Link]

  • ADI Chemistry. ALDOL REACTION | ADDITION | CONDENSATION | MECHANISM. [Link]

  • LibreTexts Chemistry. (2020). The Aldol Reaction and Condensation of Ketones and Aldehydes. [Link]

  • Powers, D. C., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. [Link]

  • University of Nevada, Reno. (2025). Chapter 5: Highly Reactive Chemicals. [Link]

  • Reddit. (2025). What's wrong with my reductive amination? I barely got any product. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Request PDF. (2025). Aerobic Oxidation of Aldehydes to Carboxylic Acids Catalyzed by Recyclable Ag/C3N4 Catalyst. [Link]

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troubleshooting guide for the synthesis of tetrahydropyran derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tetrahydropyran (THP) derivatives. The tetrahydropyran ring is a crucial structural motif found in numerous natural products and pharmaceuticals, making its efficient synthesis a significant focus in organic chemistry.[1][2][3][4] This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently encountered challenges in the synthesis of these valuable compounds.

Section 1: Low Reaction Yield - A Common Hurdle

Low yields are a frequent frustration in organic synthesis. Before delving into specific reaction types, it's essential to consider general laboratory practices that can significantly impact your reaction's success.

Question: My reaction is consistently giving low yields. What general factors should I investigate first?

Answer: A low yield can stem from a variety of factors, not always related to the specific chemistry of the reaction. A systematic review of your experimental setup and procedure is the best first step.[5]

  • Reagent Purity and Stoichiometry: Ensure all reagents are pure and used in the correct stoichiometric ratios. Impurities in starting materials or solvents can poison catalysts or lead to unwanted side reactions.[6] Accurately weigh your reagents and consider purifying them if their quality is questionable.

  • Reaction Conditions: Time, temperature, and stirring are critical parameters. Monitor your reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[7][8] Over- or under-running the reaction can lead to product decomposition or incomplete conversion. Ensure thorough and continuous stirring to maintain a homogeneous reaction mixture.

  • Workup and Purification: Significant product loss can occur during the workup and purification stages.[5] Ensure you are using a sufficient volume of extraction solvent and rinse all glassware thoroughly. If your product is volatile, exercise caution during solvent removal using a rotary evaporator. For purification by column chromatography, be mindful of potential product degradation on silica gel, especially for acid-sensitive compounds.[5][7]

Section 2: Troubleshooting the Prins Cyclization

The Prins cyclization is a powerful and widely used method for constructing tetrahydropyran rings through the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde.[9][10][11][12] However, its success is highly dependent on carefully controlled conditions.

Question: My Prins cyclization is resulting in a low yield of the desired tetrahydropyran. What are the likely causes and how can I optimize it?

Answer: Low yields in Prins cyclizations often point to issues with the catalyst, solvent, or reaction temperature, which can lead to side reactions or decomposition.[6][8]

Key Optimization Parameters:

ParameterCommon Issues & Troubleshooting Steps
Catalyst Problem: Inactive or inappropriate catalyst. Solution: Use a fresh, anhydrous Lewis or Brønsted acid catalyst.[6] Screen a variety of catalysts such as InCl₃, SnBr₄, or TMSOTf to find the optimal one for your substrate.[6] Heterogeneous catalysts can also be effective and simplify purification.[6]
Solvent Problem: Catalyst inhibition by coordinating solvents. Solution: If using solvents like THF, switch to a non-coordinating solvent like dichloromethane (DCM) or toluene.[6] The polarity of the solvent can significantly impact the reaction.[6]
Temperature Problem: Side reactions or decomposition at high temperatures; incomplete reaction at low temperatures. Solution: Optimize the temperature. Lowering the temperature can favor the desired cyclization over elimination pathways.[8]
Byproducts Problem: Formation of dienes (elimination), intermolecular ethers, or polymers.[6] Solution: Lowering the reaction temperature and using high dilution conditions can minimize intermolecular side reactions.[6]

Experimental Protocol: General Procedure for a Prins Cyclization

  • To a stirred solution of the homoallylic alcohol (1.0 mmol) and the aldehyde (1.2 mmol) in anhydrous dichloromethane (10 mL) at room temperature, add the Lewis acid catalyst (e.g., InCl₃, 10 mol%).[6]

  • Stir the reaction mixture and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting Flowchart for Prins Cyclization

start Low Yield in Prins Cyclization catalyst Check Catalyst Activity & Choice start->catalyst solvent Evaluate Solvent Effects catalyst->solvent Catalyst is fresh & appropriate solution Optimized Reaction catalyst->solution Screen different catalysts (e.g., InCl₃, SnBr₄, TMSOTf) temp Optimize Reaction Temperature solvent->temp Solvent is non-coordinating solvent->solution Switch to non-coordinating solvent (e.g., DCM, Toluene) byproducts Analyze for Byproducts temp->byproducts Temperature is optimized temp->solution Lower reaction temperature byproducts->solution Side reactions minimized byproducts->solution Use high dilution Lower temperature

Caption: Troubleshooting workflow for low yields in Prins cyclization.

Section 3: Stereoselectivity in Tetrahydropyran Synthesis

Controlling stereochemistry is a critical aspect of synthesizing complex molecules. For tetrahydropyrans, achieving the desired diastereoselectivity, particularly for 2,6-disubstituted rings, can be challenging.

Question: How can I control the stereochemical outcome of my tetrahydropyran synthesis, specifically to favor the cis or trans isomer?

Answer: The stereoselectivity of tetrahydropyran synthesis is highly dependent on the reaction mechanism and conditions.

  • Prins Cyclization: The Prins cyclization generally favors the formation of the thermodynamically more stable cis-2,6-disubstituted tetrahydropyran, where bulky substituents occupy equatorial positions.[13] However, the stereochemical outcome can be influenced by the choice of Lewis acid and reaction conditions.[9][10] Some strategies have been developed to favor the trans isomer, which is thermodynamically less stable.[9][10]

  • Oxa-Michael Reaction: The intramolecular oxa-Michael addition is another powerful method for tetrahydropyran synthesis.[14][15][16] The stereochemical outcome of this reaction can often be controlled by the reaction conditions. Kinetically controlled reactions at low temperatures tend to favor the trans product, while thermodynamically controlled reactions at room temperature can yield the cis isomer.[17] The addition of additives like tetramethylethylenediamine (TMEDA) has been shown to significantly improve cis-selectivity in thermodynamically controlled reactions.[17]

  • Palladium-Catalyzed Reactions: Palladium-catalyzed methods have emerged as elegant strategies for the stereospecific synthesis of tetrahydropyrans. For example, an intramolecular oxypalladation reaction can achieve 1,3-chirality transfer to generate specific stereoisomers.[18] Oxidative Heck redox-relay strategies have also been successfully applied to the synthesis of 2,6-trans-tetrahydropyrans.[19][20]

Stereocontrol Strategies Overview

cluster_0 Reaction Type cluster_1 Favored Isomer & Conditions Prins Prins Cyclization Prins_cis cis (Thermodynamic) Prins->Prins_cis Prins_trans trans (Specific strategies) Prins->Prins_trans OxaMichael Oxa-Michael Reaction OxaMichael_trans trans (Kinetic, -78°C) OxaMichael->OxaMichael_trans OxaMichael_cis cis (Thermodynamic, RT + TMEDA) OxaMichael->OxaMichael_cis PdCatalysis Palladium-Catalyzed PdCatalysis_specific Specific Isomers (Ligand/Catalyst dependent) PdCatalysis->PdCatalysis_specific

Caption: Key reaction types and their stereochemical tendencies.

Section 4: Protecting Group Strategies and Challenges

The use of protecting groups is often necessary in multi-step syntheses. The tetrahydropyranyl (THP) group itself is a common protecting group for alcohols.[21][22][23][24]

Question: I am having trouble with the introduction or removal of a THP protecting group. What are some common issues and solutions?

Answer: While the THP group is widely used due to its low cost and general stability, its application is not without challenges.[21][22]

  • Introduction of the THP group: The most common method for introducing a THP group is the acid-catalyzed reaction of an alcohol with 3,4-dihydropyran (DHP).[23]

    • Problem: Acid-sensitive functional groups in the substrate may not be tolerated.

    • Solution: Use milder catalysts such as pyridinium p-toluenesulfonate (PPTS) or employ non-acidic conditions, like the Mitsunobu reaction.[23] For substrates sensitive to acid, thiourea-based catalysts can also be effective.[24]

  • Cleavage of the THP group: THP ethers are typically cleaved under acidic conditions.[23]

    • Problem: The desired product may also be sensitive to the acidic deprotection conditions.

    • Solution: A range of acidic reagents with varying strengths can be used, from strong acids like p-toluenesulfonic acid to milder ones like acetic acid or PPTS.[23] This allows for tuning the deprotection conditions to the specific substrate. In some cases, cleavage of the THP group can be achieved with reagents like Selectfluor™.[24]

  • Formation of Diastereomers: A significant drawback of the THP protecting group is that its introduction creates a new stereocenter, which can lead to a mixture of diastereomers if the original alcohol is chiral. This can complicate purification and characterization.[23][24] Careful consideration should be given to whether this complication is acceptable in the overall synthetic plan.

Section 5: Purification Challenges

Question: I am struggling to purify my tetrahydropyran derivative. What are some common purification issues and how can I address them?

Answer: The purification of tetrahydropyran derivatives can indeed be challenging.

  • Separation of Diastereomers: Diastereomeric products often have very similar polarities, making their separation by standard column chromatography difficult.[7]

    • Solution: Careful optimization of the eluent system is crucial. Sometimes, using a less polar solvent system and a longer column can improve separation. In challenging cases, High-Performance Liquid Chromatography (HPLC) may be necessary.

  • Product Instability: Some tetrahydropyran derivatives can be sensitive to the acidic nature of silica gel, leading to degradation during chromatography.[7]

    • Solution: Deactivating the silica gel by pre-treating it with a base, such as triethylamine, can mitigate this issue. Alternatively, using a different stationary phase like alumina may be beneficial. Performing a buffered workup before chromatography can also help to remove any residual acid from the reaction.[7]

References

  • BenchChem. (n.d.). Troubleshooting low yields in the synthesis of tetrahydropyran derivatives.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Substituted Tetrahydropyrans.
  • Koperniak, M., et al. (2018). Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. Molecules, 23(10), 2583.
  • Kang, S.-K., et al. (2002). Palladium-Catalyzed Stereospecific Synthesis of 2,6-Disubstituted Tetrahydropyrans: 1,3-Chirality Transfer by an Intramolecular Oxypalladation Reaction. The Journal of Organic Chemistry, 67(12), 4376-4379.
  • El-Faham, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 161-169.
  • Donoghue, P. J., et al. (2017). Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. Organic Letters, 19(23), 6344-6347.
  • Donoghue, P. J., et al. (2017). Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. Organic Letters, 19(23), 6344-6347.
  • Xie, J.-H., et al. (2011). Enantioselective Synthesis of 2,6-cis-Disubstituted Tetrahydropyrans via a Tandem Catalytic Asymmetric Hydrogenation/Oxa-Michael Cyclization: An Efficient Approach to (−)-Centrolobine. Organic Letters, 13(4), 732-735.
  • El-Faham, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 161-169.
  • BenchChem. (n.d.). Identifying and minimizing side products in Prins cyclization.
  • Wikipedia. (2023). Tetrahydropyran. Retrieved from [Link]

  • Sharma, R., et al. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 1038-1102.
  • S. M. L. T. de Souza, R., et al. (2022). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry, 24(17), 6549-6558.
  • Ghorai, M. K., et al. (2020). Tetrahydropyran synthesis mediated by catalytic triflic acid and hexafluoroisopropanol. Tetrahedron Letters, 61(48), 152554.
  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. Retrieved from [Link]

  • Clarke, P. A., et al. (2008).
  • Sharma, R., et al. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 1038-1102.
  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of tetrahydropyranyl ethers. Retrieved from

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

  • Reddy, P. V., et al. (2010). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. The Journal of Organic Chemistry, 75(8), 2693-2699.
  • M. A. A. Endoma-Arias, et al. (2022). Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. Organic Letters, 24(3), 734-738.
  • Ros, A., et al. (2014). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. European Journal of Organic Chemistry, 2014(36), 8195-8203.
  • Clarke, P. A., & Santos, S. (2006). Strategies for the formation of tetrahydropyran rings in the synthesis of natural products. European Journal of Organic Chemistry, 2006(9), 2045-2053.
  • Clarke, P. A. (2007). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry, 5(20), 3247-3258.
  • Kumar, A., et al. (2021). The oxa-Michael reaction in the synthesis of 5- and 6-membered oxygen-containing heterocycles. Organic Chemistry Frontiers, 8(19), 5439-5484.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • ChemRxiv. (2023). Oxa-Michael Cascade [4+2] Annulation of Pyrazoledione-derived Morita–Baylis–Hillman (Pyro-MBH) Alcohols with Arylidene Pyarazolones: One pot Access to Dispiropyrazolone fused Tetrahydropyran.
  • El-Faham, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 161-169.
  • ResearchGate. (n.d.). Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products. Retrieved from [Link]

  • Oikawa, M., et al. (2016). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 14(11), 201.
  • Dziedzic, P., et al. (2022). Stereodivergent Assembly of 2,6-cis- and -trans-Tetrahydropyrans via Base-Mediated Oxa-Michael Cyclization: The Key Role of the TMEDA Additive. The Journal of Organic Chemistry, 87(24), 16568-16581.
  • Taylor, R. J. K., et al. (2021). Ambruticins: tetrahydropyran ring formation and total synthesis. Organic & Biomolecular Chemistry, 19(25), 5550-5553.
  • ResearchGate. (n.d.). Alcohol Dehydrogenase-Triggered Oxa-Michael Reaction for the Asymmetric Synthesis of Disubstituted Tetrahydropyrans and Tetrahydrofurans. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Prins Reaction. Retrieved from [Link]

  • Olivo, G., et al. (2022). Recent Advances in the Prins Reaction. ACS Omega, 7(36), 31696-31713.
  • ResearchGate. (n.d.). Scheme 1 Common oxa-Michael reaction pathways. Retrieved from [Link]

  • ResearchGate. (n.d.). Focused Update on the Prins Reaction and the Prins Cyclization. Retrieved from [Link]

  • Rychnovsky, S. D., & Jasti, R. (2007). Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis. Israel Journal of Chemistry, 47(3-4), 345-352.
  • Organic Syntheses. (n.d.). Purification of Tetrahydrofuran. Retrieved from [Link]

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Technical Support Center: Optimizing Solvent Conditions for 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your synthetic endeavors. As your Senior Application Scientist, I will explain the causality behind experimental choices, drawing from established chemical principles and field-proven insights.

I. Understanding the Substrate: this compound

This compound is a versatile intermediate in organic synthesis. Its structure, featuring a tetrahydropyran ring and an aldehyde functional group, presents unique opportunities and challenges. The aldehyde group is reactive and susceptible to oxidation and condensation reactions, while the bulky tetrahydropyran ring can introduce steric hindrance, influencing reaction rates and stereoselectivity.[1] The tetrahydropyran ring itself is generally stable under a range of acidic and basic conditions commonly used in these transformations.[2][3]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during reactions with this compound and provides actionable solutions.

Reductive Amination

Question 1: My reductive amination of this compound with a primary/secondary amine is giving low yields. What are the likely causes and how can I improve it?

Answer:

Low yields in the reductive amination of this sterically hindered aldehyde can stem from several factors. The bulky tetrahydropyran group can slow down the initial imine formation. Additionally, side reactions such as self-condensation of the aldehyde or reduction of the aldehyde to the corresponding alcohol can compete with the desired reaction.[4][5][6]

Underlying Causality:

  • Slow Imine Formation: The steric bulk around the aldehyde can hinder the approach of the amine, slowing down the formation of the crucial iminium ion intermediate.[7]

  • Competing Aldehyde Reduction: If the reducing agent is too reactive, it can directly reduce the starting aldehyde to 2-(tetrahydro-2H-pyran-4-yl)ethanol before imine formation occurs.

  • Aldol Self-Condensation: Under basic or even neutral conditions, the enolizable aldehyde can undergo self-condensation, leading to undesired dimeric byproducts.[2]

Troubleshooting Workflow:

Troubleshooting workflow for low yield in reductive amination.

Step-by-Step Optimization Protocol:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive aminations of hindered aldehydes.[1][3][5][8] It is milder than sodium borohydride (NaBH₄) and selectively reduces the iminium ion in the presence of the aldehyde.[8][9]

  • Solvent Selection: 1,2-Dichloroethane (DCE) is a preferred solvent for reductive aminations with NaBH(OAc)₃.[1][5] Tetrahydrofuran (THF) is also a viable option.[1][5] A study on solvent effects in reductive amination suggests that polar aprotic solvents can be effective.[10]

  • pH Control: The reaction is typically carried out under weakly acidic conditions (pH 5-6) to facilitate imine formation without promoting significant aldehyde self-condensation. This can be achieved by adding a catalytic amount of acetic acid.[5]

  • Order of Addition: For particularly sluggish reactions, consider pre-forming the imine. Stir the aldehyde and amine together in the solvent (with a dehydrating agent like molecular sieves if necessary) for a period before adding the reducing agent.

  • Temperature: Most reductive aminations with NaBH(OAc)₃ proceed efficiently at room temperature.

Parameter Recommendation for this compound Rationale
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)Mild and selective for the iminium ion over the aldehyde.[1][3][5][8][9]
Solvent 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)Commonly used and effective for this transformation.[1][5]
Catalyst Acetic Acid (catalytic)Facilitates imine formation.[5]
Additives Molecular Sieves (optional)Can help drive the imine formation equilibrium.
Temperature Room TemperatureGenerally sufficient for the reaction to proceed.

Table 1. Recommended starting conditions for reductive amination.

Wittig Reaction

Question 2: I am performing a Wittig reaction with this compound and my yields are low, and I'm having trouble removing the triphenylphosphine oxide (TPPO) byproduct. How can I address these issues?

Answer:

Low yields in a Wittig reaction with a sterically hindered aldehyde can be due to the reduced reactivity of the carbonyl group.[11] The purification challenge with the highly polar triphenylphosphine oxide (TPPO) is a common issue in Wittig chemistry.

Underlying Causality:

  • Steric Hindrance: The bulky tetrahydropyran ring can impede the approach of the phosphorus ylide to the aldehyde carbonyl, slowing the reaction.[11]

  • Ylide Reactivity: The choice of a stabilized or non-stabilized ylide will significantly impact the reaction conditions and stereochemical outcome. Stabilized ylides are less reactive and may require more forcing conditions.[7]

  • TPPO Solubility: TPPO is often soluble in the same solvents as the desired alkene product, making its removal by simple extraction difficult.[12]

Troubleshooting and Optimization:

Improving Reaction Yield:

  • Solvent Choice: Aprotic solvents like THF or diethyl ether are standard for Wittig reactions.[7] For less reactive systems, a more polar aprotic solvent like DMSO may be beneficial, but be mindful of potential side reactions.

  • Base Selection for Ylide Generation: The choice of base to deprotonate the phosphonium salt depends on the ylide's stability. For non-stabilized ylides, strong bases like n-butyllithium or sodium hydride are typically used. For stabilized ylides, weaker bases like sodium ethoxide or even potassium carbonate may suffice.

  • Temperature: For sluggish reactions due to steric hindrance, gentle heating may be required. However, be cautious as this can also lead to side reactions.

Effective TPPO Removal:

Several chromatography-free methods can be employed to remove TPPO:

  • Precipitation/Crystallization: TPPO has low solubility in non-polar solvents like hexanes or diethyl ether.[12][13] After the reaction, concentrating the mixture and triturating with a non-polar solvent can cause the TPPO to precipitate.[13]

  • Formation of an Insoluble Salt: TPPO can form insoluble complexes with certain metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂).[12][13] Adding a solution of ZnCl₂ in a polar solvent like ethanol can precipitate the TPPO as a complex, which can then be filtered off.[12][13]

  • Conversion to a Water-Soluble Derivative: While more involved, TPPO can be converted to a water-soluble phosphonium salt, allowing for its removal by aqueous extraction.

Experimental Protocol for TPPO Removal by Precipitation with ZnCl₂:

  • Following the Wittig reaction, concentrate the crude reaction mixture under reduced pressure.

  • Dissolve the residue in ethanol.

  • Add a 1.8 M solution of ZnCl₂ in warm ethanol (approximately a 2:1 molar ratio of ZnCl₂ to the theoretical amount of TPPO).[13]

  • Stir the mixture at room temperature. A white precipitate of the ZnCl₂(TPPO)₂ adduct should form.

  • Collect the precipitate by filtration.

  • Concentrate the filtrate to obtain the crude product, which can then be further purified if necessary.

Workflow for TPPO removal from Wittig reaction products.

Aldol Condensation

Question 3: I am trying to perform a crossed aldol condensation with this compound as the electrophile, but I am getting a significant amount of self-condensation product. How can I favor the desired crossed-aldol product?

Answer:

Self-condensation is a common side reaction when using enolizable aldehydes in aldol reactions.[2][14] To favor the crossed-aldol product, you need to control which carbonyl compound forms the enolate (the nucleophile) and which acts as the electrophile.

Underlying Causality:

  • Enolate Formation: this compound has acidic α-protons and can readily form an enolate in the presence of a base, leading to self-condensation.

  • Relative Reactivity: In a mixture of two different carbonyl compounds that can both form enolates, a complex mixture of products is often obtained.[14]

Strategies for Promoting Crossed-Aldol Condensation:

  • Use a Non-Enolizable Partner: The most straightforward approach is to react this compound with a carbonyl compound that cannot form an enolate (i.e., has no α-hydrogens), such as benzaldehyde or formaldehyde. In this case, this compound will be the enolate source.

  • Directed Aldol Reaction: If both partners are enolizable, a directed approach is necessary. This involves pre-forming the enolate of one carbonyl compound using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature, and then slowly adding this compound as the electrophile.

Step-by-Step Protocol for a Directed Aldol Reaction:

  • Enolate Formation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the desired nucleophilic partner (e.g., a ketone) in an anhydrous aprotic solvent like THF.

  • Cool the solution to -78 °C (a dry ice/acetone bath).

  • Slowly add a solution of LDA (typically 1.05-1.1 equivalents) and stir for 30-60 minutes to ensure complete enolate formation.

  • Aldehyde Addition: Slowly add a solution of this compound in anhydrous THF to the enolate solution at -78 °C.

  • Quenching: After the reaction is complete (monitored by TLC), quench the reaction at low temperature by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature and perform a standard aqueous workup.

Strategy Description When to Use
Use of Non-Enolizable Partner React with a carbonyl compound lacking α-hydrogens.When the desired product involves a non-enolizable electrophile.
Directed Aldol Reaction Pre-form the enolate of the nucleophilic partner with a strong base (LDA) before adding the aldehyde.When both carbonyl partners are enolizable.

Table 2. Strategies to control selectivity in crossed-aldol condensations.

III. Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: Like many aldehydes, it is susceptible to oxidation to the corresponding carboxylic acid, especially when exposed to air over time. It can also be prone to polymerization, particularly in the presence of strong acids or bases. For long-term storage, it is advisable to keep it under an inert atmosphere at low temperatures.

Q2: How does the stereochemistry of the tetrahydropyran ring affect my reactions?

A2: The 4-substituted tetrahydropyran ring is chiral. This can lead to the formation of diastereomers if a new stereocenter is created during the reaction. The steric bulk of the ring will likely influence the facial selectivity of nucleophilic attack on the aldehyde carbonyl, potentially leading to a diastereomeric excess of one product. The exact diastereoselectivity will depend on the specific reaction, reagents, and solvent conditions.[13][15][16][17]

Q3: Can I use protic solvents for reactions with this aldehyde?

A3: While possible for some reactions, it is generally advisable to use aprotic solvents. Protic solvents can interfere with many of the reagents used in these transformations. For example, in Wittig reactions, protic solvents can protonate the ylide, reducing its nucleophilicity. In reactions involving strong bases like LDA, protic solvents are completely incompatible. For reductive aminations, while some can be performed in alcohols, aprotic solvents like DCE or THF often provide better results with NaBH(OAc)₃.[1][5]

Q4: What are some common byproducts to look out for in the reductive amination of this aldehyde?

A4: Besides the unreacted starting materials, common byproducts include:

  • 2-(Tetrahydro-2H-pyran-4-yl)ethanol: From the direct reduction of the aldehyde.

  • Dialkylated Amine: If a primary amine is used, a secondary amine can be formed, which can then react further with the aldehyde to give a tertiary amine.[1]

  • Aldol Adducts: From the self-condensation of the aldehyde.

Q5: How can I monitor the progress of these reactions?

A5: Thin-layer chromatography (TLC) is an excellent technique for monitoring the progress of these reactions. By co-spotting the reaction mixture with the starting materials, you can observe the consumption of the aldehyde and the formation of the product. Staining with an appropriate reagent (e.g., potassium permanganate for alkenes from a Wittig reaction, or a general stain like ceric ammonium molybdate) can help visualize the spots.

IV. References

  • BenchChem. (2025). Technical Support Center: Removal of Triphenylphosphine Oxide from Wittig Reactions.

  • University of Rochester, Department of Chemistry. Workup: Triphenylphosphine Oxide.

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. (2021). ACS Omega.

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. (2021). ResearchGate.

  • Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products.

  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh.

  • How does one remove triphenylphosphine oxide from product? (2014). ResearchGate.

  • Specific solvent issues with Reductive Amination/Alkylation. (n.d.). WordPress.

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862).

  • Self-condensation of aldehydes. (2020). Google Patents.

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal.

  • Cross-acyloin condensation of aldehydes catalysed by transketolase variants for the synthesis of aliphatic α-hydroxyketones. (2024). Green Chemistry.

  • Solvent effects on stereoselectivity: more than just an environment. (2009). Chemical Society Reviews.

  • Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. (n.d.). National Institutes of Health.

  • Stereoselective Wittig Reaction-Overview. (n.d.). ChemTube3D.

  • What is the stereoselectivity of Wittig's reaction? (2015). Quora.

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.

  • Wittig Reaction. (2023). Chemistry LibreTexts.

  • Wittig Reaction: Mechanism and Examples. (n.d.). NROChemistry.

  • Wittig reaction. (n.d.). Wikipedia.

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862).

  • This compound, 95%. (n.d.). CookeChem.

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.

  • Myers, A. (n.d.). Chem 115.

  • Sodium triacetoxyborohydride. (n.d.). Wikipedia.

  • Reductive Amination. (n.d.). WordPress.

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed.

  • Aldol type condensation with aliphatic aldehydes. (n.d.). ResearchGate.

  • Aldol condensation. (n.d.). Wikipedia.

  • Aldol condensations are sometimes fraught with side products and do not have good yields. However, your reaction works better for several reasons. What are they? (2022). Quora.

  • Diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters by a tandem reduction-reductive amination reaction. (n.d.). PubMed.

  • BenchChem. (2025). Application Notes and Protocols: Asymmetric Synthesis of Bioactive Molecules Using (S)-Tetrahydro-2H-pyran-2-carboxylic Acid.

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.

  • Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal.

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. (2020). MDPI.

  • Synthesis of chirally enriched 2,4-disubstituted tetrahydropyran-4-ol and its derivatives. (2016). Google Patents.

  • Preparation of acetaldehyde (ethanal). (n.d.). PrepChem.com.

  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. (n.d.). Organic Reactions.

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. (n.d.). National Institutes of Health.

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Technical Support Center: HPLC Analysis of 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for resolving common chromatographic issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde. This guide is structured in a practical question-and-answer format to provide targeted solutions to specific problems, particularly the prevalent issue of peak tailing.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm seeing significant peak tailing with this compound on my C18 column. What is the most likely cause and my first step?

Answer: The most probable cause of peak tailing for this analyte is a secondary retention mechanism involving interactions between the polar groups of your molecule and the stationary phase.[1] this compound has two key polar features: the aldehyde group (-CHO) and the ether oxygen within the tetrahydropyran ring.[2] These groups, particularly their lone pair electrons, can interact strongly with residual silanol groups (Si-OH) on the surface of silica-based stationary phases like C18.[3][4]

This "silanophilic interaction" is a form of hydrogen bonding that provides a secondary, stronger retention mechanism compared to the primary hydrophobic interaction, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak.[4][5]

Your first troubleshooting step should be to address these silanol interactions by modifying the mobile phase.

Q2: How exactly do I modify my mobile phase to reduce silanol interactions and peak tailing?

Answer: You have two primary strategies for mobile phase modification: adjusting the pH with an acidic modifier or adding a competitive base.

Strategy 1: Use a Low-pH Mobile Phase (Acidic Modifier)

  • Mechanism: Adding a small amount of acid, like formic acid or trifluoroacetic acid (TFA), to the mobile phase will lower its pH to around 3 or below.[3][6] At this low pH, the residual silanol groups on the silica surface are fully protonated (Si-OH), which suppresses their ionization to the more interactive silanoxide form (Si-O⁻).[7][8] This significantly reduces the undesirable ionic interactions with your polar analyte, leading to a more symmetrical peak.[7]

  • Recommendation: Formic acid is often preferred, especially for LC-MS applications, as it is less likely to cause ion suppression compared to TFA.[9][10]

Strategy 2: Use a Competitive Base (Silanol Masking Agent)

  • Mechanism: Adding a small, basic compound like triethylamine (TEA) to the mobile phase can "mask" the active silanol sites.[11] TEA, being a base, will preferentially interact with the acidic silanol groups, effectively blocking them from interacting with your analyte.[11][12][13] This allows the analyte to elute based primarily on the intended hydrophobic mechanism, resulting in a sharper, more symmetrical peak.

  • Consideration: While effective, TEA can sometimes cause baseline disturbances and is not ideal for LC-MS due to its potential to cause significant ion suppression.[9] However, for UV-based detection, it remains a powerful tool for improving the peak shape of polar or basic compounds.[14][15]

Experimental Protocol 1: Mobile Phase Modification
  • Prepare Stock Solutions:

    • Acidic Modifier: Prepare a 1% solution of formic acid (FA) in your mobile phase's organic solvent (e.g., acetonitrile or methanol).

    • Basic Modifier: Prepare a 1% solution of triethylamine (TEA) in your mobile phase's organic solvent.

  • Test Acidic Conditions:

    • Prepare a fresh mobile phase (e.g., Acetonitrile:Water 50:50) and add the FA stock solution to achieve a final concentration of 0.1% FA (v/v).

    • Equilibrate your column with at least 10-15 column volumes of the new mobile phase.

    • Inject your sample and evaluate the peak asymmetry.

  • Test Basic Conditions (if necessary and not using MS):

    • Prepare a fresh mobile phase and add the TEA stock solution to achieve a final concentration of 0.1% - 0.2% TEA (v/v).[12]

    • Optional but recommended: Adjust the pH of the aqueous portion of the mobile phase to ~7.5 with a suitable acid (like acetic acid) before mixing with the organic phase. This creates a buffered system that can improve reproducibility.[12]

    • Equilibrate the column thoroughly and inject your sample.

  • Compare Results: Analyze the chromatograms for improvements in the USP tailing factor or asymmetry factor (As). An ideal peak has an As value of 1.0. A value > 1.2 is generally considered tailing.[1]

Modifier Typical Concentration Mechanism Impact on Asymmetry Factor (As)
NoneN/ASecondary Silanol Interactions> 2.0 (Hypothetical)
Formic Acid0.1% (v/v)Silanol Suppression (Protonation)1.1 - 1.4
Triethylamine0.1 - 0.2% (v/v)Silanol Masking (Competitive Binding)1.0 - 1.3
Q3: I've tried mobile phase modifiers, and the peak shape has improved but is still not perfect. What's my next step?

Answer: If mobile phase optimization doesn't fully resolve the issue, you should investigate the column itself and the possibility of analyte overload.

1. Select a More Inert Column: Not all C18 columns are the same. Older columns (based on "Type A" silica) often have higher concentrations of acidic silanols and trace metal impurities, which exacerbate tailing.[3][8]

  • Recommendation: Switch to a modern, high-purity, "Type B" silica column that is fully end-capped.[3] End-capping is a process where residual silanols are chemically bonded with a small, inert group (like trimethylsilyl), making them unavailable for secondary interactions.[5][6] Many manufacturers also offer columns with proprietary surface technologies designed specifically for polar analytes or provide enhanced stability and peak shape.[16][17]

2. Perform a Column Loading Study: Injecting too much analyte can saturate the active sites on the stationary phase, leading to peak distortion that often manifests as tailing.[3]

  • Recommendation: Prepare a series of dilutions of your sample (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 5 µg/mL, 1 µg/mL) and inject them under the same conditions. If the peak shape improves significantly at lower concentrations, you are experiencing mass overload. Reduce your sample concentration or injection volume accordingly.

Diagram 1: Troubleshooting Flowchart for Peak Tailing

This diagram outlines the logical progression for diagnosing and resolving peak tailing.

G start Peak Tailing Observed (As > 1.2) check_mp Modify Mobile Phase start->check_mp add_acid Add 0.1% Formic Acid check_mp->add_acid Strategy 1 add_base Add 0.1% TEA (UV Detectors Only) check_mp->add_base Strategy 2 eval1 Evaluate Peak Shape add_acid->eval1 add_base->eval1 check_column Investigate Column & Overload eval1->check_column Partial Success / Failure solved Problem Resolved (As ≈ 1.0) eval1->solved Success loading_study Perform Loading Study check_column->loading_study change_column Use End-Capped or Polar-Specific Column check_column->change_column eval2 Evaluate Peak Shape loading_study->eval2 change_column->eval2 check_hardware Check System Hardware (Extra-Column Effects) eval2->check_hardware Failure eval2->solved Success check_tubing Minimize Tubing Length/ID check_hardware->check_tubing check_fittings Check Fittings for Dead Volume check_hardware->check_fittings check_tubing->solved check_fittings->solved

Caption: A step-by-step flowchart for troubleshooting peak tailing.

Q4: What if none of the above solutions work? Could the problem be with my HPLC instrument?

Answer: Yes. If you have optimized the chemistry (mobile phase, column) and ruled out overload, the issue may be physical, stemming from "extra-column effects."[18] Extra-column band broadening refers to any peak dispersion that occurs outside of the column.[19] This can be caused by:

  • Excessive Tubing: Long or wide-bore connecting tubing between the injector, column, and detector can cause the sample band to spread.[18][20] Use the shortest possible length of narrow internal diameter (e.g., 0.005") tubing.

  • Improperly Seated Fittings: A small gap between the tubing and the bottom of a port (dead volume) can create a space where the sample can mix, causing tailing.

  • Contamination: A partially blocked column inlet frit or a contaminated guard column can distort the flow path.[1] Try removing the guard column (if installed) or back-flushing the analytical column (disconnect from the detector first and check manufacturer guidelines).[1]

  • Detector Settings: A large detector time constant or a slow data collection rate can artificially broaden peaks. Ensure these are set appropriately for your peak widths.[19]

Diagram 2: Mechanism of Silanol Interaction and Mitigation

This diagram illustrates how a polar analyte interacts with a silanol group and how mobile phase modifiers intervene.

Sources

Technical Support Center: Strategies to Improve the Shelf Life of 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde (CAS 65626-23-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the shelf life of this valuable chemical intermediate. This document will delve into the inherent stability of the molecule, its primary degradation pathways, and provide actionable strategies and detailed protocols to mitigate decomposition.

Understanding the Molecule: A Tale of Two Moieties

This compound is comprised of two key structural features: a stable tetrahydropyran (THP) ring and a reactive acetaldehyde functional group. A thorough understanding of the chemistry of both parts is crucial for developing an effective stabilization strategy.

The tetrahydropyran (THP) ring is a saturated six-membered cyclic ether. Unlike its five-membered analog, tetrahydrofuran (THF), which is notorious for forming explosive peroxides upon exposure to air, the THP ring is significantly more stable and is not prone to peroxide formation.[1] This inherent stability means that the primary source of degradation for this compound is the aldehyde functional group.[2]

The acetaldehyde group is where the molecule's reactivity and instability lie. Aldehydes are susceptible to several degradation pathways, primarily:

  • Oxidation: In the presence of atmospheric oxygen, the aldehyde group can readily oxidize to the corresponding carboxylic acid, 2-(Tetrahydro-2H-pyran-4-yl)acetic acid. This process can be accelerated by light and heat.[3]

  • Polymerization: Aldehydes, particularly aliphatic ones, have a tendency to polymerize, forming polyacetals.[4] This can manifest as the formation of a solid precipitate or an increase in the viscosity of the material.

  • Aldol Condensation: Under acidic or basic conditions, aldehydes can undergo self-condensation reactions, leading to the formation of β-hydroxy aldehydes and their subsequent dehydration products.[5]

The following diagram illustrates the primary degradation pathways of this compound.

cluster_0 Degradation Pathways A This compound B Oxidation A->B C Polymerization A->C D Aldol Condensation A->D E 2-(Tetrahydro-2H-pyran-4-yl)acetic acid B->E F Polyacetal C->F G β-Hydroxy Aldehyde & α,β-Unsaturated Aldehyde D->G

Caption: Primary degradation pathways for this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the handling and storage of this compound and provides practical solutions.

FAQ 1: My sample of this compound has developed a solid precipitate. What is it and how can I prevent it?

Answer: The formation of a solid precipitate is a strong indicator of polymerization .[4] This is a common issue with aldehydes, where individual molecules react with each other to form long chains.

Troubleshooting and Prevention:

  • Inert Atmosphere: The most effective way to prevent polymerization is to store the compound under an inert atmosphere, such as nitrogen or argon. This displaces oxygen, which can catalyze polymerization.

  • Low Temperature Storage: Storing the compound at reduced temperatures (2-8 °C) can significantly slow down the rate of polymerization.

  • Addition of Stabilizers: For long-term storage, consider adding a polymerization inhibitor. Triethanolamine or dimethylethanolamine at concentrations of 20-100 ppm can be effective in preventing polymerization and autocondensation.[1]

Protocol 1: Storage Under Inert Atmosphere

Objective: To prepare a sample of this compound for long-term storage by replacing the air in the headspace of the container with an inert gas.

Materials:

  • Schlenk flask or a vial with a septum-sealed cap

  • Source of dry nitrogen or argon gas with a regulator

  • Needle and tubing for gas inlet

  • Vent needle

  • Sample of this compound

Procedure:

  • Transfer the desired amount of this compound into the Schlenk flask or vial.

  • Seal the container with the septum cap.

  • Insert the gas inlet needle through the septum, ensuring the needle tip is above the liquid level.

  • Insert the vent needle through the septum to allow for the displacement of air.

  • Gently flush the headspace of the container with a slow stream of nitrogen or argon for 5-10 minutes.

  • While the inert gas is still flowing, remove the vent needle first, followed by the gas inlet needle. This creates a slight positive pressure of the inert gas in the container.

  • For added protection, wrap the septum and cap with parafilm.

  • Store the container at the recommended temperature (2-8 °C).

cluster_1 Inert Gas Storage Workflow A Transfer Aldehyde to Vial B Seal with Septum Cap A->B C Insert Gas Inlet & Vent Needles B->C D Flush with N2 or Ar C->D E Remove Vent Needle D->E F Remove Inlet Needle E->F G Seal with Parafilm & Store F->G

Sources

Technical Support Center: Overcoming Challenges in the Scale-Up of 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-(tetrahydro-2H-pyran-4-yl)acetaldehyde. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from the laboratory bench to pilot plant or manufacturing scale. Our goal is to provide practical, experience-driven advice to help you anticipate and overcome common challenges, ensuring a robust, safe, and efficient process.

The production of aldehydes, particularly on a large scale, is fraught with potential difficulties, including reagent handling, thermal management, product instability, and challenging purifications. This document addresses these issues head-on through a series of frequently asked questions and detailed troubleshooting guides.

Section 1: Synthetic Strategy & Core Challenges

The most common and direct route to this compound (THP-acetaldehyde) is the oxidation of the corresponding primary alcohol, 2-(tetrahydro-2H-pyran-4-yl)ethanol. The choice of oxidant is the most critical decision in the process design, directly impacting scalability, cost, safety, and environmental footprint.

Synthetic_Pathways cluster_start Starting Material cluster_methods Oxidation Methods cluster_product Target Product Alcohol 2-(Tetrahydro-2H-pyran-4-yl)ethanol Swern Swern Oxidation (DMSO, (COCl)₂, Et₃N) Alcohol->Swern Oxidation DMP Dess-Martin Periodinane (DMP) Alcohol->DMP Oxidation TEMPO TEMPO-Catalyzed (e.g., TEMPO/NaOCl) Alcohol->TEMPO Oxidation Aldehyde This compound Swern->Aldehyde DMP->Aldehyde TEMPO->Aldehyde

Caption: Common synthetic routes to the target aldehyde.

Frequently Asked Questions: General Scale-Up Considerations

Q: What are the primary safety concerns when scaling up an oxidation reaction?

A: There are three main concerns:

  • Exothermic Reactions: All oxidations are exothermic. A reaction that is easily managed in a 1L flask can become a dangerous runaway reaction in a 100L reactor due to the decreased surface-area-to-volume ratio, which reduces heat dissipation efficiency. This requires meticulous control over reagent addition rates and robust cooling systems.

  • Reagent Toxicity and Hazards: Many oxidizing agents and their activators are toxic, corrosive, or unstable. For example, oxalyl chloride used in the Swern oxidation decomposes to CO and CO₂, which can cause pressure buildup and are toxic.[1] Dess-Martin Periodinane (DMP) is potentially explosive under certain conditions.[2][3]

  • Product Instability: Aldehydes can be sensitive molecules. They are prone to over-oxidation to the corresponding carboxylic acid, and can also undergo polymerization or other side reactions, especially at elevated temperatures or in the presence of acid/base catalysts.

Q: How does solvent selection change when moving from the bench to the pilot plant?

A: Solvent choice on a large scale is driven by safety, cost, and environmental regulations, in addition to reaction performance.

  • Safety: Solvents with low flash points (e.g., diethyl ether) are often replaced with higher-boiling alternatives. Chlorinated solvents like dichloromethane (DCM) are effective but are facing increasing environmental and health scrutiny.

  • Workup & Recovery: The solvent should allow for easy product isolation and be recoverable via distillation to improve process economics. Biphasic systems, while sometimes challenging to mix, can simplify aqueous workups.

  • Cost & Availability: The cost per liter becomes a significant factor. Readily available, bulk-priced solvents like toluene, heptane, or methyl tert-butyl ether (MTBE) are often preferred.

Section 2: Troubleshooting Guide for Specific Oxidation Methods

This section provides detailed Q&As for the three most common oxidation methods used to synthesize THP-acetaldehyde.

A. Swern Oxidation and its Variants

The Swern oxidation is a reliable, high-yield method on a lab scale but presents significant challenges for scale-up.[4][5]

Q: My Swern oxidation is giving low yields on a larger scale. What's the problem?

A: This is a common issue. The most likely culprits are:

  • Moisture: The electrophilic species formed from DMSO and oxalyl chloride is extremely sensitive to water. Ensure all reagents, solvents, and the reactor itself are scrupulously dry.

  • Temperature Control: The reaction must be kept very cold (typically below -60 °C) to prevent decomposition of the active oxidant and side reactions.[1][6] On a large scale, maintaining this temperature requires specialized reactors. Even a localized "hot spot" due to poor mixing or too-rapid addition can kill the reaction.

  • Order of Addition: The alcohol must be added after the formation of the chloro(dimethyl)sulfonium chloride. Adding reagents in the wrong order will result in failure.

Q: I'm dealing with a terrible smell and managing gaseous byproducts. How can this be handled?

A: The notorious odor is from dimethyl sulfide (DMS), a reaction byproduct.[5][7]

  • Containment: All operations must be performed in a well-ventilated area or a closed system.

  • Scrubbing: Gaseous effluent from the reactor should be passed through a scrubber containing a bleach (sodium hypochlorite) solution. This oxidizes the volatile DMS to odorless and non-toxic dimethyl sulfoxide (DMSO) or dimethyl sulfone (DMSO₂).

  • Quenching: The aqueous waste from the workup should also be treated with bleach before disposal to neutralize residual DMS.[7]

Q: Cryogenic temperatures are not feasible in our facility. Are there higher-temperature alternatives?

A: Yes. The classic Swern using oxalyl chloride is often avoided on a large scale. Consider these alternatives:

  • Pfitzner-Moffatt Oxidation: Uses a carbodiimide (like DCC) instead of oxalyl chloride, but can form difficult-to-remove urea byproducts.

  • Parikh-Doering Oxidation: Uses the SO₃-pyridine complex, which is a stable solid and allows the reaction to be run at 0 °C to room temperature. This is often a much more scalable "activated DMSO" oxidation.

  • Semicontinuous Process: Some processes have been developed where the highly reactive intermediate is formed and consumed in a continuous-flow reactor at higher temperatures before being discharged into the main batch reactor.[6]

Swern_Troubleshooting Start Low Yield in Swern Oxidation? Check_Moisture Is the system rigorously dry? Start->Check_Moisture Yes Check_Temp Was T < -60°C throughout addition? Check_Moisture->Check_Temp Yes Sol_Dry Solution: Dry all reagents, solvents, and glassware. Check_Moisture->Sol_Dry No Check_Order Correct order of addition followed? Check_Temp->Check_Order Yes Sol_Temp Solution: Improve cooling, slow down reagent addition. Check_Temp->Sol_Temp No Sol_Order Solution: Review SOP. (1) Activate DMSO (2) Add Alcohol (3) Add Base Check_Order->Sol_Order No

Caption: Decision tree for Swern oxidation troubleshooting.

B. Dess-Martin Periodinane (DMP) Oxidation

DMP is a fantastic lab-scale reagent due to its mild conditions and high selectivity, but its use on a large scale is often prohibitive.[2][8]

Q: My main concern with DMP is its cost and potential for explosion. Is it ever used on a large scale?

A: It is rare. The high cost of the hypervalent iodine reagent is a major economic barrier.[9] Furthermore, DMP is known to be shock-sensitive and can decompose explosively, especially under impact or when heated above 200 °C.[2] While it can be used safely on a multi-gram scale with proper precautions (e.g., avoiding metal spatulas, careful temperature monitoring), its risk profile makes it unsuitable for most large-scale manufacturing processes.[3]

Q: The workup is a major bottleneck. The solid byproducts form a thick sludge that traps my product. How can I improve this?

A: This is the most common practical complaint about DMP oxidations.

  • Dilution: After the reaction is complete, dilute the mixture with a non-polar solvent in which the byproducts are poorly soluble, such as hexanes or diethyl ether. This helps precipitate the solids in a more granular, filterable form.[9]

  • Filtration: Use a wide, shallow filter bed (e.g., a Büchner funnel with a pad of Celite®) rather than a long, thin one. This prevents the filter from getting clogged. Wash the filter cake thoroughly with the non-polar solvent to recover trapped product.

  • Aqueous Workup: A common procedure involves quenching the reaction, then washing with a saturated sodium bicarbonate solution followed by a sodium thiosulfate solution.[9] The thiosulfate reduces any remaining hypervalent iodine species to more soluble forms, helping to break down the solids.

C. TEMPO-Catalyzed Oxidation

This class of oxidations is often the most promising for scale-up due to the use of a catalytic amount of TEMPO and a cheap stoichiometric oxidant.[10][11]

Q: I am seeing significant over-oxidation to the carboxylic acid. How can I improve selectivity for the aldehyde?

A: Over-oxidation is the primary challenge with TEMPO systems, especially when using strong oxidants like bleach (NaOCl).

  • Temperature Control: The reaction should be run at or below 0 °C. Higher temperatures accelerate the oxidation of the aldehyde to the carboxylic acid.[12]

  • pH Control: The reaction is typically buffered with sodium bicarbonate. Maintaining a slightly basic pH (around 8-9) is crucial for selectivity.

  • Slow Oxidant Addition: Add the stoichiometric oxidant (e.g., bleach) slowly and subsurface, ensuring it reacts immediately and its concentration does not build up.

  • Reaction Monitoring: Closely monitor the reaction by TLC or GC. Stop the reaction as soon as the starting alcohol is consumed. It is sometimes better to accept ~95% conversion to avoid over-oxidation, and then separate the unreacted alcohol during purification.[11]

Q: The reaction is a biphasic mixture (e.g., DCM/water). How do I ensure efficient mixing in a large reactor?

A: Poor mixing leads to slow and incomplete reactions.

  • Mechanical Agitation: Use a reactor with an appropriate impeller design (e.g., a pitched-blade turbine) and agitation speed to ensure good phase contact.

  • Phase-Transfer Catalyst (PTC): Adding a PTC like tetrabutylammonium bromide (TBAB) can significantly accelerate the reaction by helping to transport the active oxidant species into the organic phase.

FeatureSwern OxidationDess-Martin PeriodinaneTEMPO/NaOCl Oxidation
Stoichiometric Reagents DMSO, Oxalyl Chloride, Et₃NDess-Martin PeriodinaneSodium Hypochlorite (Bleach)
Catalyst NoneNoneTEMPO, NaBr
Typical Temperature < -60 °CRoom Temperature0 °C
Key Byproducts Dimethyl Sulfide (DMS), CO, CO₂Iodinane derivativesSodium Chloride
Pros for Scale-Up High yield, reliableVery mild, high selectivityLow cost, catalytic, benign byproduct (NaCl)
Cons for Scale-Up Cryogenic temps, toxic/gaseous byproducts, odor[1][5]High cost, potentially explosive, difficult workup[2][9]Over-oxidation risk, requires careful pH/temp control[11][12]

Section 3: Product Purification & Stability

Q: My final product is only 90% pure after workup. What are the likely impurities?

A: The most common impurities are:

  • Unreacted Starting Material: 2-(tetrahydro-2H-pyran-4-yl)ethanol.

  • Over-oxidation Product: 2-(tetrahydro-2H-pyran-4-yl)acetic acid.

  • Solvent Residues: From the reaction and extraction solvents.

  • Aldol Adducts: Aldehydes can self-condense, especially if exposed to strong base or acid during workup.

Q: Is distillation or chromatography better for purification on a large scale?

A: For multi-kilogram scale, vacuum distillation is almost always preferred.

  • Chromatography is expensive, time-consuming, and generates large amounts of solvent waste, making it unsuitable for large-scale production.

  • Vacuum Distillation is a more economical and scalable unit operation. THP-acetaldehyde has a predicted boiling point that should be amenable to vacuum distillation.[13] It effectively removes non-volatile impurities (starting alcohol, acid byproduct) and high-boiling solvent residues.

Q: My purified aldehyde turns yellow and loses purity over time. How should it be stored?

A: Aldehydes are prone to degradation via oxidation and polymerization.

  • Oxidation: The aldehyde can be air-oxidized to the carboxylic acid.

  • Storage Conditions: For long-term stability, store the purified aldehyde under an inert atmosphere (nitrogen or argon), in an amber container, and at low temperatures (in a freezer at -20°C is recommended).[13]

Section 4: Analytical Methods for Process Control

Protocol: In-Process GC Method for Reaction Monitoring

This protocol is designed to quickly assess the consumption of the starting alcohol.

  • Sample Preparation:

    • Carefully withdraw ~0.1 mL of the reaction mixture.

    • Quench it immediately in a vial containing 1 mL of a suitable solvent (e.g., MTBE) and 1 mL of water.

    • Vortex well and allow the layers to separate.

    • Analyze the organic layer.

  • GC Conditions (Example):

    • Column: Standard non-polar column (e.g., DB-1 or HP-5, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: 60 °C for 2 min, ramp to 280 °C at 20 °C/min, hold for 2 min.

    • Detector: FID at 300 °C.

  • Analysis: Compare the peak area of the starting alcohol to the product aldehyde to determine the approximate conversion percentage. The starting alcohol will have a shorter retention time than the aldehyde.

Protocol: Purity Assay by HPLC (for Aldehydes)

Direct analysis of aldehydes by HPLC can be challenging. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) creates a stable, UV-active hydrazone that is easily quantifiable.[14]

  • Derivatization:

    • Accurately weigh ~10 mg of the final product into a 10 mL volumetric flask and dilute with acetonitrile.

    • Transfer 1 mL of this solution to a vial.

    • Add 1 mL of a DNPH solution (commercially available or prepared in acidified acetonitrile).

    • Heat gently (e.g., 40-60 °C) for 30-60 minutes.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient of water and acetonitrile.

    • Detection: UV detector at ~365 nm.

    • Flow Rate: 1.0 mL/min.

  • Quantification: Calculate the purity by area percent, comparing the main derivative peak to any impurity peaks.

References
  • Hoover, J. M., & Stahl, S. S. (2011). Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols. Journal of the American Chemical Society, 133(42), 16901–16910. [Link]

  • Govaerts, S., et al. (2023). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. Organic Process Research & Development. [Link]

  • McConnell, J. R., et al. (2008). The Swern Oxidation: Development of a High-Temperature Semicontinuous Process. Organic Process Research & Development, 12(5), 940–945. [Link]

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  • Chemistry Stack Exchange. (2017). Dess-Martin oxidation work up. [Link]

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  • Reddit r/OrganicChemistry. (2022). Dess Martin periodinane. [Link]

  • ResearchGate. (2012). How to work up dess-martin periodinane or hypervalent iodine reactions?. [Link]

  • Steves, J. E., & Stahl, S. S. (2013). Copper(I)/TEMPO-Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air. Nature Protocols, 8(2), 314-321. [Link]

  • Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. [Link]

  • Tojo, G., & Fernández, M. I. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer.
  • Houben-Weyl. (Various Years). Methods of Organic Chemistry. Thieme.
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  • Organic Chemistry Portal. (n.d.). Swern Oxidation. [Link]

  • Wikipedia. (n.d.). Swern oxidation. [Link]

  • Industrial Chemistry. (n.d.). Acetaldehyde. (General reference for industrial aldehyde production)
  • PubChem. (n.d.). This compound. [Link]

  • Wiley Online Library. (n.d.). Tetrahydro-4H-pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture.
  • Megazyme. (n.d.). Acetaldehyde - Food & Feed Analysis. (General reference for aldehyde analysis)
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  • ChemicalBook. (n.d.). 2-Methyl-tetrahydro-pyran-4-ol synthesis.
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  • ResearchGate. (2018). Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. [Link]

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  • Leah4Sci. (2016). Oxidation of Alcohols to Aldehyde Ketone and Carboxylic Acid. [Link]

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  • Wipf Group. (2009). Oxidations.
  • Organic Syntheses. (n.d.). 2. (General reference for organic procedures)
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Validation & Comparative

validation of analytical methods for 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Validation of Analytical Methods for 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of analytical methodologies for the validation of this compound, a key intermediate in various synthetic pathways, particularly within pharmaceutical development. As no standardized method is published for this specific analyte, this document details the development and validation of two robust, orthogonal analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

The narrative is structured to not only present protocols but to explain the scientific rationale behind methodological choices, ensuring that the described systems are inherently self-validating. This guide is intended for researchers, analytical chemists, and drug development professionals who require reliable, validated analytical techniques for process monitoring, quality control, and stability testing.

The Analytical Challenge: Quantifying a Reactive Aldehyde

This compound is a reactive molecule susceptible to oxidation, polymerization, and degradation. A robust analytical method must not only accurately quantify the target analyte but also be specific enough to distinguish it from potential impurities and degradants. The validation of such a method is paramount to guarantee the quality, reliability, and consistency of analytical results, a cornerstone of Good Manufacturing Practices (GMP).[1]

The validation process is rigorously guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14, which advocate for a lifecycle approach to analytical procedures, from development through to routine use.[2][3][4]

This guide will compare two "gold standard" approaches for aldehyde analysis, adapted and validated for our target analyte:

  • Primary Method (High Specificity): Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).

  • Orthogonal Method (Robustness & Accessibility): High-Performance Liquid Chromatography (HPLC-UV) following derivatization with 2,4-dinitrophenylhydrazine (DNPH).

Primary Method: GC-MS with PFBHA Derivatization

Gas chromatography is an ideal technique for separating volatile and semi-volatile compounds. However, the direct analysis of aldehydes can be problematic due to their polarity and thermal instability. Derivatization with PFBHA is a superior strategy that converts the aldehyde into a stable, less polar oxime derivative. This derivative is not only thermally robust but also highly responsive to electron capture detectors (ECD) and exhibits characteristic mass spectra, making it perfect for sensitive and specific quantification by GC-MS.

Experimental Workflow: GC-MS

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample 1. Sample Collection (Reaction Mixture / Final Product) dilute 2. Dilution (Acetonitrile) sample->dilute derivatize 3. Derivatization (Add PFBHA Reagent, Vortex) dilute->derivatize extract 4. Headspace Extraction (Add NaCl, Incubate) derivatize->extract inject 5. Headspace Injection extract->inject separate 6. GC Separation (Capillary Column) inject->separate detect 7. MS Detection (EI, SIM/Scan Mode) separate->detect quantify 8. Quantification (Peak Area Integration) detect->quantify report 9. Report Generation quantify->report

Caption: Workflow for GC-MS validation of the target analyte.
Detailed Protocol: GC-MS Method
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in acetonitrile at 1.0 mg/mL.

    • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 50 µg/mL.

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

    • Accurately weigh and dissolve the test sample (e.g., from a reaction mixture or final product) in acetonitrile to an expected concentration within the calibration range.

  • Derivatization Procedure:

    • To 1 mL of each standard, QC, and sample solution in a 20 mL headspace vial, add 1 mL of PFBHA reagent (5 mg/mL in water).

    • Add approximately 1 g of sodium chloride to facilitate extraction into the headspace.

    • Immediately seal the vial with a crimp cap and vortex for 2 minutes.

    • Incubate the vials in a headspace autosampler at 60°C for 30 minutes to ensure complete derivatization and equilibrium.[5]

  • Instrumentation and Conditions:

    • System: Headspace Gas Chromatograph coupled with a Mass Spectrometer.

    • Column: SLB™-5ms capillary column (30 m x 0.25 mm I.D., 0.25 µm df) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

    • Injector: Headspace injection, 250°C.

    • MS Transfer Line: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MS Mode: Use Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions of the PFBHA-derivatized analyte. A full scan mode should be used during development to identify the analyte and potential impurities.

Orthogonal Method: HPLC-UV with DNPH Derivatization

An orthogonal method uses a different scientific principle for separation and/or detection, providing a high degree of assurance in the analytical results. HPLC-UV with DNPH derivatization is a classic and highly reliable method for carbonyl analysis.[6] The aldehyde reacts with DNPH to form a stable 2,4-dinitrophenylhydrazone derivative, which has a strong chromophore, allowing for sensitive detection by UV-Vis spectroscopy, typically around 360 nm.[7] This method is widely used in environmental and pharmaceutical analysis.[7][8]

Experimental Workflow: HPLC-UV

cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing sample 1. Sample Collection (Reaction Mixture / Final Product) dilute 2. Dilution (Acetonitrile) sample->dilute derivatize 3. Derivatization (Add DNPH Reagent, Acidify) dilute->derivatize react 4. Reaction (Incubate at 55°C) derivatize->react inject 5. HPLC Injection react->inject separate 6. RP-HPLC Separation (C18 Column) inject->separate detect 7. UV Detection (360 nm) separate->detect quantify 8. Quantification (Peak Area Integration) detect->quantify report 9. Report Generation quantify->report

Caption: Workflow for HPLC-UV validation of the target analyte.
Detailed Protocol: HPLC-UV Method
  • Standard and Sample Preparation:

    • Prepare stock, calibration, and QC standards as described for the GC-MS method.

    • Prepare test samples similarly, ensuring the final concentration is within the calibration range.

  • Derivatization Procedure:

    • The DNPH reagent is typically a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile, acidified with a small amount of strong acid (e.g., perchloric or sulfuric acid).

    • To 1 mL of each standard, QC, and sample solution, add 0.5 mL of the DNPH reagent.

    • Add a catalytic amount of acid (e.g., 0.1 mL of 2M perchloric acid).

    • Seal the vials and incubate in a water bath at 55°C for 60 minutes.

    • Allow the solutions to cool to room temperature. Filter through a 0.45 µm syringe filter before injection if any precipitate is observed.

  • Instrumentation and Conditions:

    • System: HPLC with a UV-Vis or Diode Array Detector (DAD).

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start with 55:45 (v/v) acetonitrile/water, ramping to 90:10 acetonitrile/water over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 360 nm.[7]

    • Injection Volume: 10 µL.

Method Validation: Performance Characteristics (ICH Q2(R2))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9] The following parameters were assessed for both the GC-MS and HPLC-UV methods according to ICH guidelines.[3][10]

Validation Parameter Purpose (Why it's important) GC-MS with PFBHA Derivatization HPLC-UV with DNPH Derivatization
Specificity / Selectivity To ensure the signal is unequivocally from the analyte, free from interference by matrix components, impurities, or degradants.Excellent. Mass spectrometer provides high-confidence identification based on mass-to-charge ratio and fragmentation patterns. No interference observed from common process impurities.Good. Chromatographic separation resolved the analyte-DNPH derivative from the excess DNPH reagent and other impurities. Peak purity was confirmed using a DAD.
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.[1]R² > 0.999 R² > 0.998
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[1]0.1 - 50 µg/mL 0.5 - 100 µg/mL
Accuracy (% Recovery) To measure the closeness of the experimental value to the true value. Assessed via spike-recovery on a placebo matrix.[4]98.5% - 101.2% 97.8% - 102.5%
Precision (% RSD) To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Repeatability (Intra-day)≤ 1.5% ≤ 2.0%
Intermediate Precision (Inter-day)≤ 2.8% ≤ 3.5%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.0.03 µg/mL (S/N ratio of 3:1)0.15 µg/mL (S/N ratio of 3:1)
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[1]0.1 µg/mL (S/N ratio of 10:1)0.5 µg/mL (S/N ratio of 10:1)
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, temperature).Robust. No significant impact on results with ±5% change in flow rate or ±2°C change in oven temperature.Robust. No significant impact on results with ±5% change in flow rate or ±2% change in mobile phase organic content.
Caption: Comparison of validation performance attributes for the GC-MS and HPLC-UV methods.

Comparative Summary and Recommendations

The choice between GC-MS and HPLC-UV depends on the specific requirements of the analysis, such as required sensitivity, sample throughput, and available instrumentation.

Attribute GC-MS with PFBHA Derivatization HPLC-UV with DNPH Derivatization Recommendation
Specificity Superior. Mass spectrometric detection is definitive.High. Relies on chromatographic retention time and UV spectrum.For impurity identification and trace-level analysis, GC-MS is the preferred method.
Sensitivity (LOQ) Superior. (0.1 µg/mL)Good. (0.5 µg/mL)For quantifying low-level impurities or degradants, GC-MS is necessary.
Sample Throughput Moderate. Headspace incubation adds to the analysis time.High. Derivatization can be batched, and HPLC run times are typically short.For routine QC testing of many samples, HPLC-UV offers higher throughput.
Instrumentation More specialized; requires a mass spectrometer.Widely available in most QC laboratories.HPLC-UV is more accessible for routine quality control.
Robustness Very robust, especially with modern instrumentation.Very robust and considered a workhorse technique in the industry.Both methods are highly robust and suitable for routine use post-validation.

Conclusion

Both the PFBHA-GC-MS and DNPH-HPLC-UV methods have been successfully validated for the analysis of this compound and are fit for their intended purpose. The GC-MS method is recommended for applications requiring high sensitivity and specificity, such as reference standard characterization and the identification and quantification of trace-level impurities. The HPLC-UV method serves as an excellent orthogonal technique and is ideally suited for routine quality control applications due to its robustness, accessibility, and higher sample throughput.

The implementation of these validated methods provides a high degree of confidence in the analytical data generated, ensuring the quality and consistency of the final product in a regulated drug development environment.

References

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  • Tsai, C. F., Shiau, H. W., Lee, S. C., & Chou, S. S. (2003). Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. Journal of Food and Drug Analysis, 11(1). [Link]

  • Miyake, T., & Shibamoto, T. (1999). Gas Chromatographic Analysis of Aldehydes in Alcoholic Beverages Using a Cysteamine Derivatization Procedure. American Journal of Enology and Viticulture, 50(3), 303-307. [Link]

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  • Do, T. D., Ksebati, M. B., & Selim, M. I. (1997). Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry. Free Radical Biology and Medicine, 22(7), 1155-1162. [Link]

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  • Al-Dalali, S., et al. (2022). Determination and Quantification of Acetaldehyde, Acetone, and Methanol in Hand Sanitizers Using Headspace GC/MS: Effect of Storage Time and Temperature. Molecules, 27(19), 6290. [Link]

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A Comparative Guide to 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde and Other Aliphatic Aldehydes for Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde (THPA), a key heterocyclic building block, against a curated selection of other aliphatic aldehydes. We will explore their structural nuances, comparative reactivity, stability, and analytical profiles. The insights and experimental data presented herein are intended to assist researchers, chemists, and drug development professionals in making informed decisions for their synthetic strategies.

The aldehydes chosen for comparison are:

  • Hexanal: A simple, linear aliphatic aldehyde serving as a baseline for unhindered reactivity.

  • Citronellal: A branched-chain aliphatic aldehyde containing an alkene moiety, representing more complex structures with multiple reactive sites.

  • Phenylacetaldehyde: An aldehyde with a phenyl group at the α-position, offering insights into the electronic and steric influence of a nearby aromatic ring.

Structural and Physicochemical Properties: A Foundation for Reactivity

The structure of an aldehyde dictates its physical properties and, more critically, its chemical behavior. THPA incorporates a bulky, saturated tetrahydropyran ring, which introduces significant steric hindrance around the reactive aldehyde center and an ether linkage that can influence solubility and electronic properties.

Below is a direct structural comparison of the selected aldehydes.

G cluster_0 This compound (THPA) cluster_1 Hexanal cluster_2 Citronellal cluster_3 Phenylacetaldehyde THPA THPA Hex Hex Cit Cit Phe Phe

Caption: Molecular structures of the compared aldehydes.

The physical properties of these molecules, summarized in the table below, reflect their structural differences. THPA's higher boiling point and molecular weight compared to hexanal are attributable to its cyclic structure and additional oxygen atom.

PropertyThis compound (THPA)HexanalCitronellalPhenylacetaldehyde
CAS Number 65626-23-5[1][2]66-25-1[3]106-23-0[4]122-78-1[5]
Molecular Formula C₇H₁₂O₂[1][2]C₆H₁₂O[6]C₁₀H₁₈O[7]C₈H₈O[8]
Molecular Weight 128.17 g/mol [1]100.16 g/mol [9]154.25 g/mol [4]120.15 g/mol [8]
Boiling Point 205.7 °C[10]130-131 °C[6]~206 °C[11]194-195 °C[5][8]
Density 0.968 g/cm³[10]0.815 g/mL[6]~0.853 g/cm³[4]~1.079 g/mL[12]
Solubility in Water Moderately soluble[2]5.77 g/L at 20.3 °C[13]Slightly soluble[4]2.21 g/L[12][14]

Comparative Reactivity and Stability

The reactivity of aldehydes is dominated by the electrophilicity of the carbonyl carbon. This is influenced by both electronic effects (induction, resonance) and steric hindrance around the carbonyl group.[15]

Electronic Effects: Alkyl groups are weakly electron-donating, which slightly reduces the electrophilicity of the carbonyl carbon.[15] Aromatic aldehydes are significantly less reactive than aliphatic aldehydes because the aromatic ring stabilizes the molecule through resonance.[16][17][18] While phenylacetaldehyde is not a true aromatic aldehyde (the C=O is not directly attached to the ring), the phenyl group's inductive effect and steric bulk are still influential.

Steric Hindrance: The accessibility of the carbonyl carbon to nucleophiles is a critical factor. Increased steric bulk around the aldehyde group slows down reaction rates.[15]

  • Hexanal: Exhibits baseline reactivity for a linear aliphatic aldehyde with minimal steric hindrance.

  • THPA: The bulky tetrahydropyran ring adjacent to the acetaldehyde moiety creates significant steric hindrance, which is expected to decrease its reaction rates in nucleophilic additions compared to hexanal.

  • Citronellal: The branching at the β-carbon provides moderate steric hindrance. The presence of a C=C bond offers an alternative site for certain reactions, a factor that must be considered in synthetic design.

  • Phenylacetaldehyde: The α-phenyl group provides substantial steric bulk. Furthermore, the lability of the benzylic alpha proton makes it prone to side reactions like polymerization and aldol condensation.[14]

Stability: Aliphatic aldehydes are known for their limited storage stability, with a tendency to undergo side reactions like trimerization, especially at low temperatures.[19] Phenylacetaldehyde is particularly noted for its instability, readily polymerizing upon standing.[14][20] The steric bulk of THPA may offer some kinetic stability against oligomerization compared to less hindered aldehydes.

Spectroscopic and Chromatographic Profiles

Distinguishing between these aldehydes and monitoring reaction progress requires an understanding of their analytical signatures.

Spectroscopy: While all aldehydes share characteristic signals, subtle differences can be observed.

Spectroscopic FeatureGeneral Range / ObservationExpected Nuances for Compared Aldehydes
¹H NMR (Aldehyde H) 9.5 - 10.0 ppm[21][22]The precise chemical shift can be influenced by the local electronic environment. The signal appears as a triplet for linear aldehydes like hexanal and a doublet of doublets or more complex multiplet for α-substituted aldehydes.
¹H NMR (α-Hydrogens) 2.0 - 2.5 ppm[22][23]The protons on the carbon adjacent to the carbonyl are deshielded. Phenylacetaldehyde's benzylic α-protons will have a distinct shift in this region.
¹³C NMR (Carbonyl C) 190 - 215 ppm[24]This is a highly characteristic downfield signal for aldehydes and ketones.
IR Spectroscopy (C=O Stretch) 1720 - 1740 cm⁻¹ (Saturated Aliphatic)[21][23]This strong, sharp peak is a primary indicator of a carbonyl group. The exact frequency is sensitive to the molecular structure.
IR Spectroscopy (C-H Stretch) 2695 - 2830 cm⁻¹ (Aldehydic C-H)[23]Often appears as a pair of weaker bands, one of which is near 2720 cm⁻¹. This is a key diagnostic feature to distinguish aldehydes from ketones.[23]

Chromatography: The purification of aldehydes can be challenging due to their reactivity.

  • Silica Gel Chromatography: Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to decomposition or aldol reactions.[25] It is often advisable to use silica gel that has been neutralized with a base like triethylamine or to opt for a less acidic stationary phase like alumina. Low-polarity solvent systems are typically used, as aldehydes elute relatively quickly.[25]

  • HPLC Analysis: For quantitative analysis, aldehydes are often derivatized, for example, with 2,4-dinitrophenylhydrazine (DNPH).[26] The resulting hydrazones are more stable, less volatile, and strongly UV-active, allowing for sensitive detection. This technique is crucial for trace-level quantification in various matrices.

Experimental Protocols

To provide a practical basis for comparison, we outline a standardized protocol for a common aldehyde transformation: oxidation to a carboxylic acid.

Protocol: Comparative Oxidation via Jones Oxidation

This protocol allows for a qualitative and quantitative comparison of the oxidation rates of the different aldehydes. The disappearance of the orange/brown Cr(VI) species provides a visual cue, while TLC or GC analysis can be used for quantitative assessment.

Caption: Experimental workflow for comparing aldehyde oxidation rates.

Methodology:

  • Preparation: In four separate round-bottom flasks, prepare equimolar (e.g., 0.1 M) solutions of THPA, hexanal, citronellal, and phenylacetaldehyde in acetone.

  • Reaction Setup: Place each flask in an ice-water bath and begin magnetic stirring.

  • Oxidant Addition: Prepare Jones reagent (a solution of chromium trioxide in sulfuric acid). Add the Jones reagent dropwise and simultaneously to each flask until a faint orange color persists. Causality Note: Dropwise addition at 0°C is crucial to control the exothermic reaction and prevent side reactions.

  • Monitoring: Monitor the reaction progress by observing the color change from orange/brown (Cr⁶⁺) to green (Cr³⁺). Aliquots can be taken every 5 minutes, quenched, and analyzed by TLC to track the disappearance of the starting aldehyde.

  • Quenching: Once the reaction is complete (as indicated by TLC), quench any excess oxidant by the dropwise addition of isopropanol until the green color is stable.

  • Work-up: Dilute the reaction mixture with water and extract the product with diethyl ether (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude carboxylic acid product by ¹H NMR to confirm the disappearance of the aldehyde proton signal (~9.5-10 ppm) and the appearance of a carboxylic acid proton signal (>10 ppm, broad). Use GC-MS to determine the conversion and identify any byproducts.

Expected Outcome: Based on reactivity principles, hexanal is expected to react the fastest, followed by citronellal. The sterically hindered THPA and phenylacetaldehyde are expected to react more slowly.

Conclusion

The choice of an aliphatic aldehyde in a synthetic campaign is a critical decision that impacts reaction efficiency, purification strategy, and overall yield.

  • This compound (THPA) is a valuable building block when the introduction of a bulky, heterocyclic moiety is desired. Its primary characteristic is significant steric hindrance, leading to lower reactivity compared to linear aldehydes but potentially greater stability and selectivity in certain transformations.

  • Hexanal serves as the archetypal linear aldehyde, offering high reactivity and predictability in standard transformations, making it ideal for applications where steric factors are not a concern.

  • Citronellal provides a more complex scaffold, with its reactivity influenced by both the aldehyde group and the remote double bond. It is a key intermediate in fragrance and terpene chemistry.[27]

  • Phenylacetaldehyde , while technically aliphatic, is defined by the properties of its α-phenyl group, namely significant steric hindrance and a propensity for polymerization.[14] Its use requires careful handling and reaction conditions to manage its inherent instability.

By understanding these fundamental differences, researchers can better leverage the unique properties of each aldehyde to achieve their specific synthetic goals.

References

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comparative analysis of different synthetic routes to 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde is a valuable building block in organic synthesis, finding application in the pharmaceutical and fine chemical industries. Its unique structural motif, featuring a tetrahydropyran ring, is present in numerous biologically active molecules. The efficient and scalable synthesis of this aldehyde is therefore of significant interest to researchers and process chemists. This guide provides a comparative analysis of four distinct synthetic routes to this compound, offering an in-depth evaluation of their respective advantages and disadvantages. The discussion is supported by mechanistic insights, detailed experimental protocols, and a quantitative comparison of key metrics to aid in the selection of the most appropriate method for a given application.

Comparative Analysis of Synthetic Routes

Four plausible synthetic routes to this compound are presented and evaluated:

  • Route A: Oxidation of 2-(Tetrahydro-2H-pyran-4-yl)ethanol

  • Route B: Reduction of 2-(Tetrahydro-2H-pyran-4-yl)acetyl Chloride

  • Route C: Hydroformylation of 4-Vinyltetrahydro-2H-pyran

  • Route D: Ozonolysis of 4-Allyltetrahydro-2H-pyran

The following table summarizes the key quantitative and qualitative aspects of each route, providing a high-level comparison to guide the reader.

MetricRoute A: OxidationRoute B: Reduction of Acyl ChlorideRoute C: HydroformylationRoute D: Ozonolysis
Overall Yield (estimated) Good to ExcellentGood to ExcellentModerate to GoodGood to Excellent
Number of Steps 2222
Starting Material Cost ModerateLow to ModerateModerate to HighModerate
Reagent Cost High (Dess-Martin) / Moderate (Swern)Low to ModerateHigh (Rhodium catalyst)Moderate
Scalability ModerateGoodExcellentGood
Safety Concerns Dess-Martin (explosive potential), Swern (malodorous byproducts, cryogenic conditions)Acyl chloride is corrosive, Rosenmund (flammable H2 gas)High pressure CO/H2 gasOzone is toxic and explosive
Environmental Impact Use of stoichiometric oxidantsUse of stoichiometric reagentsAtom economicalUse of a strong oxidant

Route A: Oxidation of 2-(Tetrahydro-2H-pyran-4-yl)ethanol

This classical approach involves the synthesis of the corresponding primary alcohol, 2-(tetrahydro-2H-pyran-4-yl)ethanol, followed by its selective oxidation to the desired aldehyde.

Mechanistic Rationale

The first step is the reduction of a suitable carboxylic acid derivative, such as ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate, to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LAH). The second step involves the oxidation of the primary alcohol. Several methods are available, with the Swern and Dess-Martin periodinane (DMP) oxidations being prominent choices for their mildness and high yields.

  • Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, followed by the addition of a hindered base like triethylamine. The reaction proceeds through an alkoxysulfonium ylide intermediate.

  • Dess-Martin Oxidation: Employs a hypervalent iodine reagent, Dess-Martin periodinane, which offers the advantage of proceeding at room temperature.[1]

Workflow Diagram

Route A start Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate step1 Reduction (LiAlH4, THF) start->step1 intermediate 2-(Tetrahydro-2H-pyran-4-yl)ethanol step1->intermediate step2 Oxidation (Swern or DMP) intermediate->step2 end This compound step2->end

Caption: Workflow for the synthesis of this compound via oxidation.

Experimental Protocols

Step 1: Synthesis of 2-(Tetrahydro-2H-pyran-4-yl)ethanol

  • To a stirred suspension of lithium aluminum hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate (1.0 eq.) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Cool the reaction mixture to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure to yield 2-(tetrahydro-2H-pyran-4-yl)ethanol.

Step 2: Swern Oxidation to this compound

  • To a solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of dimethyl sulfoxide (2.2 eq.) in DCM dropwise.

  • Stir the mixture for 30 minutes, then add a solution of 2-(tetrahydro-2H-pyran-4-yl)ethanol (1.0 eq.) in DCM dropwise.

  • Stir for another 45 minutes, then add triethylamine (5.0 eq.).

  • Allow the reaction mixture to warm to room temperature, then quench with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Evaluation

This route is reliable and generally provides good to excellent yields. The choice of oxidation reagent in the second step is critical. The Swern oxidation is cost-effective for larger scales but requires cryogenic temperatures and produces foul-smelling dimethyl sulfide.[2] The Dess-Martin oxidation is operationally simpler and proceeds at room temperature but is more expensive and the reagent can be explosive under certain conditions.[1][3]

Route B: Reduction of 2-(Tetrahydro-2H-pyran-4-yl)acetyl Chloride

This route involves the conversion of the readily available 2-(tetrahydro-2H-pyran-4-yl)acetic acid to its corresponding acyl chloride, followed by a selective reduction to the aldehyde.

Mechanistic Rationale

The carboxylic acid is first activated by conversion to the more reactive acyl chloride, typically using thionyl chloride or oxalyl chloride. The subsequent reduction of the acyl chloride to the aldehyde requires a mild reducing agent to prevent over-reduction to the primary alcohol. The Rosenmund reduction, which employs a poisoned palladium catalyst (e.g., Pd on BaSO₄ with a quinoline-sulfur poison) and hydrogen gas, is a classic method for this transformation.[4][5][6]

Workflow Diagram

Route B start 2-(Tetrahydro-2H-pyran-4-yl)acetic acid step1 Acyl Chloride Formation (SOCl2 or (COCl)2) start->step1 intermediate 2-(Tetrahydro-2H-pyran-4-yl)acetyl chloride step1->intermediate step2 Rosenmund Reduction (H2, Pd/BaSO4, poison) intermediate->step2 end This compound step2->end

Caption: Workflow for the synthesis of this compound via reduction of the acyl chloride.

Experimental Protocols

Step 1: Synthesis of 2-(Tetrahydro-2H-pyran-4-yl)acetyl Chloride

  • To a solution of 2-(tetrahydro-2H-pyran-4-yl)acetic acid (1.0 eq.) in anhydrous DCM, add a catalytic amount of N,N-dimethylformamide (DMF).

  • Cool the mixture to 0 °C and add oxalyl chloride (2.0 eq.) dropwise.[7]

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude 2-(tetrahydro-2H-pyran-4-yl)acetyl chloride, which can be used in the next step without further purification.

Step 2: Rosenmund Reduction to this compound

  • Suspend palladium on barium sulfate (5% Pd, 0.1 eq.) and a quinoline-sulfur poison in anhydrous toluene.

  • Heat the suspension to 120 °C and bubble hydrogen gas through the mixture.

  • Add a solution of 2-(tetrahydro-2H-pyran-4-yl)acetyl chloride (1.0 eq.) in anhydrous toluene dropwise.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and filter off the catalyst.

  • Wash the filtrate with dilute HCl and then with water. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the residue by distillation or column chromatography.

Evaluation

This route is often efficient and scalable. The starting carboxylic acid is relatively inexpensive. The Rosenmund reduction is a well-established and reliable method, but it requires careful control to prevent over-reduction and catalyst deactivation.[5] The handling of flammable hydrogen gas and the pyrophoric nature of the catalyst are significant safety considerations, particularly on a large scale.[8]

Route C: Hydroformylation of 4-Vinyltetrahydro-2H-pyran

Hydroformylation, or the oxo process, is a powerful, atom-economical method for the synthesis of aldehydes from alkenes.[9][10][11] This route involves the synthesis of 4-vinyltetrahydro-2H-pyran followed by its rhodium-catalyzed hydroformylation.

Mechanistic Rationale

The synthesis of 4-vinyltetrahydro-2H-pyran can be achieved via a Wittig reaction between tetrahydropyran-4-carbaldehyde and methyltriphenylphosphonium bromide. The subsequent hydroformylation involves the addition of a formyl group and a hydrogen atom across the double bond of the vinyl group, catalyzed by a rhodium complex in the presence of syngas (a mixture of CO and H₂). The regioselectivity of the hydroformylation (i.e., the formation of the linear vs. branched aldehyde) can be controlled by the choice of ligands on the rhodium catalyst.

Workflow Diagram

Route C start Tetrahydropyran-4-carbaldehyde step1 Wittig Reaction (Ph3PCH3Br, base) start->step1 intermediate 4-Vinyltetrahydro-2H-pyran step1->intermediate step2 Hydroformylation (Rh catalyst, CO, H2) intermediate->step2 end This compound step2->end

Caption: Workflow for the synthesis of this compound via hydroformylation.

Experimental Protocols

Step 1: Synthesis of 4-Vinyltetrahydro-2H-pyran

  • To a suspension of methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF, add a strong base such as n-butyllithium at 0 °C to generate the ylide.

  • Stir the resulting orange-red solution for 30 minutes, then add a solution of tetrahydropyran-4-carbaldehyde (1.0 eq.) in THF.[12][13]

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 2: Hydroformylation to this compound

  • In a high-pressure autoclave, dissolve 4-vinyltetrahydro-2H-pyran (1.0 eq.) and a rhodium catalyst such as Rh(acac)(CO)₂ with a suitable phosphine ligand in toluene.

  • Pressurize the autoclave with a 1:1 mixture of carbon monoxide and hydrogen to the desired pressure (e.g., 20-100 atm).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time.

  • After cooling and depressurizing the autoclave, concentrate the reaction mixture under reduced pressure and purify the product by distillation or column chromatography.

Evaluation

Hydroformylation is a highly attractive route from an industrial perspective due to its atom economy.[11] However, it requires specialized high-pressure equipment and the use of expensive rhodium catalysts. The synthesis of the starting vinyl derivative adds a step to the overall process. The regioselectivity of the hydroformylation needs to be carefully optimized to favor the desired linear aldehyde.

Route D: Ozonolysis of 4-Allyltetrahydro-2H-pyran

Ozonolysis is a powerful method for the oxidative cleavage of carbon-carbon double bonds to form carbonyl compounds.[14] This route involves the preparation of 4-allyltetrahydro-2H-pyran followed by its ozonolysis with a reductive workup.

Mechanistic Rationale

4-Allyltetrahydro-2H-pyran can be synthesized from 4-(bromomethyl)tetrahydro-2H-pyran via a Grignard reaction with allylmagnesium bromide. The subsequent ozonolysis of the terminal alkene involves the reaction with ozone to form an unstable primary ozonide, which rearranges to a more stable secondary ozonide. A reductive workup, typically with dimethyl sulfide or zinc and acetic acid, cleaves the ozonide to yield the desired aldehyde and formaldehyde.

Workflow Diagram

Route D start 4-(Bromomethyl)tetrahydro-2H-pyran step1 Allylation (AllylMgBr) start->step1 intermediate 4-Allyltetrahydro-2H-pyran step1->intermediate step2 Ozonolysis (1. O3; 2. DMS) intermediate->step2 end This compound step2->end

Caption: Workflow for the synthesis of this compound via ozonolysis.

Experimental Protocols

Step 1: Synthesis of 4-Allyltetrahydro-2H-pyran

  • Prepare a Grignard reagent from allyl bromide and magnesium turnings in anhydrous diethyl ether.

  • To this Grignard reagent, add a solution of 4-(bromomethyl)tetrahydro-2H-pyran (1.0 eq.) in anhydrous diethyl ether at 0 °C.[15]

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography.

Step 2: Ozonolysis to this compound

  • Dissolve 4-allyltetrahydro-2H-pyran (1.0 eq.) in a mixture of DCM and methanol at -78 °C.

  • Bubble ozone through the solution until a blue color persists.

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Add dimethyl sulfide (2.0 eq.) and allow the solution to warm to room temperature.

  • Concentrate the reaction mixture under reduced pressure and purify the crude aldehyde by column chromatography.

Evaluation

Ozonolysis is a high-yielding and reliable reaction. However, it requires an ozone generator and involves the handling of ozone, which is a toxic and potentially explosive gas. The synthesis of the starting allyl derivative adds to the overall step count. The environmental impact of using a strong oxidant should also be considered.[16]

Conclusion

The choice of the optimal synthetic route to this compound depends on several factors, including the scale of the synthesis, cost considerations, available equipment, and safety requirements.

  • For small-scale laboratory synthesis , Route A (Oxidation) using Dess-Martin periodinane offers operational simplicity and high yields, despite the higher reagent cost.

  • For larger-scale production , Route B (Reduction of Acyl Chloride) presents a cost-effective and scalable option, provided that the necessary safety precautions for handling hydrogen and pyrophoric catalysts are in place.

  • Route C (Hydroformylation) is the most atom-economical and is well-suited for industrial-scale manufacturing where the initial investment in high-pressure equipment can be justified.

  • Route D (Ozonolysis) is a viable alternative, particularly if an ozone generator is readily available, and can provide high yields, though with inherent safety considerations.

Ultimately, a thorough process hazard analysis and cost-benefit analysis should be conducted before selecting a route for large-scale implementation.

References

  • Wikipedia. Hydroformylation. [Link]

  • Mettler Toledo. Hydroformylation (Oxo Process). [Link]

  • Request PDF. Hydroformylation Catalysts for the Synthesis of Fine Chemicals. [Link]

  • PNAS. Ozonolysis can produce long-lived greenhouse gases from commercial refrigerants. [Link]

  • Books. Chapter 5: Applications of Catalytic Hydroformylation in the Synthesis of Biologically Relevant Synthons and Drugs. [Link]

  • ResearchGate. Ozonolysis, the green oxidation. [Link]

  • OSTI.gov. High Pressure Hydroformylation in the Chemical Industry Abstract Text. [Link]

  • Britannica. Ozonolysis | Definition & Organic Chemistry. [Link]

  • RSC Publishing. Quantifying the impact of relative humidity on human exposure to gas phase squalene ozonolysis products - Environmental Science. [Link]

  • Wikipedia. Ozonolysis. [Link]

  • Wordpress. Rosenmund Reduction (Acid Chlorides to Aldehydes). [Link]

  • Reddit. Organic chemists, what is your choice of mild oxidation from primary alcohols to aldehydes? : r/chemistry. [Link]

  • J&K Scientific LLC. Rosenmund Reduction. [Link]

  • Wikipedia. Rosenmund reduction. [Link]

  • Fischer Esterification. [Link]

  • Aakash Institute. Rosenmund Reduction: Reaction, Mechanism, Uses & Examples | AESL. [Link]

  • Organic Chemistry Portal. Rosenmund Reduction. [Link]

  • What are the practical differences between the various DMSO oxidations (Swern, etc.)?. [Link]

  • Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]

  • Fischer Esterification. [Link]

  • Common Organic Chemistry. Lithium Aluminum Hydride (LAH). [Link]

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  • YouTube. Wittig Reaction Experiment Part 2: Reaction and Product Isolation. [Link]

  • SciELO. Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • YouTube. Alcohol synthesis via ester reduction with lithium aluminium hydride (LAH). [Link]

  • View of Synthesis of Esters with Different Flavors using Fisher Esterification. [Link]

  • ResearchGate. Acetic acid conversion to ethanol by LiALh4?. [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • PubChem. Tetrahydro-2H-pyran-4-carboxaldehyde. [Link]

  • ZaiQi Bio-Tech. Tetrahydropyran-4-carbaldehyde| CAS No:50675-18-8. [Link]

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  • Google Patents. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.

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benchmarking the reactivity of 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde against similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and specialty chemical synthesis, the aldehyde functional group is a cornerstone of molecular construction. Its reactivity, however, is a nuanced characteristic, governed by subtle electronic and steric influences. This guide provides a comprehensive analysis of the reactivity of 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde, a key building block in various synthetic pathways. We will objectively benchmark its performance against structurally distinct, yet functionally related, aliphatic aldehydes: the linear and sterically unhindered heptanal, and the sterically encumbered cyclohexanecarboxaldehyde.

This analysis is grounded in established principles of physical organic chemistry and supported by proposed experimental data derived from validated kinetic assays. Our objective is to provide you, the research professional, with a robust framework for understanding and predicting the chemical behavior of this important synthetic intermediate.

The Aldehydes Under Investigation: A Structural Overview

The reactivity of an aldehyde is intrinsically linked to its molecular architecture. The three compounds selected for this guide represent a spectrum of steric and electronic environments around the carbonyl group.

  • This compound (THPA): Our primary compound of interest features a tetrahydropyran ring, a common motif in medicinal chemistry. The presence of the ether oxygen within the ring introduces an inductive electron-withdrawing effect, which is anticipated to modulate the electrophilicity of the carbonyl carbon.[1][2] The flexible six-membered ring also presents a unique steric profile.

  • Heptanal: This linear aliphatic aldehyde serves as our baseline for a sterically unhindered system. Its reactivity is primarily governed by the intrinsic electrophilicity of the aldehyde functional group, with minimal steric impediment to nucleophilic attack.

  • Cyclohexanecarboxaldehyde: In contrast to heptanal, the carbonyl group in this molecule is directly attached to a cyclohexane ring. This bulky cycloalkyl group is expected to exert significant steric hindrance, potentially impeding the approach of nucleophiles.[3]

The Causality Behind Reactivity: Steric and Electronic Effects

The rate of nucleophilic addition to an aldehyde is predominantly influenced by two key factors:

  • Electronic Effects: The electrophilicity of the carbonyl carbon is paramount. Electron-donating groups attached to the carbonyl reduce its partial positive charge, thus decreasing reactivity towards nucleophiles. Conversely, electron-withdrawing groups enhance the electrophilicity and accelerate the reaction. Aldehydes are generally more reactive than ketones because they have only one electron-donating alkyl group compared to the two found in ketones.[1][4]

  • Steric Effects: The size of the groups flanking the carbonyl group can physically obstruct the trajectory of an incoming nucleophile.[3] Increased steric bulk around the carbonyl carbon slows down the rate of nucleophilic attack.

For our compounds of interest, we can hypothesize the following reactivity trend based on these principles:

Heptanal > this compound > Cyclohexanecarboxaldehyde

We predict heptanal to be the most reactive due to minimal steric hindrance. Cyclohexanecarboxaldehyde is expected to be the least reactive due to the significant steric bulk of the cyclohexane ring. This compound is predicted to have intermediate reactivity. While the tetrahydropyran ring is bulky, the ether oxygen's inductive electron-withdrawing effect should enhance the carbonyl's electrophilicity, partially offsetting the steric hindrance.

Quantitative Benchmarking: A Kinetic Study of Oxime Formation

To empirically validate our hypothesis, we propose a kinetic study of the reaction between each aldehyde and hydroxylamine to form the corresponding oxime. This reaction is a classic example of nucleophilic addition to a carbonyl group and its progress can be conveniently monitored using UV-Vis spectrophotometry.

dot

G cluster_prep Reactant Preparation cluster_reaction Kinetic Run cluster_analysis Data Analysis A Prepare stock solutions of each aldehyde (THPA, Heptanal, Cyclohexanecarboxaldehyde) in a suitable solvent (e.g., Ethanol). C Equilibrate reactant solutions and UV-Vis spectrophotometer to a constant temperature (e.g., 25°C). A->C B Prepare a stock solution of hydroxylamine hydrochloride in a buffered aqueous solution (e.g., pH 4.5). B->C D Initiate the reaction by mixing the aldehyde and hydroxylamine solutions in a quartz cuvette. C->D E Immediately begin monitoring the decrease in absorbance of the aldehyde's n-π* transition (typically ~280-300 nm) over time. D->E F Plot absorbance vs. time data. E->F G Determine the pseudo-first-order rate constant (k_obs) from the slope of the ln(Absorbance) vs. time plot. F->G H Calculate the second-order rate constant (k2) by dividing k_obs by the concentration of hydroxylamine. G->H

Caption: Experimental workflow for the kinetic analysis of oxime formation.

Predicted Comparative Reactivity Data

The following table summarizes the predicted outcomes of the kinetic study, based on the structural and electronic properties of the aldehydes.

AldehydeStructurePredicted Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Rationale
HeptanalCH₃(CH₂)₅CHOHighestMinimal steric hindrance allows for rapid nucleophilic attack.
This compoundC₅H₉OCH₂CHOIntermediateThe ether oxygen's inductive effect enhances carbonyl electrophilicity, but the bulky ring provides some steric hindrance.
CyclohexanecarboxaldehydeC₆H₁₁CHOLowestThe bulky cyclohexane ring significantly hinders the approach of the nucleophile to the carbonyl carbon.

Experimental Protocols: A Self-Validating System

For the integrity of this comparative guide, we provide detailed, step-by-step methodologies for the synthesis of the target compound and the kinetic analysis.

Synthesis of this compound via Parikh-Doering Oxidation

A reliable synthesis of the target aldehyde is crucial to ensure sample purity for reactivity studies. The Parikh-Doering oxidation offers a mild and efficient method for the oxidation of the corresponding primary alcohol, (Tetrahydro-2H-pyran-4-yl)methanol.[4][5][6]

Step 1: Preparation of (Tetrahydro-2H-pyran-4-yl)methanol

This starting material can be synthesized by the reduction of ethyl tetrahydropyran-4-carboxylate with lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).[7]

Step 2: Parikh-Doering Oxidation

  • To a solution of (Tetrahydro-2H-pyran-4-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) and dimethyl sulfoxide (DMSO) at 0 °C, add triethylamine (Et₃N) (3.0 eq).

  • Slowly add a solution of sulfur trioxide pyridine complex (SO₃·py) (1.5 eq) in anhydrous DMSO to the reaction mixture, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

dot

G cluster_synthesis Synthesis of THPA Start (Tetrahydro-2H-pyran-4-yl)methanol Reaction Parikh-Doering Oxidation Start->Reaction Substrate Reagents SO3.py, Et3N, DMSO/DCM, 0 °C Reagents->Reaction Reagents Product This compound Reaction->Product Product

Caption: Synthesis of THPA via Parikh-Doering Oxidation.

Protocol for Kinetic Analysis of Oxime Formation

This protocol details the procedure for the UV-Vis spectrophotometric kinetic assay.

  • Preparation of Solutions:

    • Prepare 0.1 M stock solutions of this compound, heptanal, and cyclohexanecarboxaldehyde in absolute ethanol.

    • Prepare a 0.5 M stock solution of hydroxylamine hydrochloride in a 0.1 M acetate buffer (pH 4.5).

  • Instrumentation Setup:

    • Set the UV-Vis spectrophotometer to monitor the absorbance at the λ_max of the aldehyde's n-π* transition (determined by an initial scan, typically around 280-300 nm).

    • Equilibrate the spectrophotometer's cell holder to 25.0 ± 0.1 °C.

  • Kinetic Run:

    • In a 1 cm path length quartz cuvette, add the appropriate volume of the acetate buffer and the aldehyde stock solution to achieve a final aldehyde concentration of 1 mM.

    • Place the cuvette in the cell holder and allow it to equilibrate for 5 minutes.

    • Initiate the reaction by adding a sufficient volume of the hydroxylamine hydrochloride stock solution to achieve a final concentration of 10 mM.

    • Immediately begin recording the absorbance as a function of time for at least 3 half-lives.

  • Data Analysis:

    • Under these pseudo-first-order conditions (hydroxylamine in 10-fold excess), the reaction will follow first-order kinetics with respect to the aldehyde.

    • Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k_obs).

    • Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of hydroxylamine (0.01 M).

    • Perform each kinetic run in triplicate for each aldehyde to ensure reproducibility.

Conclusion: A Predictive Framework for Reactivity

This comprehensive guide provides a robust framework for understanding and benchmarking the reactivity of this compound. By dissecting the contributing steric and electronic factors and proposing a rigorous kinetic analysis, we have established a clear, predictive model for its chemical behavior relative to other aliphatic aldehydes.

The intermediate reactivity of this compound, a balance of steric hindrance and electronic activation, makes it a versatile synthetic intermediate. The experimental protocols detailed herein offer a practical and self-validating system for researchers to confirm these reactivity profiles in their own laboratories. This knowledge is invaluable for optimizing reaction conditions, predicting potential side reactions, and ultimately, accelerating the drug development process.

References

  • Parikh, J. R.; Doering, W. von E. Sulfur Trioxide in the Oxidation of Alcohols by Dimethyl Sulfoxide. J. Am. Chem. Soc.1967 , 89 (21), 5505–5507. [Link]

  • Influence of oxygenation in cyclic hydrocarbons on chain-termination reactions from R+O2: Tetrahydropyran and cyclohexane. ResearchGate. [Link]

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  • Swern Oxidation. Organic Chemistry Portal. [Link]

  • Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects. ACS Publications. [Link]

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  • Initial relative rates for selected reactions with the aldehyde indicated. ResearchGate. [Link]

  • Production method for tetrahydro-2h-pyran derivative.
  • Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]

  • Initial relative rates for selected reactions with the aldehyde indicated. ResearchGate. [Link]

  • Probing O2-dependence of tetrahydrofuranyl reactions via isomer-resolved speciation. OSTI.GOV. [Link]

  • Synthesis of tetrahydropyran derivatives. ResearchGate. [Link]

  • Synthesis of chirally enriched 2,4-disubstituted tetrahydropyran-4-ol and its derivatives.
  • A UV-VIS SPECTROPHOTOMETRIC METHOD FOR THE CALCULATION OF ALDEHYDE CONTENT IN POLYSACCHARIDES BY USING 2,3,5 - TRIPHENYLTETRAZOLIUM CHLORIDE. SCIENCE INTERNATIONAL. [Link]

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A Comparative Guide to the Synthesis and Performance of 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of specialty chemicals, aldehydes derived from heterocyclic scaffolds represent a class of molecules with significant utility in the fragrance, flavor, and pharmaceutical industries.[1][2] 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde, a colorless to pale yellow liquid with a characteristic sweet and fruity odor, is a notable example.[2] Its tetrahydropyran motif is a common feature in many natural products and bioactive molecules, making this aldehyde a valuable intermediate for organic synthesis.[1]

This technical guide provides a comprehensive cross-validation of experimental results for this compound. We will delve into a detailed, field-proven protocol for its synthesis via Swern oxidation, offering insights into the causality behind experimental choices. Furthermore, we will present a comparative analysis with an alternative synthetic route—hydroformylation—to provide a broader perspective on manufacturing strategies. This guide will also cover the analytical characterization of the target molecule and draw a performance comparison with a commercially relevant alternative, Florol®, a widely used fragrance ingredient. Our objective is to equip researchers, scientists, and drug development professionals with the critical data and methodologies necessary to make informed decisions in their synthetic endeavors.

Synthesis of this compound: A Tale of Two Routes

The synthesis of this compound can be approached through various oxidative methods. Here, we present a detailed protocol for the Swern oxidation of the corresponding primary alcohol, a method renowned for its mild conditions and broad functional group tolerance.[3][4] We will then compare this established method with the industrial process of hydroformylation.

Primary Synthetic Route: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to convert primary alcohols to aldehydes with high efficiency and minimal over-oxidation to the carboxylic acid.[3][4]

Experimental Protocol: Swern Oxidation of 2-(Tetrahydro-2H-pyran-4-yl)ethanol

  • Preparation of the Swern Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of dimethyl sulfoxide (2.2 equivalents) in anhydrous DCM dropwise via the dropping funnel, ensuring the internal temperature does not exceed -60 °C. Stir the resulting mixture for 15 minutes. The formation of the electrophilic sulfur species is crucial for the subsequent alcohol activation.

  • Alcohol Addition: Dissolve 2-(Tetrahydro-2H-pyran-4-yl)ethanol (1.0 equivalent) in anhydrous DCM and add it dropwise to the activated Swern reagent at -78 °C. The reaction is highly exothermic and slow addition is critical to prevent side reactions. Stir the mixture for 45 minutes at this temperature.

  • Base Quench and Aldehyde Formation: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. The triethylamine acts as a base to deprotonate the intermediate and facilitate the elimination to form the aldehyde and dimethyl sulfide. After the addition is complete, allow the reaction mixture to slowly warm to room temperature over 45 minutes.

  • Work-up and Purification: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of NH4Cl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Diagram of the Swern Oxidation Workflow

Swern_Oxidation_Workflow cluster_setup Reaction Setup cluster_reagents Reagent Preparation cluster_reaction Oxidation Reaction cluster_workup Purification Flask Round-Bottom Flask (Flame-Dried, N2 atm) Oxalyl_Chloride Oxalyl Chloride in DCM (-78 °C) DMSO DMSO in DCM Oxalyl_Chloride->DMSO Dropwise Addition Activated_Reagent Activated Swern Reagent (Electrophilic Sulfur Species) DMSO->Activated_Reagent Alcohol 2-(THP-4-yl)ethanol in DCM Activated_Reagent->Alcohol Dropwise Addition of Alcohol Intermediate Alkoxysulfonium Ylide Intermediate Alcohol->Intermediate Formation Aldehyde 2-(THP-4-yl)acetaldehyde (Crude Product) Intermediate->Aldehyde Addition of Et3N & Warming Workup Aqueous Work-up (Wash Steps) Aldehyde->Workup Chromatography Flash Column Chromatography Workup->Chromatography Final_Product Pure Aldehyde Chromatography->Final_Product Prins_Cyclization cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Isoprenol Isoprenol Cyclization Prins Cyclization Isoprenol->Cyclization Isovaleraldehyde Isovaleraldehyde Isovaleraldehyde->Cyclization Catalyst Acid Catalyst (e.g., H2SO4) Catalyst->Cyclization Florol Florol® (Mixture of isomers) Cyclization->Florol

Caption: Synthesis of Florol® via the Prins Cyclization of isoprenol and isovaleraldehyde.

The comparison highlights that while both molecules share the tetrahydropyran core, their functional groups and substitution patterns lead to distinct olfactory properties and applications. This compound serves as a versatile building block, while Florol® is primarily a fragrance ingredient valued for its specific floral character.

Conclusion

This guide has provided a detailed cross-validation of the synthesis and properties of this compound. The Swern oxidation stands out as a reliable and high-yielding laboratory-scale method, while hydroformylation presents a viable industrial-scale alternative. The analytical data provided serves as a benchmark for quality control and characterization. The comparison with Florol® underscores the nuanced structure-activity relationships that govern the application of these molecules in the chemical industry. By understanding the intricacies of synthesis, characterization, and comparative performance, researchers and developers can better leverage this compound in their innovation pipelines.

References

  • ScenTree. Florol® (CAS N° 63500-71-0). Available from: [Link]

  • ResearchGate. Prins cyclization for the preparation of 2-isobutyl-4-methyl-tetrahydro-2H-pyran-4-ol using supported heteropoly acids | Request PDF. Available from: [Link]

  • ResearchGate. Preparation of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol via Prins cyclization using Fe-modified silica | Request PDF. Available from: [Link]

  • Semantic Scholar. Contribution to elucidation of the mechanism of preparation of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol. Available from: [Link]

  • LookChem. Cas 63500-71-0,2-ISOBUTYL-4-HYDROXY-4-METHYLTETRAHYDROPYRAN. Available from: [Link]

  • ScenTree. Florol® (CAS N° 63500-71-0). Available from: [Link]

  • ResearchGate. Synthesis of Florol via Prins cyclisation over heterogeneous catalysts. Available from: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, D2O, experimental) (HMDB0001426). Available from: [Link]

  • Michigan State University. Swern Oxidation Proceedure. Available from: [Link]

  • NROChemistry. Swern Oxidation: Reaction Mechanism. Available from: [Link]

  • Chemistry – A European Journal. Synthesis of 13C and 2H Labeled Vinyl Pyruvate and Hyperpolarization of Pyruvate. Available from: [Link]

  • Dermaviduals. Fragrance sample? Aldehydes and ketones - ingredients. Available from: [Link]

  • Alpha Aromatics. What Are Aldehydes And How Are They Used In Perfumery?. Available from: [Link]

  • Wikipedia. Swern oxidation. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Perfumer & Flavorist. Aldehydes. Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

  • Konika Aromas. Aldehydic Fragrance Gallery. Available from: [Link]

  • ACS Publications. CuH-Catalyzed Regio- and Enantioselective Formal Hydroformylation of Vinyl Arenes. Available from: [Link]

  • National Institutes of Health. CuH-Catalyzed Regio- and Enantioselective Formal Hydroformylation of Vinyl Arenes. Available from: [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

  • NIST WebBook. 2H-Pyran-2-one, tetrahydro-4-methyl-. Available from: [Link]

  • NIST WebBook. Acetaldehyde. Available from: [Link]

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  • ChemistryViews. Hydroformylation of Vinyl Arenes. Available from: [Link]

  • NIST WebBook. 2H-Pyran-2-one, tetrahydro-. Available from: [Link]

  • Doc Brown's Chemistry. mass spectrum of ethanal fragmentation pattern of m/z m/e ions for analysis and identification of acetaldehyde. Available from: [Link]

  • ResearchGate. Reaction results of vinyl acetate hydroformylation using prepared catalysts. Available from: [Link]

  • YouTube. IR Spectroscopy (Live Recording) Organic Chemistry Review & Practice Session. Available from: [Link]

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A Comparative Study of the Biological Effects of 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Vitro Evaluation

Introduction: The Tetrahydropyran Scaffold in Modern Drug Discovery

The tetrahydropyran (THP) ring is a privileged heterocyclic scaffold frequently incorporated into the design of novel therapeutics. Its prevalence in medicinal chemistry stems from its ability to serve as a bioisosteric replacement for carbocyclic rings like cyclohexane, often leading to improved pharmacokinetic and pharmacodynamic properties. The introduction of the oxygen heteroatom can reduce lipophilicity and provide an additional hydrogen bond acceptor, potentially enhancing target engagement and specificity. The THP motif is a core structural component in a diverse array of approved drugs and clinical candidates, highlighting its versatility and importance in the development of new chemical entities.

This guide presents a comparative biological evaluation of 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde, a small molecule featuring both the THP scaffold and a reactive aldehyde moiety. The aldehyde functional group is of particular interest due to its potential for covalent interactions and its known association with cytotoxicity, as seen with metabolites like acetaldehyde.[1] This study aims to dissect the biological contributions of the THP ring and the acetaldehyde group through a comparative analysis with structurally related analogs. We will explore two primary hypotheses:

  • The acetaldehyde moiety may confer cytotoxic properties, which could be modulated by the presence of the THP ring.

  • The overall molecular architecture may exhibit activity at G-protein coupled receptors (GPCRs), a major class of drug targets.

To investigate these possibilities, we will compare the biological effects of our lead compound with two selected analogs:

  • Hexanal: A simple aliphatic aldehyde, chosen to isolate and evaluate the cytotoxic contribution of the aldehyde functional group in the absence of a cyclic scaffold.

  • Pimavanserin: An approved drug for Parkinson's disease psychosis that acts as a selective serotonin 5-HT2A inverse agonist and contains a piperidine ring, a close structural and electronic analog of the tetrahydropyran ring.[2][3][4][5][6] Pimavanserin will serve as a benchmark for potential GPCR-modulating activity.

This guide will provide a detailed, step-by-step methodology for assessing the cytotoxic and GPCR-modulating effects of these compounds, complete with illustrative data and a discussion of the scientific rationale behind the experimental design.

Compound Synthesis and Analog Selection

Synthesis of this compound

The target compound, this compound, can be synthesized from the commercially available precursor, (Tetrahydro-2H-pyran-4-yl)methanol. A common and efficient method for this transformation is the oxidation of the primary alcohol to an aldehyde. Several mild oxidation protocols are suitable for this purpose, such as the Swern oxidation or the use of Dess-Martin periodinane (DMP).[7][8][9][10][11][12][13][14][15][16] These methods are favored for their high selectivity and compatibility with a wide range of functional groups.

Diagram 1: Synthetic Pathway

G cluster_0 Synthesis of this compound precursor (Tetrahydro-2H-pyran-4-yl)methanol product This compound precursor->product Swern Oxidation or Dess-Martin Periodinane

Caption: Synthesis of the target compound from its alcohol precursor.

Rationale for Analog Selection

The selection of appropriate comparators is crucial for a meaningful structure-activity relationship (SAR) study.

  • Hexanal: This straight-chain aliphatic aldehyde shares the C6 carbon backbone and the aldehyde functional group with our target molecule but lacks the cyclic THP moiety. This allows for a direct assessment of the THP ring's influence on cytotoxicity. Any observed differences in potency can be attributed to the physicochemical properties conferred by the THP scaffold, such as solubility, cell permeability, and steric bulk.

  • Pimavanserin: This atypical antipsychotic is a selective 5-HT2A receptor inverse agonist.[2][4][6] While its overall structure is more complex, it contains a piperidine ring, which is a nitrogen-containing analog of the tetrahydropyran ring. Its well-characterized activity at a specific GPCR makes it an ideal positive control and a relevant structural comparator for our investigation into potential GPCR modulation. It allows us to benchmark any observed activity and provides a reference for a known GPCR-interactive scaffold.

Comparative Biological Evaluation

This section outlines the experimental protocols for a comparative assessment of the cytotoxic and GPCR-modulating effects of this compound and its selected analogs.

I. Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[12][13][17][18] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol: MTT Assay

  • Cell Culture:

    • Seed human embryonic kidney 293 (HEK293) cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of this compound, hexanal, and a vehicle control (e.g., DMSO) in culture medium.

    • Perform serial dilutions to create a range of concentrations for each compound (e.g., 0.1 µM to 1000 µM).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells in triplicate.

    • Include wells with vehicle control only.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay Procedure:

    • After the 24-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited) for each compound using non-linear regression analysis.

Table 1: Comparative Cytotoxicity Data (Hypothetical)

CompoundIC50 (µM)
This compound75.3
Hexanal25.8
Pimavanserin> 100
II. GPCR Activity Screening: HTRF cAMP Assay

Many GPCRs signal through the modulation of intracellular cyclic AMP (cAMP) levels. Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assays are robust, high-throughput methods for quantifying changes in intracellular cAMP.[2][3][4][5][6] The assay is based on a competitive immunoassay principle where endogenous cAMP produced by cells competes with a labeled cAMP analog for binding to a specific antibody.

Experimental Protocol: HTRF cAMP Assay

  • Cell Culture and Transfection:

    • Use a commercially available cell line stably expressing a panel of orphan GPCRs or a specific GPCR of interest (e.g., 5-HT2A).

    • Seed the cells in a 384-well plate at an appropriate density as recommended by the cell line provider.

  • Compound Treatment:

    • Prepare serial dilutions of this compound, hexanal, and Pimavanserin in the assay buffer.

    • For antagonist mode, pre-incubate the cells with the test compounds before adding a known agonist at its EC80 concentration.

    • For agonist mode, add the test compounds directly to the cells.

    • Include a known agonist for the target receptor as a positive control and a vehicle control.

  • cAMP Assay Procedure (following a commercial kit protocol, e.g., Cisbio HTRF cAMP dynamic 2 kit):

    • After the desired incubation time with the compounds, lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate).

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm) and convert it to cAMP concentration using a standard curve.

    • Plot the cAMP concentration against the compound concentration and determine the EC50 (for agonists) or IC50 (for antagonists) values using non-linear regression analysis.

Diagram 2: HTRF cAMP Assay Workflow

G cluster_1 HTRF cAMP Assay Workflow start Seed GPCR-expressing cells in 384-well plate treat Add test compounds and controls start->treat incubate1 Incubate at 37°C treat->incubate1 lyse Lyse cells and add HTRF reagents incubate1->lyse incubate2 Incubate at RT for 1 hr lyse->incubate2 read Read plate on HTRF reader incubate2->read analyze Data analysis (EC50/IC50) read->analyze

Caption: A simplified workflow for the HTRF cAMP assay.

Table 2: Comparative GPCR Activity Data (Hypothetical - Antagonist Mode at 5-HT2A Receptor)

CompoundIC50 (µM)
This compound12.5
Hexanal> 100
Pimavanserin0.087

Discussion and Interpretation of Results

  • Cytotoxicity: The lower IC50 value for hexanal compared to this compound suggests that the THP moiety may mitigate the inherent cytotoxicity of the acetaldehyde group. This could be due to differences in cell permeability, metabolic stability, or the steric hindrance provided by the THP ring, which might reduce non-specific interactions with cellular components. Pimavanserin, lacking the reactive aldehyde, shows no significant cytotoxicity at the tested concentrations.

  • GPCR Activity: The data suggests that this compound possesses moderate antagonist activity at the 5-HT2A receptor, albeit significantly less potent than the established drug, Pimavanserin. The lack of activity for hexanal indicates that the THP scaffold is crucial for the observed GPCR interaction. This finding aligns with the known importance of cyclic scaffolds in the design of GPCR ligands.

Diagram 3: Hypothetical GPCR Signaling Pathway

Sources

A Senior Application Scientist's Guide to the Purity Validation of Commercially Available 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reliable and reproducible results. This guide provides an in-depth, technical comparison and validation protocol for commercially available 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde (CAS 65626-23-5), a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its aldehyde functionality and tetrahydropyran ring make it a versatile intermediate, but also susceptible to specific impurities that can compromise downstream applications.[1] This document moves beyond a simple listing of specifications to offer a practical framework for in-house purity validation, empowering you to make informed decisions when selecting a commercial source.

Understanding the Analyte: Chemical Profile and Potential Impurities

This compound is a colorless to pale yellow liquid with a molecular weight of 128.17 g/mol .[1][2][3][4] The presence of a reactive aldehyde group makes it prone to oxidation, polymerization, and other side reactions.[5] A thorough understanding of its synthesis and degradation pathways is critical for identifying potential impurities.

Common Impurities to Consider:

  • Oxidation Product: 2-(Tetrahydro-2H-pyran-4-yl)acetic acid, formed by the oxidation of the aldehyde group. This is a common impurity in aged samples or those exposed to air.

  • Starting Materials: Unreacted precursors from the synthesis process. The specific starting materials can vary depending on the synthetic route employed by the manufacturer.

  • Polymerization Products: Aldehydes can undergo self-condensation or polymerization, especially under acidic or basic conditions, leading to the formation of trimers (paraldehyde-like structures) or higher oligomers.[5]

  • Solvent Residues: Residual solvents from the synthesis and purification steps.

A Multi-faceted Approach to Purity Determination

No single analytical technique can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is essential for a comprehensive assessment. This guide focuses on a three-pronged approach: Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and derivatized aldehyde analysis, High-Performance Liquid Chromatography (HPLC) with UV detection for non-volatile impurities and quantification of the parent compound, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of subtle impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Aldehyde Derivatization

GC-MS is an ideal technique for identifying and quantifying volatile and semi-volatile impurities. For aldehydes, derivatization is often employed to improve chromatographic behavior and detection sensitivity.[6]

Caption: Workflow for GC-MS analysis of this compound.

This protocol utilizes O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) as a derivatizing agent, which reacts with aldehydes to form stable oximes that are readily analyzed by GC-MS.

  • Standard Preparation:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., isooctane).

    • Prepare a stock solution of an internal standard (e.g., dodecane) in the same solvent.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the commercial sample into a 10 mL volumetric flask and dilute to volume with the chosen solvent.

    • Transfer 1 mL of this solution to a 2 mL autosampler vial.

    • Add 100 µL of the internal standard solution.

    • Add 100 µL of a 10 mg/mL PFBHA solution in isooctane.

    • Cap the vial and heat at 60°C for 30 minutes.

    • Allow the vial to cool to room temperature before analysis.

  • GC-MS Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

    • Inlet Temperature: 250°C.

    • Oven Program: 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Mass Range: 40-450 amu.

Rationale for Experimental Choices:

  • PFBHA Derivatization: This method is chosen for its quantitative reaction with aldehydes, forming thermally stable derivatives with excellent chromatographic properties. The resulting oximes are easily resolved by GC.

  • Internal Standard: The use of an internal standard corrects for variations in injection volume and instrument response, leading to more accurate quantification.

  • Column Selection: A non-polar column like DB-5ms provides good separation for a wide range of volatile and semi-volatile compounds.

High-Performance Liquid Chromatography (HPLC): Quantifying the Parent Compound and Non-Volatile Impurities

HPLC with UV detection is a robust method for quantifying the parent aldehyde after derivatization and for detecting non-volatile impurities such as the corresponding carboxylic acid. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a classic and reliable method for the HPLC analysis of aldehydes.[6][7]

Caption: Workflow for HPLC analysis of this compound.

  • DNPH Reagent Preparation:

    • Dissolve 150 mg of 2,4-dinitrophenylhydrazine in 50 mL of acetonitrile. Add 0.5 mL of concentrated sulfuric acid. This solution should be prepared fresh.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound of known concentration in acetonitrile.

    • Accurately weigh approximately 10 mg of the commercial sample into a 10 mL volumetric flask and dilute to volume with acetonitrile.

    • To 1 mL of the standard and sample solutions in separate vials, add 1 mL of the DNPH reagent.

    • Allow the reaction to proceed for 1 hour at room temperature.

    • Quench the reaction by adding 8 mL of a water/acetonitrile (1:1) mixture.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 50% B to 100% B over 15 minutes, hold at 100% B for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 360 nm.

Rationale for Experimental Choices:

  • DNPH Derivatization: DNPH reacts with aldehydes to form 2,4-dinitrophenylhydrazones, which are highly chromophoric and can be detected with high sensitivity by UV detectors.[6][7]

  • C18 Column: A C18 column is a versatile reversed-phase column suitable for the separation of the relatively nonpolar DNPH derivatives.

  • Gradient Elution: A gradient elution is necessary to separate the derivatized aldehyde from unreacted DNPH and other potential impurities with varying polarities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of the main component and for identifying and quantifying impurities, often without the need for derivatization or reference standards for the impurities.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the commercial sample into an NMR tube.

    • Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Add a known amount of an internal standard with a distinct, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field instrument.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons for accurate integration.

  • Data Analysis:

    • Integrate the characteristic signals of this compound and the internal standard.

    • Calculate the purity based on the relative integrals.

    • Examine the spectrum for any unassigned signals that may indicate the presence of impurities.

Rationale for Experimental Choices:

  • Quantitative NMR (qNMR): By using an internal standard of known purity and concentration, ¹H NMR can be used as a primary ratio method for determining the absolute purity of the analyte.

  • Structural Elucidation: NMR provides detailed structural information, allowing for the unambiguous identification of the main component and potential impurities.

Comparative Analysis of Commercial Sources

To illustrate the application of these methods, we present a hypothetical comparison of three commercial suppliers of this compound. The data presented in the table below is for illustrative purposes and represents typical results that might be obtained from the described analytical protocols.

SupplierStated PurityGC-MS Purity (%)HPLC Purity (%)¹H NMR Purity (%)Major Impurity Identified
Supplier A >95%96.295.896.52-(Tetrahydro-2H-pyran-4-yl)acetic acid (0.8%)
Supplier B >90%91.590.891.2Unidentified starting material (2.5%)
Supplier C >95%97.898.198.3Minimal impurities detected

Conclusion and Recommendations

The purity of this compound can vary significantly between commercial suppliers. A comprehensive analytical approach combining GC-MS, HPLC, and NMR is crucial for an accurate assessment of purity and the identification of potential impurities. Based on our hypothetical analysis, Supplier C would be the recommended source due to its higher purity and lower levels of detectable impurities.

It is imperative for researchers to conduct their own in-house validation of critical reagents. This guide provides a robust framework for such a validation, ensuring the quality and reliability of your research and development endeavors.

References

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  • CymitQuimica. (n.d.). CAS 65626-23-5: (TETRAHYDRO-PYRAN-4-YL)-ACETALDEHYDE.
  • Yamazaki, T., Watanabe, T., Nakamura, S., & Kato, K. (2015).
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comparing the efficacy of different catalysts for 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Aldehyde

2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde is a key building block in medicinal chemistry and drug development. Its unique structural motif, featuring a saturated tetrahydropyran ring and a reactive aldehyde functionality, makes it a valuable intermediate in the synthesis of a diverse range of complex molecules, including pharmaceuticals and agrochemicals. The efficient and selective synthesis of this aldehyde is therefore of paramount importance. This guide provides a comprehensive comparison of the primary catalytic and stoichiometric methodologies for the synthesis of this compound, offering insights into the efficacy, selectivity, and practicality of each approach to aid researchers in selecting the optimal synthetic route for their specific needs.

Synthetic Strategies: An Overview

The synthesis of this compound can be broadly approached via three distinct pathways, each with its own set of catalytic systems and experimental considerations:

  • Oxidation of (Tetrahydro-2H-pyran-4-yl)methanol: A direct and atom-economical approach, this pathway focuses on the selective oxidation of the corresponding primary alcohol.

  • One-Carbon Homologation of Tetrahydropyran-4-carbaldehyde: This strategy involves the extension of the carbon chain of the parent aldehyde by a single carbon atom.

  • Hydroformylation of 4-Vinyltetrahydro-2H-pyran: A classic example of transition-metal catalysis, this route introduces a formyl group and a hydrogen atom across a carbon-carbon double bond.

This guide will delve into each of these strategies, comparing the efficacy of various catalytic and stoichiometric reagents, and providing detailed experimental protocols for the most prominent methods.

Route 1: Oxidation of (Tetrahydro-2H-pyran-4-yl)methanol

The oxidation of the readily available primary alcohol, (tetrahydro-2H-pyran-4-yl)methanol, is a common and effective route to the target aldehyde. The primary challenge lies in preventing over-oxidation to the corresponding carboxylic acid. This has led to the development of several mild and selective oxidation protocols.

Comparative Analysis of Oxidation Methods
MethodCatalyst/ReagentTypical Yield (%)SelectivityAdvantagesDisadvantages
Catalytic Aerobic Oxidation Cu(I)/TEMPO85-95High for aldehydeUses air as the terminal oxidant (green), catalytic in copper and TEMPO.May require longer reaction times for aliphatic alcohols.[1][2][3]
Swern Oxidation Oxalyl chloride, DMSO, Triethylamine80-95Excellent for aldehydeMild conditions, high yields, wide functional group tolerance.[4][5][6]Stoichiometric, produces foul-smelling dimethyl sulfide, requires low temperatures.
Dess-Martin Periodinane (DMP) Oxidation Dess-Martin Periodinane90-98Excellent for aldehydeMild, neutral conditions, rapid reactions, no toxic chromium byproducts.[1][7][8][9]Stoichiometric, reagent can be explosive under certain conditions.
In-Depth Look at Catalytic Aerobic Oxidation with Cu(I)/TEMPO

The use of a copper(I) catalyst in conjunction with (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a co-catalyst represents a truly catalytic and environmentally benign approach to alcohol oxidation.[1][2][3] This system utilizes molecular oxygen from the air as the ultimate oxidizing agent, with water as the only byproduct.

Mechanism Rationale: The catalytic cycle involves the oxidation of the copper(I) species to copper(II) by oxygen, facilitated by TEMPO. The active oxidizing species, the N-oxoammonium ion, is then generated, which selectively oxidizes the primary alcohol to the aldehyde while being reduced to the hydroxylamine. The copper catalyst then facilitates the re-oxidation of the hydroxylamine back to the N-oxoammonium ion, completing the catalytic cycle. The choice of a bipyridine (bpy) ligand for the copper center is crucial for stabilizing the copper species and enhancing its catalytic activity.[1]

Cu_TEMPO_Oxidation cluster_0 Catalyst Regeneration cluster_1 Substrate Oxidation Cu(I) Cu(I) Cu(II) Cu(II) Cu(I)->Cu(II) O2 Cu(II)->Cu(I) Substrate Oxidation TEMPO-H TEMPO-H TEMPO radical TEMPO radical TEMPO-H->TEMPO radical Cu(II) TEMPO radical->TEMPO-H Substrate Alcohol Alcohol Aldehyde Aldehyde Alcohol->Aldehyde TEMPO radical

Caption: Catalytic cycle of Cu(I)/TEMPO aerobic oxidation.

Experimental Protocol: Catalytic Aerobic Oxidation

Materials:

  • (Tetrahydro-2H-pyran-4-yl)methanol

  • Copper(I) bromide (CuBr)

  • 2,2'-Bipyridine (bpy)

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add (tetrahydro-2H-pyran-4-yl)methanol (1.0 eq).

  • Add anhydrous acetonitrile to dissolve the alcohol.

  • In a separate vial, prepare the catalyst solution by dissolving CuBr (0.05 eq), bpy (0.05 eq), and TEMPO (0.1 eq) in a minimal amount of acetonitrile.

  • Add the catalyst solution to the reaction flask.

  • Stir the reaction mixture vigorously, open to the air, at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Route 2: One-Carbon Homologation of Tetrahydropyran-4-carbaldehyde

This synthetic strategy begins with tetrahydropyran-4-carbaldehyde and extends the carbon chain by one atom to form the target acetaldehyde. The Wittig reaction is a classic and reliable method for this transformation.

The Wittig Reaction: A Versatile Tool for Olefination

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent) to produce an alkene.[10] For the synthesis of this compound, a one-carbon homologation can be achieved using methoxymethyltriphenylphosphonium chloride. The resulting enol ether can then be hydrolyzed under acidic conditions to yield the desired aldehyde.

Mechanism Rationale: The reaction proceeds through a nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde, forming a betaine intermediate. This intermediate then collapses to form a four-membered oxaphosphetane ring, which subsequently fragments to yield the alkene and triphenylphosphine oxide. The driving force for this fragmentation is the formation of the very stable phosphorus-oxygen double bond.

Wittig_Reaction Aldehyde Tetrahydropyran-4-carbaldehyde Betaine Betaine Aldehyde->Betaine + Ylide Ylide Ph3P=CHOCH3 Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Enol Ether Enol Ether Oxaphosphetane->Enol Ether - Ph3P=O Aldehyde_Product This compound Enol Ether->Aldehyde_Product H3O+

Caption: Wittig reaction for one-carbon homologation.

Experimental Protocol: Wittig Homologation

Materials:

  • Tetrahydropyran-4-carbaldehyde

  • Methoxymethyltriphenylphosphonium chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add methoxymethyltriphenylphosphonium chloride (1.1 eq) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi (1.1 eq) dropwise. The solution should turn a deep red or orange color, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of tetrahydropyran-4-carbaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude enol ether.

  • Dissolve the crude enol ether in THF and add 1 M hydrochloric acid.

  • Stir the mixture at room temperature and monitor the hydrolysis by TLC.

  • Upon completion, neutralize the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography.

Route 3: Hydroformylation of 4-Vinyltetrahydro-2H-pyran

Hydroformylation, also known as the oxo process, is a powerful industrial method for the synthesis of aldehydes from alkenes.[11] This catalytic route offers high atom economy by adding a formyl group and a hydrogen atom across a double bond. The synthesis of this compound via this route requires the preparation of the precursor, 4-vinyltetrahydro-2H-pyran.

Synthesis of the Precursor: 4-Vinyltetrahydro-2H-pyran

The vinyl-substituted tetrahydropyran can be synthesized from the commercially available tetrahydro-4H-pyran-4-one via a Wittig reaction using methyltriphenylphosphonium bromide.

Comparative Analysis of Hydroformylation Catalysts
Catalyst SystemTypical Pressure (atm)Typical Temperature (°C)Regioselectivity (linear:branched)AdvantagesDisadvantages
Rhodium-based 10-10080-120High for linear aldehydeHigh activity and selectivity under milder conditions.[12][13][14]High cost of rhodium.
Cobalt-based 100-300110-180Moderate for linear aldehydeLower cost than rhodium.[11][15][16]Requires higher pressures and temperatures, lower selectivity.
Copper-hydride 1-10Room TemperatureHigh for branched aldehyde (for vinyl arenes)Milder conditions, avoids high-pressure syngas.[17]Less studied for non-aromatic olefins.

For the synthesis of the target molecule, a linear aldehyde is desired, making rhodium-based catalysts the preferred choice for achieving high regioselectivity.

Mechanism Rationale: The generally accepted mechanism for rhodium-catalyzed hydroformylation involves the coordination of the alkene to a rhodium-hydride complex, followed by insertion of the alkene into the rhodium-hydride bond to form a rhodium-alkyl intermediate. Subsequent coordination of carbon monoxide and migratory insertion of the alkyl group onto the carbonyl ligand forms a rhodium-acyl complex. Finally, oxidative addition of hydrogen followed by reductive elimination releases the aldehyde product and regenerates the rhodium-hydride catalyst. The regioselectivity is primarily determined by the steric and electronic properties of the phosphine ligands on the rhodium center.

Hydroformylation_Cycle Rh-H HRh(CO)(PPh3)2 Rh-alkene Rh-alkene Rh-H->Rh-alkene + Alkene Rh-alkyl Rh-alkyl Rh-alkene->Rh-alkyl Insertion Rh-acyl Rh-acyl Rh-alkyl->Rh-acyl + CO Rh(H)2-acyl Rh(H)2-acyl Rh-acyl->Rh(H)2-acyl + H2 Aldehyde Aldehyde Rh(H)2-acyl->Aldehyde Reductive Elimination Aldehyde->Rh-H

Caption: Simplified catalytic cycle for rhodium-catalyzed hydroformylation.

Experimental Protocol: Hydroformylation

Materials:

  • 4-Vinyltetrahydro-2H-pyran

  • Rh(acac)(CO)₂ (acac = acetylacetonate)

  • Triphenylphosphine (PPh₃)

  • Toluene (anhydrous, degassed)

  • Synthesis gas (CO/H₂ mixture, typically 1:1)

  • High-pressure autoclave

Procedure:

  • In a glovebox, charge a high-pressure autoclave equipped with a magnetic stir bar with Rh(acac)(CO)₂ (0.1-1 mol%) and PPh₃ (typically a 10-fold excess relative to rhodium).

  • Add anhydrous, degassed toluene to dissolve the catalyst components.

  • Add 4-vinyltetrahydro-2H-pyran to the autoclave.

  • Seal the autoclave, remove it from the glovebox, and purge several times with synthesis gas.

  • Pressurize the autoclave to the desired pressure (e.g., 50 atm) with the CO/H₂ mixture.

  • Heat the reaction to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by observing the pressure drop.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas in a well-ventilated fume hood.

  • Open the autoclave and transfer the reaction mixture to a round-bottom flask.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography or distillation to obtain this compound.

Conclusion and Future Outlook

The synthesis of this compound can be effectively achieved through several distinct synthetic strategies. For laboratory-scale synthesis where high purity and yield are paramount, the Dess-Martin periodinane oxidation of (tetrahydro-2H-pyran-4-yl)methanol offers a rapid and reliable method. For larger-scale and more environmentally conscious syntheses, the catalytic aerobic oxidation using a Cu(I)/TEMPO system is a highly attractive option, leveraging the power of air as the terminal oxidant.

The hydroformylation of 4-vinyltetrahydro-2H-pyran represents a truly catalytic and atom-economical approach, particularly amenable to industrial-scale production. While this route requires the synthesis of the vinyl precursor, the high efficiency of rhodium-catalyzed hydroformylation makes it a compelling choice for large-scale manufacturing.

Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems. This includes the exploration of heterogeneous catalysts for easier separation and recycling, as well as the development of biocatalytic routes that can operate under mild, aqueous conditions. As the demand for complex and functionalized molecules in drug discovery continues to grow, the development of robust and versatile synthetic methods for key building blocks like this compound will remain a critical area of research.

References

  • Hoover, J. M., & Stahl, S. S. (2011). Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols. Journal of the American Chemical Society, 133(42), 16901–16910. [Link][2]

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. [Link]

  • Swern, D., & Omura, K. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660. [Link]

  • Markó, I. E., & Gautier, A. (2004). Copper-Catalyzed Aerobic Oxidation of Alcohols. In Modern Oxidation Methods (pp. 93-124). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

  • Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media. [Link]

  • Steves, J. E., & Stahl, S. S. (2013). Copper(I)/TEMPO-Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air. Nature Protocols, 8(2), 315–325. [Link][3]

  • Swern Oxidation. Organic Chemistry Portal. [Link][11]

  • Wittig Reaction. Organic Chemistry Portal. [Link]

  • Hydroformylation (Oxo Synthesis). Organic Chemistry Portal. [Link]

  • van Leeuwen, P. W. N. M., & Claver, C. (Eds.). (2000). Rhodium Catalyzed Hydroformylation. Springer. [Link]

  • Beller, M., Cornils, B., Frohning, C. D., & Kohlpaintner, C. W. (1995). Progress in hydroformylation and carbonylation. Journal of Molecular Catalysis A: Chemical, 104(1), 17-85. [Link]

Sources

confirming the reproducibility of published methods for 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the consistent and reliable synthesis of key intermediates is paramount. 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde is a valuable building block in medicinal chemistry, yet its preparation can be fraught with challenges related to purity, yield, and scalability. This guide provides an in-depth, objective comparison of established methods for its synthesis, focusing on a robust and reproducible two-step pathway. We will dissect the experimental nuances, explain the causality behind procedural choices, and provide actionable protocols to ensure success in your laboratory.

The most reliable and commonly employed strategy for synthesizing this compound involves two key transformations:

  • Reduction of a stable carboxylic acid precursor, 2-(Tetrahydro-2H-pyran-4-yl)acetic acid, to the primary alcohol, 2-(Tetrahydro-2H-pyran-4-yl)ethanol.

  • Mild Oxidation of the resulting alcohol to the target aldehyde, carefully avoiding over-oxidation to the carboxylic acid.

This guide will focus on the practical application and comparative analysis of leading protocols for the second, more critical step: the oxidation.

Part 1: Synthesis of the Precursor Alcohol via LAH Reduction

The necessary precursor, 2-(Tetrahydro-2H-pyran-4-yl)ethanol, is best prepared by the reduction of the commercially available 2-(Tetrahydro-2H-pyran-4-yl)acetic acid. Lithium Aluminum Hydride (LAH) is the reagent of choice for this transformation due to its high reactivity and efficacy in reducing carboxylic acids to primary alcohols.[1][2][3]

Experimental Protocol: LAH Reduction
  • Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser under a nitrogen atmosphere, and a dropping funnel.

  • Reagent Preparation: A suspension of Lithium Aluminum Hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) is prepared in the flask and cooled to 0 °C using an ice bath.

  • Substrate Addition: A solution of 2-(Tetrahydro-2H-pyran-4-yl)acetic acid (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel to the LAH suspension, maintaining the temperature at 0 °C. The slow addition is crucial to control the exothermic reaction and the evolution of hydrogen gas.

  • Reaction: Upon completion of the addition, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours to ensure complete reduction.

  • Workup (Fieser Method): The reaction is carefully quenched by cooling to 0 °C and the sequential, dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water again (3x mL), where 'x' is the mass of LAH used in grams. This procedure is critical for safely neutralizing the excess LAH and precipitating the aluminum salts as a granular solid that is easy to filter.[4]

  • Isolation: The resulting precipitate is removed by filtration, and the filter cake is washed thoroughly with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-(Tetrahydro-2H-pyran-4-yl)ethanol, which can often be used in the next step without further purification.

Caption: Workflow for the LAH reduction of the precursor acid.

Part 2: A Comparative Analysis of Mild Oxidation Methods

The critical step in this synthesis is the conversion of 2-(Tetrahydro-2H-pyran-4-yl)ethanol to the target aldehyde. This requires an oxidizing agent that is mild enough to prevent over-oxidation to the corresponding carboxylic acid. Here, we compare two of the most reliable and reproducible methods in modern organic synthesis: the Swern Oxidation and the Dess-Martin Periodinane (DMP) Oxidation.

Method A: The Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine. It is renowned for its mild conditions and high yields.[5]

Causality and Expertise: The reaction must be conducted at cryogenic temperatures (-78 °C) because the electrophilic species, chloro(dimethyl)sulfonium chloride, formed from DMSO and oxalyl chloride, is thermally unstable.[5] The subsequent addition of the alcohol forms an alkoxysulfonium salt. The final addition of triethylamine acts as a non-nucleophilic base to deprotonate the intermediate, inducing an intramolecular elimination to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[5][6] The primary drawback is the production of the volatile and malodorous dimethyl sulfide, which necessitates performing the reaction and workup in a well-ventilated fume hood.

Detailed Protocol: Swern Oxidation
  • Activation: A solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) is cooled to -78 °C (dry ice/acetone bath). A solution of DMSO (2.2 equivalents) in DCM is added dropwise, and the mixture is stirred for 15 minutes.

  • Alcohol Addition: A solution of 2-(Tetrahydro-2H-pyran-4-yl)ethanol (1.0 equivalent) in DCM is added slowly, ensuring the internal temperature does not rise above -65 °C. The mixture is stirred for an additional 30 minutes.

  • Elimination: Triethylamine (5.0 equivalents) is added dropwise. The reaction mixture is stirred for 20 minutes at -78 °C and then allowed to warm to room temperature.

  • Workup: Water is added to quench the reaction. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude aldehyde is then purified by flash column chromatography.

Method B: The Dess-Martin Periodinane (DMP) Oxidation

This method employs a hypervalent iodine reagent, Dess-Martin periodinane (DMP), which offers significant operational simplicity as a mild and selective oxidant.[7]

Causality and Expertise: DMP is a stable, commercially available solid that facilitates the oxidation of primary alcohols to aldehydes at room temperature and neutral pH. The mechanism involves a ligand exchange between the alcohol and an acetate group on the iodine center. A subsequent deprotonation by the released acetate ion initiates a fragmentation to yield the aldehyde, acetic acid, and an iodinane byproduct.[7][8] The key advantages are the ambient reaction temperature, short reaction times, and high chemoselectivity.[7] However, DMP is more expensive than the reagents for a Swern oxidation and is known to be potentially explosive under certain conditions, although commercially available stabilized formulations mitigate this risk.

Detailed Protocol: DMP Oxidation
  • Reaction Setup: To a solution of 2-(Tetrahydro-2H-pyran-4-yl)ethanol (1.0 equivalent) in anhydrous DCM, solid Dess-Martin periodinane (1.2 equivalents) is added in one portion at room temperature under a nitrogen atmosphere. The addition of a small amount of sodium bicarbonate can be beneficial to buffer the acetic acid generated.

  • Reaction: The resulting suspension is stirred vigorously at room temperature. The reaction progress is monitored by TLC (typically complete within 1-3 hours).

  • Workup: Upon completion, the reaction mixture is diluted with diethyl ether and quenched by pouring it into a saturated aqueous solution of sodium bicarbonate containing an excess of sodium thiosulfate. This reduces the iodinane byproduct to a water-soluble species, simplifying the workup.

  • Isolation: The mixture is stirred until the organic layer is clear. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The product is purified by flash column chromatography.

Part 3: Comparative Summary and Reproducibility

Both the Swern and DMP oxidations are highly reliable methods for the synthesis of this compound. The choice between them often depends on the scale of the reaction and the available laboratory infrastructure.

FeatureSwern OxidationDess-Martin Periodinane (DMP) Oxidation
Temperature -78 °C (Cryogenic)Room Temperature
Key Reagents Oxalyl Chloride, DMSO, TriethylamineDess-Martin Periodinane
Typical Yields High (>90%)High (>90%)
Workup Aqueous washes to remove salts and DMSOQuenching with Na2S2O3, aqueous washes
Safety/Waste Toxic CO gas evolution, malodorous DMS byproductDMP is potentially explosive, iodine-based waste
Reproducibility Highly reproducible with strict temperature controlHighly reproducible, less sensitive to conditions

Caption: Synthetic pathways to the target aldehyde.

Conclusion

For routine laboratory-scale synthesis where operational simplicity and rapid execution are desired, the Dess-Martin Periodinane oxidation is often the superior choice. Its ability to be performed at room temperature without the need for specialized cooling baths makes it highly accessible and consistently reproducible.[7]

The Swern oxidation , while requiring more stringent control over temperature, remains a powerful and cost-effective alternative, particularly for larger-scale preparations where the cost of DMP would be prohibitive. Its reproducibility is excellent, provided the low-temperature conditions are meticulously maintained.[5]

Ultimately, both methods, when performed with care and attention to the principles outlined in this guide, represent reliable and validated protocols for obtaining high-purity this compound, a critical intermediate for advancing research and development in the pharmaceutical sciences.

References

  • Scale-up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis - ResearchGate. (2018).
  • Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). University of Oxford.
  • Swern Oxidation Procedure - Michigan State University. (n.d.).
  • EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents. (2017).
  • US10040776B2 - Pyran derivatives and their preparation - Google Patents. (n.d.).
  • Swern Oxidation - Organic Chemistry Portal. (2019).
  • Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. (n.d.).
  • CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid - Google Patents. (2013).
  • Swern Oxidation - Alfa Chemistry. (n.d.).
  • RU2384577C2 - Method of producing 2-(oxiran-2-yl)-ethanol - Google Patents. (2010).
  • Dess-Martin Oxidation - Alfa Chemistry. (n.d.).
  • Acetic acid on reduction with excess lithium aluminum hydride, result - askIITians. (2025).
  • Dess–Martin periodinane - Wikipedia. (n.d.).
  • Swern oxidation - Wikipedia. (n.d.).
  • Swern Oxidation: Reaction Mechanism | NROChemistry. (n.d.).
  • 2 - Organic Syntheses Procedure. (n.d.).
  • 7 - Organic Syntheses Procedure. (n.d.).
  • Lithium Aluminum Hydride (LAH) - Common Organic Chemistry. (n.d.).
  • US 8,778,951 B2 - Google Patents. (n.d.).
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry.
  • Dess-Martin-Periodinane oxidation - YouTube. (2025).
  • Dess-Martin Oxidation Guide | PDF - Scribd. (n.d.).
  • CAS 2162-31-4 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol - BOC Sciences. (n.d.).
  • A facile one-pot synthesis of tetrahydrobenzo[b]pyrans and 2-amino-4H-chromenes under green conditions - RSC Advances. (2024).
  • Tetrahydropyran synthesis - Organic Chemistry Portal. (n.d.).
  • Acetic acid conversion to ethanol by LiALh4? - ResearchGate. (2020).
  • US4421939A - Production of ethanol from acetic acid - Google Patents. (n.d.).
  • WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates - Google Patents. (2011).
  • Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid - NIH. (n.d.).

Sources

evaluation of alternative starting materials for 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Synthetic Pathways to 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde for Pharmaceutical Research and Development

Abstract

This compound is a crucial building block in medicinal chemistry, valued for the synthesis of a variety of pharmacologically active agents. The efficiency, scalability, and economic viability of its synthesis are therefore of paramount importance to researchers in drug development. This guide provides an in-depth evaluation of alternative starting materials and synthetic methodologies for producing this key intermediate. We will compare the conventional oxidation of 2-(tetrahydro-2H-pyran-4-yl)ethanol with alternative strategies, including the Wittig homologation of tetrahydropyran-4-carboxaldehyde and the hydroformylation of 4-vinyltetrahydro-2H-pyran. Each route is analyzed for its respective advantages and limitations, supported by experimental data and process logic to guide chemists in selecting the optimal pathway for their specific research and development needs.

Introduction: The Significance of the Tetrahydropyran Acetaldehyde Moiety

The tetrahydropyran (THP) ring is a privileged scaffold in modern drug discovery. Its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, make it a desirable feature in many drug candidates. The two-carbon extended aldehyde, this compound, serves as a versatile intermediate, enabling the introduction of this THP moiety and providing a reactive handle for further molecular elaboration. The choice of synthetic route to this aldehyde can significantly impact project timelines, cost of goods, and the overall environmental footprint of a drug development program. This guide aims to dissect the most common and promising of these routes.

Evaluated Synthetic Pathways

We will critically examine three primary synthetic strategies, each starting from a different commercially available or readily accessible precursor.

Route A: Oxidation of 2-(Tetrahydro-2H-pyran-4-yl)ethanol

This is arguably the most direct and commonly employed laboratory-scale synthesis. The strategy relies on the straightforward oxidation of a primary alcohol to the corresponding aldehyde.

  • Starting Material: 2-(Tetrahydro-2H-pyran-4-yl)ethanol is accessible via the reduction of tetrahydropyran-4-carboxylic acid or its esters[1][2], which are commercially available.

  • Reaction Logic: The conversion of a primary alcohol to an aldehyde is a cornerstone transformation in organic synthesis. However, it requires careful selection of the oxidant to prevent over-oxidation to the carboxylic acid. Mild and selective oxidizing agents are preferred. Common choices include Pyridinium Chlorochromate (PCC), Swern oxidation (using oxalyl chloride/DMSO), or Dess-Martin Periodinane (DMP).

  • Causality of Experimental Choices:

    • Dess-Martin Periodinane (DMP): Often favored in small-scale synthesis due to its mild conditions, high selectivity, and operational simplicity (room temperature, neutral pH). The main drawback is the high cost and generation of stoichiometric iodine-containing waste.

    • Swern Oxidation: A powerful and reliable method that uses inexpensive reagents. It requires cryogenic temperatures (-78 °C) and careful handling of malodorous dimethyl sulfide byproducts, making it less convenient but highly effective and scalable.

    • Chromium-Based Reagents (PCC, PDC): Historically common, but their use is now largely avoided in pharmaceutical development due to the high toxicity and environmental hazards associated with chromium waste.

Route_A cluster_0 Route A: Oxidation Start_A 2-(Tetrahydro-2H-pyran-4-yl)ethanol Reagent_A Oxidizing Agent (e.g., DMP, Swern Conditions) Start_A->Reagent_A Product This compound Reagent_A->Product

Caption: Oxidation of the primary alcohol to the target aldehyde.

Route B: Wittig Homologation of Tetrahydropyran-4-carboxaldehyde

This pathway builds the required two-carbon chain from a smaller, commercially available aldehyde precursor using the robust and well-established Wittig reaction or its variants.[3][4][5]

  • Starting Material: Tetrahydropyran-4-carboxaldehyde is a readily available starting material.[6][7]

  • Reaction Logic: This route involves a two-step sequence. First, the starting aldehyde is reacted with a one-carbon Wittig reagent, typically (methoxymethyl)triphenylphosphonium chloride, to form a methoxy vinyl intermediate.[3] The phosphorus ylide, generated in situ with a strong base like n-BuLi or t-BuOK, acts as a nucleophile, attacking the aldehyde carbonyl. The resulting oxaphosphetane intermediate collapses to form the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[5][8] In the second step, the enol ether is hydrolyzed under mild acidic conditions to reveal the target aldehyde.

  • Causality of Experimental Choices: The use of a methoxy-substituted ylide is critical as it provides a masked aldehyde functionality. The subsequent acid-catalyzed hydrolysis must be mild to avoid side reactions of the product aldehyde. This method offers excellent control over the carbon skeleton construction but introduces an additional synthetic step compared to Route A and requires the use of pyrophoric bases like n-BuLi. The removal of the triphenylphosphine oxide byproduct can also complicate purification.

Route_B cluster_1 Route B: Wittig Homologation Start_B Tetrahydropyran-4-carboxaldehyde Step1_B Step 1: Wittig Reaction (MeOCH2PPh3Cl, Base) Start_B->Step1_B Intermediate_B 4-(2-methoxyvinyl)tetrahydro-2H-pyran Step1_B->Intermediate_B Step2_B Step 2: Acid Hydrolysis (e.g., aq. HCl) Intermediate_B->Step2_B Product This compound Step2_B->Product

Caption: Two-step Wittig homologation and hydrolysis sequence.

Route C: Hydroformylation of 4-Vinyltetrahydro-2H-pyran

This approach is rooted in industrial chemistry and represents a highly atom-economical method for converting an alkene into an aldehyde.

  • Starting Material: 4-Vinyltetrahydro-2H-pyran. This precursor can be synthesized from tetrahydropyran-4-carboxaldehyde via a Wittig reaction with methylenetriphenylphosphorane (Ph3P=CH2).[9]

  • Reaction Logic: Hydroformylation, also known as the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the alkene.[10][11] The reaction is catalyzed by transition metal complexes, typically based on rhodium or cobalt, and requires high pressures of carbon monoxide (CO) and hydrogen (H₂) gas (syngas).[12] A key challenge is controlling the regioselectivity to favor the desired linear aldehyde over the branched isomer.

  • Causality of Experimental Choices: The choice of catalyst and ligands is crucial for achieving high regioselectivity and reaction rates. Rhodium-based catalysts with bulky phosphine ligands generally provide higher selectivity for the linear aldehyde product. This method is exceptionally efficient for large-scale production but requires specialized high-pressure reactor systems, making it less suitable for typical academic or early-stage discovery labs.

Route_C cluster_2 Route C: Hydroformylation Start_C 4-Vinyltetrahydro-2H-pyran Reagent_C Hydroformylation (CO, H₂, Rh/Co Catalyst) Start_C->Reagent_C Product This compound Reagent_C->Product

Caption: Atom-economical hydroformylation of a vinyl precursor.

Comparative Performance Data

The following table summarizes the key performance indicators for each synthetic route, providing a basis for objective comparison.

ParameterRoute A: OxidationRoute B: Wittig HomologationRoute C: Hydroformylation
Starting Material 2-(THP-4-yl)ethanolTHP-4-carboxaldehyde4-Vinyl-THP
Number of Steps 121 (from alkene)
Typical Overall Yield 75-95%60-80%>90% (high selectivity)
Scalability Good for lab-scale; waste issues on large scaleModerate; byproduct removal is a challengeExcellent for industrial scale
Key Reagents DMP, Oxalyl Chloride, DMSOMeOCH₂PPh₃Cl, n-BuLi, AcidCO, H₂, Rh/Co catalysts
Safety Concerns Toxic oxidants (Cr), malodorous byproductsPyrophoric bases (n-BuLi)High pressure, toxic CO gas
Advantages Direct, high-yielding, simple procedureUses stable aldehyde, reliable C-C bond formationHighly atom-economical, cost-effective at scale
Disadvantages Risk of over-oxidation, stoichiometric wasteTwo steps, difficult purificationRequires specialized high-pressure equipment

Detailed Experimental Protocols

Protocol for Route A: Dess-Martin Oxidation
  • To a stirred solution of 2-(tetrahydro-2H-pyran-4-yl)ethanol (1.0 eq) in dichloromethane (DCM, 0.2 M) at room temperature, add Dess-Martin Periodinane (1.2 eq) portion-wise over 15 minutes.

  • Stir the resulting suspension at room temperature for 2-3 hours, monitoring the reaction progress by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1:1 v/v).

  • Stir vigorously for 30 minutes until the solid dissolves and the layers become clear.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude aldehyde.

  • Purify by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield this compound.

Protocol for Route B: Wittig Reaction and Hydrolysis
  • Step 1: Wittig Reaction. Suspend (methoxymethyl)triphenylphosphonium chloride (1.1 eq) in anhydrous tetrahydrofuran (THF, 0.3 M) under a nitrogen atmosphere and cool to 0 °C.

  • Add n-butyllithium (n-BuLi, 1.1 eq, 1.6 M in hexanes) dropwise, resulting in a deep red or orange solution of the ylide. Stir for 1 hour at 0 °C.

  • Cool the mixture to -78 °C and add a solution of tetrahydropyran-4-carboxaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify via column chromatography to isolate the intermediate 4-(2-methoxyvinyl)tetrahydro-2H-pyran.

  • Step 2: Hydrolysis. Dissolve the enol ether from Step 1 in a mixture of THF and 3M aqueous HCl (4:1 v/v).

  • Stir the solution at room temperature for 4-6 hours, monitoring by TLC.

  • Neutralize the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the target aldehyde. Further purification may be performed if necessary.

Conclusion and Recommendations

The optimal synthetic route to this compound is highly dependent on the scale of production and available resources.

  • For rapid, small-scale synthesis in a discovery setting, the Oxidation of 2-(tetrahydro-2H-pyran-4-yl)ethanol (Route A) , particularly using Dess-Martin Periodinane, offers the most straightforward and reliable procedure despite its cost and waste profile.

  • For large-scale industrial production , the Hydroformylation of 4-vinyltetrahydro-2H-pyran (Route C) is unequivocally the superior choice due to its high atom economy and cost-effectiveness, provided the necessary specialized high-pressure equipment is accessible.

By understanding the causality behind the experimental choices and the inherent trade-offs of each pathway, researchers can make informed decisions that align with their specific project goals, whether they prioritize speed, cost, scalability, or environmental impact.

References

  • PrepChem. Synthesis of tetrahydro-2-(2-bromoethoxy)-2H-pyran. Available from: [Link]

  • NROChemistry. Wittig Reaction: Mechanism and Examples. Available from: [Link]

  • Wipf, P. The Wittig Reaction. University of Pittsburgh. Available from: [Link]

  • Wikipedia. Wittig reaction. Available from: [Link]

  • Organic Chemistry Portal. Wittig Reaction. Available from: [Link]

  • Chemistry LibreTexts. Wittig Reaction. Available from: [Link]

  • PubChem. Tetrahydro-2H-pyran-4-carboxaldehyde. Available from: [Link]

  • Buchwald, S. L., et al. (2024). CuH-Catalyzed Regio- and Enantioselective Formal Hydroformylation of Vinyl Arenes. Journal of the American Chemical Society. Available from: [Link]

  • Oakwood Chemical. Tetrahydro-2H-pyran-4-carbaldehyde. Available from: [Link]

  • Organic Chemistry Portal. Tetrahydropyran synthesis. Available from: [Link]

  • Google Patents. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
  • National Institutes of Health (NIH). Recent Advances in the Synthesis of 2H-Pyrans. Available from: [Link]

  • Wiley Online Library. Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Available from: [Link]

  • Organic Syntheses. AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Available from: [Link]

  • Mettler Toledo. Hydroformylation (Oxo Process). Available from: [Link]

  • Wikipedia. Hydroformylation. Available from: [Link]

  • ResearchGate. Synthesis of tetrahydro-2H-pyran-2-yl-indole derivative 52. Available from: [Link]

  • Chemistry LibreTexts. 14.3.2: Hydroformylation. Available from: [Link]

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Safety Operating Guide

Proper Disposal Procedures for 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its application in synthesis and analysis. The responsible management and disposal of chemical waste are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a comprehensive, in-depth protocol for the proper disposal of 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde, moving beyond mere procedural steps to explain the underlying chemical principles that ensure safe and effective neutralization.

Hazard and Safety Assessment of this compound

Before initiating any disposal protocol, a thorough understanding of the hazards associated with this compound is essential. This aliphatic aldehyde, while not classified as acutely hazardous, presents several risks that necessitate careful handling.

Key Hazards:

  • Toxicity: Harmful if swallowed.[1]

  • Irritation: Causes skin and serious eye irritation.[1] May cause respiratory irritation.[1]

  • Chemical Reactivity: As an aldehyde, it is susceptible to oxidation and condensation reactions.[2]

Personal Protective Equipment (PPE): A stringent PPE protocol is non-negotiable when handling this compound. The following table outlines the minimum required PPE.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.
Body Protection A laboratory coat is mandatory. For larger quantities, a chemically resistant apron is recommended.
Respiratory All handling should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[3]

The Disposal Strategy: Neutralization and Verification

Direct disposal of this compound as hazardous waste is a valid but often costly and logistically burdensome option. A more responsible and efficient approach involves the chemical neutralization of the aldehyde functionality to a non-hazardous substance prior to disposal. This guide focuses on an in-laboratory neutralization protocol using sodium metabisulfite, followed by verification of the reaction's completion.

The core of this strategy lies in the nucleophilic addition reaction between the bisulfite ion (formed from sodium metabisulfite in water) and the electrophilic carbonyl carbon of the aldehyde. This reaction forms a stable, water-soluble, and non-hazardous α-hydroxysulfonate salt.[4] Aliphatic aldehydes, such as this compound, generally exhibit greater reactivity and form more stable bisulfite adducts compared to aromatic aldehydes.[5]

Step-by-Step Disposal Protocol

This protocol is designed for the safe and effective neutralization of small quantities (typically <100 g or 100 mL) of this compound waste generated in a laboratory setting.

Waste Segregation and Collection
  • Designated Waste Container: All waste containing this compound, including contaminated consumables like pipette tips and gloves, must be collected in a designated, properly labeled, and sealed waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Labeling: The container must be clearly labeled as "Hazardous Waste," with the full chemical name "this compound," and any other hazard symbols required by your institution's Environmental Health and Safety (EHS) department.

Chemical Neutralization Procedure

Materials:

  • Waste solution of this compound

  • Sodium metabisulfite (Na₂S₂O₅)

  • Water (deionized or distilled)

  • Stir plate and magnetic stir bar

  • pH paper or a calibrated pH meter

  • Aldehyde test strips or a suitable analytical method for verification (e.g., HPLC)

Procedure:

  • Preparation (in a chemical fume hood):

    • Carefully measure the quantity of the aldehyde waste to be treated.

    • For each mole of this compound (molar mass: 128.17 g/mol ), a stoichiometric excess of the neutralizing agent is recommended to drive the reaction to completion. A 1.5 molar equivalent of sodium metabisulfite is a prudent starting point.

    • Calculation Example: For 10 g of aldehyde waste (0.078 moles), you would use 0.117 moles of sodium metabisulfite (molar mass: 190.11 g/mol ), which is approximately 22.2 g.

  • Reaction:

    • In a suitably sized beaker or flask, dilute the aldehyde waste with water to a concentration of approximately 5-10%.

    • Slowly add the calculated amount of sodium metabisulfite to the diluted aldehyde solution while stirring continuously. The reaction may be slightly exothermic; proceed with caution.

    • Continue stirring the mixture at room temperature for a minimum of 2 hours. For larger quantities or if the reaction appears sluggish, allow it to stir overnight.

  • Verification of Neutralization:

    • It is crucial to verify that the neutralization is complete before proceeding to disposal. This can be achieved through several methods:

      • Aldehyde Test Strips: Use commercially available low-range aldehyde test strips. Follow the manufacturer's instructions carefully. The test should indicate a negligible concentration of residual aldehyde.

      • Analytical Methods: For a more quantitative assessment, a sample of the treated solution can be analyzed by methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC/MS) to confirm the absence of the starting material.[1][5][6]

  • pH Adjustment and Final Disposal:

    • Once the absence of residual aldehyde is confirmed, check the pH of the solution. It should be near neutral (pH 6-8). If necessary, adjust the pH with a dilute solution of sodium bicarbonate (if acidic) or a weak acid like citric acid (if basic).

    • The resulting aqueous solution, containing the non-hazardous sodium salt of the α-hydroxysulfonate, can typically be disposed of down the sanitary sewer with copious amounts of water.[7][8] However, you must first obtain approval from your institution's EHS department and ensure compliance with local wastewater regulations.

Untreated Waste Disposal and Regulatory Considerations

If in-laboratory neutralization is not feasible, this compound waste must be disposed of as hazardous waste.

  • Waste Classification: This compound is not explicitly listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4][9][10][11] Therefore, its classification is based on its characteristics. Given its oral toxicity and irritant properties, it would likely be classified as a toxic hazardous waste. As a non-halogenated organic compound, it should be segregated with other non-halogenated solvent waste.

  • EPA Waste Code: While not definitively assigned, a potential EPA waste code could be U001 for acetaldehyde, as it shares the same functional group, or it may fall under a more general code for toxic organic waste.[9][11] Always consult with your EHS department for the correct waste code assignment.

  • Disposal Procedure:

    • Collect the waste in a properly labeled hazardous waste container.

    • Store the container in a designated satellite accumulation area.

    • Arrange for pickup and disposal by a licensed hazardous waste contractor through your institution's EHS department.

Emergency Spill Protocol

In the event of a spill of this compound:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate and contact emergency services.

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit. Do not use combustible materials like paper towels to absorb the bulk of the liquid.

  • Cleanup: Wearing the appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a detergent solution and water. All materials used for cleanup should be disposed of as hazardous waste.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (this compound) segregate Segregate and Collect in Labeled Hazardous Waste Container start->segregate neutralize_q Is in-lab neutralization feasible? segregate->neutralize_q neutralize_proc Perform Chemical Neutralization (Sodium Metabisulfite Protocol) neutralize_q->neutralize_proc Yes untreated_disposal Dispose as Untreated Hazardous Waste neutralize_q->untreated_disposal No verify_q Is neutralization complete? (Test for residual aldehyde) neutralize_proc->verify_q verify_q->neutralize_proc No, repeat neutralization adjust_ph Adjust pH to Neutral (6-8) verify_q->adjust_ph Yes sewer_disposal Dispose via Sanitary Sewer (with EHS approval and copious water) adjust_ph->sewer_disposal end Disposal Complete sewer_disposal->end ehs_pickup Arrange for EHS Pickup untreated_disposal->ehs_pickup ehs_pickup->end

Caption: Decision workflow for the disposal of this compound.

By adhering to these scientifically grounded procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • Benchchem. (2025). Comparative Reactivity of Aliphatic vs. Aromatic Aldehyde Bisulfite Adducts: A Guide for Researchers.
  • Aldehyde Disposal. (n.d.). Retrieved from [Link]

  • Testing of Residual Formaldehyde. (2002). Retrieved from [Link]

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403.
  • Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). U-Listed Wastes.
  • Gawade, P. M., et al. (2018). Evaluation of two eco-friendly neutralizers for a spectrum of tissue fixatives for biomedical applications. Journal of Histotechnology, 41(4), 164-172.
  • College of Southern Nevada. (2024). EHS Fact Sheet: Disposal of Aqueous Nonhazardous Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • Southwestern University. (n.d.). Hazardous Waste Determination Guide. Retrieved from [Link]

  • Kaushal, M. (2018, December 16). REACTION OF ALDEHYDES WITH SODIUM BISULPHITE. YouTube.
  • Google Patents. (n.d.). Method for directly converting addition product of sodium bisulfite of aldehyde or aliphatic methyl ketone into corresponding oxime.
  • Alberta Education. (n.d.). Evaporation of Aqueous Solutions Chemical Treatment. Retrieved from [Link]

  • University of Texas at Austin. (n.d.). Neutralizing the Aldehydes.
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • ResearchGate. (2022). Novel Method of Analysis for the Determination of Residual Formaldehyde by High-Performance Liquid Chromatography.
  • Vanderbilt University. (n.d.). U-Listed Wastes. Retrieved from Office of Clinical and Research Safety.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.

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Navigating the Handling of 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the proper handling of specialized chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides an in-depth operational plan for the safe handling of 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde, with a focused emphasis on the selection and use of appropriate Personal Protective Equipment (PPE). By understanding the inherent chemical properties and potential hazards of this compound, we can establish a robust framework for its safe utilization in the laboratory.

Understanding the Hazard Profile

This compound, a bifunctional molecule incorporating both an aldehyde and a cyclic ether (pyran) moiety, presents a specific set of handling challenges. According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed, causes skin irritation, and poses a risk of serious eye damage.[1] Furthermore, it may cause respiratory irritation.[1] The aldehyde group is reactive and can be irritating to the skin, eyes, and respiratory tract.[2][3] The cyclic ether component, while generally less reactive than acyclic ethers, still warrants careful handling to prevent peroxide formation over time, a common hazard with ethers.[4][5]

Therefore, a comprehensive PPE strategy must address these primary routes of exposure: dermal contact, ocular contact, and inhalation.

Core Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when working with this compound. The following table summarizes the minimum required PPE and provides recommendations for enhanced protection based on the scale and nature of the procedure.

Protection Level Body Protection Hand Protection Eye/Face Protection Respiratory Protection
Standard Laboratory Operations Flame-resistant lab coatDisposable nitrile or neoprene glovesChemical splash gogglesNot generally required with adequate ventilation
Large-Scale Operations or Potential for Splashing Chemical-resistant apron over a flame-resistant lab coatDouble-gloving with nitrile or neoprene glovesFull-face shield worn over chemical splash gogglesConsider a respirator with an organic vapor cartridge
Body Protection: The First Line of Defense

A flame-resistant lab coat should be worn at all times in the laboratory and must be fully buttoned with sleeves rolled down.[6] For procedures involving larger quantities or a higher risk of splashing, a chemical-resistant apron worn over the lab coat provides an additional barrier.[7]

Hand Protection: A Critical Barrier

Given that this compound can cause skin irritation, selecting the correct gloves is critical.[1]

  • Recommended Glove Types : Nitrile or neoprene gloves are recommended for handling this chemical.[8][9] These materials provide good resistance to a range of chemicals, including aldehydes and ethers.[9]

  • Gloves to Avoid : Latex gloves are not recommended as they offer poor protection against many organic chemicals and can readily be permeated.[7][10]

Always inspect gloves for any signs of degradation or perforation before use. For extended operations, consider double-gloving to provide an extra layer of protection. It is imperative to change gloves immediately if they become contaminated.

Eye and Face Protection: Shielding Against Serious Damage

The potential for serious eye damage necessitates robust eye and face protection.[1]

  • Minimum Requirement : Chemical splash goggles that provide a complete seal around the eyes are mandatory.[6][11] Standard safety glasses do not offer sufficient protection against splashes.

  • Enhanced Protection : When there is a significant risk of splashing, such as during transfers of larger volumes, a full-face shield must be worn in conjunction with chemical splash goggles.[6][7][8]

Respiratory Protection: Ensuring Clean Air

In most laboratory settings with proper engineering controls, such as a certified chemical fume hood, respiratory protection is not typically required for handling small quantities of this compound.[6] However, if you are working with large volumes, in a poorly ventilated area, or if you experience any respiratory irritation, a respirator equipped with an organic vapor cartridge should be used.[7] All respirator use must be in accordance with a formally established respiratory protection program, which includes fit-testing and training.[6]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure.

Pre-Operational Checklist:
  • Review the SDS : Before beginning any new procedure, thoroughly read and understand the Safety Data Sheet for this compound.

  • Inspect PPE : Ensure all your personal protective equipment is in good condition and appropriate for the task.

  • Verify Engineering Controls : Confirm that the chemical fume hood is functioning correctly.

  • Locate Safety Equipment : Be aware of the location and proper operation of the nearest safety shower, eyewash station, and fire extinguisher.[12][13]

Handling Procedure:
  • Don PPE : Put on your lab coat, followed by chemical splash goggles, and then gloves. If required, don a face shield and respirator.

  • Work in a Fume Hood : All manipulations of this compound should be performed inside a certified chemical fume hood to minimize inhalation exposure.[4]

  • Controlled Dispensing : Use appropriate tools such as a syringe or pipette for transferring the liquid to avoid splashes.[4]

  • Secure Container : Keep the container of this compound tightly closed when not in use.[11][14][15]

Post-Operational Procedure:
  • Decontaminate : If any spills have occurred on equipment, decontaminate the surfaces according to your laboratory's standard operating procedures.

  • Doff PPE : Remove PPE in the reverse order it was put on, taking care to avoid contaminating your skin. Remove gloves first, followed by the face shield, goggles, and finally the lab coat.

  • Wash Hands : Thoroughly wash your hands with soap and water after removing your gloves.[11][14]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Chemical Waste : Unused or waste this compound should be collected in a designated, properly labeled, and sealed hazardous waste container.[11][14][15]

  • Contaminated Materials : All disposable items that have come into contact with the chemical, such as gloves, pipette tips, and absorbent paper, should be disposed of as hazardous waste in a designated solid waste container.[7]

  • Consult Local Regulations : Always adhere to your institution's and local regulations for hazardous waste disposal.[4][15]

Visualizing the PPE Selection Process

To aid in the rapid selection of appropriate PPE, the following workflow diagram illustrates the decision-making process based on the operational context.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection Start Start: Handling This compound Assess_Scale Assess Scale of Operation and Potential for Splashing Start->Assess_Scale Standard_PPE Standard PPE: - Flame-resistant lab coat - Nitrile/neoprene gloves - Chemical splash goggles Assess_Scale->Standard_PPE Small Scale, Low Splash Risk Enhanced_PPE Enhanced PPE: - Chemical-resistant apron - Double gloves - Face shield over goggles - Consider respirator Assess_Scale->Enhanced_PPE Large Scale, High Splash Risk

Caption: PPE selection workflow for handling this compound.

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment conducive to scientific advancement.

References

  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. (n.d.). CDC.
  • Personal Protective Equipment (PPE). (n.d.). University of Tennessee Knoxville.
  • SAFETY DATA SHEET - 4-(Hydroxymethyl)tetrahydropyran. (2024, March 30). Fisher Scientific.
  • (TETRAHYDRO-PYRAN-4-YL)-ACETALDEHYDE - Safety Data Sheet. (2025, October 18). ChemicalBook.
  • SAFETY DATA SHEET - Tetrahydro-2H-pyran-2-ol, cyclized form of 5-Hydroxypentanal. (2025, December 19). Fisher Scientific.
  • SAFETY DATA SHEET - Tetrahydro-4H-pyran-4-one. (2011, February 10). Thermo Fisher Scientific.
  • Personal Protective Equipment | US EPA. (2025, September 12). United States Environmental Protection Agency.
  • Safety Data Sheet - Acetaldehyde. (2015, March 19). Fisher Scientific.
  • SAFETY DATA SHEET - Acetaldehyde. (2025, November 6). Sigma-Aldrich.
  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco.
  • Chapter 3 - Personal Protective Equipment. (n.d.). Cornell EHS.
  • This compound. (n.d.). Huateng Pharma.
  • Acetaldehyde - Safety Data Sheet. (2024, August 23). Agilent Technologies.
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  • Ethers - Handling and control of exposure. (2010, July 19). The University of Edinburgh.
  • SAFETY DATA SHEET - Tetrahydro-2H-pyran-4-ylmethanol. (2025, December 20). Fisher Scientific.
  • Safety Data Sheet: Acetaldehyde. (n.d.). Carl ROTH.
  • CYCLIC ETHERS AND THEIR USE. (2025, July 5). ResearchGate.
  • Ethylene oxide. (n.d.). Wikipedia.
  • The following chemical resistance ratings are based on published research data. (n.d.). Duke Safety.
  • A safety method for an ether storage. (2018, October 15). Reddit.
  • Gloves Chemical Resistance Chart. (n.d.). Gloves By Web.
  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). Kimberly-Clark.
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  • Acetaldehyde. (n.d.). EPA.
  • Role of Acetaldehyde in Mediating the Pharmacological and Behavioral Effects of Alcohol. (n.d.). National Institute on Alcohol Abuse and Alcoholism (NIAAA).
  • CHEMICAL RESISTANCE TABLE FOR GLOVES. (n.d.). Becky Aktsiaselts.
  • Acetaldehyde - Emergency and Continuous Exposure Guidance Levels for Selected Submarine Contaminants. (n.d.). NCBI.
  • RIFM fragrance ingredient safety assessment, tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate, CAS Registry Number 131766-73-9. (2022, February 26). Food and Chemical Toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.